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Carbonic anhydrase inhibitor 4

Cat. No.: B12398971
M. Wt: 394.4 g/mol
InChI Key: DCTGUISEDAHGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic Anhydrase Inhibitor 4 is a potent compound designed for research applications targeting carbonic anhydrase (CA) enzymes . These enzymes catalyze the reversible hydration of carbon dioxide, playing a key role in pH regulation and ion transport . Researchers can use this inhibitor to study pathological processes where specific CA isoforms are overexpressed . Its primary mechanism of action involves non-competitive inhibition of carbonic anhydrase, particularly the CA II and CA IV isozymes . By binding to the zinc ion within the enzyme's active site, it disrupts the conversion of carbon dioxide and water to bicarbonate and protons . This inhibition has significant research implications for modulating physiological processes in various disease models. In ophthalmology research, CA inhibitors reduce the secretion of aqueous humor in the ciliary body of the eye, thereby lowering intraocular pressure, making them valuable tools for studying glaucoma . In neurobiology, they are used to model the reduction of cerebrospinal fluid production and to study centrencephalic epilepsies . Furthermore, due to the role of CA isoforms like CA IX in tumor hypoxia and acidification of the tumor microenvironment, selective CA inhibitors are increasingly investigated in oncology research for their potential to impair cancer cell survival and clonogenic capacity . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H18N2O4S B12398971 Carbonic anhydrase inhibitor 4

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

N-[(4-benzoylphenyl)methyl]-4-sulfamoylbenzamide

InChI

InChI=1S/C21H18N2O4S/c22-28(26,27)19-12-10-18(11-13-19)21(25)23-14-15-6-8-17(9-7-15)20(24)16-4-2-1-3-5-16/h1-13H,14H2,(H,23,25)(H2,22,26,27)

InChI Key

DCTGUISEDAHGJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Carbonic Anhydrase IV in Renal Tubular Bicarbonate Reabsorption: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functions of carbonic anhydrase IV (CA IV) within the intricate environment of the renal tubules. As a key player in acid-base homeostasis, CA IV's role in facilitating bicarbonate reabsorption is critical for maintaining systemic pH balance. This document provides a comprehensive overview of its mechanism of action, interactions with key transporters, and the quantitative impact of its function, alongside detailed experimental protocols for its study.

Introduction to Carbonic Anhydrase IV in the Kidney

Carbonic anhydrase (CA) is a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to carbonic acid, which then rapidly dissociates into a proton (H⁺) and a bicarbonate ion (HCO₃⁻). In the kidney, multiple CA isoforms are present, with cytosolic CA II and the membrane-bound CA IV being of principal importance for renal acidification.[1] CA IV is a glycosylphosphatidylinositol (GPI)-anchored protein predominantly found on the apical membrane of the proximal convoluted and straight tubules.[1][2] It is also present on the basolateral membrane of these cells, suggesting a multifaceted role in bicarbonate transport.[3][4]

The primary function of luminal CA IV in the proximal tubule is to facilitate the reabsorption of the vast majority (~80-85%) of filtered bicarbonate.[5][6] This process is intrinsically linked to sodium reabsorption and proton secretion, highlighting the central role of CA IV in renal physiology.

Mechanism of Bicarbonate Reabsorption in the Proximal Tubule

The reabsorption of bicarbonate in the proximal tubule is an indirect process that relies on the secretion of protons into the tubular lumen. This intricate mechanism involves the coordinated action of several transporters and enzymes, with CA IV playing a crucial catalytic role.

  • Proton Secretion: Intracellular protons are secreted into the tubular lumen primarily by the Sodium-Hydrogen Exchanger 3 (NHE3) and to a lesser extent by a vacuolar H⁺-ATPase.[7][8] This process is coupled with the entry of sodium ions into the cell, which is a key driver for sodium reabsorption.

  • Formation of Carbonic Acid: The secreted protons combine with filtered bicarbonate ions in the tubular fluid to form carbonic acid (H₂CO₃).[9]

  • Catalysis by CA IV: The dehydration of luminal carbonic acid into carbon dioxide (CO₂) and water (H₂O) is a slow reaction. Apical membrane-bound CA IV dramatically accelerates this step.[10] This rapid conversion is essential to prevent the accumulation of carbonic acid in the lumen, which would create an unfavorable pH gradient and limit further proton secretion.[2]

  • Diffusion of Carbon Dioxide: The newly formed CO₂ is lipid-soluble and readily diffuses across the apical membrane into the proximal tubule cell.

  • Intracellular Rehydration: Inside the cell, the cytosolic isoform, carbonic anhydrase II (CA II), catalyzes the rapid hydration of CO₂ back into carbonic acid, which then dissociates into H⁺ and HCO₃⁻.

  • Basolateral Bicarbonate Efflux: The re-formed bicarbonate ions are transported out of the cell across the basolateral membrane and into the peritubular capillaries, primarily via the electrogenic sodium-bicarbonate cotransporter NBCe1-A.[6][7]

  • Proton Recycling: The intracellularly generated protons are recycled back into the lumen via NHE3 and the H⁺-ATPase, thus continuing the cycle of bicarbonate reabsorption.

Signaling and Interaction Pathway

The functional coupling of these transporters and enzymes forms a "transport metabolon" that ensures efficient bicarbonate reabsorption.

Bicarbonate_Reabsorption_Pathway cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_apical Apical Membrane cluster_basolateral Basolateral Membrane cluster_interstitium Peritubular Interstitium Lumen_Start Filtered HCO₃⁻ + H⁺ H2CO3_Lumen H₂CO₃ Lumen_Start->H2CO3_Lumen CA_IV_apical CA IV H2CO3_Lumen->CA_IV_apical CO2_H2O_Lumen CO₂ + H₂O CO2_H2O_Cell CO₂ + H₂O CO2_H2O_Lumen->CO2_H2O_Cell Diffusion NHE3 NHE3 NHE3->Lumen_Start H⁺ Secretion CA_IV_apical->CO2_H2O_Lumen Dehydration CA_II_cell CA II CO2_H2O_Cell->CA_II_cell H2CO3_Cell H₂CO₃ HCO3_H_Cell HCO₃⁻ + H⁺ H2CO3_Cell->HCO3_H_Cell Dissociation HCO3_H_Cell->NHE3 H⁺ Recycling NBCe1 NBCe1 HCO3_H_Cell->NBCe1 HCO₃⁻ Efflux CA_II_cell->H2CO3_Cell Hydration HCO3_Interstitium Reabsorbed HCO₃⁻ NBCe1->HCO3_Interstitium CA_IV_basolateral CA IV HCO3_Interstitium->CA_IV_basolateral Facilitates Transport

Caption: Bicarbonate reabsorption pathway in the proximal tubule.

Quantitative Impact of Carbonic Anhydrase IV

The activity of CA IV is paramount for efficient bicarbonate reabsorption. Inhibition or absence of CA IV significantly impairs this process, leading to metabolic acidosis.

ConditionParameterEffect on Bicarbonate Reabsorption in Proximal TubuleReference
Normal Physiology Percentage of Filtered Load Reabsorbed~85%[5]
Pharmacological Inhibition (e.g., Acetazolamide) Reduction in Reabsorption80% inhibition in superficial proximal tubules[11]
Overall Renal EffectExcretion of only about 30% of the filtered bicarbonate load, as distal segments compensate.
Genetic Knockout (CA IV-/- mice) Proximal Tubule Reabsorption RateSignificantly reduced, leading to proximal renal tubular acidosis.[12]
Blood Bicarbonate LevelsSignificantly lower compared to wild-type mice.[13]

Experimental Protocols for Studying Carbonic Anhydrase IV Function

A variety of experimental techniques are employed to investigate the function of CA IV in the renal tubules. Detailed methodologies for key experiments are provided below.

In Vivo Microperfusion of Renal Tubules

This technique allows for the direct measurement of transport rates of ions and water in a specific segment of the nephron in a living animal.

Objective: To quantify the rate of bicarbonate reabsorption in the proximal tubule.

Methodology:

  • Animal Preparation: Anesthetize a rat (e.g., Munich-Wistar) and place it on a thermostatically controlled table to maintain body temperature. Surgically expose the kidney and immobilize it in a cup to prevent movement.

  • Tubule Identification: Identify a surface proximal convoluted tubule using a stereomicroscope. Inject a small droplet of colored oil into Bowman's space to outline the tubule.

  • Pipette Placement:

    • Perfusion Pipette: A sharpened glass micropipette filled with the perfusion solution (containing a non-reabsorbable marker like ³H-inulin and a known concentration of bicarbonate) is inserted into an early loop of the identified tubule.

    • Collection Pipette: A larger, oil-filled micropipette is inserted into a downstream loop of the same tubule.

  • Perfusion and Collection:

    • Inject a small oil block from the perfusion pipette to prevent retrograde flow.

    • Start the perfusion at a controlled rate (e.g., 15-30 nL/min) using a microperfusion pump.

    • Inject a distal oil block with the collection pipette to isolate the perfused segment.

    • Collect the tubular fluid that flows between the two oil blocks over a timed interval (e.g., 5-8 minutes).[14]

  • Sample Analysis:

    • Measure the volume of the collected fluid.

    • Determine the concentration of the non-reabsorbable marker to calculate the rate of water reabsorption.

    • Measure the total CO₂ concentration in the initial perfusate and the collected fluid using microcalorimetry.[15]

  • Calculation of Bicarbonate Flux: The rate of bicarbonate reabsorption is calculated from the difference in bicarbonate concentration between the perfused and collected fluid, corrected for water movement.

InVivo_Microperfusion_Workflow A Anesthetize Animal & Expose Kidney B Identify Proximal Tubule A->B C Insert Perfusion & Collection Pipettes B->C D Inject Oil Blocks to Isolate Tubule Segment C->D E Perfuse Tubule with Known [HCO₃⁻] D->E F Collect Tubular Fluid E->F G Analyze Collected Fluid for Volume, Inulin, and [HCO₃⁻] F->G H Calculate Bicarbonate Reabsorption Rate G->H

Caption: Workflow for in vivo microperfusion of a renal tubule.

Carbonic Anhydrase Activity Assay

This assay measures the enzymatic activity of carbonic anhydrase in kidney tissue homogenates. The principle is based on the pH change resulting from the CA-catalyzed hydration of CO₂.

Objective: To determine the CA activity in renal cortical tissue.

Methodology:

  • Tissue Homogenization:

    • Excise the kidney and isolate the cortex on ice.

    • Homogenize a weighed amount of cortical tissue in a cold buffer (e.g., 25 mM barbital buffer, pH 8.2).[16]

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the enzymes.

  • Reaction Setup:

    • Use a pH-stat titration system or a pH meter capable of rapid and continuous readings.[17]

    • Add a defined volume of a reaction buffer (e.g., barbital buffer) to a temperature-controlled reaction vessel (e.g., 5°C).[17]

  • Measurement of Spontaneous CO₂ Hydration:

    • Saturate the reaction buffer with CO₂ by bubbling the gas through it.

    • Record the rate of pH drop from a set starting point (e.g., pH 7.9 to 7.75) due to the uncatalyzed hydration of CO₂.[17]

  • Measurement of Catalyzed Reaction:

    • Add a small, known amount of the kidney tissue supernatant to the reaction vessel.

    • Again, saturate with CO₂ and record the rate of pH drop.

  • Calculation of Activity:

    • The carbonic anhydrase activity is the difference between the catalyzed and the spontaneous rates of CO₂ hydration.

    • Activity can be expressed in arbitrary units (e.g., Wilbur-Anderson units) or converted to international enzyme units (μmol substrate/min) with appropriate calibration.[17]

Immunohistochemical Localization of Carbonic Anhydrase IV

This technique uses antibodies to visualize the specific location of CA IV protein within the kidney tissue.

Objective: To determine the subcellular localization of CA IV in proximal tubule cells.

Methodology:

  • Tissue Preparation:

    • Perfuse the kidney with a fixative (e.g., 4% paraformaldehyde) to preserve tissue structure.

    • Embed the fixed tissue in paraffin and cut thin sections (e.g., 5 μm) using a microtome.

    • Mount the sections on glass slides.

  • Antigen Retrieval:

    • Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.

    • Perform antigen retrieval to unmask the epitopes, for example, by heating the slides in a citrate buffer (pH 6.0).[10]

  • Immunostaining:

    • Block non-specific antibody binding sites using a blocking solution (e.g., normal goat serum).

    • Incubate the sections with a primary antibody specific for CA IV overnight at 4°C.

    • Wash the sections to remove unbound primary antibody.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • Detection and Visualization:

    • If using an enzyme-conjugated secondary antibody, add a substrate (e.g., DAB) that produces a colored precipitate.

    • Counterstain the sections with a nuclear stain (e.g., hematoxylin) to visualize cell nuclei.

    • Dehydrate the sections and mount with a coverslip.

  • Microscopy:

    • Examine the slides under a light or fluorescence microscope to visualize the localization of CA IV.

IHC_Workflow A Fix, Embed & Section Kidney Tissue B Deparaffinize & Rehydrate Sections A->B C Antigen Retrieval B->C D Block Non-specific Binding C->D E Incubate with Primary Antibody (anti-CA IV) D->E F Incubate with Labeled Secondary Antibody E->F G Develop Signal (e.g., DAB) & Counterstain F->G H Dehydrate, Mount & Visualize under Microscope G->H

Caption: Workflow for immunohistochemical localization of CA IV.

Conclusion and Future Directions

Carbonic anhydrase IV is an indispensable enzyme for renal bicarbonate reabsorption and, consequently, for the maintenance of systemic acid-base balance. Its strategic location on both apical and basolateral membranes of the proximal tubule, coupled with its high catalytic efficiency, ensures the reclamation of the vast majority of filtered bicarbonate. The intricate interplay between CA IV and key ion transporters like NHE3 and NBCe1 underscores the elegance and efficiency of renal physiological processes.

Future research in this area will likely focus on the regulatory mechanisms governing CA IV expression and activity in both physiological and pathological states. Understanding these regulatory networks could unveil novel therapeutic targets for managing acid-base disorders and certain types of kidney disease. Furthermore, elucidating the precise role of basolateral CA IV remains an area of active investigation. The development of more specific inhibitors for different CA isoforms will be crucial for dissecting their individual contributions and for designing targeted pharmacological interventions. The experimental approaches detailed in this guide provide a robust framework for advancing our understanding of this vital renal enzyme.

References

A Comprehensive Technical Guide to the Discovery and Characterization of Carbonic Anhydrase IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth examination of Carbonic Anhydrase IV (CA IV), a unique, membrane-anchored member of the carbonic anhydrase family of metalloenzymes. From its initial discovery and purification to its detailed kinetic and structural characterization, this guide offers a technical overview for professionals in research and drug development.

Introduction to Carbonic Anhydrase IV

Carbonic anhydrases (CAs) are a ubiquitous family of zinc metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] These enzymes are fundamental to a variety of biological processes, including respiration, pH homeostasis, ion transport, and bone resorption.[1][3] The CA family exhibits extensive diversity in tissue distribution and subcellular localization.[1][4]

Carbonic Anhydrase IV stands out as a glycosylphosphatidylinositol (GPI)-anchored isozyme expressed on the luminal surfaces of capillaries, such as those in the lungs, and on the apical membranes of proximal renal tubules.[1][5] Its strategic location on the outer leaflet of the plasma membrane positions it to play a critical role in CO₂ and bicarbonate transport across cellular barriers.

Discovery and Initial Characterization

CA IV was first purified to homogeneity from human lung and kidney membranes.[6] Initial studies revealed a protein with an apparent molecular mass of approximately 35 kDa.[6][7] A key distinguishing feature discovered early on was its mode of membrane attachment. Treatment of lung and kidney membranes with phosphatidylinositol-specific phospholipase C (PI-PLC) successfully released a significant portion of the enzyme, providing strong evidence that CA IV is anchored to the cell membrane via a GPI linkage.[6][7]

Molecular cloning of the full-length cDNA for human CA IV from a kidney library further elucidated its structure. The deduced amino acid sequence revealed an 18-amino acid signal peptide and a C-terminal hydrophobic domain characteristic of GPI-anchored proteins.[7] Expression of this cDNA in COS cells produced a 35-kDa membrane-associated enzyme, confirming its identity.[7]

Biochemical Properties and Kinetic Data

CA IV is classified as a "high activity" isozyme, with catalytic efficiency for CO₂ hydration approaching that of the highly active cytosolic isozyme, CA II.[6][8][9] However, it exhibits distinct kinetic properties, particularly a higher bicarbonate dehydration activity compared to CA II.[9] Its esterase activity, in contrast, is significantly lower.[9] The catalytic mechanisms of CA II and CA IV are considered nearly identical, with the rate-limiting step at high buffer concentrations being intramolecular proton transfer.[9]

Table 1: Physicochemical and Kinetic Properties of Carbonic Anhydrase IV

PropertyHuman CA IVBovine Kidney CA IVMurine CA IVNotes
Molecular Weight ~35 kDa[6][7]--Determined by SDS-PAGE. The calculated mass for the human protein is 35.032 kDa.[5]
CO₂ Hydration (kcat) 1.1 x 10⁶ s⁻¹[9]1.7 x 10⁵ s⁻¹ (at 0°C)[8]1.1 x 10⁶ s⁻¹[10]kcat is pH-independent and comparable to CA II (8 x 10⁵ s⁻¹).[9]
CO₂ Hydration (Km) -10 mM (at 0°C)[8]-
HCO₃⁻ Dehydration (kcat/Km) 3 x 10⁷ M⁻¹s⁻¹[9]--This value is nearly 3-fold higher than that for CA II, indicating greater efficiency in bicarbonate dehydration.[9]
pKa (Zn-bound water) 6.2[9]-6.6[10]The lower pKa compared to CA II (6.9) is attributed to additional positive charges in the active site that stabilize anions.[9]

Inhibition Profile

The response of CA IV to inhibitors, particularly sulfonamides, is a key area of interest for drug development. Generally, CA IV shows a lower affinity for sulfonamide inhibitors compared to CA II.[8][9] This difference is primarily due to reduced association rate constants (k-on), while the dissociation constants (k-off) are similar between the two isozymes.[8]

Table 2: Inhibition Constants (Ki) for CA IV with Various Inhibitors

Inhibitor ClassCompound ExamplesKi Range for hCA IVNotes
Sulfonamides Acetazolamide, Topiramate, and others (11 tested)Generally higher than for CA II (average 17-fold less binding)[8]The affinity for sulfonamides is decreased up to 65-fold compared to CA II.[9]
Flavonoids Quercetin, Catechin, Apigenin, Luteolin, Morin4.4 - 15.7 µM[11]These compounds were tested against human CA IV using an esterase assay.[11]
Anions Halides, Sulfate, Formate, Acetate, BicarbonateLower Ki than CA II[9]The active site of CA IV appears to better stabilize anions compared to CA II.[9]

Key Experimental Protocols

Purification of CA IV by Affinity Chromatography

Affinity chromatography is the standard method for purifying carbonic anhydrases, leveraging the high affinity of the enzyme for specific sulfonamide inhibitors immobilized on a matrix.

  • Principle: A sulfonamide inhibitor (e.g., p-aminobenzenesulfonamide) is covalently coupled to a solid support matrix like Sepharose 4B.[12] The crude protein extract (e.g., solubilized membrane fraction) is passed through the column. CA IV binds specifically to the immobilized inhibitor, while other proteins are washed away. The purified enzyme is then eluted by changing the pH or by using a competitive inhibitor in the elution buffer.[4][13]

  • Sample Preparation: Erythrocytes are hemolyzed, and cell ghosts are removed by centrifugation. For membrane-bound CA IV, tissues are homogenized, and microsomal fractions are prepared.[4][8]

  • Column Equilibration: The affinity column is equilibrated with a suitable buffer, such as 25 mM Tris-HCl/0.1 M Na₂SO₄ (pH 7.0).[4][13]

  • Loading and Washing: The hemolysate or solubilized membrane fraction is loaded onto the column. The column is then washed extensively with the equilibration buffer to remove unbound proteins.[4]

  • Elution: The bound CA isozymes are eluted using specific elution buffers. For example, a buffer of 0.1 M CH₃COONa/0.5 M NaClO₄ (pH 5.6) can be used.[4]

  • Purity Check: The purity of the eluted fractions is assessed using SDS-PAGE, which should show a single band at approximately 35 kDa for CA IV.[6][12]

Enzyme Activity Assays

This is the most accurate method for measuring the rapid kinetics of CO₂ hydration.

  • Principle: This technique measures the change in pH resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., Phenol Red) is included in the reaction buffer, and the change in its absorbance is monitored over a very short time scale (milliseconds).[10][14]

  • Reagents:

    • Assay Buffer: e.g., 50 mM HEPES, 50 mM Na₂SO₄, 50 mM MgSO₄, containing 0.004% (w/v) Phenol Red, pH 8.0.[14]

    • Substrate: CO₂-saturated water, prepared by bubbling CO₂ gas through ice-cold water.[14][15]

    • Enzyme: Purified CA IV diluted in ice-cold water or buffer.

  • Procedure:

    • Two syringes in the stopped-flow apparatus are loaded, one with the enzyme in assay buffer and the other with CO₂-saturated water.

    • The instrument rapidly mixes the contents of the two syringes, initiating the reaction.

    • The change in absorbance (e.g., at 557 nm for Phenol Red) is recorded over time (typically 60 seconds).[14]

    • The initial rate of the reaction is calculated from the linear portion of the absorbance curve.

    • A control reaction without the enzyme is performed to measure the uncatalyzed rate.[14]

While not its primary physiological function, CA's esterase activity provides a convenient method for activity and inhibition studies.

  • Principle: CA can catalyze the hydrolysis of certain esters, such as 4-nitrophenyl acetate (p-NPA). The hydrolysis product, 4-nitrophenol, is yellow and can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[11][16]

  • Reagents:

    • CA Assay Buffer.

    • Substrate: 4-nitrophenyl acetate.

    • CA Positive Control and Inhibitors as needed.

  • Procedure:

    • Add sample, controls, and inhibitors to wells in a 96-well plate. Adjust volume with Assay Buffer.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Add the substrate to all wells to start the reaction.

    • Measure absorbance at 405 nm in a kinetic mode for up to 60 minutes.

    • The activity is calculated from the rate of change in absorbance (ΔA/Δt) in the linear range of the plot.[16]

Visualized Workflows and Pathways

Catalytic Mechanism of Carbonic Anhydrase IV

The fundamental reaction catalyzed by CA IV involves the interconversion of CO₂ and bicarbonate, a critical step in pH regulation and CO₂ transport.

cluster_reactants Reactants cluster_products Products CO2 CO₂ CAIV CA IV (Zinc-Hydroxide) CO2->CAIV H2O H₂O H2O->CAIV HCO3 HCO₃⁻ CAIV->HCO3 H_ion H⁺ CAIV->H_ion HCO3->CAIV Reverse Reaction H_ion->CAIV Reverse Reaction

Caption: Reversible hydration of CO₂ to bicarbonate and a proton, catalyzed by CA IV.

Experimental Workflow: Affinity Chromatography Purification

This diagram outlines the key steps for isolating CA IV from a complex biological mixture.

start Solubilized Membrane Protein Lysate load Load onto Affinity Column (Sulfonamide-Sepharose) start->load wash Wash with Equilibration Buffer load->wash unbound Unbound Proteins (Flow-through) load->unbound elute Elute with Low pH or Competitor wash->elute collect Collect Fractions elute->collect analyze Analyze by SDS-PAGE and Activity Assay collect->analyze

Caption: Workflow for the purification of CA IV using sulfonamide affinity chromatography.

Experimental Workflow: Stopped-Flow Enzyme Assay

This workflow illustrates the process of measuring the rapid catalytic activity of CA IV.

cluster_syringes Syringe Preparation S1 Syringe 1: Enzyme + Buffer + pH Indicator mix Rapid Mixing S1->mix S2 Syringe 2: CO₂-Saturated Water (Substrate) S2->mix measure Measure Absorbance Change (Spectrophotometer) mix->measure plot Plot Absorbance vs. Time measure->plot calculate Calculate Initial Rate (ΔA / Δt) plot->calculate cluster_wnt Wnt Signaling Pathway CA4 CA IV WTAP WTAP CA4->WTAP Induces Degradation WT1 WT1 (Transcription Factor) WTAP->WT1 Inhibits TBL1 TBL1 WT1->TBL1 Promotes Transcription beta_catenin β-catenin TBL1->beta_catenin Induces Degradation Wnt_Target Wnt Target Genes (Proliferation) beta_catenin->Wnt_Target Activates CO2_ext Extracellular CO₂ CAIV CA IV (Sperm Surface) CO2_ext->CAIV HCO3_ext Extracellular HCO₃⁻ CAIV->HCO3_ext Anion_Trans Anion Transporter HCO3_ext->Anion_Trans HCO3_int Intracellular HCO₃⁻ Anion_Trans->HCO3_int sAC sAC (Adenylyl Cyclase) HCO3_int->sAC Stimulates cAMP cAMP sAC->cAMP Motility Increased Flagellar Beat (Sperm Activation) cAMP->Motility

References

An In-depth Technical Guide to the Catalytic Mechanism of Carbonic Anhydrase IV (CA4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IV (CA4) is a membrane-bound metalloenzyme that plays a crucial role in a variety of physiological processes, including pH regulation, bicarbonate reabsorption, and fluid balance.[1][2][3] As a member of the carbonic anhydrase family, its primary function is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5] This reaction, while simple, is fundamental to life and the high catalytic efficiency of CA4 makes it a significant subject of study, particularly in the context of drug development.[4][6] This guide provides a detailed examination of the enzyme's core mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of key processes.

Core Catalytic Mechanism

The catalytic mechanism of Carbonic Anhydrase IV is a highly efficient, two-step "ping-pong" process centered around a zinc ion (Zn²⁺) located deep within the enzyme's active site.[5][6] This zinc ion is coordinated by three histidine residues and a water molecule.[5] The mechanism can be broadly divided into the hydration of CO₂ and the regeneration of the active site.

Step 1: Nucleophilic Attack and Bicarbonate Formation

The catalytic cycle begins with the zinc-bound water molecule. The positively charged zinc ion lowers the pKa of the coordinated water molecule from approximately 14 to around 6.2, facilitating its deprotonation to a hydroxide ion (OH⁻).[1] This potent nucleophile then attacks the electrophilic carbon atom of a carbon dioxide molecule that has entered the hydrophobic pocket of the active site.[5][6] This nucleophilic attack results in the formation of a transient, zinc-bound bicarbonate ion (HCO₃⁻).

Step 2: Displacement of Bicarbonate and Regeneration of the Active Site

In the second half of the catalytic cycle, a water molecule from the surrounding solvent displaces the newly formed bicarbonate ion from the zinc center. This releases the bicarbonate product into the solution. The active site is now returned to its initial state, with a water molecule coordinated to the zinc ion. However, for the cycle to continue, the proton that was removed in the first step must be transferred away from the active site. This is the rate-limiting step in the overall reaction and is facilitated by a proton shuttle, often involving a key histidine residue (His-64 in the analogous CA II).[1][5] This residue accepts a proton from the zinc-bound water and transfers it to the bulk solvent, thereby regenerating the potent zinc-hydroxide nucleophile for the next round of catalysis.[5] The intramolecular proton transfer for CA IV is approximately three times faster than that observed with CA II.[1]

Quantitative Kinetic Data

The catalytic efficiency of CA4 has been characterized through various kinetic studies. The following tables summarize key quantitative data for human carbonic anhydrase IV, often in comparison to the well-studied cytosolic isoform, CA II.

EnzymeSubstratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
Human CA IVCO₂1.1 x 10⁶--[1]
Human CA IICO₂8 x 10⁵--[1]
Human CA IVHCO₃⁻--3 x 10⁷[1]
Human CA IIHCO₃⁻--~1 x 10⁷[1]

Table 1: Catalytic Parameters for CO₂ Hydration and HCO₃⁻ Dehydration.

PropertyHuman CA IVHuman CA IIReference
pKa of Zinc-Bound Water6.26.9[1]
Intramolecular Proton Transfer Rate~3x faster1x[1]
Esterase Activity~150-fold decreased1x[1]
Affinity for Sulfonamide InhibitorsUp to 65-fold decreased1x[1]

Table 2: Comparative Physicochemical and Catalytic Properties.

Experimental Protocols

The elucidation of the CA4 mechanism and the determination of its kinetic parameters have been made possible through a variety of experimental techniques.

1. Stopped-Flow Spectrophotometry for CO₂ Hydration Assay

This is a core technique for measuring the catalytic rate of carbonic anhydrases.

  • Principle: The hydration of CO₂ produces protons, leading to a change in pH. This change is monitored using a pH indicator dye. The rapid nature of the enzymatic reaction necessitates the use of a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the immediate monitoring of the reaction.

  • Methodology:

    • Two syringes in the stopped-flow apparatus are filled, one with a buffered solution containing the purified CA4 enzyme and a pH indicator (e.g., phenol red), and the other with a CO₂-saturated buffer solution.

    • The solutions are rapidly mixed, initiating the reaction. The final concentration of all components is known.

    • The change in absorbance of the pH indicator is monitored over time by a spectrophotometer. The initial rate of the reaction is determined from the slope of the absorbance change versus time.

    • The enzymatic activity is calculated from the initial rate, taking into account the uncatalyzed reaction rate (measured in the absence of the enzyme).[7]

2. Fluorescence Titration for Inhibitor Binding Studies

This method is used to determine the binding affinity of inhibitors, such as sulfonamides, to the enzyme.

  • Principle: The intrinsic fluorescence of tryptophan residues within the enzyme can change upon the binding of a ligand (inhibitor). This change in fluorescence is proportional to the fraction of enzyme bound to the inhibitor.

  • Methodology:

    • A solution of purified CA4 is placed in a fluorometer. The intrinsic tryptophan fluorescence is excited at approximately 280 nm, and the emission is monitored at around 340 nm.

    • A concentrated solution of the inhibitor is titrated into the enzyme solution in small aliquots.

    • After each addition, the change in fluorescence intensity is recorded.

    • The data of fluorescence change versus inhibitor concentration are then fitted to a binding isotherm equation to determine the dissociation constant (Kd) or the inhibition constant (Ki).[1]

Visualizing the Mechanism and Workflows

Catalytic Cycle of Carbonic Anhydrase IV

CA4_Catalytic_Cycle cluster_hydration CO₂ Hydration E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O -HCO₃⁻

Caption: The catalytic cycle of CA4, illustrating the two main phases: CO₂ hydration and active site regeneration.

Experimental Workflow for Stopped-Flow Kinetics

Stopped_Flow_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis SyringeA Syringe A: Buffered CA4 + pH Indicator Mixing Rapid Mixing SyringeA->Mixing SyringeB Syringe B: CO₂-Saturated Buffer SyringeB->Mixing Reaction Enzymatic Reaction (pH Change) Mixing->Reaction Detection Spectrophotometric Detection Reaction->Detection Absorbance Absorbance vs. Time Data Detection->Absorbance InitialRate Calculate Initial Rate Absorbance->InitialRate Activity Determine Enzymatic Activity InitialRate->Activity

Caption: A simplified workflow for determining CA4 kinetic parameters using stopped-flow spectrophotometry.

Conclusion

The mechanism of action of Carbonic Anhydrase IV is a testament to the efficiency of enzymatic catalysis. Its high turnover rate, facilitated by the zinc-hydroxide nucleophile and a rapid proton shuttle system, underscores its physiological importance. While sharing a core mechanism with other alpha-carbonic anhydrases, CA4 possesses distinct kinetic properties and inhibitor affinities that are critical for its specific biological roles and for the design of isoform-specific drugs. The experimental protocols detailed herein provide the foundation for the continued investigation of this important enzyme and the development of novel therapeutics targeting its activity.

References

"role of carbonic anhydrase 4 in pH regulation"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Carbonic Anhydrase IV in pH Regulation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Carbonic anhydrase IV (CA IV) is a glycosylphosphatidylinositol (GPI)-anchored, membrane-bound enzyme critical to extracellular pH regulation across numerous physiological systems. By catalyzing the rapid, reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), CA IV modulates the pericellular pH, thereby influencing the function of pH-sensitive membrane proteins, including transporters and receptors. This technical guide provides a comprehensive overview of CA IV's biochemical properties, its physiological and pathophysiological roles, detailed experimental protocols for its study, and visual representations of its functional pathways. This document aims to be a core resource for researchers and drug development professionals investigating CA IV as a therapeutic target.

Introduction to Carbonic Anhydrase IV

The precise control of pH in the cellular microenvironment is fundamental to maintaining homeostasis and ensuring the fidelity of biological processes.[1] Carbonic anhydrase IV, a member of the α-carbonic anhydrase family, is uniquely positioned on the exterior surface of the plasma membrane to perform this function.[2] Its enzymatic activity facilitates the instantaneous equilibration between CO₂ and HCO₃⁻, providing a powerful buffering system in the extracellular space.[3][4][5] This localized pH regulation is vital for the function of adjacent membrane proteins and is implicated in diverse physiological events, from renal bicarbonate reabsorption to CO₂ transport in the lungs.[1][6] Dysregulation of CA IV is linked to various pathologies, making it a subject of intense research and a promising target for novel drug development.[7]

Biochemical Properties and Enzyme Kinetics

CA IV is a zinc metalloenzyme known for its exceptionally high catalytic efficiency.[8] The enzyme's kinetic parameters underscore its capacity for rapid pH modulation in dynamic microenvironments. While values can vary with experimental conditions, the data below represent typical kinetic constants for CA IV.

Table 1: Kinetic Parameters of Human Carbonic Anhydrase IV

SubstrateMichaelis-Menten Constant (K_m)Catalytic Rate Constant (k_cat)Catalytic Efficiency (k_cat/K_m)
CO₂ Hydration 10 mM[9]~1 x 10⁵ s⁻¹[9]~1 x 10⁷ M⁻¹s⁻¹
HCO₃⁻ Dehydration 24 mM~4 x 10⁵ s⁻¹~1.7 x 10⁷ M⁻¹s⁻¹
Note: Kinetic values are approximations derived from various studies and conditions. For instance, a k_cat of 170,000 s⁻¹ was reported for bovine kidney CA IV at 0°C[9]. The turnover number (k_cat) for carbonic anhydrases can range from 10⁴ to 10⁶ reactions per second[1].

Physiological Functions and Tissue-Specific Expression

CA IV is expressed in numerous tissues, where its membrane-tethered location is key to its specific physiological roles in regulating local acid-base balance.[10]

Table 2: Tissue Distribution and Key Physiological Roles of CA IV

TissueCellular LocalizationPrimary Role in pH Regulation
Kidney (Proximal Tubule) Apical and basolateral membranes of epithelial cells[11][12]Facilitates ~90% of filtered bicarbonate reabsorption by acidifying the luminal fluid.[6][13]
Brain Luminal surface of capillary endothelial cells[14]; Choroid plexus epithelial cells[15]Regulates pH of the cerebrospinal fluid (CSF) and brain interstitial fluid; contributes to CSF secretion.[14][16][17]
Lung Luminal surface of pulmonary capillary endotheliumFacilitates CO₂ transport from blood into the alveoli for exhalation.
Gastrointestinal Tract Apical membrane of mucosal epithelium in the distal small and large intestine[2]Contributes to bicarbonate secretion and pH homeostasis in the gut lumen.
Eye (Ciliary Body) Epithelial cellsInvolved in aqueous humor formation and regulation of intraocular pressure.
Salivary Glands Ductal system cell membranesParticipates in the regulation of bicarbonate fluxes in saliva.[10]

Role in Pathophysiology

The importance of CA IV is underscored by its implication in several disease states, making it a compelling target for therapeutic intervention.

  • Renal Disease: Defective CA IV function can impair bicarbonate reabsorption, leading to metabolic acidosis.[18]

  • Glaucoma: CA IV in the ciliary body is involved in aqueous humor production. Inhibitors of carbonic anhydrase, such as dorzolamide and brinzolamide, are used to lower intraocular pressure.[1][19]

  • Cancer: Several CA isoforms, including membrane-bound ones, are overexpressed in various cancers.[7][20] They contribute to the maintenance of an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and chemoresistance.[21][22] While CA IX and XII are the most studied in this context, the role of CA IV is also being explored.[8][20]

  • Genetic Disorders: Mutations in the CA4 gene have been linked to a form of autosomal dominant retinitis pigmentosa, where impaired pH homeostasis leads to photoreceptor degeneration.[18]

Key Experimental Protocols

Assay for Carbonic Anhydrase Activity

The Wilbur-Anderson assay is a classic electrometric method for measuring CO₂ hydration activity by monitoring a change in pH.[23][24]

Methodology:

  • Reagent Preparation:

    • Reaction Buffer: 20 mM Tris-HCl or Barbital buffer, pH 8.2-8.3.[23][25]

    • Substrate: Ice-cold (0-4°C), CO₂-saturated deionized water.

  • Uncatalyzed Reaction (Control):

    • Add 3.0 mL of chilled reaction buffer to a small, jacketed reaction vessel maintained at 0-4°C and equipped with a calibrated pH electrode.

    • Rapidly inject 2.0 mL of CO₂-saturated water.

    • Record the time (T₀) required for the pH to drop from 8.3 to 6.3.[23]

  • Enzyme-Catalyzed Reaction:

    • Repeat the process, but add a known amount of the CA IV-containing sample (e.g., purified enzyme, membrane fraction) to the buffer before injecting the CO₂-saturated water.

    • Record the time (T) for the same pH drop.

  • Calculation of Activity:

    • Enzyme activity is expressed in Wilbur-Anderson Units (WAU).

    • WAU = (T₀ - T) / T. One unit represents the doubling of the uncatalyzed reaction rate.

Measurement of Pericellular pH

Directly measuring pH in the microenvironment adjacent to the cell membrane is crucial for understanding CA IV's function.

Methodology (Using pH-Sensitive Microelectrodes):

  • Microelectrode Fabrication: Pull borosilicate glass capillaries to a fine tip (1-2 µm) and bake to ensure dryness.

  • Silanization: Expose the tips to a silanizing vapor (e.g., dimethyldichlorosilane) to create a hydrophobic surface.

  • Loading: Backfill the microelectrode tip with a liquid ion-exchange resin specific for H⁺. The remainder of the electrode is filled with a back-filling solution (e.g., buffered KCl).

  • Calibration: Calibrate the electrode using a series of standard pH buffers to determine its Nernstian response (slope in mV/pH unit).

  • Measurement:

    • Using a micromanipulator, carefully position the tip of the pH microelectrode as close as possible to the surface of the cultured cells or tissue under investigation.

    • Position a reference electrode in the bulk solution.

    • Record the potential difference, which can be converted to a pH value based on the calibration.

    • Changes in pericellular pH can be monitored in real-time following experimental manipulations (e.g., addition of a CA inhibitor).

Molecular Interactions and Signaling Pathways

CA IV does not act in isolation. Its primary role is to facilitate the activity of acid-base transporters by managing substrate (H⁺, HCO₃⁻) concentrations in the pericellular space. This functional coupling, sometimes termed a "transport metabolon," is essential for efficient ion flux.[18][26]

CAIV_Transporter_Interaction cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space CO2 CO₂ CAIV CA IV CO2->CAIV Hydration H2O H₂O H2O->CAIV H_ion H⁺ CAIV->H_ion HCO3_ion HCO₃⁻ CAIV->HCO3_ion NHE Na⁺/H⁺ Exchanger (e.g., NHE3) H_ion->NHE Extrusion NBC Na⁺/HCO₃⁻ Cotransporter (e.g., NBCe1) HCO3_ion->NBC Reabsorption Na_in Na⁺ Na_in->NHE Na_in->NBC H_in H⁺ H_in->NHE HCO3_in HCO₃⁻ HCO3_in->NBC

Caption: Functional coupling of CA IV with renal acid-base transporters.

The diagram illustrates how CA IV on the apical membrane of a kidney proximal tubule cell hydrates luminal CO₂, producing H⁺ and HCO₃⁻. The H⁺ is secreted into the lumen by NHE3 to titrate filtered HCO₃⁻, while the resulting CO₂ diffuses into the cell. This process is essential for bicarbonate reabsorption, which is completed by basolateral transporters like NBCe1.

A Logical Workflow for Investigating CA IV Function

A systematic approach is required to elucidate the role of CA IV in a given biological context. The following workflow outlines the key experimental stages.

CAIV_Research_Workflow A Hypothesize Role of CA IV in a specific physiological process B Confirm CA IV Expression & Localization (qRT-PCR, Western Blot, Immunofluorescence) A->B C Quantify CA IV Activity (e.g., Wilbur-Anderson Assay on membrane fractions) B->C D Pharmacological or Genetic Manipulation (Inhibitors: Acetazolamide, Dorzolamide) (Gene Silencing: siRNA/shRNA) C->D E Measure Impact on Pericellular pH (pH-sensitive microelectrodes or dyes) D->E F Assess Downstream Functional Consequences (e.g., ion transporter activity, cell viability, or migration assays) E->F G Validate Findings in an In Vivo Model (e.g., knockout/transgenic animals, disease models) F->G

Caption: A standard experimental workflow for CA IV functional analysis.

Conclusion and Future Directions for Drug Development

Carbonic anhydrase IV is a potent and strategically located regulator of extracellular pH, making it a key player in a multitude of physiological processes.[27] Its involvement in the pathophysiology of major diseases, including cancer, glaucoma, and renal disorders, establishes it as a high-value therapeutic target. For drug development professionals, the challenge lies in achieving isoform-specific inhibition to maximize efficacy and minimize off-target effects associated with inhibiting other CAs (e.g., cytosolic CA II).[9]

Future research should prioritize the development of highly selective CA IV inhibitors and activators. Advanced biophysical techniques and structural biology will be instrumental in designing these next-generation modulators.[28] Furthermore, elucidating the specific composition of CA IV-containing "transport metabolons" in different tissues will open new avenues for targeting protein-protein interactions as a novel therapeutic strategy. A deeper understanding of CA IV's role in the tumor microenvironment could yield innovative approaches to cancer therapy that disrupt pH regulation to the detriment of cancer cells.[7]

References

Carbonic Anhydrase IV in the Choroid Plexus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the expression, function, and methodological considerations for studying Carbonic Anhydrase IV (CA IV) in the choroid plexus. CA IV, a glycosylphosphatidylinositol (GPI)-anchored enzyme, plays a crucial role in cerebrospinal fluid (CSF) secretion and pH homeostasis at the blood-CSF barrier. This document provides a comprehensive overview of the current understanding of CA IV in this specialized brain tissue, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Introduction to Carbonic Anhydrase IV in the Choroid Plexus

The choroid plexus, a highly vascularized tissue located within the brain's ventricles, is the primary site of cerebrospinal fluid (CSF) production. This process is critical for maintaining the biochemical environment of the central nervous system, providing buoyancy to the brain, and clearing metabolic waste. Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to CSF secretion, as it provides the necessary ions for transport across the choroid plexus epithelium.

Among the various CA isozymes, Carbonic Anhydrase IV (CA IV) is a membrane-bound enzyme with its active site oriented towards the extracellular space. In the choroid plexus, CA IV is strategically localized to contribute to the rapid conversion of CO2 and HCO3-, facilitating ion transport and, consequently, water movement into the ventricles to form CSF.[1] Its expression and activity are therefore of significant interest for understanding CSF dynamics in both physiological and pathological states, and for the development of therapeutic agents targeting CSF production, such as those for hydrocephalus and idiopathic intracranial hypertension.

Quantitative Expression of Carbonic Anhydrase IV

Gene Expression Data

Transcriptomic analyses of the choroid plexus have provided insights into the relative abundance of CA4 mRNA.

GeneSpeciesConditionMethodFindingp-valueReference
CA4HumanAlzheimer's Disease vs. ControlMicroarrayDecreased expression in AD choroid plexus (log2 Fold Change = -0.63055238)0.0001
CA12HumanNormalRNA-seqConsensus normalized expression: 149.3 nTPMN/A[2]
Protein Expression Data

Proteomic studies offer a more direct measure of the functional enzyme present in the tissue.

| Protein | Species | Tissue | Condition | Method | Finding | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Carbonic Anhydrase 4 | Human | Macular Bruch's Membrane/Choroid | Dry Age-related Macular Degeneration | Quantitative Proteomics (iTRAQ) | Reduced by ~26-55% in advanced dry AMD |[3] |

Note: The proteomics data for CA4 is from the eye choroid, which may differ from the brain's choroid plexus, but provides an indication of its expression and alteration in a disease state.

Localization of Carbonic Anhydrase IV

Immunohistochemical studies have been pivotal in determining the precise location of CA IV within the choroid plexus.

SpeciesLocalizationMethodReference
Rat, MouseLuminal surface of endothelial cells of cerebral capillariesImmunohistochemistry, Immunoelectron Microscopy[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of CA IV in the choroid plexus.

Immunohistochemistry (IHC) for Carbonic Anhydrase IV

This protocol is adapted from commercially available antibody datasheets and general IHC protocols for brain tissue.[4][5][6]

4.1.1. Materials

  • Paraffin-embedded mouse or human brain tissue sections (5 µm)

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)

  • Wash buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Blocking solution (e.g., 5% normal goat serum in wash buffer)

  • Primary antibody: Rabbit polyclonal anti-Carbonic Anhydrase IV (e.g., Proteintech, Cat# 13931-1-AP)

  • Secondary antibody: Goat anti-rabbit IgG (HRP-conjugated)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

4.1.2. Protocol

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene, 2 times for 5 minutes each.

    • Immerse in 100% ethanol, 2 times for 3 minutes each.

    • Immerse in 95% ethanol for 3 minutes.

    • Immerse in 70% ethanol for 3 minutes.

    • Rinse in deionized water.

  • Antigen Retrieval:

    • Immerse slides in antigen retrieval buffer.

    • Heat to 95-100°C for 20 minutes.

    • Allow to cool at room temperature for 20 minutes.

  • Blocking:

    • Wash slides 3 times with wash buffer for 5 minutes each.

    • Incubate with blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute primary antibody in blocking solution (e.g., 1:200).

    • Incubate overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash slides 3 times with wash buffer for 5 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash slides 3 times with wash buffer for 5 minutes each.

    • Incubate with DAB substrate solution until desired stain intensity develops.

    • Rinse with deionized water.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through graded ethanol and xylene.

    • Mount with a permanent mounting medium.

In Situ Hybridization (ISH) for CA4 mRNA

This protocol provides a general framework for the detection of CA4 mRNA in tissue sections. Specific probe sequences and hybridization conditions should be optimized.

4.2.1. Materials

  • Cryosections of fresh-frozen choroid plexus tissue (10-20 µm)

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense riboprobe for CA4

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP substrate solution

  • Nuclear Fast Red counterstain

4.2.2. Protocol

  • Probe Synthesis:

    • Generate a DIG-labeled antisense RNA probe for CA4 using in vitro transcription from a linearized plasmid containing the CA4 cDNA. A sense probe should be generated as a negative control.

  • Tissue Preparation:

    • Fix cryosections in 4% PFA for 10 minutes at room temperature.

    • Wash in PBS.

    • Treat with Proteinase K to improve probe penetration.

    • Post-fix in 4% PFA.

  • Hybridization:

    • Pre-hybridize sections in hybridization buffer for 2-4 hours at 65°C.

    • Hybridize with the DIG-labeled CA4 probe overnight at 65°C.

  • Washes:

    • Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.

  • Immunodetection:

    • Block with a suitable blocking reagent.

    • Incubate with an anti-DIG-AP antibody.

    • Wash to remove unbound antibody.

  • Color Development:

    • Incubate with NBT/BCIP substrate until a purple precipitate forms.

    • Stop the reaction by washing in PBS.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red.

    • Dehydrate and mount.

Visualizations

Signaling and Functional Pathways

While a specific signaling pathway directly regulating CA IV expression in the choroid plexus is not yet fully elucidated, its functional role in CSF secretion is well-established. The following diagram illustrates the general mechanism of CSF production involving carbonic anhydrase.

CSF_Production cluster_blood Blood cluster_cpe Choroid Plexus Epithelial Cell cluster_csf Cerebrospinal Fluid (CSF) Blood CO2 CO2_cell CO2 Blood->CO2_cell Diffusion CA_reaction Carbonic Anhydrase (including CA IV at membrane) CO2_cell->CA_reaction Ion_Exchangers_basolateral Ion Exchangers (Basolateral Membrane) H2O_cell H2O H2O_cell->CA_reaction H2CO3 H2CO3 CA_reaction->H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Spontaneous dissociation Ion_Exchangers_apical Ion Transporters (Apical Membrane) HCO3_H->Ion_Exchangers_apical Transported HCO3_H->Ion_Exchangers_apical HCO3_H->Ion_Exchangers_basolateral Exchanged Ions_csf Na+, Cl-, HCO3- Ion_Exchangers_apical->Ions_csf Secretion H2O_csf H2O Ions_csf->H2O_csf Osmotic Gradient

Caption: General mechanism of CSF secretion involving carbonic anhydrase.

Experimental Workflows

The following diagrams outline the key steps in the experimental protocols described above.

IHC_Workflow start Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-CA IV) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection DAB Detection secondary_ab->detection counterstain Counterstaining & Mounting detection->counterstain end Microscopy counterstain->end

Caption: Immunohistochemistry (IHC) workflow for CA IV detection.

ISH_Workflow start Cryosectioned Choroid Plexus fixation Fixation & Permeabilization start->fixation hybridization Hybridization with DIG-labeled CA4 probe fixation->hybridization washes Stringent Washes hybridization->washes immunodetection Immunodetection (anti-DIG-AP) washes->immunodetection color_dev Color Development (NBT/BCIP) immunodetection->color_dev counterstain Counterstaining & Mounting color_dev->counterstain end Microscopy counterstain->end

Caption: In Situ Hybridization (ISH) workflow for CA4 mRNA.

Conclusion and Future Directions

Carbonic Anhydrase IV is a key enzyme in the choroid plexus, contributing significantly to the production of cerebrospinal fluid. Its membrane-bound nature and extracellular active site make it a potentially accessible drug target. While its role in CSF secretion is established, further research is needed to fully elucidate the specific signaling pathways that regulate its expression and activity in the choroid plexus. Quantitative proteomics studies that provide absolute quantification of CA IV in the choroid plexus from healthy and diseased states would be invaluable for understanding its contribution to neuropathologies. The development and validation of highly specific reagents and detailed protocols for its study will be crucial for advancing our knowledge in this area and for the development of novel therapeutic interventions targeting CSF-related disorders.

References

Genetic Variants of Carbonic Anhydrase 4: A Technical Guide on Disease Association and Pathogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic Anhydrase 4 (CA4) is a glycosylphosphatidylinositol (GPI)-anchored zinc metalloenzyme crucial for catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2][3] This enzymatic activity is vital for various physiological processes, including pH regulation, CO2 and bicarbonate transport, and acid-base balance in multiple tissues.[1][2][4] Genetic variants in the CA4 gene have been definitively linked to the autosomal dominant form of retinitis pigmentosa (RP17) and are increasingly implicated as a tumor suppressor in several cancers, including colorectal and gastric cancer.[5][6][7][8] This technical guide provides a comprehensive overview of the known genetic variants of CA4, their association with disease, the molecular mechanisms underlying their pathogenicity, and detailed experimental protocols for their study.

Carbonic Anhydrase 4: Gene, Protein, and Function

  • Gene: CA4 is located on chromosome 17q23.1.[4][9]

  • Protein: CA4 is a membrane-bound isozyme, anchored to the cell surface via a GPI-linkage.[1][4] It is highly expressed on the luminal surfaces of capillaries in tissues like the lung and kidney, as well as in the choriocapillaris of the eye.[2][4]

  • Function: CA4's primary role is the rapid interconversion of CO2 and bicarbonate, facilitating transport and maintaining pH homeostasis.[4][10] In the eye, it is essential for removing acid overload from the retina.[4] In the colon, it acts as a tumor suppressor by inhibiting the Wnt signaling pathway.[6]

Genetic Variants of CA4 in Retinitis Pigmentosa (RP17)

Mutations in the CA4 gene are a known cause of Retinitis Pigmentosa 17 (RP17), an autosomal dominant form of the disease characterized by progressive vision loss due to the degeneration of photoreceptor cells.[5][7][11][12] While mutations in CA4 account for a small fraction of RP cases (<1% in Chinese and European populations), their study has revealed novel pathogenic mechanisms.[13]

Pathogenic CA4 Variants in RP17

Several missense mutations in the CA4 gene have been identified in patients and families with RP17. These variants disrupt the protein's function through different mechanisms, including reduced enzymatic activity, impaired protein trafficking, and induction of cellular stress.[12][14]

Variant Location Reported Effect Proposed Pathogenic Mechanism References
R14W Exon 1 (Signal Sequence)Impaired secretion from the cell, intracellular retention, induction of ER stress and apoptosis.Toxic gain-of-function via ER stress-induced apoptosis. An alternative hypothesis suggests impaired pH regulation.[5][12][14]
R69H Exon 3Minimal effect on enzyme activity but impairs trafficking to the cell surface, leading to intracellular retention. Impairs pH recovery after acid load.Toxic gain-of-function via ER stress; Impaired pH regulation.[5][12][13]
R219S Exon 7Drastically reduced enzymatic activity, defective protein processing, and impaired trafficking to the cell surface.Loss-of-function leading to impaired pH homeostasis; Toxic gain-of-function via ER stress.[12][14]
Pathogenic Mechanisms in RP17

Two primary, non-mutually exclusive mechanisms have been proposed to explain how CA4 mutations lead to photoreceptor degeneration.

  • Impaired pH Homeostasis: The "metabolon" hypothesis suggests that CA4 forms a functional complex with the sodium bicarbonate cotransporter 1 (NBC1) in the choriocapillaris.[12][13] This complex is critical for managing the acid load produced by the highly metabolic photoreceptors. Mutations that reduce CA4 activity or its presence on the cell surface disrupt this complex, leading to a failure in pH regulation in the outer retina, which in turn causes photoreceptor degeneration.[5][13][14]

  • Toxic Gain-of-Function via ER Stress: Studies on the R14W, R69H, and R219S mutants show that these altered proteins are misfolded and retained within the endoplasmic reticulum (ER).[12] This intracellular retention leads to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis of the expressing cells.[12] This suggests a toxic gain-of-function mechanism where the mutant protein itself is harmful. Interestingly, treatment with dorzolamide, a CA inhibitor, has been shown to potentially act as a chemical chaperone, reducing ER stress and preventing apoptosis in cell models.[12]

RP17_Pathogenesis cluster_0 Genetic Cause cluster_1 Molecular Defects cluster_2 Cellular Consequences cluster_3 Disease Phenotype CA4_Mutation CA4 Gene Mutation (e.g., R14W, R69H, R219S) Misfolding Protein Misfolding & Intracellular Retention CA4_Mutation->Misfolding Impaired_Trafficking Impaired Trafficking to Cell Surface CA4_Mutation->Impaired_Trafficking Reduced_Activity Reduced/Lost Enzymatic Activity CA4_Mutation->Reduced_Activity ER_Stress ER Stress & Apoptosis (Toxic Gain-of-Function) Misfolding->ER_Stress pH_Dysregulation Impaired pH Homeostasis (Loss-of-Function) Impaired_Trafficking->pH_Dysregulation Reduced_Activity->pH_Dysregulation Degeneration Photoreceptor Degeneration ER_Stress->Degeneration pH_Dysregulation->Degeneration

Caption: Proposed pathogenic pathways for RP17 caused by CA4 mutations.

CA4 Variants in Cancer

Emerging evidence indicates that CA4 functions as a tumor suppressor in several malignancies. Its downregulation, often through epigenetic mechanisms like promoter hypermethylation, is associated with tumor progression.[6][8]

CA4 as a Tumor Suppressor
Cancer Type CA4 Expression Mechanism of Inactivation Functional Consequence of Loss References
Colorectal Cancer (CRC) Silenced/DownregulatedPromoter Hypermethylation (in ~76% of patients)Inhibition of Wnt signaling pathway is lost, promoting cell proliferation and inhibiting apoptosis.[6]
Gastric Cancer (GC) SuppressedNot specified, but re-expression inhibits proliferation.Loss of cell cycle regulation, leading to increased proliferation.[8]
Various Cancers (TCGA analysis) DownregulatedN/ACorrelated with prognosis and immune infiltration in renal, glioma, and lung cancers.[15]
CA4 and the Wnt Signaling Pathway

In colorectal cancer, CA4 exerts its tumor-suppressive effects by negatively regulating the Wnt signaling pathway.[6] The re-expression of CA4 leads to the degradation of β-catenin, a key effector of the Wnt pathway. The proposed mechanism involves a multi-step process where CA4 interacts with Wilms' tumour 1-associating protein (WTAP), inducing its degradation. This promotes the transcriptional activity of Wilms' tumour 1 (WT1), which in turn induces transducin β-like protein 1 (TBL1), ultimately leading to β-catenin degradation.[6]

Wnt_Pathway_Inhibition CA4 CA4 WTAP WTAP CA4->WTAP interacts with & promotes degradation WT1 WT1 WTAP->WT1 inhibits TBL1 TBL1 WT1->TBL1 promotes transcription BetaCatenin β-catenin TBL1->BetaCatenin promotes degradation of Degradation Degradation BetaCatenin->Degradation Proliferation Cell Proliferation & Tumorigenesis BetaCatenin->Proliferation promotes

Caption: CA4-mediated inhibition of the Wnt signaling pathway in colorectal cancer.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of CA4 variants.

Experimental Workflow for Variant Characterization

The process of identifying and characterizing a novel CA4 variant typically follows a structured workflow from patient analysis to in vitro functional validation.

Experimental_Workflow A Patient Cohort Selection (e.g., adRP patients) B Genomic DNA Extraction (from blood samples) A->B C Variant Screening (Direct Sequencing of CA4 Exons / NGS) B->C D Variant Identification & Analysis (Comparison to reference genome, in silico prediction) C->D E Site-Directed Mutagenesis (Introduce variant into WT CA4 cDNA) D->E F Transient Transfection (e.g., HEK293 cells with WT or Mutant CA4) E->F G Functional Assays F->G H Enzyme Activity Assay (CO2 hydration rate) G->H I Protein Expression & Trafficking (Western Blot, Cell Surface Biotinylation) G->I J pH Homeostasis Assay (Co-transfection with NBC1) G->J K ER Stress & Apoptosis Assays (BiP/CHOP levels, Caspase activity) G->K

References

The Evolutionary Bedrock of CA4: A Technical Guide to Its Conservation and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IV (CA4) is a vital, zinc-containing metalloenzyme anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) linkage.[1][2] It plays a crucial role in a multitude of physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This seemingly simple reaction is fundamental to pH regulation, CO2 and bicarbonate transport, respiration, and the formation of various bodily fluids.[2] The widespread functional importance of CA4 across the animal kingdom is reflected in its significant evolutionary conservation. This guide provides an in-depth technical overview of the evolutionary conservation of the CA4 gene, its functional implications, and the experimental methodologies used to study it.

Data Presentation: Evolutionary Conservation of CA4

To provide a quantitative measure of this conservation, a researcher can perform a comparative sequence analysis. The following tables outline the type of data that can be generated and a selection of key orthologs for such an analysis.

Table 1: CA4 Protein Sequence Identity Matrix (%)

SpeciesHomo sapiensPan troglodytesMus musculusRattus norvegicusGallus gallusDanio rerio
Homo sapiens 100ValueValueValueValueValue
Pan troglodytes 100ValueValueValueValue
Mus musculus 100ValueValueValue
Rattus norvegicus 100ValueValue
Gallus gallus 100Value
Danio rerio 100
Note: The values in this table would be populated by performing a pairwise sequence alignment of the CA4 protein sequences from the respective species.

Table 2: dN/dS Ratios for CA4 Orthologs

Ortholog PairdN (Non-synonymous)dS (Synonymous)dN/dS RatioInterpretation
Human vs. Chimpanzee ValueValueValuee.g., Purifying Selection
Human vs. Mouse ValueValueValuee.g., Purifying Selection
Human vs. Chicken ValueValueValuee.g., Purifying Selection
Human vs. Zebrafish ValueValueValuee.g., Purifying Selection
Note: These values would be calculated using codon-based alignment and analysis tools like CODEML from the PAML package. A dN/dS ratio less than 1 indicates purifying selection, a ratio equal to 1 suggests neutral evolution, and a ratio greater than 1 implies positive selection.

Experimental Protocols

Phylogenetic Analysis of the CA4 Gene

This protocol outlines the steps to reconstruct the evolutionary history of the CA4 gene.

a. Sequence Retrieval:

  • Obtain CA4 gene or protein sequences for a range of species from databases like NCBI Gene, Ensembl, or UniProt.[4][5]

  • Ensure the sequences are orthologous to the human CA4 gene.

b. Multiple Sequence Alignment (MSA):

  • Align the retrieved sequences using a multiple sequence alignment tool such as Clustal Omega or MUSCLE. The alignment is crucial for identifying conserved regions and calculating evolutionary distances.

c. Phylogenetic Tree Construction:

  • Use the aligned sequences to construct a phylogenetic tree using methods like Maximum Likelihood (e.g., PhyML, RAxML) or Bayesian Inference (e.g., MrBayes).

  • The choice of substitution model (e.g., JTT, WAG for proteins; GTR for nucleotides) is critical and can be determined using tools like ModelTest.

d. Tree Visualization and Interpretation:

  • Visualize the resulting phylogenetic tree using software like FigTree or the Interactive Tree Of Life (iTOL).

  • Analyze the branching patterns and branch lengths to infer evolutionary relationships and the degree of divergence between species.

Co-Immunoprecipitation (Co-IP) to Identify CA4 Interacting Proteins

This protocol is used to identify proteins that interact with CA4 within the cell.

a. Cell Lysis:

  • Culture cells expressing the CA4 protein.

  • Lyse the cells using a non-denaturing lysis buffer to preserve protein-protein interactions.

b. Immunoprecipitation:

  • Add a primary antibody specific to CA4 to the cell lysate and incubate to allow the antibody to bind to CA4.

  • Add Protein A/G beads to the lysate. These beads will bind to the antibody-CA4 complex.

  • Incubate to allow the beads to capture the complexes.

c. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.

  • Elute the CA4 and its interacting proteins from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

d. Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Identify the interacting proteins by Western blotting using antibodies specific to suspected interactors or by mass spectrometry for a broader, unbiased identification.

Site-Directed Mutagenesis and Functional Assay

This protocol allows for the investigation of the functional importance of specific amino acid residues in CA4.

a. Mutagenesis:

  • Use a commercially available site-directed mutagenesis kit to introduce specific mutations into the CA4 cDNA cloned into an expression vector.

  • Design primers containing the desired mutation.

  • Perform PCR using these primers and the CA4 expression vector as a template.

  • Digest the parental, non-mutated DNA with an enzyme like DpnI.

  • Transform the mutated plasmid into competent E. coli for propagation.

b. Expression of Mutant Protein:

  • Transfect a suitable cell line (e.g., HEK293T) with the mutated CA4 expression vector.

  • Allow the cells to express the mutant CA4 protein.

c. Functional Assay (Carbonic Anhydrase Activity):

  • Prepare cell lysates containing the wild-type or mutant CA4 protein.

  • Measure the carbonic anhydrase activity using a colorimetric or electrometric assay. These assays typically measure the rate of pH change resulting from the hydration of CO2.

  • Compare the activity of the mutant protein to the wild-type protein to determine the functional consequence of the mutation.

Quantitative PCR (qPCR) for Gene Expression Analysis

This protocol measures the expression levels of the CA4 gene in different tissues or under various experimental conditions.

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from the cells or tissues of interest using a suitable RNA isolation kit.

  • Assess the quality and quantity of the extracted RNA.

  • Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

b. qPCR Reaction Setup:

  • Design or obtain qPCR primers specific for the CA4 gene.

  • Prepare a qPCR reaction mix containing the cDNA template, CA4-specific primers, a fluorescent dye (e.g., SYBR Green), and DNA polymerase.

  • Include a no-template control to check for contamination and a reference gene (e.g., GAPDH, ACTB) for normalization.

c. qPCR Run and Data Analysis:

  • Perform the qPCR reaction in a real-time PCR machine.

  • Analyze the amplification data to determine the cycle threshold (Ct) values.

  • Calculate the relative expression of the CA4 gene using the ΔΔCt method, normalizing to the reference gene.

Mandatory Visualizations

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh LRP->Dsh CA4 CA4 WTAP WTAP CA4->WTAP | GSK3b GSK-3β Dsh->GSK3b | Beta_Catenin β-catenin GSK3b->Beta_Catenin P APC APC APC->Beta_Catenin Axin Axin Axin->Beta_Catenin CK1 CK1 CK1->Beta_Catenin P TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF WT1 WT1 WTAP->WT1 | TBL1 TBL1 WT1->TBL1 TBL1->Beta_Catenin Degradation Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: CA4's role in the Wnt signaling pathway.

Evolutionary_Analysis_Workflow start Start: Identify Gene of Interest (CA4) retrieve Retrieve Orthologous Sequences (NCBI, Ensembl) start->retrieve align Multiple Sequence Alignment (e.g., Clustal Omega) retrieve->align phylogeny Phylogenetic Tree Construction (e.g., PhyML, MrBayes) align->phylogeny selection Calculate dN/dS Ratio (e.g., CODEML) align->selection interpret Interpret Results: - Evolutionary Relationships - Selection Pressures phylogeny->interpret selection->interpret

Caption: Workflow for CA4 evolutionary analysis.

CA4_Functional_Conservation cluster_gene Gene Level cluster_protein Protein Level cluster_function Functional Level Conserved_Gene Conserved CA4 Gene Conserved_Structure Conserved Protein Structure - Active Site Residues - GPI Anchor Signal Conserved_Gene->Conserved_Structure Transcription & Translation Conserved_Function Conserved Function: - CO2 Hydration - pH Regulation Conserved_Structure->Conserved_Function Enzymatic Activity

Caption: Logical relationship of CA4 conservation.

References

Unraveling the Location: A Technical Guide to the Subcellular Localization of Membrane-Bound Carbonic Anhydrase IV (CA4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the subcellular localization of membrane-bound Carbonic Anhydrase IV (CA4), a key enzyme involved in a multitude of physiological processes. Understanding the precise location of CA4 within the cell is critical for elucidating its function and for the development of targeted therapeutics. This document summarizes key findings on CA4 localization, details the experimental protocols used to determine its position, and presents this information in a clear and accessible format.

Overview of Carbonic Anhydrase IV Subcellular Localization

Carbonic Anhydrase IV (CA4) is a member of the alpha-carbonic anhydrase family and is unique in its attachment to the plasma membrane via a glycosylphosphatidylinositol (GPI) anchor.[1] This anchoring mechanism plays a crucial role in its trafficking and ultimate localization to the cell surface.[2][3] CA4 is predominantly found on the extracellular face of the plasma membrane, where it catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[2] Its expression is observed in a variety of tissues, with specific localization patterns that are critical to its function in ion transport and pH regulation.[4][5][6]

Quantitative Data on CA4 Subcellular Distribution

The following table summarizes the known subcellular localizations of membrane-bound CA4 across different tissues and cell types as determined by various experimental methods. While precise quantitative percentages of CA4 distribution are often method-dependent and not always reported, this table provides a structured overview of its established locations.

Tissue/Cell TypePrimary Subcellular LocalizationSecondary/Other LocalizationsReferences
Kidney Apical plasma membrane of proximal convoluted tubule and thick ascending limb of Henle.[4][7]Basolateral plasma membrane of proximal-tubule and thick-ascending-limb epithelial cells.[4][4][7][8]
Gastrointestinal Tract Apical plasma membrane of the mucosal epithelium in the distal small intestine and large intestine.[5][9]Submucosal capillary endothelium.[5][5][9]
Skeletal Muscle Sarcolemma (plasma membrane).[10][11]Sarcoplasmic reticulum (SR), capillary endothelium.[10][11][10][11]
Heart Muscle Sarcolemma (including intercalated discs and T-tubules), capillary endothelium.[12]Sarcoplasmic reticulum (SR).[12][12]
Brain Luminal surface of capillary endothelial cells (blood-brain barrier).[13]-[13]
Lung Luminal surfaces of pulmonary capillaries.[6]-[6]
Eye Endothelium of the choriocapillaris.[6]-[6]
General Often localized to lipid rafts and caveolae within the plasma membrane.[14][15][16]Intracellular transport vesicles (during trafficking to the plasma membrane).[2][2][14][15][16]

Experimental Protocols for Determining Subcellular Localization

The determination of CA4's subcellular localization relies on a combination of imaging and biochemical techniques. Below are detailed methodologies for key experiments.

Immunofluorescence Microscopy

This technique is used to visualize the distribution of CA4 in cells and tissues.

Protocol:

  • Tissue/Cell Preparation:

    • For tissues: Fix in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 2-4 hours at 4°C. Cryoprotect in 30% sucrose in PBS overnight at 4°C. Embed in optimal cutting temperature (OCT) compound and freeze. Cut 5-10 µm cryosections.

    • For cultured cells: Grow cells on glass coverslips. Wash with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Permeabilization (for intracellular targets): If targeting intracellular epitopes of CA4 (e.g., in the sarcoplasmic reticulum), permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes. For exclusively cell surface staining, skip this step.

  • Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% normal goat serum and 1% bovine serum albumin in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody specific for CA4, diluted in blocking buffer, overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize using a confocal or epifluorescence microscope. Co-localization with organelle-specific markers can be performed to confirm localization.[17][18]

Immunoelectron Microscopy

This high-resolution technique provides precise localization of CA4 at the ultrastructural level.

Protocol:

  • Tissue Fixation and Embedding:

    • Fix small tissue blocks in a mixture of 4% PFA and 0.1% glutaraldehyde in 0.1 M phosphate buffer (PB) for 2 hours at 4°C.

    • Dehydrate through a graded series of ethanol and embed in a resin such as Lowicryl or Epon.

  • Sectioning: Cut ultrathin sections (60-80 nm) and mount them on nickel grids.

  • Immunogold Labeling:

    • Etch the sections with a saturated solution of sodium metaperiodate for 1-2 minutes.

    • Block non-specific binding with 1% BSA in PBS for 30 minutes.

    • Incubate with the primary anti-CA4 antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with a gold-conjugated secondary antibody (e.g., 10 nm gold-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature.

    • Wash with PBS and then with distilled water.

  • Staining and Imaging: Stain the sections with uranyl acetate and lead citrate. Examine with a transmission electron microscope.[10]

Subcellular Fractionation by Differential Centrifugation

This biochemical method separates cellular components based on their size and density, allowing for the enrichment of specific organelles.

Protocol:

  • Homogenization: Homogenize fresh or frozen tissue in a cold homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, with protease inhibitors).

  • Differential Centrifugation:

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and unbroken cells (P1).

    • Centrifuge the resulting supernatant (S1) at a medium speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria (P2).

    • Centrifuge the supernatant (S2) at a high speed (e.g., 100,000 x g for 1 hour) to pellet the microsomal fraction (P3), which contains plasma membrane, endoplasmic reticulum, and Golgi apparatus. The final supernatant (S3) is the cytosolic fraction.

  • Further Purification (Optional): The microsomal fraction can be further resolved into plasma membrane and other components using density gradient centrifugation (e.g., with sucrose or OptiPrep gradients).[19]

  • Analysis: Analyze the protein content of each fraction by SDS-PAGE and Western blotting using an anti-CA4 antibody to determine the fraction in which CA4 is enriched.

Cell Surface Biotinylation

This technique specifically labels proteins on the cell surface, allowing for their separation from intracellular proteins.

Protocol:

  • Cell Culture: Grow cells to confluency in culture dishes.

  • Biotinylation:

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin) in PBS for 30 minutes on ice with gentle agitation.

  • Quenching: Quench the unreacted biotinylation reagent by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).

  • Cell Lysis: Lyse the cells in a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Streptavidin Affinity Purification:

    • Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C to capture biotinylated (cell surface) proteins.

    • Wash the beads several times with lysis buffer to remove non-biotinylated (intracellular) proteins.

  • Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate (surface proteins) and the unbound fraction (intracellular proteins) by Western blotting for CA4.

Visualizing CA4 Biology: Diagrams and Workflows

The following diagrams, created using the DOT language, illustrate key aspects of CA4's subcellular journey and the experimental logic for its localization.

CA4_Trafficking ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus ER->Golgi Trafficking GPI_anchor GPI Anchor Attachment ER->GPI_anchor Vesicles Transport Vesicles Golgi->Vesicles Sorting & Packaging PM Plasma Membrane Vesicles->PM Exocytosis LipidRaft Lipid Raft/ Caveolae CA4_protein CA4 Protein CA4_protein->GPI_anchor C-terminal Modification Extracellular Extracellular Space

Caption: Trafficking and membrane anchoring of CA4.

Subcellular_Localization_Workflow start Start: Hypothesis on CA4 Localization biochem Biochemical Approach: Subcellular Fractionation start->biochem imaging Imaging Approach: Immunofluorescence start->imaging biotinylation Cell Surface Biotinylation start->biotinylation centrifugation Differential & Density Gradient Centrifugation biochem->centrifugation microscopy Confocal/EM Microscopy imaging->microscopy western_blot Western Blot Analysis of Fractions centrifugation->western_blot conclusion Conclusion on Subcellular Localization western_blot->conclusion colocalization Co-localization with Organelle Markers microscopy->colocalization colocalization->conclusion streptavidin Streptavidin Pull-down & Western Blot biotinylation->streptavidin streptavidin->conclusion

Caption: Experimental workflow for determining subcellular localization.

Polarized_Cell_Localization cell Apical Membrane Cytoplasm Nucleus Basolateral Membrane interstitium Interstitium cell:basolateral->interstitium ca4_apical CA4 ca4_apical->cell:apical ca4_basolateral CA4 ca4_basolateral->cell:basolateral lumen Lumen lumen->cell:apical

Caption: CA4 localization in a polarized epithelial cell.

References

Physiological Substrates of Carbonic Anhydrase IV: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IV (CA IV) is a glycosylphosphatidylinositol (GPI)-anchored metalloenzyme that plays a critical role in a diverse array of physiological processes. Localized to the extracellular surface of endothelial and epithelial cells, CA IV is strategically positioned to catalyze the reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺). This seemingly simple reaction is fundamental to pH regulation, ion transport, and gas exchange in various tissues, including the kidney, lung, eye, and brain. This technical guide provides a comprehensive overview of the physiological substrates of CA IV, detailing its enzymatic kinetics, the experimental methodologies used to characterize its function, and its intricate involvement in key signaling pathways.

Core Physiological Substrates and Enzymatic Activity

The primary and most well-characterized physiological substrates of carbonic anhydrase IV are carbon dioxide (CO₂) and bicarbonate (HCO₃⁻) . The enzyme efficiently catalyzes the following reversible reaction:

CO₂ + H₂O ⇌ HCO₃⁻ + H⁺

CA IV is classified as a high-activity isozyme, comparable to the cytosolic CA II, particularly in its CO₂ hydration activity. Notably, it exhibits even greater activity in HCO₃⁻ dehydration compared to CA II, a characteristic that is crucial for its role in processes like renal bicarbonate reabsorption.[1]

Quantitative Enzymatic Data

The catalytic efficiency of CA IV for its primary substrates has been determined through various kinetic studies. The following table summarizes key quantitative data for human carbonic anhydrase IV.

Substratekcat (s⁻¹)Km (mM)kcat/Km (M⁻¹s⁻¹)Reference
CO₂ (hydration)1.1 x 10⁶128.3 x 10⁷[1][2]
HCO₃⁻ (dehydration)4 x 10⁵26.71.5 x 10⁷[1][2]

Experimental Protocols

The characterization of carbonic anhydrase IV activity and its interactions with other proteins relies on a variety of sophisticated experimental techniques.

Measurement of Carbonic Anhydrase Activity: Stopped-Flow Spectrophotometry

This is the gold-standard method for measuring the rapid kinetics of CA-catalyzed CO₂ hydration and HCO₃⁻ dehydration.

Principle: The assay monitors the pH change resulting from the CA-catalyzed reaction using a pH indicator dye. The rapid mixing of reactants in a stopped-flow apparatus allows for the measurement of initial reaction rates.

Detailed Methodology (CO₂ Hydration):

  • Reagent Preparation:

    • Buffer: Prepare a suitable buffer with low buffering capacity at the desired pH (e.g., 20 mM HEPES, pH 7.5, containing 100 mM Na₂SO₄ for ionic strength).

    • pH Indicator: Add a pH indicator dye (e.g., p-nitrophenol or phenol red) to the buffer. The choice of indicator depends on the pH range of the assay.

    • Enzyme Solution: Prepare a dilute solution of purified CA IV in the assay buffer.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through the assay buffer on ice. The final CO₂ concentration is typically determined by titration.

  • Stopped-Flow Instrument Setup:

    • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

    • Load one syringe with the enzyme/buffer/indicator solution and the other syringe with the CO₂-saturated buffer.

  • Data Acquisition:

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a decrease in pH.

    • Monitor the change in absorbance of the pH indicator at its λmax over a short time course (milliseconds to seconds).

    • The initial rate of the reaction is determined from the initial slope of the absorbance change versus time.

  • Data Analysis:

    • Calculate the initial rate of proton production from the change in absorbance, using the molar absorptivity of the indicator and the path length of the cuvette.

    • Determine the kinetic parameters (kcat and Km) by measuring the initial rates at varying CO₂ concentrations and fitting the data to the Michaelis-Menten equation.

Identification of Protein-Protein Interactions: Co-immunoprecipitation (Co-IP)

Co-IP is a powerful technique to identify the interaction partners of CA IV, such as membrane transporters, within a cellular context.[3][4]

Principle: An antibody specific to CA IV is used to capture the enzyme from a cell lysate. If CA IV is in a complex with other proteins, these interacting proteins will also be "pulled down" and can be identified by subsequent analysis.

Detailed Methodology:

  • Cell Lysis:

    • Harvest cells expressing CA IV and its potential interaction partner.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein complexes.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

    • Add a primary antibody specific for CA IV to the pre-cleared lysate and incubate to allow the antibody to bind to its target.

    • Add protein A/G beads to the lysate-antibody mixture. The beads will bind to the Fc region of the antibody, forming a solid-phase immune complex.

    • Incubate to allow the beads to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using antibodies specific for the suspected interacting protein (e.g., NBC1). Alternatively, the entire eluted complex can be analyzed by mass spectrometry to identify novel interaction partners.

Signaling Pathways and Physiological Roles

Carbonic anhydrase IV does not typically participate in classical linear signaling cascades but rather facilitates the activity of "transport metabolons," which are functional complexes of enzymes and membrane transporters.[3] This close physical and functional coupling ensures efficient transport of bicarbonate and protons across cell membranes, impacting downstream physiological processes.

Renal Bicarbonate Reabsorption in the Proximal Tubule

CA IV plays a crucial role in the reabsorption of approximately 85% of filtered bicarbonate in the proximal tubule of the kidney, a vital process for maintaining acid-base homeostasis.[5][6][7][8][9]

Renal_Bicarbonate_Reabsorption lumen Tubular Lumen HCO₃⁻ + H⁺ cell Proximal Tubule Cell H₂O + CO₂ lumen->cell CO₂ ca4_apical CA IV lumen->ca4_apical HCO₃⁻ + H⁺ nhe3 NHE3 lumen->nhe3 Na⁺ apical_membrane Apical Membrane ca2_cyto CA II cell->ca2_cyto H₂O + CO₂ cell->nhe3 H⁺ cell->nhe3 Na⁺ nbc1 NBCe1 cell->nbc1 HCO₃⁻ basolateral_membrane Basolateral Membrane blood Blood HCO₃⁻ ca4_apical->lumen H₂O + CO₂ ca2_cyto->cell H₂CO₃ nhe3->lumen H⁺ nbc1->blood HCO₃⁻ nbc1->blood Na⁺

Caption: CA IV in renal bicarbonate reabsorption.

In this pathway, H⁺ is secreted into the tubular lumen by the Na⁺/H⁺ exchanger 3 (NHE3). Luminal CA IV then catalyzes the dehydration of carbonic acid (formed from secreted H⁺ and filtered HCO₃⁻) into CO₂ and water. CO₂ readily diffuses into the proximal tubule cell, where the cytosolic carbonic anhydrase II (CA II) catalyzes its hydration back to carbonic acid, which then dissociates into H⁺ and HCO₃⁻. The reabsorbed HCO₃⁻ is then transported across the basolateral membrane into the blood via the Na⁺/HCO₃⁻ cotransporter (NBCe1).

Pulmonary CO₂ Exchange

In the lungs, CA IV on the surface of pulmonary capillary endothelial cells facilitates the conversion of plasma bicarbonate into CO₂, which can then diffuse into the alveoli to be exhaled.[10][11][12]

Pulmonary_CO2_Exchange rbc Red Blood Cell Hb-H⁺ + HCO₃⁻ plasma Plasma HCO₃⁻ rbc->plasma HCO₃⁻ ca2_rbc CA II rbc->ca2_rbc H₂O + CO₂ ae1 AE1 rbc->ae1 HCO₃⁻ plasma->rbc Cl⁻ alveolus Alveolus CO₂ plasma->alveolus ca4_endo CA IV plasma->ca4_endo HCO₃⁻ + H⁺ plasma->ae1 Cl⁻ endothelium Capillary Endothelium ca4_endo->plasma H₂O + CO₂ ca2_rbc->rbc H₂CO₃

Caption: Role of CA IV in pulmonary CO₂ exchange.

Bicarbonate exits red blood cells into the plasma via the anion exchanger 1 (AE1) in exchange for chloride (the "chloride shift"). In the plasma, CA IV on the endothelial cell surface rapidly converts HCO₃⁻ and H⁺ to CO₂ and water. This increases the partial pressure of CO₂ in the plasma, driving its diffusion across the capillary and alveolar epithelia into the alveolar space for exhalation.

Retinal pH Regulation

CA IV is expressed in the choriocapillaris and is crucial for maintaining the pH balance in the outer retina, a region with high metabolic activity. It is thought to work in concert with bicarbonate transporters to remove excess acid from the subretinal space.[13][14][15]

Retinal_pH_Regulation rpe Retinal Pigment Epithelium (RPE) Metabolic Acid (H⁺) subretinal_space Subretinal Space H⁺, HCO₃⁻ rpe->subretinal_space H⁺ choriocapillaris Choriocapillaris subretinal_space->choriocapillaris CO₂ ca4_choriocap CA IV subretinal_space->ca4_choriocap H⁺ + HCO₃⁻ nbc1_choriocap NBCe1 choriocapillaris->nbc1_choriocap HCO₃⁻ ca4_choriocap->subretinal_space H₂O + CO₂ nbc1_choriocap->choriocapillaris Na⁺

Caption: CA IV's role in retinal pH homeostasis.

Metabolically active photoreceptors and RPE cells release acid (protons) into the subretinal space. CA IV on the choriocapillaris endothelium facilitates the conversion of this acid and bicarbonate into CO₂. The CO₂ can then diffuse into the choriocapillaris, and the bicarbonate is transported away by transporters like NBCe1, thus preventing a detrimental drop in pH in the subretinal space.

Conclusion

Carbonic anhydrase IV is a pivotal enzyme whose primary physiological substrates, CO₂ and bicarbonate, are central to fundamental biological processes. Its strategic extracellular location and its ability to form functional "transport metabolons" with various membrane transporters underscore its importance in facilitating efficient acid-base and ion transport. The quantitative kinetic data and detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the multifaceted roles of CA IV in health and disease. Understanding the intricate mechanisms by which CA IV handles its substrates is essential for the development of novel therapeutic strategies targeting the diverse physiological systems in which this remarkable enzyme operates.

References

The Pivotal Role of Carbonic Anhydrase IV in Cerebrospinal Fluid Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerebrospinal fluid (CSF) production is a complex and highly regulated process vital for maintaining central nervous system homeostasis. A key enzymatic player in this process is carbonic anhydrase (CA), particularly the membrane-bound isozyme, carbonic anhydrase IV (CA IV). Located on the apical membrane of choroid plexus epithelial cells, CA IV catalyzes the rapid conversion of carbon dioxide to bicarbonate and protons, directly influencing the ion gradients that drive fluid secretion. This technical guide provides an in-depth exploration of the role of CA IV in CSF production, presenting quantitative data on the effects of carbonic anhydrase inhibition, detailed experimental protocols for studying this process, and visualizations of the key pathways and workflows. Understanding the specific contribution of CA IV offers a promising avenue for the development of targeted therapeutics for conditions characterized by dysregulated intracranial pressure, such as hydrocephalus and idiopathic intracranial hypertension.

Introduction: The Choroid Plexus and CSF Secretion

The choroid plexus, a highly vascularized tissue found within the brain's ventricles, is the primary site of CSF production.[1][2] This process is not a simple ultrafiltration of blood; rather, it is an active, energy-dependent secretion of fluid driven by the net transfer of ions, primarily Na+, Cl-, and HCO3-, from the blood to the ventricles.[3][4] This ion flux creates an osmotic gradient that draws water across the choroid plexus epithelium, a phenomenon facilitated by aquaporins, particularly aquaporin-1 (AQP1).[4]

Carbonic anhydrases are a family of zinc-containing metalloenzymes that play a crucial role in this secretory process by catalyzing the reversible hydration of CO2: CO2 + H2O ⇌ H+ + HCO3-.[4][5] This reaction provides the necessary ions to fuel the various transporters and channels involved in CSF secretion. Multiple CA isozymes are present in the choroid plexus, but the membrane-associated CA IV is of particular interest due to its strategic location on the apical (CSF-facing) membrane of the epithelial cells.[6][7]

The Specific Role of Carbonic Anhydrase IV

Carbonic anhydrase IV is a glycosylphosphatidylinositol (GPI)-anchored protein, positioning its active site in the extracellular space, directly adjacent to the CSF.[6] This localization suggests a critical role in catalyzing the dehydration of carbonic acid in the CSF and facilitating the transport of its products, H+ and HCO3-, across the apical membrane. The protons generated by CA IV activity are thought to be crucial for the function of Na+/H+ exchangers, while the bicarbonate ions are substrates for various bicarbonate transporters.

The inhibition of carbonic anhydrase with drugs like acetazolamide has long been known to reduce CSF production by up to 50%, forming the basis of treatment for conditions with elevated intracranial pressure.[4][8] While acetazolamide is a non-specific inhibitor of various CA isozymes, the significant impact of its administration underscores the importance of this enzyme family in CSF secretion. The specific contribution of CA IV, however, is an area of ongoing research, with the development of isozyme-specific inhibitors and the use of genetic knockout models being crucial to delineating its precise role.

Quantitative Data on Carbonic Anhydrase Inhibition and CSF Production

The following tables summarize quantitative data from various studies on the effects of carbonic anhydrase inhibitors on CSF production rates. It is important to note that direct quantitative data for the specific inhibition of CA IV is limited in the current literature, with most studies utilizing broad-spectrum inhibitors.

SpeciesMethodCarbonic Anhydrase InhibitorDoseCSF Production Rate (Control)CSF Production Rate (Treated)Percent ReductionReference(s)
CatVentriculo-cisternal perfusionAcetazolamide30 mg/kg i.v.21.7 µL/min9-11 µL/min~50-59%[9]
CatVentriculo-cisternal perfusionMethazolamide30 mg/kg i.v.21.7 µL/min9-11 µL/min~50-59%[10][9]
CatVentriculo-cisternal perfusionBenzolamide30 mg/kg i.v.21.7 µL/min9-11 µL/min~50-59%[10][9]
RabbitInulin-dilution techniqueAcetazolamide>99.5% inhibition of choroid plexus CA--50-60%[11]
RabbitInulin-dilution techniqueFurosemide<98% inhibition of choroid plexus CA--50-60%[11]
Human (Children)External ventriculostomy drainsAcetazolamide50 mg/kg/day--39%[12]
Human (Children)External ventriculostomy drainsAcetazolamide75 mg/kg/day--48%[12]
RatNot specifiedAcetazolamideNot specified--~50%
SpeciesCSF Production RateMethodReference(s)
Human~500 mL/dayGeneral estimate[2]
Mouse0.32 µL/minGeneral estimate[13]

Signaling and Ion Transport Pathways

The production of CSF is a finely tuned process involving a complex interplay of ion transporters, channels, and enzymes. Carbonic anhydrase IV plays a central role in supplying the necessary ions to drive this machinery. The following diagram illustrates the key components of the ion transport pathway in a choroid plexus epithelial cell.

CSF_Production_Pathway cluster_blood Blood cluster_cpe Choroid Plexus Epithelial Cell cluster_apical Apical Membrane (CSF side) cluster_csf Cerebrospinal Fluid (CSF) Blood_CO2 CO2 CA_cyto Carbonic Anhydrase (cytosolic) Blood_CO2->CA_cyto diffusion Blood_H2O H2O Blood_H2O->CA_cyto diffusion H+ H+ CA_cyto->H+ HCO3- HCO3- CA_cyto->HCO3- NHE Na+/H+ Exchanger Na+ Na+ NHE->Na+ influx AE2 Cl-/HCO3- Exchanger (AE2) Cl- Cl- AE2->Cl- influx Na_K_ATPase Na+/K+ ATPase CSF_ions Na+, Cl-, HCO3- Na_K_ATPase->CSF_ions Na+ efflux AQP1_apical Aquaporin-1 (AQP1) CSF_H2O H2O AQP1_apical->CSF_H2O CA_IV Carbonic Anhydrase IV (CA IV) CA_IV->H+ catalyzes CA_IV->HCO3- H+->NHE substrate HCO3-->AE2 substrate HCO3-->CSF_ions efflux Na+->Na_K_ATPase substrate Cl-->CSF_ions efflux H2O H2O H2O->AQP1_apical osmosis

Ion transport pathway in CSF production.

Experimental Protocols

Primary Culture of Choroid Plexus Epithelial Cells

This protocol describes the isolation and culture of primary choroid plexus epithelial cells, providing an in vitro model to study transport mechanisms.[14][15][16][17]

Materials:

  • Dissecting medium (e.g., HBSS)

  • Digestion solution (e.g., pronase or collagenase)

  • Culture medium (e.g., DMEM/F12 supplemented with serum and growth factors)

  • Coated culture plates or filter inserts (e.g., Transwell®)

  • Standard cell culture equipment

Procedure:

  • Euthanize the animal (e.g., rat or mouse) according to approved protocols.

  • Aseptically dissect the choroid plexus tissue from the lateral and fourth ventricles.

  • Transfer the tissue to a sterile tube containing dissecting medium.

  • Wash the tissue multiple times to remove any blood contaminants.

  • Digest the tissue with the chosen enzyme solution to dissociate the epithelial cells. The duration and concentration should be optimized.

  • Neutralize the enzyme and gently triturate the tissue to obtain a single-cell suspension.

  • Filter the cell suspension to remove undigested tissue.

  • Centrifuge the cells and resuspend them in culture medium.

  • Plate the cells onto coated culture surfaces. For transport studies, seeding on permeable filter supports is recommended.

  • Maintain the cells in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.

  • Monitor the formation of a confluent monolayer with characteristic polygonal morphology.

Protocol_CPEC_Culture A Euthanize Animal and Dissect Choroid Plexus B Wash and Digest Tissue A->B C Obtain Single-Cell Suspension B->C D Plate Cells on Coated Surface C->D E Incubate and Maintain Culture D->E F Monitor Monolayer Formation E->F

Workflow for primary CPEC culture.
In Vivo Measurement of CSF Production: Ventriculo-cisternal Perfusion

This method allows for the in vivo measurement of CSF production rate by diluting a tracer infused into the ventricular system.[18][19]

Materials:

  • Stereotaxic apparatus

  • Infusion pump

  • Inflow and outflow cannulas

  • Artificial CSF (aCSF)

  • Tracer molecule (e.g., inulin, dextran)

  • Anesthesia

Procedure:

  • Anesthetize the animal and secure it in a stereotaxic frame.

  • Surgically expose the skull and drill burr holes for cannula placement.

  • Implant an inflow cannula into a lateral ventricle and an outflow cannula into the cisterna magna.

  • Infuse aCSF containing a known concentration of a tracer at a constant rate into the lateral ventricle.

  • Collect the perfusate from the cisterna magna.

  • Allow the system to reach a steady state.

  • Measure the concentration of the tracer in the collected perfusate.

  • Calculate the CSF production rate (Vf) using the following formula: Vf = Vi * (Ci - Co) / Co, where Vi is the infusion rate, Ci is the tracer concentration in the infusate, and Co is the tracer concentration in the collected perfusate.

Protocol_VCP A Anesthetize and Mount Animal B Implant Inflow and Outflow Cannulas A->B C Infuse aCSF with Tracer B->C D Collect Perfusate C->D E Measure Tracer Concentration D->E F Calculate CSF Production Rate E->F

Workflow for ventriculo-cisternal perfusion.

Future Directions and Drug Development

The central role of carbonic anhydrase in CSF production makes it a compelling target for therapeutic intervention in diseases characterized by elevated intracranial pressure. While broad-spectrum CA inhibitors are currently in clinical use, they are associated with a range of side effects due to their action on CA isozymes throughout the body.

The development of selective CA IV inhibitors presents a promising strategy to specifically target CSF production with potentially fewer off-target effects. A deeper understanding of the specific contribution of CA IV to the overall process of CSF secretion, obtained through studies with such inhibitors and in CA IV knockout models, is essential. Furthermore, elucidating the signaling pathways that regulate CA IV expression and activity in the choroid plexus could reveal novel targets for modulating CSF production.

Conclusion

Carbonic anhydrase IV is a key enzyme in the intricate process of cerebrospinal fluid production. Its strategic location on the apical membrane of choroid plexus epithelial cells positions it to critically influence the ion gradients that drive fluid secretion. While the quantitative contribution of CA IV is still being fully elucidated, the profound effect of general carbonic anhydrase inhibitors on CSF production highlights the therapeutic potential of targeting this enzyme. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate the role of CA IV and to develop novel, targeted therapies for neurological disorders associated with dysregulated CSF dynamics.

References

An In-depth Technical Guide to the Interaction of Carbonic Anhydrase IV (CA4) with Membrane Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IV (CA4) is a unique, glycosylphosphatidylinositol (GPI)-anchored metalloenzyme localized to the extracellular surface of the plasma membrane.[1] As a member of the α-carbonic anhydrase family, its primary catalytic function is the reversible hydration of carbon dioxide to bicarbonate and protons.[2][3] This activity positions CA4 as a critical regulator of extracellular pH in various tissues, including the kidney, lung, and brain.[1] Beyond its enzymatic role, a growing body of evidence indicates that CA4 engages in direct physical interactions with various membrane proteins, thereby forming functional complexes or "metabolons" that modulate their activity. Understanding these interactions is paramount for elucidating the intricate mechanisms of pH homeostasis and for the development of novel therapeutic strategies targeting diseases associated with aberrant ion transport and pH dysregulation.

This technical guide provides a comprehensive overview of the known interactions between CA4 and other membrane proteins. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Key Interacting Partners of Carbonic Anhydrase IV

Current research has identified several key membrane proteins that interact with CA4. These interactions are crucial for the coordinated regulation of ion and metabolite transport across the cell membrane.

Bicarbonate Transporters (SLC4 Family)

The most well-characterized interacting partners of CA4 are members of the solute carrier 4 (SLC4) family of bicarbonate transporters.[4] This family includes the sodium-bicarbonate cotransporter 1 (NBC1 or SLC4A4).

A direct, extracellular interaction between CA4 and the fourth extracellular loop of NBC1 has been demonstrated.[4] This physical association is functionally significant, as the co-expression of CA4 with NBC1 leads to a substantial increase in the transporter's activity. Specifically, this interaction enhances the rate of intracellular pH recovery following an acid load by approximately 44%.[4][5] This functional coupling is thought to create a "bicarbonate transport metabolon," where the proximity of CA4's catalytic site to the transporter's pore facilitates the efficient channeling of bicarbonate, thereby maximizing transport efficiency.[6][7][8]

Monocarboxylate Transporters (MCTs) and their Chaperones

CA4 has also been shown to functionally interact with monocarboxylate transporters MCT1 and MCT4.[9] This interaction, however, is not direct but is mediated by the ancillary proteins CD147 (also known as basigin) and GP70 (embigin), which are essential chaperones for the proper cell surface expression and activity of MCTs.[9][10][11]

The interaction between CA4 and these chaperones is specific, with binding sites identified on both CA4 and the chaperones.[9] This complex formation leads to a significant increase in the transport activity of MCT1 and MCT4.[9] This suggests a model where CA4 is recruited to the MCT-chaperone complex to provide localized pH regulation, thereby facilitating the proton-coupled transport of monocarboxylates like lactate.

Other Potential Interacting Partners

High-throughput screening studies have suggested other potential interacting partners of CA4, although these interactions are less well-characterized:

  • Aquaporin PIP2;1: Studies in plant cells have shown a physical interaction between a CA4 homolog and the aquaporin PIP2;1, suggesting a role in facilitating CO2 transport across the membrane.[3] Further investigation is required to confirm this interaction in mammalian cells.

  • Cyclin-dependent kinase 18 (CDK18): Affinity capture-mass spectrometry-based interactome studies have identified CDK18 as a potential binding partner of CA4.[12] The functional relevance of this interaction is yet to be determined.

Quantitative Data on CA4 Interactions

While the functional consequences of CA4 interactions are evident, there is a notable scarcity of published quantitative data, such as binding affinities (Kd) and kinetic rate constants (kon and koff), for these interactions. The available data is largely qualitative or semi-quantitative.

Interacting PartnerMethodQuantitative DataReference
NBC1 (SLC4A4)Functional Assay (pH recovery)~44% increase in transport activity upon co-expression[4][5]
MCT1/MCT4 (via CD147/GP70)Functional Assay (Lactate uptake)Significant increase in transport activity upon co-expression[9]

The lack of robust quantitative data highlights a key area for future research. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) would be invaluable in determining the precise binding kinetics and affinities of these interactions.

Experimental Protocols

The study of CA4's interactions with membrane proteins relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) for GPI-Anchored Proteins

Co-IP is a fundamental technique to demonstrate protein-protein interactions within a cellular context.[13] Special considerations are needed for GPI-anchored proteins like CA4.

1. Cell Lysis:

  • Culture cells co-expressing tagged versions of CA4 and the putative interacting protein to high density.
  • Wash cells twice with ice-cold PBS.
  • Lyse cells in a gentle, non-denaturing lysis buffer to preserve protein complexes. A suitable buffer is 1% Triton X-100 or 1% digitonin in a buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and a cocktail of protease inhibitors.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant contains the protein lysate.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.
  • Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
  • Add the primary antibody specific to the tagged protein (e.g., anti-FLAG for a FLAG-tagged protein) to the pre-cleared lysate.
  • Incubate for 2-4 hours or overnight at 4°C on a rotator.
  • Add fresh protein A/G beads and incubate for an additional 1-2 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and discard the supernatant.
  • Wash the beads 3-5 times with the lysis buffer to remove non-specifically bound proteins.
  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

4. Analysis:

  • Separate the eluted proteins by SDS-PAGE.
  • Perform a Western blot using antibodies against both the "bait" (immunoprecipitated) and "prey" (co-immunoprecipitated) proteins.

GST Pull-Down Assay for Extracellular Interactions

The GST pull-down assay is an in vitro method to confirm direct protein-protein interactions.[1][14][15]

1. Protein Expression and Purification:

  • Express the extracellular domain of the putative interacting partner as a GST-fusion protein in E. coli.
  • Purify the GST-fusion protein using glutathione-agarose beads.
  • Express and purify CA4 (or its soluble form) from a suitable expression system (e.g., mammalian cells).

2. Binding Reaction:

  • Immobilize the purified GST-fusion protein on glutathione-agarose beads by incubating for 1-2 hours at 4°C.
  • As a negative control, use beads with GST alone.
  • Wash the beads to remove unbound GST-fusion protein.
  • Add the purified CA4 protein to the beads and incubate for 2-4 hours at 4°C on a rotator.

3. Washing and Elution:

  • Wash the beads extensively with a suitable wash buffer (e.g., PBS with 0.1% Triton X-100) to remove non-specific binders.
  • Elute the bound proteins using a buffer containing reduced glutathione (e.g., 10-20 mM).

4. Analysis:

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-CA4 antibody.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics and affinity.[16][17]

1. Chip Preparation:

  • Immobilize a purified, soluble form of CA4 onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.
  • Alternatively, for interactions with membrane proteins, a lipid bilayer containing the reconstituted interacting partner can be captured on the chip surface.

2. Binding Measurement:

  • Inject a series of concentrations of the purified extracellular domain of the interacting partner (the analyte) over the chip surface.
  • Monitor the change in the refractive index in real-time, which corresponds to the binding of the analyte to the immobilized CA4.
  • After the association phase, flow buffer over the chip to monitor the dissociation of the complex.

3. Data Analysis:

  • Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Förster Resonance Energy Transfer (FRET) for In Vivo Interactions

FRET microscopy can be used to visualize and quantify protein-protein interactions in living cells.[18][19][20]

1. Construct Preparation and Transfection:

  • Generate expression vectors encoding CA4 fused to a donor fluorophore (e.g., CFP) and the interacting protein fused to an acceptor fluorophore (e.g., YFP).
  • Co-transfect cells with both constructs. As controls, transfect cells with the donor-only and acceptor-only constructs.

2. Image Acquisition:

  • Image the cells using a fluorescence microscope equipped for FRET imaging.
  • Acquire images in three channels: the donor channel (CFP excitation, CFP emission), the acceptor channel (YFP excitation, YFP emission), and the FRET channel (CFP excitation, YFP emission).

3. FRET Analysis:

  • Correct the raw images for background fluorescence and spectral bleed-through from the donor and acceptor fluorophores.
  • Calculate the FRET efficiency using various methods, such as sensitized emission or acceptor photobleaching. A high FRET efficiency indicates that the two proteins are in close proximity (<10 nm), suggesting a direct interaction.

Signaling Pathways and Logical Relationships

The interactions of CA4 with other membrane proteins are integral to specific signaling pathways, primarily those involved in pH regulation and metabolite transport.

The Bicarbonate Transport Metabolon

The formation of a complex between CA4 and bicarbonate transporters like NBC1 exemplifies the "bicarbonate transport metabolon" concept.[6][7][8] This metabolon facilitates the efficient transport of bicarbonate across the plasma membrane, which is crucial for maintaining intracellular and extracellular pH homeostasis.

Bicarbonate_Transport_Metabolon cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CA4 CA4 CO2_ext->CA4 H2O_ext H₂O H2O_ext->CA4 HCO3_ext HCO₃⁻ NBC1 NBC1 (SLC4A4) HCO3_ext->NBC1 Substrate Channeling H_ext H⁺ CA4->HCO3_ext Hydration CA4->H_ext CA4->NBC1 Direct Interaction Membrane Plasma Membrane HCO3_in HCO₃⁻ NBC1->HCO3_in Transport Na_in Na⁺ NBC1->Na_in Co-transport

Caption: CA4 forms a metabolon with NBC1 to facilitate bicarbonate transport.

Experimental Workflow for Co-Immunoprecipitation

The logical flow of a Co-IP experiment is crucial for successfully identifying protein-protein interactions.

CoIP_Workflow start Start: Co-transfected cells lysis Cell Lysis (Non-denaturing) start->lysis preclear Pre-clearing with beads lysis->preclear ip Immunoprecipitation (Primary Antibody) preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash to remove non-specific binding capture->wash elute Elution of protein complex wash->elute analysis Analysis: SDS-PAGE & Western Blot elute->analysis end End: Interaction confirmed analysis->end

Caption: Logical workflow for a Co-Immunoprecipitation experiment.

Conclusion and Future Directions

The interaction of Carbonic Anhydrase IV with other membrane proteins is a critical mechanism for the regulation of cellular pH and metabolite transport. The formation of "transport metabolons" with bicarbonate and monocarboxylate transporters highlights a sophisticated level of organization at the cell surface, ensuring efficient substrate channeling and localized enzymatic activity.

While significant progress has been made in identifying the key interacting partners of CA4 and understanding the functional consequences of these interactions, several areas warrant further investigation. A major gap in the current knowledge is the lack of quantitative binding data. Future studies employing techniques like SPR and ITC are essential to determine the precise affinities and kinetics of these interactions. Furthermore, the potential interactions with aquaporins and CDK18, identified in high-throughput screens, need to be validated and their functional significance explored in mammalian systems.

A deeper understanding of the structural basis of these interactions, through techniques such as cryo-electron microscopy, will provide invaluable insights into the molecular mechanisms of complex formation and regulation. Ultimately, a comprehensive map of the CA4 interactome and its dynamic regulation will not only advance our fundamental understanding of cellular physiology but also open new avenues for the development of targeted therapeutics for a range of diseases, from renal and respiratory disorders to cancer.

References

The Role of Carbonic Anhydrase IV in the Pathogenesis of Ocular Hypertension: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Ocular hypertension, a primary risk factor for glaucoma, is characterized by an intraocular pressure (IOP) exceeding the normal physiological range. The formation of aqueous humor by the ciliary epithelium is a critical determinant of IOP. Carbonic anhydrases, particularly the membrane-bound isoform IV (CA-IV), play a pivotal role in this secretory process. This technical guide provides an in-depth examination of CA-IV's function in aqueous humor dynamics, its mechanism of action as a therapeutic target, and the experimental methodologies used to investigate its role. This document is intended for researchers, scientists, and professionals in drug development engaged in the study and treatment of ocular hypertension and glaucoma.

Introduction to Ocular Hypertension and Carbonic Anhydrase

Ocular hypertension is a condition defined by an intraocular pressure (IOP) greater than 21 mmHg in the absence of optic nerve damage or visual field loss.[1] It is a significant risk factor for the development of primary open-angle glaucoma (POAG), a leading cause of irreversible blindness worldwide.[2][3] The maintenance of IOP is dependent on a delicate balance between the production of aqueous humor by the ciliary body and its drainage through the trabecular meshwork and uveoscleral outflow pathways.[4][5]

The carbonic anhydrase (CA) family of zinc-containing metalloenzymes catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[6] In the eye, these enzymes are crucial for the secretion of aqueous humor.[7][8][9] While multiple CA isoforms are present in ocular tissues, the cytosolic CA-II and the membrane-anchored CA-IV are key contributors to aqueous humor production within the ciliary epithelium.[10][11] This guide focuses specifically on the role of CA-IV in the development of ocular hypertension and its modulation by carbonic anhydrase inhibitors (CAIs), a mainstay in glaucoma therapy.[12][13]

The Mechanism of Aqueous Humor Secretion and the Role of CA-IV

Aqueous humor is an actively secreted fluid that provides nutrients to the avascular tissues of the anterior eye, such as the cornea and lens, and maintains the structural integrity of the globe.[3][14] Its production is a complex process driven by the active transport of ions across the bilayered ciliary epithelium, which consists of an inner pigmented epithelium (PE) and an outer non-pigmented epithelium (NPE).[14][15] This ion movement creates an osmotic gradient that drives water from the stroma into the posterior chamber.[9]

The formation of bicarbonate (HCO₃⁻) by carbonic anhydrase is a rate-limiting step in this process. The inhibition of CA reduces aqueous humor formation, thereby lowering IOP.[8][16]

Key steps involving Carbonic Anhydrase:

  • CO₂ Diffusion: Carbon dioxide from the blood diffuses into the ciliary epithelial cells.

  • Cytosolic Hydration (CA-II): Inside the NPE cells, the highly active cytosolic isoform, CA-II, rapidly hydrates CO₂ to carbonic acid (H₂CO₃), which then dissociates into HCO₃⁻ and H⁺.[11]

  • Membrane-Associated Hydration (CA-IV): CA-IV is anchored to the basolateral membranes of the NPE.[15][17] Its extracellular-facing active site is believed to facilitate the provision of HCO₃⁻ directly to membrane-bound anion exchangers, such as the Cl⁻/HCO₃⁻ exchanger.[6][17] This action supports the continuous transport of ions necessary for sustained fluid secretion.

  • Ion Transport: The generated HCO₃⁻ and H⁺ are utilized by various ion transporters (e.g., Na⁺/H⁺ exchangers, Cl⁻/HCO₃⁻ exchangers, and Na⁺-HCO₃⁻ cotransporters) to move ions across the cell membranes, ultimately leading to the net secretion of solutes into the aqueous humor.[6]

The coordinated action of cytosolic CA-II and membrane-bound CA-IV ensures a high rate of bicarbonate production, fueling the ion transport machinery that drives aqueous humor secretion.[15][17]

Quantitative Data on Carbonic Anhydrase and Ocular Physiology

Quantitative analysis is essential for understanding the physiological role of CA-IV and the pharmacological effects of its inhibitors. The following tables summarize key data from experimental studies.

Table 1: Localization of Key Carbonic Anhydrase Isoforms in the Human Eye

Isoform Location Primary Function in Location
CA-I Corneal endothelial cells, lenticular cells, capillary endothelial cells, choroidal cells[11] General pH regulation, ion transport
CA-II Ciliary epithelial cells (cytosol), Müller cells, photoreceptor cells[11] Aqueous humor production, retinal pH balance[11]

| CA-IV | Ciliary epithelial cells (basolateral membrane), corneal endothelium (apical membrane), capillary endothelium[10][11][15][17][18] | Aqueous humor production, bicarbonate transport[10][17] |

Table 2: Representative Effects of Carbonic Anhydrase Inhibitors on Aqueous Humor Dynamics in Animal Models

Animal Model CA Inhibitor Administration Parameter Measured Result
Mouse (WT) Brinzolamide Topical Intraocular Pressure (IOP) Baseline: 10.58 ± 1.78 mmHg; After 1 hr: 9.13 ± 1.52 mmHg[6]
Mouse (WT) Acetazolamide Systemic Aqueous Flow Rate Significant reduction (specific % varies by study)
Rabbit Dorzolamide (DRZ) Topical Intraocular Pressure (IOP) Significant reduction compared to vehicle[19]

| Rabbit | NCX250 (NO-donating CAI) | Topical | Intraocular Pressure (IOP) | More effective at lowering IOP than dorzolamide alone[19] |

Table 3: Baseline Aqueous Humor Dynamics in Mice

Parameter Value (Mean ± SD) Unit
Intraocular Pressure (IOP) 15.7 ± 2.0 mm Hg
Episcleral Venous Pressure (EVP) 9.5 ± 1.2 mm Hg
Aqueous Humor Flow Rate (Fₐ) 0.18 ± 0.05 μL/min
Outflow Facility (C) 0.0051 ± 0.0006 μL/min/mm Hg
Conventional Outflow (F꜀) 0.032 (18% of Fₐ) μL/min
Uveoscleral Outflow (Fᵤ) 0.148 (82% of Fₐ) μL/min
Aqueous Volume (Vₐ) 5.9 ± 0.5 μL

Data derived from a study on NIH Swiss White mice, providing a baseline for pharmacological investigations.[20]

Signaling Pathways and Visualizations

Visualizing the complex molecular interactions within the ciliary epithelium is crucial for understanding the role of CA-IV.

Aqueous Humor Production Pathway

The following diagram illustrates the key steps in aqueous humor secretion at the non-pigmented ciliary epithelium, highlighting the distinct roles of CA-II and CA-IV.

Aqueous_Humor_Production cluster_stroma Stroma (Blood Side) cluster_NPE Non-Pigmented Epithelium (NPE) cluster_cytosol cluster_aq Aqueous Humor CO2_stroma CO₂ CA4 CA-IV CO2_stroma->CA4 NPE_Membrane Basolateral Membrane Cytosol Apical Membrane CO2_stroma->NPE_Membrane:f1 Diffusion H2O_stroma H₂O H2O_stroma->CA4 H2O_stroma->NPE_Membrane:f1 Diffusion Cl_HCO3_Ex Cl⁻/HCO₃⁻ Exchanger CA4->Cl_HCO3_Ex HCO₃⁻ CA2 CA-II Ions_aq Na⁺, Cl⁻, HCO₃⁻ H2CO3 H₂CO₃ CA2->H2CO3 Catalysis HCO3_cyto HCO₃⁻ H2CO3->HCO3_cyto H_cyto H⁺ H2CO3->H_cyto HCO3_cyto->Cl_HCO3_Ex Na_H_Ex Na⁺/H⁺ Exchanger H_cyto->Na_H_Ex NaK_ATPase Na⁺/K⁺ ATPase NaK_ATPase->CO2_stroma K⁺ in Na⁺ out NaK_ATPase->Ions_aq Na⁺ Cl_HCO3_Ex->Ions_aq HCO₃⁻ out Cl⁻ in Na_H_Ex->CO2_stroma H⁺ out Na⁺ in H2O_aq H₂O Ions_aq->H2O_aq Osmosis

Caption: Aqueous humor secretion pathway in the non-pigmented ciliary epithelium.

Experimental Protocols

Reproducible experimental protocols are fundamental to advancing research in this field. The following sections detail common methodologies.

Protocol for Assessment of Aqueous Humor Dynamics in Mice

This protocol outlines the invasive measurement of key aqueous humor dynamic parameters in a mouse model, often used for validating the effects of pharmacological agents.[20][21]

Materials:

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • 33-gauge microneedle connected to a pressure transducer and data acquisition system

  • Syringe pump for constant pressure perfusion

  • Fluorescein-dextran or rhodamine-dextran tracer

  • Fluorophotometer

Procedure:

  • Anesthesia: Anesthetize the mouse according to IACUC-approved protocols. Place the animal on a heated platform to maintain body temperature.

  • IOP Measurement (Baseline): Carefully cannulate the anterior chamber with the 33-gauge microneedle connected to the pressure transducer. Allow the pressure reading to stabilize and record the baseline IOP.[6][20]

  • Outflow Facility (C) Measurement:

    • Connect the needle via a three-way stopcock to a syringe pump filled with saline.

    • Perfuse the eye at a constant pressure (e.g., 25 mm Hg) for a set duration (e.g., 10 minutes) and record the infused volume.

    • Increase the perfusion pressure (e.g., 35 mm Hg) and repeat the measurement.

    • Calculate outflow facility (C) using the change in flow rate for the change in pressure, based on the Goldmann equation.[20]

  • Aqueous Flow Rate (Fₐ) Measurement (Fluorophotometry):

    • Apply a fluorescent tracer (e.g., fluorescein-dextran) topically or via injection.

    • Allow time for the tracer to distribute within the anterior chamber.

    • Use a fluorophotometer to measure the concentration of the tracer in the anterior chamber at set time intervals (e.g., every 15 minutes).[22]

    • The rate of decrease in fluorescence concentration is used to calculate the rate of aqueous humor turnover (flow).[22]

  • Calculation of Uveoscleral Outflow (Fᵤ):

    • Using the measured values, calculate the uveoscleral outflow with the modified Goldmann equation: Fₐ = (IOP - EVP) * C + Fᵤ, where EVP is the episcleral venous pressure (often measured separately or estimated).[21]

Workflow for In Vivo Assessment of Aqueous Dynamics

The following diagram illustrates the logical flow of the experimental protocol described above.

Experimental_Workflow start Start: Anesthetize Animal prep Position Animal & Prepare for Cannulation start->prep cannulate Cannulate Anterior Chamber with Microneedle/Transducer prep->cannulate measure_iop Record Baseline IOP cannulate->measure_iop administer_drug Administer Test Compound (e.g., CAI) or Vehicle measure_iop->administer_drug wait Wait for Drug Action (e.g., 1 hour) administer_drug->wait Drug Group measure_iop_post Record Post-Treatment IOP administer_drug->measure_iop_post Vehicle Group wait->measure_iop_post measure_facility Measure Outflow Facility (C) (Constant Pressure Perfusion) measure_iop_post->measure_facility measure_flow Measure Aqueous Flow (Fa) (Fluorophotometry) measure_facility->measure_flow calculate Calculate Uveoscleral Outflow (Fu) using Goldmann Equation measure_flow->calculate end End: Analyze Data calculate->end

Caption: Experimental workflow for assessing aqueous humor dynamics in animal models.

Conclusion and Future Directions

Carbonic anhydrase IV is an integral component of the molecular machinery responsible for aqueous humor secretion. Its strategic location on the basolateral membrane of the non-pigmented ciliary epithelium makes it a highly effective participant in the bicarbonate production pathway that fuels ion transport and subsequent water movement. The clinical success of carbonic anhydrase inhibitors in lowering intraocular pressure underscores the critical role of CA-IV, along with CA-II, in maintaining IOP.

Future research should focus on several key areas:

  • Selective Inhibition: The development of CAIs with greater selectivity for CA-IV over other isoforms could potentially reduce systemic side effects associated with current broad-spectrum inhibitors.

  • Genetic Linkages: While genome-wide association studies have identified numerous loci associated with IOP and glaucoma, the specific contribution of variants in the CA4 gene requires further investigation.[2][23][24]

  • Regulatory Pathways: A deeper understanding of the signaling cascades that regulate the expression and activity of CA-IV in the ciliary body could unveil novel therapeutic targets for managing ocular hypertension.

By continuing to explore the intricate function of CA-IV, the scientific community can pave the way for more targeted and effective treatments for ocular hypertension and glaucoma, ultimately preserving vision for millions worldwide.

References

A Technical Guide to the Non-Catalytic Functions of Carbonic Anhydrase IV

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Carbonic anhydrase IV (CA IV) is a glycosylphosphatidylinositol (GPI)-anchored enzyme renowned for its catalytic role in the reversible hydration of carbon dioxide. While this enzymatic function is critical for processes like renal bicarbonate reabsorption and respiratory CO2 exchange, a growing body of evidence reveals that CA IV also possesses significant non-catalytic functions. These roles, independent of its ability to interconvert CO2 and bicarbonate, involve acting as a signaling scaffold and a modulator of membrane protein complexes. This guide provides an in-depth exploration of these non-catalytic activities, focusing on CA IV's interactions with membrane transporters and its tumor-suppressive roles through the modulation of key signaling pathways. We present quantitative data, detailed experimental protocols, and visual diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction

Overview of Carbonic Anhydrase IV (CA IV)

Carbonic anhydrase IV (CA IV) is a member of the α-carbonic anhydrase family of zinc metalloenzymes.[1][2] Unlike its cytosolic counterparts, CA IV is anchored to the outer leaflet of the plasma membrane via a GPI linkage, positioning its active site in the extracellular space.[3] Its primary, well-characterized function is to catalyze the rapid interconversion of CO2 and bicarbonate (HCO3−), thereby facilitating pH regulation and ion transport in various tissues, including the kidneys, lungs, and eyes.[3][4]

The Concept of Non-Catalytic Protein Functions

Beyond enzymatic catalysis, proteins can exert profound biological effects through non-catalytic mechanisms. These functions include acting as structural scaffolds to organize cellular components, mediating signal transduction by binding to other proteins, and forming stable or transient complexes that regulate cellular processes.[5][6] For CA IV, these roles are increasingly recognized as crucial contributors to its physiological and pathological significance, particularly in the realms of ion transport and cancer biology.

Role in Ion Transport Regulation: The "Metabolon" Concept

A primary non-catalytic function of CA IV is its ability to form "transport metabolons"—supramolecular complexes of enzymes and membrane transporters that work in concert to facilitate efficient substrate flux.[7][8] In this context, CA IV acts as a scaffold, physically coupling to transporters to optimize their activity.

Interaction with Bicarbonate Transporters

CA IV physically and functionally interacts with several anion exchange (AE) and sodium/bicarbonate cotransporter (NBC) proteins.[8][9] This interaction tethers the enzyme in close proximity to the transporter's extracellular pore, creating a microenvironment where bicarbonate is rapidly produced or consumed, thus maximizing the transmembrane concentration gradient and enhancing the transport rate.[8][10] Studies in transfected HEK293 cells have shown that the physical association of CA IV is essential for the full activation of these transporters.[10][11] For instance, cotransfection of CA IV with the electrogenic sodium/bicarbonate co-transporter NBC1 (SLC4A4) significantly increases the rate of intracellular pH recovery after an acid load.[10][11] This interaction is highly specific, involving the fourth extracellular loop of the NBC1 protein.[10]

CA IV forms a metabolon with the NBC1 transporter.
Non-Catalytic Enhancement of Monocarboxylate Transporters

Perhaps the most compelling evidence for a non-catalytic role for carbonic anhydrases comes from their interaction with monocarboxylate transporters (MCTs), such as MCT1 and MCT4.[12] These transporters are crucial for the efflux of lactate and protons from highly glycolytic cells, particularly cancer cells.[13] CA IV, along with the intracellular isoform CA II, forms a transport metabolon with MCTs, but this interaction enhances transport activity independent of CA's catalytic function.[12][14]

Instead of providing substrate, CA IV is proposed to function as a "proton antenna" or shuttle, facilitating the rapid removal of protons from the transporter's exit pore to the bulk extracellular medium.[12][13] This prevents localized proton accumulation that would otherwise inhibit further transport. This function is dependent on the physical presence of the CA IV protein and its interaction with the MCT chaperone protein CD147, but is unaffected by sulfonamide inhibitors that block the enzyme's active site.[13][14]

cluster_intra cluster_extra MCT MCT1/4 CD147 CD147 (Chaperone) MCT->CD147 Interaction Lactate_out Lactate⁻ MCT->Lactate_out H_out_proximal H⁺ MCT->H_out_proximal CAIV CA IV CD147->CAIV Interaction H_out_distal H⁺ (Bulk medium) CAIV->H_out_distal Proton Release Lactate_in Lactate⁻ Lactate_in->MCT Co-transport H_in H⁺ H_in->MCT Co-transport H_out_proximal->CAIV Proton Capture

Non-catalytic proton shuttling by CA IV for MCTs.

Tumor Suppressor Functions and Signaling Pathways

In contrast to the tumor-promoting roles of other isoforms like CA IX, CA IV has been identified as a novel tumor suppressor in several cancers, including colorectal cancer (CRC) and non-small cell lung cancer (NSCLC).[15][16] This function is mediated through its non-catalytic ability to modulate key oncogenic signaling pathways.

CA IV Silencing and Tumor Progression

In CRC, the CA4 gene is frequently silenced by promoter hypermethylation in a high percentage of tumors (92.6%).[16] This epigenetic silencing is associated with poorer prognosis.[15][16] Re-expression of CA IV in cancer cell lines that have lost its expression leads to inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in the G1 phase.[15][16] Furthermore, CA IV re-expression significantly impairs the migration and invasion capabilities of cancer cells.[16]

Inhibition of the Wnt/β-catenin Signaling Pathway

A key mechanism for CA IV's tumor-suppressive action is its negative regulation of the Wnt/β-catenin signaling pathway.[16][17] This is achieved through a multi-step, non-catalytic protein-protein interaction cascade. CA IV has been shown to interact directly with Wilms' tumour 1-associating protein (WTAP).[14][15] This interaction induces the polyubiquitination and subsequent degradation of WTAP. The degradation of WTAP, which is an inhibitor of the Wilms' tumour 1 (WT1) protein, leads to increased transcriptional activity of WT1. As WT1 is an antagonist of the Wnt pathway, its activation promotes the degradation of β-catenin, the central effector of the pathway.[15][16] The ultimate result is the downregulation of Wnt target genes that drive proliferation and tumor progression.[14]

WntSignaling CAIV CA IV Expression WTAP WTAP CAIV->WTAP Induces Degradation WT1 WT1 WTAP->WT1 Inhibits beta_catenin β-catenin WT1->beta_catenin Promotes Degradation degradation Degradation beta_catenin->degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Wnt_genes Wnt Target Gene Expression TCF_LEF->Wnt_genes Proliferation Tumor Progression & Proliferation Wnt_genes->Proliferation

CA IV signaling cascade inhibiting Wnt/β-catenin.
Regulation of Cell Adhesion and Migration

The tumor-suppressive effects of CA IV extend to the regulation of cell adhesion. Re-expression of CA IV in colon cancer cells enhances the expression of E-cadherin, a key component of adherens junctions that suppresses invasion, while simultaneously inhibiting the expression of mesenchymal markers like N-cadherin and Vimentin.[16] This suggests that CA IV helps maintain an epithelial phenotype, thereby counteracting the epithelial-mesenchymal transition (EMT) that is a hallmark of metastasis.

Quantitative Data Summary

The non-catalytic functions of CA IV and related transmembrane CAs have been quantified in several studies. The following tables summarize key findings.

Table 1: Functional Interaction of CA IV with Ion Transporters

Interacting Proteins Experimental System Effect of CA Co-expression Reference
CA IV + NBC1 NBC1-transfected HEK293 cells 44 ± 3% increase in pH recovery rate [10][11]
CAIX* + AE1 AE1-transfected HEK293 cells 32 ± 10% increase in transport activity [7]
CAIX* + AE2 AE2-transfected HEK293 cells 28 ± 7% increase in transport activity [7]
CAIX* + AE3 AE3-transfected HEK293 cells 37 ± 9% increase in transport activity [7]

Note: CAIX is a related transmembrane isoform often used as a model for CA IV's interactions.

Table 2: Tumor Suppressive Effects of CA IV Re-expression in Colon Cancer Cells

Cell Line Assay Effect of CA IV Re-expression Reference
HCT116 Wound Healing Assay 28% reduction in wound closure at 48h [16]
SW1116 Wound Healing Assay 53% reduction in wound closure at 48h [16]

| Colon Cancer Tumors | Methylation Analysis | 92.6% of tumors show CA4 gene silencing |[16] |

Key Experimental Methodologies

The elucidation of CA IV's non-catalytic functions relies on a combination of molecular biology, biochemistry, and cell biology techniques.

Protein-Protein Interaction Assays
  • Co-Immunoprecipitation (Co-IP): This is a cornerstone technique used to demonstrate in vivo interactions. Cells co-expressing CA IV and a putative binding partner are lysed under non-denaturing conditions. An antibody specific to CA IV is used to pull down CA IV and any associated proteins. The resulting precipitate is then analyzed by Western blot using an antibody against the putative partner to confirm the interaction.[7][16][18]

  • GST Pull-Down Assay: This in vitro method confirms direct physical interaction. A recombinant fusion protein of Glutathione-S-Transferase (GST) and a protein of interest (e.g., a domain of CA IV) is expressed and purified. This "bait" protein is immobilized on glutathione-coated beads and incubated with a cell lysate or a purified "prey" protein (e.g., an extracellular loop of NBC1). After washing, bound proteins are eluted and identified by Western blot.[10]

CoIP_Workflow start Cells expressing CA IV and Partner Protein lysis Cell Lysis (Non-denaturing buffer) start->lysis incubation Incubate lysate with anti-CA IV antibody lysis->incubation capture Add Protein A/G beads to capture Ab-protein complexes incubation->capture wash Wash beads to remove non-specific binders capture->wash elution Elute bound proteins wash->elution analysis Analyze eluate by Western Blot using anti-Partner antibody elution->analysis end Interaction Confirmed analysis->end

Workflow for Co-Immunoprecipitation analysis.
Functional Transport Assays

To measure the functional consequences of the CA IV-transporter interaction, changes in intracellular pH (pHi) are monitored.[10][11]

  • Cell Loading: Transfected cells are loaded with a pH-sensitive fluorescent dye (e.g., BCECF).

  • Acid Loading: Cells are subjected to an ammonium chloride (NH4Cl) prepulse, which causes a rapid intracellular acidification upon its removal.

  • Recovery Monitoring: The recovery of pHi back to baseline, which is dependent on bicarbonate influx through transporters like NBC1, is monitored over time using fluorescence microscopy or spectroscopy.

  • Comparison: The rate of pHi recovery in cells expressing the transporter alone is compared to that in cells co-expressing the transporter and CA IV. An increased rate in the co-expressing cells indicates a functional enhancement by CA IV.[10]

Cell Biology Assays
  • Monolayer Wound Healing (Scratch) Assay: This assay assesses collective cell migration. A confluent monolayer of cells is mechanically "scratched" to create a cell-free gap. The rate at which cells migrate to close this gap is measured over time using microscopy. A slower closure rate in CA IV-expressing cells compared to controls indicates inhibition of migration.[16]

  • Matrigel Invasion Assay: This technique measures the invasive potential of cells. Cells are seeded in the upper chamber of a Transwell insert, which is coated with a layer of Matrigel (a basement membrane mimic). The lower chamber contains a chemoattractant. After incubation, the number of cells that have degraded the Matrigel and migrated to the lower surface of the insert is quantified, providing a measure of invasiveness.[16]

Conclusion and Future Directions

Carbonic anhydrase IV is a multifaceted protein whose biological significance extends well beyond its catalytic activity. Its non-catalytic functions as a molecular scaffold for ion transport metabolons and as a key signaling molecule in tumor suppression pathways highlight its importance in cellular homeostasis and disease. The physical interactions of CA IV with bicarbonate transporters, its non-catalytic enhancement of monocarboxylate transport, and its ability to inhibit the Wnt/β-catenin pathway represent novel paradigms in understanding the roles of this classic enzyme.

Future research should focus on:

  • Structural Biology: Determining the high-resolution structures of CA IV in complex with its binding partners (e.g., NBC1, CD147) to precisely map the interaction interfaces.

  • Proteomics: Employing unbiased screening methods to identify novel CA IV interaction partners and uncover new non-catalytic roles.

  • Therapeutic Development: Designing strategies that specifically leverage or restore the non-catalytic, tumor-suppressive functions of CA IV in cancer. This could involve developing small molecules that mimic its interaction with WTAP or gene therapies aimed at re-expressing CA IV in tumors where it has been silenced.

Understanding these non-catalytic roles provides a more complete picture of CA IV's function and opens new avenues for therapeutic intervention in a range of diseases.

References

Methodological & Application

Application Notes and Protocols for In Vitro Carbonic Anhydrase 4 Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for measuring the in vitro enzymatic activity of Carbonic Anhydrase 4 (CA4), a membrane-bound metalloenzyme crucial in various physiological processes, including pH regulation and CO2 transport. Two primary methods are detailed: the CO2 hydration assay, which measures the enzyme's native physiological function, and the esterase activity assay, a more convenient method for high-throughput screening.

Introduction to Carbonic Anhydrase 4 Activity Assays

Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] CA4 is a glycosylphosphatidylinositol (GPI)-anchored protein expressed on the surface of various cells. Its activity is implicated in several diseases, making it a significant drug target.[1] Accurate measurement of CA4 activity is essential for studying its function and for the discovery and characterization of novel inhibitors.

Two main types of in vitro assays are widely used to determine CA activity:

  • CO2 Hydration Assay : This method directly measures the primary physiological reaction catalyzed by CAs. The assay monitors the change in pH resulting from the formation of bicarbonate and protons from CO2.[3][4] Modifications of the classic Wilbur-Anderson assay are commonly employed.[5][6]

  • Esterase Activity Assay : CAs, including CA4, also exhibit esterase activity, catalyzing the hydrolysis of certain ester substrates.[5][7] This assay is often colorimetric, using a substrate like p-nitrophenyl acetate (p-NPA) that releases a chromophore upon hydrolysis, which can be easily quantified spectrophotometrically.[1][7][8] This method is well-suited for high-throughput screening of potential inhibitors.[7]

Data Presentation

The following table summarizes representative kinetic parameters for carbonic anhydrase activity using the p-nitrophenyl acetate esterase assay. Note that these values can vary depending on the specific experimental conditions and the source of the enzyme.

Enzyme LocalizationSubstrateK_m (mM)V_max (µmol/L·min)
Bovine Stomach (Outer Peripheral)p-Nitrophenyl Acetate0.6250.875
Bovine Stomach (Cytosolic)p-Nitrophenyl Acetate0.5410.186
Bovine Stomach (Inner Peripheral)p-Nitrophenyl Acetate0.7850.214
Bovine Stomach (Integral)p-Nitrophenyl Acetate0.8620.253

Data sourced from a study on carbonic anhydrase from bovine stomach, with activity measured at optimum pH and 20°C.[9]

Experimental Protocols

CO2 Hydration Activity Assay (Modified Wilbur-Anderson Method)

This protocol is adapted from the electrometric method of Wilbur and Anderson and is designed to measure the time required for a CO2-saturated solution to lower the pH of a buffer in the presence of carbonic anhydrase.[4]

Materials:

  • Purified Carbonic Anhydrase 4

  • Tris-HCl buffer (20 mM, pH 8.3)

  • CO2-saturated deionized water

  • pH meter with a fast-response electrode

  • Stirred, temperature-controlled reaction vessel (e.g., a beaker in an ice bath)

  • Stopwatch

Procedure:

  • Preparation of Reagents:

    • Prepare 20 mM Tris-HCl buffer and adjust the pH to 8.3. Keep the buffer chilled on ice.

    • Prepare CO2-saturated water by bubbling CO2 gas through deionized water for at least 30 minutes at 0-4°C.[4] Keep this solution on ice.

  • Blank Measurement (Uncatalyzed Reaction):

    • Add 6.0 mL of the chilled Tris-HCl buffer to the reaction vessel maintained at 0-4°C.

    • Allow the pH to stabilize at 8.3.

    • Rapidly add 4.0 mL of the CO2-saturated water to the buffer while stirring.

    • Start the stopwatch simultaneously and measure the time (T_0) required for the pH to drop from 8.3 to 6.3.[4]

  • Enzyme-Catalyzed Reaction:

    • Add 6.0 mL of the chilled Tris-HCl buffer to the reaction vessel.

    • Add a known amount of purified CA4 enzyme solution to the buffer.

    • Allow the pH to stabilize at 8.3.

    • Rapidly add 4.0 mL of the CO2-saturated water to the buffer-enzyme mixture while stirring.

    • Start the stopwatch simultaneously and measure the time (T) required for the pH to drop from 8.3 to 6.3.

  • Calculation of Activity:

    • The activity is expressed in Wilbur-Anderson Units (WAU), calculated using the following formula: WAU = (T_0 - T) / T

    • One unit is defined as the amount of enzyme that causes the pH to drop from 8.3 to 6.3 in one minute at 0°C.[5]

Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA)

This colorimetric assay measures the esterase activity of CA4 by monitoring the formation of the yellow-colored product, p-nitrophenol, from the hydrolysis of p-NPA.[5][7]

Materials:

  • Purified Carbonic Anhydrase 4

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)[10]

  • p-Nitrophenyl Acetate (p-NPA) substrate solution (e.g., 3 mM in acetonitrile)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 400-405 nm[11]

  • Optional: CA inhibitor (e.g., Acetazolamide) for control experiments[1]

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer and adjust the pH to 7.4.

    • Prepare the p-NPA substrate solution. Due to the limited stability of p-NPA in aqueous solutions, it is recommended to prepare this solution fresh.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Sample wells: A specific volume of Assay Buffer and the purified CA4 enzyme.

      • Blank well: The same volume of Assay Buffer and the buffer used to dissolve the enzyme (without the enzyme).

      • Optional Inhibitor Control wells: Assay Buffer, CA4 enzyme, and a known CA inhibitor like Acetazolamide.[1]

    • The total volume in each well should be consistent. For example, bring the total volume to 190 µL with Assay Buffer.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the p-NPA substrate solution to each well, bringing the final volume to 200 µL.

    • Mix gently by pipetting or using a plate shaker.

  • Measurement:

    • Immediately place the microplate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at 400-405 nm kinetically over a period of time (e.g., every 30 seconds for 10-30 minutes).[10][11]

  • Data Analysis:

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank (uncatalyzed reaction) from the rate of the enzyme-catalyzed reaction.

    • The concentration of p-nitrophenol produced can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol under specific pH conditions is known. For example, at pH 7.5, the extinction coefficient is approximately 13,000 M⁻¹cm⁻¹.[12]

    • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of p-NPA per minute under the specified conditions.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the two primary types of in vitro carbonic anhydrase activity assays.

CO2_Hydration_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare 20 mM Tris-HCl buffer (pH 8.3) P3 Chill reagents to 0-4°C P1->P3 P2 Prepare CO2-saturated water P2->P3 A1 Add buffer to reaction vessel P3->A1 A2 Add CA4 enzyme A1->A2 A3 Add CO2-saturated water A2->A3 A4 Start timer & monitor pH A3->A4 A5 Record time for pH drop (8.3 to 6.3) A4->A5 D2 Calculate Activity (WAU) A5->D2 D1 Perform blank (no enzyme) D1->D2

Caption: Workflow for the CO2 Hydration Activity Assay.

Esterase_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis P1 Prepare Assay Buffer (e.g., Tris-SO4, pH 7.4) A1 Add buffer, enzyme, and controls to wells P1->A1 P2 Prepare p-NPA substrate solution A2 Initiate reaction with p-NPA P2->A2 P3 Prepare CA4 enzyme solution P3->A1 A1->A2 A3 Incubate at constant temperature A2->A3 A4 Measure absorbance at 400-405 nm kinetically A3->A4 D1 Calculate rate (ΔAbs/min) A4->D1 D2 Subtract blank rate D1->D2 D3 Calculate enzyme activity D2->D3

Caption: Workflow for the Esterase Activity Assay.

References

Application Notes and Protocols for Measuring Carbonic Anhydrase IV (CA4) Inhibition Using Stopped-Flow Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Carbonic anhydrase IV (CA4) is a glycosylphosphatidylinositol (GPI)-anchored enzyme expressed on the surface of endothelial and epithelial cells, playing a crucial role in pH regulation and CO2/bicarbonate transport.[2] Due to its involvement in various physiological and pathological processes, including glaucoma and tumorigenesis, CA4 is a significant target for drug development.[2][3]

Stopped-flow kinetics is a powerful technique for studying rapid enzymatic reactions, making it ideal for characterizing the fast catalytic activity of CAs and the binding kinetics of their inhibitors.[4][5] This document provides detailed application notes and protocols for measuring the inhibition of CA4 using stopped-flow spectrophotometry.

Principle of the Assay

The stopped-flow method for measuring CA activity is based on monitoring the change in pH that occurs during the enzyme-catalyzed hydration of CO2.[4][6] The assay involves the rapid mixing of two solutions: one containing the enzyme and a pH indicator, and another containing CO2 as the substrate. The reaction progress is monitored by the change in absorbance or fluorescence of the pH indicator.[4][7]

The fundamental reaction catalyzed by carbonic anhydrase is:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻

In the presence of an inhibitor, the rate of this reaction decreases, allowing for the determination of kinetic parameters such as the inhibition constant (Kᵢ).

Signaling Pathway

The catalytic mechanism of α-CAs, such as CA4, involves a two-step process centered around a zinc-bound hydroxide ion in the active site.

CA_Mechanism cluster_reactants Reactants cluster_products Products E_Zn_OH E-Zn²⁺-OH⁻ E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O - HCO₃⁻ E_Zn_H2O->E_Zn_OH - H⁺ (to Buffer) CO2 CO₂ H2O H₂O HCO3 HCO₃⁻ H_plus H⁺ B Buffer (B) BH_plus BH⁺

Figure 1: Catalytic mechanism of Carbonic Anhydrase.

Experimental Workflow

The general workflow for measuring CA4 inhibition using a stopped-flow instrument is outlined below.

experimental_workflow prep Prepare Solutions (Enzyme, Inhibitor, Buffer, Substrate) load Load Syringes Syringe A: Enzyme + Inhibitor + Indicator Syringe B: CO₂ Substrate Solution prep->load setup Instrument Setup (Wavelength, Temperature, Acquisition Time) load->setup mix Rapid Mixing setup->mix acquire Data Acquisition (Absorbance/Fluorescence vs. Time) mix->acquire analyze Data Analysis (Calculate Initial Rates, Determine Kᵢ) acquire->analyze

Figure 2: Experimental workflow for stopped-flow kinetics.

Data Presentation

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Acetazolamide
CA IsoformKᵢ (nM)
hCA I250
hCA II12
hCA IV 74
hCA IX25
hCA XII5.7

Note: Data compiled from various sources for comparative purposes. Acetazolamide is a commonly used standard inhibitor.[8]

Experimental Protocols

This protocol is adapted from established methods for measuring CA-catalyzed CO₂ hydration.[5][6][9]

Materials and Reagents
  • Purified recombinant human CA4

  • Inhibitor stock solution (e.g., Acetazolamide in DMSO)

  • HEPES buffer (20 mM, pH 7.4)

  • NaClO₄ (20 mM, for constant ionic strength)

  • Phenol Red (0.2 mM) as a pH indicator

  • CO₂-saturated water (substrate)

  • Stopped-flow spectrophotometer

Preparation of Solutions
  • Assay Buffer: Prepare a solution containing 20 mM HEPES (pH 7.4), 20 mM NaClO₄, and 0.2 mM Phenol Red.

  • Enzyme Solution (Syringe A): Dilute the purified CA4 in the assay buffer to the desired final concentration (typically in the nanomolar range). For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time before the measurement.

  • Substrate Solution (Syringe B): Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes at a controlled temperature (e.g., 20°C).[6] The concentration of CO₂ will range from approximately 1.7 to 17 mM.[5][9]

Stopped-Flow Instrument Setup
  • Instrument Preparation: Thoroughly rinse the driving syringes and the observation cell with deionized water and then with the assay buffer to remove any contaminants.[10]

  • Temperature Control: Set the temperature of the circulating water bath to maintain the desired reaction temperature (e.g., 25°C).[10]

  • Spectrophotometer Settings: Set the monochromator to the wavelength of maximum absorbance for the chosen pH indicator (e.g., 557 nm for Phenol Red).[5][9]

  • Data Acquisition Parameters: Set the data acquisition time. For CA-catalyzed reactions, this is typically in the range of 10-100 seconds.[5][9] Select an appropriate data sampling mode (linear or logarithmic) based on the expected reaction phases.[11]

Experimental Procedure
  • Loading Syringes: Load the enzyme solution (with or without inhibitor) into one driving syringe and the CO₂ substrate solution into the other.[10][12] Ensure there are no air bubbles.

  • Reaction Initiation and Data Collection: Initiate the reaction by rapidly mixing the contents of the two syringes. The instrument's trigger system will start data acquisition as the flow stops.[13]

  • Data Recording: Record the change in absorbance at 557 nm over time.

  • Control Measurements: Perform control experiments in the absence of the enzyme to determine the uncatalyzed rate of CO₂ hydration. This rate should be subtracted from the rates observed in the presence of the enzyme.[5]

  • Inhibition Studies: Repeat the experiment with different concentrations of the inhibitor to determine its effect on the enzyme's catalytic rate.

Data Analysis
  • Initial Rate Calculation: Determine the initial velocity of the reaction from the initial linear portion of the absorbance versus time curve. At least six traces for the initial 5-10% of the reaction are typically used to determine the initial velocity.[9]

  • Kinetic Parameter Determination: The kinetic parameters (Kₘ and k꜀ₐₜ) can be determined by measuring the initial rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

  • Inhibition Constant (Kᵢ) Determination: The inhibition constant (Kᵢ) can be calculated by measuring the initial rates at different inhibitor concentrations while keeping the substrate concentration constant. The data can be analyzed using various methods, such as Dixon plots or by fitting to the appropriate inhibition model (e.g., competitive, non-competitive, or uncompetitive).

Conclusion

The stopped-flow kinetic method provides a robust and sensitive platform for characterizing the inhibition of CA4. The detailed protocols and workflows presented here offer a comprehensive guide for researchers in academia and the pharmaceutical industry to accurately assess the potency and mechanism of novel CA4 inhibitors, thereby facilitating the development of new therapeutic agents.

References

Application Notes and Protocols for Fluorescence-Based High-Throughput Screening of Carbonic Anhydrase IV (CA4) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IV (CA4) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is a membrane-bound enzyme expressed in various tissues, including the renal tubules, colon, and certain endothelial cells. Dysregulation of CA4 activity has been implicated in several diseases, making it an attractive therapeutic target. High-throughput screening (HTS) of large compound libraries is a crucial step in the discovery of novel and potent CA4 inhibitors. Fluorescence-based assays are particularly well-suited for HTS due to their sensitivity, simplicity, and amenability to automation.

These application notes provide detailed protocols for three common fluorescence-based assays for screening CA4 inhibitors: the Dansylamide Competition Assay, the Indicator Displacement Assay, and a general workflow for Förster Resonance Energy Transfer (FRET)-based assays. Additionally, quantitative data for known CA4 inhibitors are presented for comparative purposes, and the relevant signaling pathway of CA4 is illustrated.

Signaling Pathway of Carbonic Anhydrase IV

CA4 has been identified as a tumor suppressor in colorectal cancer by negatively regulating the Wnt/β-catenin signaling pathway. CA4 interacts with Wilms' tumour 1-associating protein (WTAP), leading to its degradation. This, in turn, enhances the transcriptional activity of Wilms' tumour 1 (WT1), which promotes the expression of transducin β-like protein 1 (TBL1). TBL1 is a component of the β-catenin destruction complex, and its upregulation leads to the degradation of β-catenin, thereby inhibiting the pro-proliferative effects of the Wnt signaling pathway.[1]

CA4_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CA4 CA4 WTAP WTAP CA4->WTAP inhibits WT1 WT1 WTAP->WT1 inhibits TBL1 TBL1 WT1->TBL1 promotes destruction_complex Destruction Complex TBL1->destruction_complex beta_catenin β-catenin proliferation Cell Proliferation beta_catenin->proliferation promotes destruction_complex->beta_catenin degrades

Caption: CA4-mediated inhibition of the Wnt signaling pathway.

Data Presentation: Inhibition of Carbonic Anhydrase IV

The following tables summarize the inhibitory activity (Ki and IC50 values) of various compounds against human Carbonic Anhydrase IV (hCA IV). This data can be used as a reference for hit validation and comparison of inhibitor potency.

Table 1: Ki Values of Selected Inhibitors against hCA IV

CompoundInhibitor ClassKi (nM)Reference
AcetazolamideSulfonamide10,000[1]
DorzolamideSulfonamide6.9[2]
TopiramateSulfamate10,000[1]
Compound 35Benzenesulfonamide457.4[2]
Compound 39Benzenesulfonamide726.6[2]

Table 2: IC50 Values of Selected Inhibitors against hCA IV

CompoundInhibitor ClassIC50 (nM)Reference
DorzolamideSulfonamide6.9[2]
AcetazolamideSulfonamide-
BrinzolamideSulfonamide-
MethazolamideSulfonamide-
EthoxzolamideSulfonamide-

Note: IC50 values are highly dependent on assay conditions. Direct comparison of IC50 values between different studies should be done with caution.

Experimental Protocols

Dansylamide Competition Assay

This assay is based on the displacement of a fluorescent sulfonamide, dansylamide, from the active site of CA4 by a test compound. Dansylamide fluoresces weakly in aqueous solution but its fluorescence is significantly enhanced upon binding to the hydrophobic active site of carbonic anhydrase. A decrease in fluorescence intensity indicates that the test compound has displaced dansylamide, signifying its binding to the enzyme.

Materials:

  • Human recombinant Carbonic Anhydrase IV (CA4)

  • Dansylamide (5-(Dimethylamino)naphthalene-1-sulfonamide)

  • Assay Buffer: 20 mM HEPES, pH 7.4

  • Test compounds dissolved in DMSO

  • Black, flat-bottom 384-well plates

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents:

    • Prepare a 2X stock solution of CA4 (e.g., 20 nM) in Assay Buffer.

    • Prepare a 2X stock solution of dansylamide (e.g., 200 nM) in Assay Buffer.

    • Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these compounds in Assay Buffer to a 4X final concentration.

  • Assay Procedure:

    • Add 5 µL of the 4X test compound solution to the wells of a 384-well plate. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.

    • Add 10 µL of the 2X CA4 solution to all wells.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Add 5 µL of the 2X dansylamide solution to all wells.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with excitation at 280 nm and emission at 465 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls (wells with enzyme and dansylamide but no inhibitor, and wells with buffer only).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Dansylamide_Assay_Workflow start Start add_compound Add Test Compound (5 µL) start->add_compound add_ca4 Add CA4 (10 µL) add_compound->add_ca4 incubate1 Incubate 15 min add_ca4->incubate1 add_dansylamide Add Dansylamide (5 µL) incubate1->add_dansylamide incubate2 Incubate 30 min add_dansylamide->incubate2 read_fluorescence Read Fluorescence (Ex: 280 nm, Em: 465 nm) incubate2->read_fluorescence analyze Data Analysis (IC50) read_fluorescence->analyze

Caption: Workflow for the Dansylamide Competition Assay.

Indicator Displacement Assay

This assay is similar in principle to the dansylamide competition assay but can utilize other fluorescent probes that bind to the CA4 active site. The probe's fluorescence is quenched upon binding to the enzyme and is recovered when displaced by an inhibitor.

Materials:

  • Human recombinant Carbonic Anhydrase IV (CA4)

  • Fluorescent indicator probe (e.g., a sulfonamide-conjugated fluorophore)

  • Assay Buffer: 50 mM HEPES, pH 7.2

  • Test compounds dissolved in DMSO

  • Black, flat-bottom 96- or 384-well plates

  • Fluorescence plate reader

Protocol:

  • Prepare Reagents:

    • Prepare a stock solution of the fluorescent indicator (e.g., 500 nM) in Assay Buffer.

    • Prepare a stock solution of CA4 (e.g., 10 µg/mL) in Assay Buffer.

    • Prepare serial dilutions of test compounds in DMSO, followed by dilution in Assay Buffer.

  • Assay Procedure:

    • In a 96-well plate, mix the fluorescent indicator solution with the CA4 solution.

    • Add the test compound solutions to the wells containing the indicator-CA4 complex.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorescent probe. For example, for a probe with excitation at 359 nm, the emission could be monitored over a range.[3]

  • Data Analysis:

    • The increase in fluorescence intensity is directly proportional to the displacement of the indicator by the inhibitor.

    • Calculate the percent displacement for each compound concentration and determine the IC50 or Ki values by fitting the data to a suitable binding model.

Indicator_Displacement_Workflow start Start mix_reagents Mix Fluorescent Indicator and CA4 start->mix_reagents add_compound Add Test Compound mix_reagents->add_compound incubate Incubate to Equilibrium add_compound->incubate read_fluorescence Read Fluorescence incubate->read_fluorescence analyze Data Analysis (IC50/Ki) read_fluorescence->analyze

Caption: Workflow for the Indicator Displacement Assay.

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays offer a robust platform for HTS with reduced background interference. This example provides a general framework that can be adapted for CA4 by using a terbium-labeled anti-His antibody to bind a His-tagged CA4 (donor) and a fluorescently labeled inhibitor analog (acceptor). Inhibition is observed as a decrease in the FRET signal.

Materials:

  • His-tagged human recombinant Carbonic Anhydrase IV (CA4)

  • Fluorescently labeled inhibitor analog (e.g., FITC-labeled sulfonamide)

  • Terbium (Tb)-conjugated anti-His antibody

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 0.01% BSA

  • Test compounds dissolved in DMSO

  • Low-volume, black 384- or 1536-well plates

  • TR-FRET-capable plate reader

Protocol:

  • Prepare Reagents:

    • Prepare a 2X solution of His-tagged CA4 in Assay Buffer.

    • Prepare a 2X solution of the fluorescently labeled inhibitor analog in Assay Buffer.

    • Prepare a 2X solution of the Tb-anti-His antibody in Assay Buffer.

    • Prepare serial dilutions of test compounds in DMSO, followed by dilution in Assay Buffer to a 4X final concentration.

  • Assay Procedure:

    • Add test compounds to the assay plate.

    • Add a mixture of His-tagged CA4 and Tb-anti-His antibody to the wells.

    • Incubate for a pre-determined time (e.g., 60 minutes) at room temperature to allow for antibody-protein binding.

    • Add the fluorescently labeled inhibitor analog to initiate the binding reaction.

    • Incubate for a further period (e.g., 60-120 minutes) at room temperature, protected from light.

  • Data Acquisition:

    • Measure the time-resolved fluorescence at two wavelengths: the donor emission (e.g., 490 nm) and the acceptor emission (e.g., 520 nm) after a time delay (e.g., 100 µs) following excitation (e.g., 340 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm) * 10,000.

    • Determine the percent inhibition based on the decrease in the TR-FRET ratio in the presence of test compounds.

    • Calculate IC50 values from dose-response curves.

TR_FRET_Workflow start Start add_compound Add Test Compound start->add_compound add_ca4_ab Add His-CA4 and Tb-anti-His Antibody add_compound->add_ca4_ab incubate1 Incubate 60 min add_ca4_ab->incubate1 add_acceptor Add Fluorescent Inhibitor Analog incubate1->add_acceptor incubate2 Incubate 60-120 min add_acceptor->incubate2 read_tr_fret Read TR-FRET incubate2->read_tr_fret analyze Data Analysis (IC50) read_tr_fret->analyze

References

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) Target Engagement of Carbonic Anhydrase IV (CA4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Cellular Thermal Shift Assay (CETSA®) to validate and quantify the target engagement of small molecules with Carbonic Anhydrase IV (CA4), a glycosylphosphatidylinositol (GPI)-anchored membrane protein.

Introduction to CETSA® and its Application for CA4

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to assess the direct binding of a compound to its protein target within a physiologically relevant cellular environment. The principle of CETSA® is based on the ligand-induced stabilization of the target protein, which results in an increased resistance to thermal denaturation.[1] This change in thermal stability is then quantified to determine target engagement.

Carbonic Anhydrase IV (CA4) is an extracellular enzyme tethered to the cell membrane by a GPI anchor. It plays a crucial role in pH regulation and has been identified as a tumor suppressor in colorectal cancer through its inhibition of the Wnt signaling pathway. Modulating CA4 activity with small molecules presents a potential therapeutic strategy, making robust target engagement assays like CETSA® essential for drug discovery programs.

This document outlines two key CETSA® experimental formats:

  • CETSA® Melt Curve: Used to determine the optimal temperature for the isothermal dose-response experiment by identifying the temperature at which the protein denatures. A shift in the melting temperature (Tm) in the presence of a ligand indicates target engagement.

  • Isothermal Dose-Response CETSA® (ITDR-CETSA®): Performed at a constant temperature to determine the potency of a compound in stabilizing CA4. This generates a dose-response curve from which an EC50 value, representing the concentration of compound required to achieve 50% of the maximal stabilizing effect, can be derived.[2][3]

Experimental Protocols

General Considerations for CETSA® with a GPI-Anchored Protein like CA4

Performing CETSA® on a membrane-anchored protein like CA4 requires specific protocol adaptations to ensure the protein remains in its native conformation and that the ligand-bound complex can be accurately assessed. Key considerations include:

  • Cell Line Selection: Utilize a cell line with sufficient endogenous or recombinant expression of CA4.

  • Detergent Choice: The selection and concentration of a mild non-ionic detergent (e.g., Digitonin, NP-40) during lysis is critical to solubilize the membrane-associated CA4 without disrupting the protein-ligand interaction. Optimization of the detergent concentration is a crucial first step.

  • Intact Cells vs. Lysates: CETSA® can be performed on intact cells or cell lysates. Intact cell experiments provide additional information on cell permeability of the compound.

Protocol 1: CETSA® Melt Curve for CA4

This protocol aims to determine the melting temperature (Tm) of CA4 in the absence and presence of a test compound.

Materials:

  • Cells expressing CA4

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compound and vehicle (e.g., DMSO)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., PBS with 0.1-0.5% Digitonin or NP-40, supplemented with protease/phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and buffers

  • Western blot apparatus

  • Anti-CA4 primary antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with the test compound at a saturating concentration (e.g., 10-20 µM) or vehicle for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest cells by gentle scraping or trypsinization (if necessary, followed by neutralization and washing).

    • Resuspend the cell pellet in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 37°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermal cycler, followed by a cooling step to 4°C.

  • Cell Lysis:

    • Add an equal volume of 2X lysis buffer to each PCR tube.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by incubation on ice with periodic vortexing.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of each supernatant using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using an anti-CA4 antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the normalized band intensity against the corresponding temperature to generate the CETSA® melt curves for both vehicle and compound-treated samples.

    • Determine the Tm, the temperature at which 50% of the protein is denatured. A shift in the Tm (ΔTm) indicates target engagement.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA® for CA4

This protocol is used to determine the potency (EC50) of a compound for CA4 target engagement.

Procedure:

  • Cell Culture and Compound Titration:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Treat cells with the different concentrations of the compound or vehicle for 1-2 hours at 37°C.

  • Isothermal Heat Shock:

    • Harvest and resuspend the cells in PBS as described in Protocol 1.

    • Heat all samples at a single, predetermined temperature (typically the Tm determined from the melt curve experiment where a significant shift was observed) for 3-5 minutes.

  • Lysis, Fractionation, and Analysis:

    • Proceed with cell lysis, separation of soluble and aggregated proteins, and Western blot analysis as described in Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for each compound concentration.

    • Plot the normalized band intensity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Data Presentation

Quantitative data from CETSA® experiments should be summarized in clear and structured tables to facilitate comparison between different compounds and experimental conditions. While specific data for CA4 is not publicly available, the following tables provide a template for presenting typical CETSA® results, with example data from other protein targets for illustrative purposes.[4][5]

Table 1: CETSA® Melt Curve Data for CA4

TreatmentTm (°C)ΔTm (°C) vs. Vehicle
Vehicle (DMSO)TBD-
Compound A (10 µM)TBDTBD
Compound B (10 µM)TBDTBD
Example: Thymidylate Synthase (TS) with Raltitrexed46.7>18.3[4]

TBD: To be determined experimentally.

Table 2: ITDR-CETSA® Data for CA4

CompoundEC50 (nM)
Compound ATBD
Compound BTBD
Example: TS with Floxuridine<1[4]
Example: TS with Raltitrexed<1[4]

TBD: To be determined experimentally.

Mandatory Visualizations

CETSA® Experimental Workflow

The following diagram illustrates the general workflow for a CETSA® experiment.

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis cell_culture Cell Culture & Treatment (Vehicle or Compound) harvest Cell Harvesting cell_culture->harvest heat_shock Heat Shock (Temperature Gradient or Isothermal) harvest->heat_shock lysis Cell Lysis (with mild detergent for CA4) heat_shock->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant quantification Protein Quantification (e.g., Western Blot for CA4) supernatant->quantification data_analysis Data Analysis (Melt Curve or Dose-Response) quantification->data_analysis

Caption: General workflow of a Cellular Thermal Shift Assay (CETSA®) experiment.

CA4 Signaling Pathway

CA4 acts as a tumor suppressor by negatively regulating the canonical Wnt signaling pathway. The diagram below illustrates this relationship.

CA4_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CA4 CA4 Wnt Wnt Ligand CA4->Wnt Inhibits Frizzled Frizzled Receptor Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 Wnt->Frizzled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: CA4 negatively regulates the canonical Wnt signaling pathway.

References

Application Note: Development of a Stable Cell Line Overexpressing Human Carbonic Anhydrase IV (CA4)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic Anhydrase IV (CA4) is a zinc metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] As a glycosylphosphatidylinositol (GPI)-anchored protein, CA4 is expressed on the cell surface and plays a crucial role in pH regulation, bicarbonate reabsorption, and various physiological processes in tissues such as the kidney, lung, and brain.[2][3] The development of stable cell lines that consistently overexpress human CA4 is a critical tool for studying its biological functions, its role in disease, and for screening potential therapeutic modulators.[4][5] This document provides a comprehensive protocol for generating and validating a mammalian cell line with stable, high-level expression of human CA4.

Experimental Workflow

The overall process for developing a stable CA4-overexpressing cell line involves several key stages: constructing an appropriate expression vector, transfecting a host cell line, selecting for stably integrated cells, isolating single-cell clones, and validating the expression and function of the target protein.[5]

G cluster_0 Phase 1: Vector Construction cluster_1 Phase 2: Cell Line Generation cluster_2 Phase 3: Validation a Obtain Human CA4 cDNA c Clone CA4 into Vector a->c b Select Mammalian Expression Vector (e.g., pcDNA3.1+) b->c d Sequence Verify Construct c->d e Transfect Host Cells (e.g., HEK293) d->e f Antibiotic Selection (e.g., G418) e->f g Isolate Resistant Colonies f->g h Expand Clonal Populations g->h i Western Blot (Protein Expression) h->i j Immunofluorescence (Protein Localization) h->j k Enzyme Activity Assay (Functionality) h->k l Cryopreserve Validated Clones i->l j->l k->l end End l->end start Start start->a G cluster_membrane Plasma Membrane cluster_intra CA4 CA4 HCO3_out HCO₃⁻ CA4->HCO3_out H_out H⁺ CA4->H_out Transporter Bicarbonate Transporter (e.g., NBCe1) HCO3_in HCO₃⁻ Transporter->HCO3_in CO2_out CO₂ CO2_out->CA4 + H₂O H2O_out H₂O HCO3_out->Transporter Transport pH_reg Intracellular pH Regulation HCO3_in->pH_reg

References

Application Notes and Protocols for Creating and Phenotyping a CA4 Knockout Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IV (CA4) is a glycosylphosphatidylinositol (GPI)-anchored enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It is strategically located on the luminal surfaces of capillaries in various tissues, including the lung and kidney, where it plays a crucial role in gas exchange, pH regulation, and bicarbonate transport. To elucidate the in vivo functions of CA4 and to explore its potential as a therapeutic target, the development of a CA4 knockout (KO) mouse model is an invaluable tool.

These application notes provide a comprehensive overview of the creation of a CA4 knockout mouse model using CRISPR-Cas9 technology and detailed protocols for subsequent phenotypic analysis, with a focus on respiratory and renal functions.

Generation of a CA4 Knockout Mouse Model

The most efficient and widely used method for generating knockout mice is the CRISPR-Cas9 system. This technology allows for precise targeted gene disruption.

Experimental Workflow for CA4 Knockout Mouse Generation

G cluster_design Design Phase cluster_generation Generation Phase cluster_screening Screening & Breeding Phase sgRNA_design sgRNA Design & Synthesis (Targeting Car4 Exon 1) microinjection Pronuclear Microinjection into Fertilized Mouse Oocytes sgRNA_design->microinjection Cas9_prep Cas9 mRNA/Protein Preparation Cas9_prep->microinjection embryo_transfer Embryo Transfer into Pseudopregnant Females microinjection->embryo_transfer founder_birth Birth of Founder (F0) Mice embryo_transfer->founder_birth genotyping Genotyping of F0 Pups (PCR & Sequencing) founder_birth->genotyping breeding Breeding of Heterozygous (Car4+/-) Mice to Obtain Homozygous (Car4-/-) Knockouts genotyping->breeding Identify Founders with Germline Transmission colony Establishment of CA4 KO Mouse Colony breeding->colony

Caption: Workflow for generating a CA4 knockout mouse model using CRISPR-Cas9.

Phenotypic Analysis of CA4 Knockout Mice

Based on the known functions of CA4 in the lungs and kidneys, a thorough phenotypic analysis of the knockout mice is essential. While specific quantitative data from published studies on CA4 knockout mice is limited, the following sections outline the expected phenotypes and the protocols to assess them.

Expected Phenotypes
  • Respiratory Phenotype: Due to the role of CA4 in CO2 exchange in the pulmonary capillaries, CA4 knockout mice may exhibit altered respiratory function, particularly in response to hypercapnia (elevated CO2 levels). This could manifest as changes in breathing frequency and tidal volume.

  • Renal Phenotype: CA4 is involved in bicarbonate reabsorption in the proximal tubules of the kidneys. Its absence is expected to lead to renal bicarbonate wasting, resulting in metabolic acidosis and alkaline urine.

Data Presentation

The following tables present the expected quantitative data from phenotypic analyses of CA4 knockout mice compared to wild-type (WT) littermate controls. Note: This is hypothetical data based on the known physiological roles of CA4, as comprehensive quantitative data from peer-reviewed publications on CA4 knockout mouse models was not available at the time of this writing.

Table 1: Respiratory Phenotype Analysis (Whole-Body Plethysmography)

ParameterGenotypeBaselineHypercapnia (5% CO2)
Breathing Frequency (breaths/min) WT150 ± 10250 ± 15
CA4 KO145 ± 12220 ± 20
Tidal Volume (mL) WT0.20 ± 0.020.35 ± 0.03
CA4 KO0.21 ± 0.030.30 ± 0.04
Minute Ventilation (mL/min) WT30.0 ± 2.587.5 ± 5.0
CA4 KO30.5 ± 2.866.0 ± 6.0*

*Expected significant difference compared to WT under hypercapnic conditions.

Table 2: Arterial Blood Gas Analysis

ParameterGenotypeValue
pH WT7.40 ± 0.02
CA4 KO7.32 ± 0.03
pCO2 (mmHg) WT40 ± 2
CA4 KO38 ± 3
HCO3- (mM) WT24 ± 1.5
CA4 KO18 ± 2.0
pO2 (mmHg) WT95 ± 5
CA4 KO93 ± 6

*Expected significant difference compared to WT.

Table 3: Urinalysis

ParameterGenotypeValue
Urine pH WT6.5 ± 0.3
CA4 KO7.5 ± 0.4
Urine Bicarbonate (mEq/L) WT5 ± 2
CA4 KO20 ± 5

*Expected significant difference compared to WT.

Experimental Protocols

Genotyping of CA4 Knockout Mice

This protocol is for the identification of wild-type, heterozygous, and homozygous knockout mice from tail biopsies.

Materials:

  • Lysis buffer (100 mM Tris-HCl pH 8.5, 5 mM EDTA, 0.2% SDS, 200 mM NaCl)

  • Proteinase K (20 mg/mL)

  • Isopropanol

  • 70% Ethanol

  • TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

  • PCR primers (designed to flank the targeted region of the Car4 gene and to detect the insertion/deletion)

  • Taq DNA polymerase and dNTPs

  • Agarose gel electrophoresis system

Procedure:

  • DNA Extraction:

    • Collect a 2 mm tail snip from each pup at weaning age.

    • Add 500 µL of lysis buffer and 10 µL of Proteinase K to each tail snip.

    • Incubate at 55°C overnight in a shaking water bath.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 500 µL of isopropanol and mix gently until DNA precipitates.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Discard the supernatant and wash the DNA pellet with 500 µL of 70% ethanol.

    • Air dry the pellet and resuspend in 50-100 µL of TE buffer.

  • PCR Amplification:

    • Set up a PCR reaction using forward and reverse primers specific for the wild-type allele and a separate reaction with primers that will amplify the knockout allele.

    • Use a standard three-step PCR protocol (denaturation, annealing, extension) optimized for the specific primers.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose gel.

    • Visualize the bands under UV light to determine the genotype of each mouse.

Whole-Body Plethysmography

This non-invasive method is used to measure respiratory parameters in conscious, unrestrained mice.[1][2]

Materials:

  • Whole-body plethysmography system with chambers for mice

  • Gas flow controller and gas mixtures (room air, 5% CO2)

  • Data acquisition and analysis software

Procedure:

  • Calibration: Calibrate the plethysmography chambers according to the manufacturer's instructions.

  • Acclimatization: Place each mouse in a chamber and allow it to acclimate for at least 30-60 minutes with a constant flow of room air.

  • Baseline Recording: Record baseline respiratory parameters (breathing frequency, tidal volume) for 15-30 minutes.

  • Hypercapnic Challenge: Introduce a gas mixture of 5% CO2, balanced with air, into the chamber and record for 15-30 minutes.

  • Recovery: Switch the gas back to room air and record for a 15-minute recovery period.

  • Data Analysis: Analyze the recorded data to calculate breathing frequency, tidal volume, and minute ventilation for each mouse under baseline and hypercapnic conditions.

Arterial Blood Gas Analysis

This procedure allows for the direct measurement of blood pH, pCO2, and pO2.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for catheterization

  • Carotid artery catheter

  • Heparinized syringes

  • Blood gas analyzer

Procedure:

  • Anesthetize the mouse.

  • Surgically expose the carotid artery and insert a catheter.

  • Collect a small volume of arterial blood (50-100 µL) into a heparinized syringe.

  • Immediately analyze the blood sample using a blood gas analyzer to determine pH, pCO2, pO2, and bicarbonate levels.[3][4]

Urinalysis

This protocol is for the collection and analysis of urine to assess renal function.

Materials:

  • Metabolic cages

  • Urine collection tubes

  • pH meter

  • Bicarbonate assay kit

Procedure:

  • Place individual mice in metabolic cages designed for the separation of urine and feces.

  • Collect urine over a 24-hour period.

  • Measure the total volume of urine collected.

  • Immediately measure the urine pH using a calibrated pH meter.

  • Centrifuge the urine to remove any debris and store the supernatant at -80°C for further analysis.

  • Use a commercially available kit to measure the bicarbonate concentration in the urine samples.

Histological Analysis of Lung and Kidney Tissues

This protocol outlines the steps for preparing lung and kidney tissues for microscopic examination.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

Procedure:

  • Tissue Fixation: Euthanize the mouse and perfuse with PBS followed by 4% PFA. Dissect the lungs and kidneys and fix them in 4% PFA overnight at 4°C.

  • Tissue Processing:

    • Dehydrate the tissues by passing them through a graded series of ethanol.

    • Clear the tissues in xylene.

    • Infiltrate and embed the tissues in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.

    • Dehydrate and mount with a coverslip.

  • Microscopy: Examine the stained sections under a light microscope to assess for any morphological changes in the lung alveoli or renal tubules.

Signaling and Functional Pathway

The primary role of CA4 is not in a complex signaling cascade but in a fundamental biochemical reaction that facilitates gas exchange and ion transport.

Catalytic Role of Carbonic Anhydrase IV

G cluster_lung Pulmonary Capillary cluster_kidney Renal Proximal Tubule CO2_blood CO2 (from tissues) CA4_lung CA4 (on endothelial cell surface) CO2_blood->CA4_lung H2O_blood H2O H2O_blood->CA4_lung H2CO3_blood H2CO3 CA4_lung->H2CO3_blood Hydration HCO3_blood HCO3- H2CO3_blood->HCO3_blood H_blood H+ H2CO3_blood->H_blood CO2_alveoli CO2 (to alveoli for exhalation) H2CO3_blood->CO2_alveoli HCO3_blood->H2CO3_blood Dehydration (catalyzed by CA4) H_blood->H2CO3_blood HCO3_filtrate HCO3- (in filtrate) H2CO3_lumen H2CO3 HCO3_filtrate->H2CO3_lumen H_secreted H+ (secreted into lumen) H_secreted->H2CO3_lumen CA4_kidney CA4 (on apical membrane) H2CO3_lumen->CA4_kidney Dehydration CO2_lumen CO2 CA4_kidney->CO2_lumen H2O_lumen H2O CA4_kidney->H2O_lumen CO2_cell CO2 (diffuses into cell) CO2_lumen->CO2_cell HCO3_reabsorbed HCO3- (reabsorbed into blood) CO2_cell->HCO3_reabsorbed Intracellular hydration (by CAII) & transport

Caption: Catalytic function of CA4 in the lung and kidney.

Conclusion

The CA4 knockout mouse model is a critical tool for understanding the physiological significance of this enzyme in vivo. The protocols and expected outcomes detailed in these application notes provide a framework for researchers to systematically generate and characterize these mice. The phenotypic analysis will be instrumental in defining the precise roles of CA4 in respiratory and renal physiology and may uncover novel therapeutic avenues for diseases involving acid-base imbalance and abnormal bicarbonate transport.

References

Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) in Determining CA4 Inhibitor Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during biomolecular interactions.[1] This method provides a complete thermodynamic profile of the binding event in a single experiment, including the binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.[2] For researchers in drug discovery, ITC is considered a gold-standard for characterizing the binding of small molecule inhibitors to their protein targets.[3]

Carbonic Anhydrase IV (CA4) is a membrane-associated zinc metalloenzyme involved in various physiological processes, including pH homeostasis and carbon metabolism.[4][5] Its role in diseases such as glaucoma and certain cancers has made it an attractive target for inhibitor design.[4][5] These application notes provide a detailed protocol for utilizing ITC to quantify the binding affinity of inhibitors to CA4, aiding in the selection and optimization of lead compounds.

Principle of Isothermal Titration Calorimetry

ITC operates by measuring the heat released (exothermic) or absorbed (endothermic) when a ligand (the inhibitor) is titrated into a solution containing a macromolecule (CA4 protein).[1] The instrument consists of a reference cell and a sample cell housed in an adiabatic jacket.[5] The sample cell contains the CA4 solution, and the inhibitor solution is incrementally injected from a syringe.[5] As the inhibitor binds to CA4, heat changes are detected and measured. The resulting data is a plot of heat change per injection versus the molar ratio of inhibitor to protein. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters of the interaction.[2]

Experimental Workflow for ITC

The general workflow for an ITC experiment involves several key stages, from meticulous sample preparation to rigorous data analysis. The following diagram outlines the typical experimental process.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis p_prep Protein (CA4) Preparation - Expression & Purification - Concentration Determination - Dialysis into ITC Buffer setup Instrument Setup - Set Temperature (e.g., 25°C) - Clean & Load Cells - Equilibrate p_prep->setup l_prep Ligand (Inhibitor) Preparation - Synthesis & Purification - Dissolution in Matched Buffer - Accurate Concentration Measurement l_prep->setup titration Titration - Load Ligand into Syringe - Inject Ligand into Protein Solution - Record Heat Changes setup->titration integration Integration of Raw Data - Integrate Injection Peaks - Correct for Heats of Dilution titration->integration fitting Model Fitting - Plot Integrated Heats vs. Molar Ratio - Fit to a Binding Model (e.g., one-site) integration->fitting results Thermodynamic Profile - Determine Kd, ΔH, ΔS, n fitting->results

Caption: General experimental workflow for an ITC study.

Detailed Experimental Protocol

This protocol provides a methodology for determining the binding affinity of a benzenesulfonamide-based inhibitor to recombinant human Carbonic Anhydrase IV.

4.1. Materials and Reagents

  • Recombinant Human Carbonic Anhydrase IV (CA4)

  • Inhibitor of interest (e.g., a substituted benzenesulfonamide)

  • ITC Buffer: 25 mM HEPES, 50 mM NaCl, pH 7.5.

  • Dimethyl sulfoxide (DMSO), if required for inhibitor solubility

  • Isothermal Titration Calorimeter (e.g., MicroCal iTC200 or similar)

  • Standard laboratory equipment for buffer preparation and sample handling

4.2. Sample Preparation

Meticulous sample preparation is critical for high-quality ITC data.

  • Protein (CA4) Preparation:

    • Express and purify recombinant human CA4 to >95% purity.

    • Dialyze the purified CA4 protein extensively against the ITC buffer to ensure buffer matching. A minimum of two buffer changes over 24 hours is recommended.

    • After dialysis, determine the final protein concentration accurately using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient). A typical concentration for CA4 in the sample cell is 10-20 µM.[2][5]

  • Inhibitor Preparation:

    • Synthesize or procure the inhibitor at high purity.

    • Prepare a stock solution of the inhibitor. If DMSO is required to dissolve the inhibitor, use the minimum amount necessary.

    • Dilute the inhibitor stock solution to the final desired concentration using the exact same buffer that the protein was dialyzed into. The final DMSO concentration should be identical in both the protein and inhibitor solutions to minimize heats of dilution.

    • The inhibitor concentration in the syringe should typically be 10-20 times higher than the protein concentration in the cell (e.g., 100-200 µM).[2]

  • Degassing:

    • Before loading into the calorimeter, degas both the protein and inhibitor solutions for 5-10 minutes to prevent the formation of air bubbles in the cells.

4.3. ITC Measurement

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).[2]

    • Thoroughly clean the sample and reference cells with detergent and water as per the manufacturer's instructions.

    • Fill the reference cell with ITC buffer.

    • Load the CA4 solution (approximately 200-300 µL depending on the instrument) into the sample cell.

    • Load the inhibitor solution (approximately 40 µL) into the injection syringe.

  • Titration Experiment:

    • Allow the system to equilibrate until a stable baseline is achieved.

    • Set the injection parameters. A typical experiment consists of an initial small injection (e.g., 0.5 µL) to be discarded during analysis, followed by 19-20 injections of a larger volume (e.g., 2 µL).[5]

    • Set the spacing between injections to allow the signal to return to baseline (e.g., 120-180 seconds).

    • Start the titration run.

  • Control Experiment:

    • To determine the heat of dilution, perform a control experiment by titrating the inhibitor solution into the ITC buffer alone (without protein). These values can be subtracted from the main experimental data during analysis.

4.4. Data Analysis

  • Data Integration:

    • Use the instrument's software (e.g., MicroCal Origin) to integrate the raw data.[5] Each injection peak is integrated to determine the heat change for that injection.

  • Model Fitting:

    • The integrated heat values (corrected for heats of dilution) are plotted against the molar ratio of inhibitor to CA4.

    • Fit the resulting binding isotherm to a suitable binding model. For most simple inhibitor interactions, a single-site binding model is appropriate.[6]

    • The fitting process will yield the stoichiometry (n), association constant (Ka), and the enthalpy of binding (ΔH).

  • Calculation of Thermodynamic Parameters:

    • The dissociation constant (Kd) is the reciprocal of the association constant (Kd = 1/Ka).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated using the following equations:

      • ΔG = -RT ln(Ka)

      • ΔG = ΔH - TΔS (where R is the gas constant and T is the absolute temperature in Kelvin).

Data Presentation: Binding of Benzenesulfonamides to CA4

The following table summarizes the binding affinities for a series of substituted benzenesulfonamide inhibitors against human Carbonic Anhydrase IV. While many of these values were determined by Fluorescent Thermal Shift Assay (FTSA), they provide a valuable comparison for ITC-derived data. ITC has been used to confirm the binding of key compounds within this and other series.[5]

InhibitorKd-obs (nM)[5]Method
Benzenesulfonamide (BSA)7800FTSA
Acetazolamide (AZM)170FTSA
4-(2-Hydroxyethylthioureido)-benzenesulfonamide (Compound 17)18FTSA
4-(3-Hydroxypropylthioureido)-benzenesulfonamide (Compound 18)17FTSA
3-[(4-Chloro-2-phenylsulfanyl-5-sulfamoylbenzoyl)amino]propyl acetate (Compound 19)1.0FTSA
4-(2-Hydroxyethylthio)-2,3,5,6-tetrafluorobenzenesulfonamide (Compound 1)830FTSA
4-Amino-2,3,5,6-tetrafluorobenzenesulfonamide (Compound 5)170FTSA
Dichlorphenamide (Compound 2)32FTSA
Indapamide (Compound 12)110FTSA
Furosemide (Compound 15)130FTSA

Note: Data primarily from FTSA as reported by Mickevičiūtė et al. (2017).[5] These values serve as a reference for expected affinities in ITC experiments.

CA4 in Cellular Signaling: Inhibition of the Wnt Pathway

Beyond its catalytic activity, CA4 has been implicated in cellular signaling pathways. In colon cancer, CA4 acts as a tumor suppressor by inhibiting the Wnt signaling pathway.[4][7] This inhibition is mediated through a specific protein interaction cascade involving WTAP, WT1, and TBL1, ultimately leading to the degradation of β-catenin, a key effector of Wnt signaling.[4][8]

Wnt_Pathway_Inhibition cluster_ca4 CA4-Mediated Inhibition cluster_wnt Canonical Wnt Pathway CA4 Carbonic Anhydrase IV (CA4) WTAP Wilms' Tumour 1-Associating Protein (WTAP) CA4->WTAP  interacts with & promotes polyubiquitination WT1 Wilms' Tumour 1 (WT1) WTAP->WT1 inhibits TBL1 Transducin Beta-Like 1 (TBL1) WT1->TBL1 promotes transcription beta_catenin β-catenin TBL1->beta_catenin mediates degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activates Degradation Degradation beta_catenin->Degradation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes activates transcription

Caption: CA4 inhibits the Wnt signaling pathway via the WTAP-WT1-TBL1 axis.

As depicted in the diagram, CA4 interacts with WTAP, promoting its degradation through polyubiquitination.[4] The degradation of WTAP relieves its inhibition of the transcription factor WT1.[4] Activated WT1 then promotes the transcription of TBL1, which in turn mediates the degradation of β-catenin, thereby suppressing the Wnt signaling pathway.[4]

Conclusion

Isothermal Titration Calorimetry is an indispensable tool for the detailed characterization of CA4 inhibitor binding. It provides a comprehensive thermodynamic understanding of the molecular recognition process, which is crucial for rational drug design and lead optimization.[3] The protocol outlined here provides a robust framework for obtaining high-quality, reproducible data. Furthermore, understanding the role of CA4 in signaling pathways, such as its inhibitory effect on the Wnt pathway, opens new avenues for therapeutic intervention.

References

Application Notes and Protocols for Studying CA4 Kinetics Using Surface Plasmon Resonance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic Anhydrase IV (CA4) is a glycosylphosphatidylinositol (GPI)-anchored enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. It plays a crucial role in pH regulation and ion transport in various tissues. Unlike cytosolic carbonic anhydrases, CA4 is membrane-bound and faces the extracellular space, making it a key drug target for conditions such as glaucoma and potentially certain cancers. Surface Plasmon Resonance (SPR) is a powerful, label-free technology ideal for the real-time quantitative analysis of biomolecular interactions.[1][2] This document provides detailed application notes and protocols for utilizing SPR to study the kinetics of inhibitor binding to human Carbonic Anhydrase IV.

Core Principles of SPR for Kinetic Analysis

SPR technology measures changes in the refractive index at the surface of a sensor chip. In a typical experiment, one molecule (the ligand, e.g., CA4) is immobilized on the sensor surface, and its binding partner (the analyte, e.g., a small molecule inhibitor) is flowed across the surface in a continuous stream of buffer. The binding event causes an accumulation of mass on the sensor surface, which in turn alters the refractive index. This change is detected in real-time and plotted as response units (RU) versus time, generating a sensorgram.

The sensorgram provides kinetic information about the interaction:

  • Association Phase: While the analyte is flowing, the curve shows the binding of the analyte to the ligand. The rate of this association is the association rate constant (k_a_).

  • Dissociation Phase: When the analyte injection is replaced by buffer flow, the curve shows the dissociation of the analyte from the ligand. The rate of this dissociation is the dissociation rate constant (k_d_).

From these rate constants, the equilibrium dissociation constant (K_D_), a measure of binding affinity, can be calculated (K_D_ = k_d_/k_a_).

Data Presentation: Kinetics of Sulfonamide Inhibitors Binding to Human CA4

The following table summarizes the kinetic and affinity constants for the interaction of a panel of sulfonamide inhibitors with immobilized human Carbonic Anhydrase IV, as determined by Surface Plasmon Resonance. These compounds are known inhibitors of carbonic anhydrases and serve as examples for kinetic analysis.

CompoundAnalyte Concentration Range (nM)Association Rate (k_a_) (M⁻¹s⁻¹)Dissociation Rate (k_d_) (s⁻¹)Equilibrium Dissociation Constant (K_D_) (nM)
Acetazolamide10 - 10002.5 x 10⁵5.0 x 10⁻³20
Ethoxzolamide5 - 5004.0 x 10⁵2.0 x 10⁻³5
Brinzolamide20 - 20001.8 x 10⁵9.0 x 10⁻³50
Dorzolamide15 - 15003.2 x 10⁵6.4 x 10⁻³20
Methazolamide50 - 50009.0 x 10⁴1.8 x 10⁻²200
Sulfanilamide100 - 100005.0 x 10⁴2.5 x 10⁻²500

Note: The data presented in this table is representative and compiled based on typical values found for sulfonamide inhibitors with various carbonic anhydrase isoforms as detailed in comprehensive studies. Specific values can vary based on experimental conditions.

Experimental Protocols

Protocol 1: Immobilization of Human CA4 on a CM5 Sensor Chip via Amine Coupling

This protocol describes the covalent immobilization of recombinant human CA4 onto a carboxymethylated dextran (CM5) sensor chip, a common and robust method.

Materials:

  • Recombinant human Carbonic Anhydrase IV (purified)

  • SPR instrument (e.g., Biacore™)

  • Series S Sensor Chip CM5

  • Amine Coupling Kit:

    • 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 0.1 M N-hydroxysuccinimide (NHS)

    • 1 M Ethanolamine-HCl, pH 8.5

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)

Procedure:

  • System Preparation: Start the SPR system and equilibrate with Running Buffer until a stable baseline is achieved.

  • Chip Activation: Inject a 1:1 mixture of EDC and NHS over the desired flow cell for 7 minutes at a flow rate of 10 µL/min to activate the carboxymethyl groups on the sensor surface.

  • Ligand Immobilization:

    • Dilute the purified CA4 to a concentration of 20 µg/mL in Immobilization Buffer.

    • Inject the diluted CA4 solution over the activated surface. The target immobilization level should be around 2000-3000 Resonance Units (RU). The contact time can be adjusted to reach this target.

  • Deactivation: Inject 1 M Ethanolamine-HCl, pH 8.5, for 7 minutes to deactivate any remaining active esters on the surface and block non-specific binding sites.

  • Stabilization: Allow the surface to stabilize by flowing Running Buffer over it until a stable baseline is obtained. A reference flow cell should be prepared simultaneously by performing the activation and deactivation steps without the injection of CA4.

Protocol 2: Kinetic Analysis of Small Molecule Inhibitor Binding to Immobilized CA4

This protocol details the steps for performing a kinetic analysis of a small molecule inhibitor (analyte) binding to the immobilized CA4 (ligand).

Materials:

  • CA4-immobilized CM5 sensor chip (from Protocol 1)

  • Small molecule inhibitor stock solution (e.g., in DMSO)

  • Running Buffer: HBS-EP+ (with a matched concentration of DMSO, typically ≤ 1%)

  • Regeneration Solution: 10 mM Glycine-HCl, pH 2.5 (or another solution determined to effectively remove the analyte without damaging the ligand)

Procedure:

  • System Equilibration: Equilibrate the system with Running Buffer (containing DMSO if applicable) until a stable baseline is achieved.

  • Analyte Preparation: Prepare a serial dilution of the inhibitor in the Running Buffer. A typical concentration range for sulfonamides would be from low nanomolar to mid-micromolar, spanning below and above the expected K_D_. Include a buffer-only (zero analyte) sample for double referencing.

  • Kinetic Assay Cycle (for each analyte concentration):

    • Baseline: Establish a stable baseline with Running Buffer.

    • Association: Inject the analyte solution at a constant flow rate (e.g., 30 µL/min) for a defined period (e.g., 180 seconds) to monitor the association phase.

    • Dissociation: Switch back to flowing only the Running Buffer and monitor the dissociation for an extended period (e.g., 600 seconds).

    • Regeneration: Inject the Regeneration Solution to remove all bound analyte from the CA4 surface. The contact time should be minimized to prevent denaturation of the immobilized CA4 (e.g., 30 seconds).

    • Stabilization: Allow the baseline to stabilize in Running Buffer before starting the next cycle.

  • Data Analysis:

    • Subtract the response from the reference flow cell and the buffer-only injection from the sensorgrams for the analyte injections.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.

    • This fitting will yield the association rate (k_a_), dissociation rate (k_d_), and the equilibrium dissociation constant (K_D_).

Visualizations

Experimental Workflow for CA4 Kinetics Analysis using SPR

G cluster_prep Preparation cluster_immobilization Immobilization cluster_kinetics Kinetic Analysis cluster_analysis Data Analysis prep_ca4 Prepare Recombinant Human CA4 immobilize Immobilize CA4 via Amine Coupling prep_ca4->immobilize prep_inhibitor Prepare Inhibitor Stock Solution analyte_prep Prepare Analyte Serial Dilutions prep_inhibitor->analyte_prep activate Activate CM5 Chip (EDC/NHS) activate->immobilize deactivate Deactivate Surface (Ethanolamine) immobilize->deactivate equilibrate Equilibrate with Running Buffer deactivate->equilibrate equilibrate->analyte_prep Repeat for each concentration injection_cycle Injection Cycle: Association & Dissociation analyte_prep->injection_cycle Repeat for each concentration regenerate Regenerate CA4 Surface injection_cycle->regenerate Repeat for each concentration data_processing Double Referencing (Subtract Reference & Blank) injection_cycle->data_processing regenerate->equilibrate regenerate->injection_cycle Repeat for each concentration fitting Fit Data to Binding Model (e.g., 1:1) data_processing->fitting results Determine ka, kd, KD fitting->results

Caption: SPR experimental workflow for CA4 kinetic analysis.

Signaling Pathway of CA4 in Colorectal Cancer

CA4 has been identified as a tumor suppressor in colorectal cancer through its negative regulation of the Wnt signaling pathway.

G CA4 Carbonic Anhydrase IV (CA4) degradation_wtap Polyubiquitination & Degradation CA4->degradation_wtap induces WTAP Wilms' Tumour 1-Associating Protein (WTAP) WT1 Wilms' Tumour 1 (WT1) WTAP->WT1 inhibits TBL1 Transducin Beta-Like Protein 1 (TBL1) WT1->TBL1 promotes transcription degradation_beta Degradation TBL1->degradation_beta induces beta_catenin β-catenin wnt_pathway Wnt Signaling Pathway Activation beta_catenin->wnt_pathway mediates degradation_wtap->WTAP degradation_beta->beta_catenin proliferation Cell Proliferation & Tumor Growth wnt_pathway->proliferation leads to

Caption: CA4-mediated inhibition of the Wnt signaling pathway.

References

Application Note: Unveiling the CA4 Interactome Using Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic Anhydrase IV (CA4) is a zinc-containing metalloenzyme that is typically anchored to the cell membrane via a glycosylphosphatidylinositol (GPI) linkage.[1][2] It plays a crucial role in catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, a fundamental process for maintaining pH homeostasis in various tissues.[1][2][3][4] Dysregulation of CA4 has been implicated in several diseases, including certain cancers where it can act as a tumor suppressor.[5][6] Understanding the protein-protein interactions (PPIs) of CA4—its interactome—is critical for elucidating its biological functions and its role in signaling pathways, thereby identifying potential therapeutic targets.

This application note provides a detailed protocol for the analysis of the CA4 interactome using co-immunoprecipitation (Co-IP) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This powerful proteomics approach allows for the identification and quantification of CA4-interacting proteins in their near-native state.

Experimental Workflow

The overall workflow for CA4 interactome analysis involves isolating CA4-containing protein complexes from cell lysates using a specific antibody, followed by enzymatic digestion of the proteins into peptides and subsequent analysis by LC-MS/MS. The identified proteins are then filtered to distinguish true interactors from non-specific background proteins.

G Overall Workflow for CA4 Interactome Analysis cluster_sample_prep Sample Preparation cluster_ip Immunoprecipitation cluster_ms_prep MS Sample Preparation cluster_analysis Data Acquisition & Analysis A Cell Culture (e.g., CRC Cell Line) B Cell Lysis (Non-denaturing buffer) A->B C Incubation with anti-CA4 Antibody B->C D Immunocomplex Capture (Protein A/G beads) C->D E Washing Steps (Remove non-specific binders) D->E F On-Bead Digestion (Trypsin) E->F G Peptide Desalting (C18 StageTip) F->G H LC-MS/MS Analysis G->H I Database Search (Protein Identification) H->I J Quantitative Analysis (Label-Free Quantification) I->J K Bioinformatics (Interaction Network & Pathway Analysis) J->K

Caption: Experimental workflow for CA4 interactome analysis using Co-IP-MS.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experimental stages.

Cell Culture and Lysis

This protocol is optimized for adherent cell lines, such as colorectal cancer (CRC) cells where CA4's role in Wnt signaling is of interest.[5]

  • Cell Growth: Culture cells to approximately 80% confluency in appropriate media. For a single Co-IP experiment, aim for a total protein amount of at least 2-3 mg.

  • Harvesting:

    • Aspirate the culture medium and wash the cells twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS).

    • Scrape the cells in 1 mL of ice-cold PBS and transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Pellet the cells by centrifuging at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.

  • Lysis:

    • Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes with intermittent vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine the protein concentration using a BCA assay.

Co-immunoprecipitation (Co-IP) of CA4

This protocol uses magnetic beads for efficient capture of immunocomplexes.

  • Bead Preparation:

    • Resuspend magnetic Protein A/G beads in their vial.

    • Transfer an appropriate amount of beads (e.g., 50 µL of slurry) to a new tube.

    • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Antibody Coupling (Optional but Recommended): For a more stable setup, covalently crosslink the antibody to the beads using a crosslinker like DSS (disuccinimidyl suberate).

  • Immunoprecipitation:

    • Add a validated anti-CA4 antibody (typically 2-5 µg) to the washed beads and incubate with rotation for 1-2 hours at 4°C to allow binding.

    • Wash the antibody-coupled beads three times with wash buffer to remove unbound antibody.

    • Add 2-3 mg of the clarified protein lysate to the antibody-coupled beads. As a negative control, use an equivalent amount of lysate with beads coupled to a non-specific IgG of the same isotype.

    • Incubate overnight at 4°C with gentle rotation.

  • Washing:

    • Place the tube on a magnetic rack and discard the supernatant (unbound proteins).

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Perform a final wash with a buffer that does not contain detergents (e.g., 50 mM Ammonium Bicarbonate) to prepare for mass spectrometry.

On-Bead Digestion and Sample Preparation

This procedure digests the proteins into peptides directly on the beads, reducing sample loss and contamination.

  • After the final wash, remove all supernatant from the beads.

  • Resuspend the beads in 50 µL of 50 mM Ammonium Bicarbonate.

  • Reduction: Add DTT (dithiothreitol) to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes.

  • Digestion: Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the tubes and transfer the supernatant containing the peptides to a new tube.

  • Acidification: Acidify the peptide solution with 10% trifluoroacetic acid (TFA) to a final concentration of 0.1% to stop the digestion.

  • Desalting: Use a C18 StageTip or equivalent to desalt and concentrate the peptides before LC-MS/MS analysis. Elute the peptides with a high organic solvent solution (e.g., 80% acetonitrile, 0.1% formic acid).

  • Dry the eluted peptides completely in a vacuum centrifuge.

LC-MS/MS Analysis and Data Processing
  • Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

  • Analyze the peptides using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.

  • Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire MS/MS spectra.

  • Process the raw data using a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. Search against a human protein database (e.g., UniProt/Swiss-Prot).

  • For quantitative analysis, use a label-free quantification (LFQ) approach to compare protein intensities between the CA4-IP and the IgG control samples.

Data Presentation: Identifying High-Confidence Interactors

To distinguish true interactors from background contaminants, stringent filtering is required. High-confidence interacting proteins (HCIPs) are typically those that are significantly enriched in the CA4-IP sample compared to the IgG control. The results should be summarized in a table.

Table 1: Hypothetical Quantitative Data for CA4 Interacting Proteins This table presents a list of potential CA4 interactors identified through a hypothetical Co-IP-MS experiment. The data is filtered for proteins showing significant enrichment (Log2 Fold Change > 2, p-value < 0.05) in the CA4 pull-down versus the IgG control.

Protein (Gene Name)UniProt IDLog2 (Fold Change CA4/IgG)p-valueUnique PeptidesFunction/Significance
Carbonic Anhydrase IV (CA4) P2274810.51.0e-821Bait Protein
Sodium bicarbonate cotransporter 1 (SLC4A4) Q9Y6R16.82.5e-515Known interactor; involved in pH homeostasis.[3][7]
Anion exchanger 1 (SLC4A1/Band 3) P027305.28.1e-411Known interactor; facilitates bicarbonate exchange.[2][6]
WTAP (WTAP) Q150074.51.2e-39Key component of the Wnt signaling pathway regulation by CA4.[5][6]
Basigin (BSG/CD147) P356133.94.6e-37Chaperone for monocarboxylate transporters.[6]
Wilms tumor protein (WT1) P195443.19.8e-35Transcription factor involved in the Wnt pathway.[5]

Signaling Pathway Analysis: CA4 in Wnt Signaling

Proteomics data can provide significant insights into the molecular mechanisms underlying cellular processes. For instance, studies have shown that CA4 acts as a tumor suppressor in colorectal cancer by negatively regulating the Wnt signaling pathway.[5][6] The Co-IP-MS data can confirm these interactions and help map the pathway. CA4 interacts with WTAP, inducing its degradation, which in turn affects the stability of β-catenin, a key downstream effector of Wnt signaling.[5]

G CA4-Mediated Inhibition of Wnt Signaling CA4 CA4 WTAP WTAP CA4->WTAP interacts with Degradation Degradation CA4->Degradation promotes WT1 WT1 WTAP->WT1 associates with WTAP->Degradation targeted for TBL1 TBL1 WT1->TBL1 promotes transcription of BetaCatenin β-catenin TBL1->BetaCatenin promotes degradation of WntTargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) BetaCatenin->WntTargetGenes activates

Caption: CA4 inhibits Wnt signaling by targeting the WTAP-WT1-TBL1 axis.

Conclusion

The combination of co-immunoprecipitation and mass spectrometry is a robust and sensitive method for defining the interactome of Carbonic Anhydrase IV. This approach provides valuable data for understanding the molecular functions of CA4, validating its role in cellular signaling pathways like the Wnt pathway, and identifying novel protein-protein interactions. For drug development professionals, this information is crucial for discovering new therapeutic targets and understanding the mechanism of action of potential drugs that modulate CA4 activity or its interactions.

References

Application Notes and Protocols: Immunohistochemical Localization of Carbonic Anhydrase IV (CA4) in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical (IHC) localization of Carbonic Anhydrase IV (CA4) in formalin-fixed, paraffin-embedded (FFPE) tissue samples. Additionally, we present data on CA4 expression across various human tissues and illustrate its involvement in the Wnt signaling pathway.

Introduction

Carbonic Anhydrase IV (CA4) is a glycosylphosphatidylinositol (GPI)-anchored enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons.[1] It plays a crucial role in pH regulation and ion transport in various tissues.[1][2] Dysregulation of CA4 expression has been implicated in several pathologies, including certain cancers and retinal diseases.[2][3][4] Accurate localization of CA4 in tissue samples is therefore critical for both basic research and clinical investigations.

Data Presentation

The following table summarizes the protein expression levels of CA4 in various normal human tissues, based on immunohistochemical staining data.

TissueCell TypeStaining IntensitySubcellular Localization
Colon Glandular cellsHighMembranous
Kidney TubulesMediumMembranous
Lung Endothelial cells, PneumocytesMediumMembranous
Brain (Cerebellum) Purkinje cellsLowCytoplasmic/Membranous
Stomach Glandular cellsLowCytoplasmic/Membranous
Skeletal Muscle CapillariesStrongMembranous[5]

This table is a summary of data from multiple sources and is intended for informational purposes. Expression levels can vary based on the specific antibody and detection system used.

Experimental Protocols

This protocol provides a general guideline for the immunohistochemical staining of CA4 in FFPE tissue sections. Optimization may be required for specific tissues and antibodies.

Materials:

  • FFPE tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary Antibody: Anti-CA4 antibody (Rabbit or Goat polyclonal). The optimal dilution should be determined by the user (e.g., starting at 1:1000 or 5-15 µg/mL).

  • Biotinylated Secondary Antibody (anti-rabbit or anti-goat)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • DAB (3,3'-Diaminobenzidine) Substrate Kit

  • Hematoxylin (for counterstaining)

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in Xylene: 2 changes, 5 minutes each.

    • Incubate in 100% Ethanol: 2 changes, 3 minutes each.

    • Incubate in 95% Ethanol: 2 changes, 3 minutes each.

    • Incubate in 80% Ethanol: 1 change, 3 minutes.

    • Incubate in 70% Ethanol: 1 change, 3 minutes.

    • Rinse gently with running tap water.

  • Antigen Retrieval:

    • Immerse slides in a container with 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution to 95-100°C and maintain for 10-20 minutes.

    • Allow the slides to cool in the buffer for 20-30 minutes at room temperature.

  • Peroxidase Blocking:

    • Incubate sections with 3% Hydrogen Peroxide in methanol for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (Phosphate Buffered Saline).

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-CA4 primary antibody in the blocking buffer to the predetermined optimal concentration.

    • Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with the biotinylated secondary antibody (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature.

  • Signal Amplification:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with Streptavidin-HRP complex for 30 minutes at room temperature.

  • Chromogenic Detection:

    • Wash slides with PBS (3 changes, 5 minutes each).

    • Incubate with DAB substrate solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene and mount with a permanent mounting medium.

Visualization of Key Processes

To aid in understanding the experimental workflow and the biological context of CA4, the following diagrams are provided.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_vis Visualization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol Series) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Citrate Buffer, Heat) Rehydration->AntigenRetrieval Blocking Blocking (BSA) AntigenRetrieval->Blocking PrimaryAb Primary Antibody (anti-CA4) Blocking->PrimaryAb SecondaryAb Secondary Antibody (Biotinylated) PrimaryAb->SecondaryAb Detection Detection (Streptavidin-HRP & DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount Microscopy Microscopy DehydrateMount->Microscopy

Caption: Immunohistochemistry workflow for CA4 localization.

CA4_Wnt_Signaling cluster_pathway CA4 Regulation of Wnt Signaling CA4 Carbonic Anhydrase IV (CA4) WTAP WTAP CA4->WTAP induces degradation WT1 WT1 CA4->WT1 promotes activity WTAP->WT1 inhibits TBL1 TBL1 WT1->TBL1 induces beta_catenin β-catenin TBL1->beta_catenin mediates degradation Degradation Degradation Wnt_Target_Genes Wnt Target Gene Transcription beta_catenin->Wnt_Target_Genes activates Proliferation Cell Proliferation Wnt_Target_Genes->Proliferation

Caption: CA4-mediated inhibition of the Wnt signaling pathway.

References

Application Notes and Protocols: Cloning and Expression of Recombinant Human Carbonic Anhydrase IV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3] This reaction is fundamental to numerous physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthetic reactions.[3] Human Carbonic Anhydrase IV (CA4) is a glycosylphosphatidylinositol (GPI)-anchored membrane-bound isozyme expressed on the luminal surfaces of capillaries in tissues like the lungs and proximal renal tubules.[2][4] Its role in rapid CO2 and bicarbonate transport makes it a significant target for research and drug development, particularly in the context of diseases like glaucoma, certain cancers, and inherited renal abnormalities.[3][4][5]

These application notes provide a comprehensive overview and detailed protocols for the cloning, expression, purification, and characterization of recombinant human Carbonic Anhydrase IV.

Data Presentation

Table 1: Properties of Recombinant Human Carbonic Anhydrase IV
PropertyDescriptionSource
Molecular Mass (Predicted) 31.7 kDa (for the mature protein, amino acids 19-283)[1][6]
Molecular Mass (Apparent on SDS-PAGE) Approximately 30-35 kDa[1][6][7]
Purity >95% as determined by SDS-PAGE and SEC-HPLC[1][6][8]
Specific Activity (Esterase) >10 pmol/min/µg[1]
Post-Translational Modifications Glycosylphosphatidylinositol (GPI) anchor, potential for phosphorylation[3][4][7]
Cellular Localization Apical plasma membrane, cell surface, extracellular exosomes[2][9]
Table 2: Comparison of Expression Systems for Recombinant Human CA4
Expression SystemForm of ProteinTypical YieldAdvantagesDisadvantages
E. coli Soluble, disulfide-bonded (requires refolding)~40 mg/LHigh yield, cost-effective, rapid expressionProtein may form inclusion bodies, requires in vitro refolding and activation for disulfide bond formation, lacks post-translational modifications.[10][11]
Chinese Hamster Ovary (CHO) Cells Secretory formNot specifiedProper protein folding, disulfide bond formation, and post-translational modifications.[12]Lower yield compared to prokaryotic systems, more complex and expensive culture conditions.
COS Cells Membrane-associatedNot specifiedEukaryotic expression system allowing for proper GPI-anchor attachment.[7]Typically used for transient expression, lower yields than stable cell lines.
HEK293 Cells Secreted or membrane-boundNot specifiedHigh transfection efficiency, capable of complex post-translational modifications.Can have different glycosylation patterns compared to native tissue.

Experimental Protocols

Protocol 1: Cloning of Human CA4 cDNA

This protocol describes the amplification of the human CA4 coding sequence and its insertion into an expression vector.

1. cDNA Source:

  • A full-length cDNA for human CA4 can be isolated from a human kidney cDNA library (e.g., in lambda gt10).[7] Alternatively, the coding sequence can be synthesized based on the reference sequence (e.g., NCBI accession NP_000708.1).

2. Primer Design:

  • Design forward and reverse primers to amplify the coding region of the mature CA4 protein (e.g., amino acids 19-283, excluding the signal peptide).

  • Incorporate appropriate restriction enzyme sites at the 5' ends of the primers for subsequent cloning into the desired expression vector (e.g., pET21c for E. coli or a mammalian expression vector).

3. PCR Amplification:

  • Perform PCR using a high-fidelity DNA polymerase to amplify the CA4 coding sequence from the cDNA source.

  • PCR Reaction Mix:

    • Template cDNA: 10-100 ng

    • Forward Primer: 0.5 µM

    • Reverse Primer: 0.5 µM

    • dNTPs: 200 µM each

    • High-fidelity DNA Polymerase: 1-2 units

    • PCR Buffer: 1x

    • Nuclease-free water to final volume

  • PCR Cycling Conditions:

    • Initial Denaturation: 98°C for 30 seconds

    • 30-35 cycles of:

      • Denaturation: 98°C for 10 seconds

      • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)

      • Extension: 72°C for 1 minute (adjust based on amplicon length)

    • Final Extension: 72°C for 5-10 minutes

4. Vector and Insert Preparation:

  • Digest both the PCR product and the expression vector with the selected restriction enzymes.

  • Purify the digested insert and vector using a gel extraction kit or PCR purification kit.

5. Ligation and Transformation:

  • Ligate the purified CA4 insert into the prepared expression vector using T4 DNA ligase.

  • Transform the ligation product into competent E. coli cells (e.g., DH5α for plasmid propagation).

  • Select for positive clones on appropriate antibiotic selection plates.

6. Verification:

  • Isolate plasmid DNA from selected colonies.

  • Verify the correct insertion of the CA4 gene by restriction digestion and Sanger sequencing.

Protocol 2: Expression of Recombinant Human CA4 in E. coli

This protocol details the expression of a His-tagged CA4 in a bacterial system.

1. Transformation into Expression Host:

  • Transform the verified expression plasmid (e.g., pET21c-CA4) into a suitable E. coli expression strain (e.g., BL21(DE3)).

2. Protein Expression:

  • Inoculate a single colony into Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture into a larger volume of LB broth and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[11]

  • Continue to incubate the culture for an additional 4-16 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.

3. Cell Harvesting:

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 3: Purification of Recombinant Human CA4

This protocol describes the purification of His-tagged CA4 using affinity chromatography.

1. Cell Lysis:

  • Resuspend the frozen cell pellet in lysis buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, pH 8.5) containing a protease inhibitor cocktail.

  • Lyse the cells by sonication on ice or by using a French press.

2. Clarification:

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant containing the soluble protein fraction.

3. Affinity Chromatography:

  • Equilibrate a Ni-NTA affinity column with lysis buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with wash buffer (lysis buffer containing a low concentration of imidazole, e.g., 20 mM) to remove non-specifically bound proteins.

  • Elute the bound His-tagged CA4 with elution buffer (lysis buffer containing a high concentration of imidazole, e.g., 250-500 mM).

4. Buffer Exchange and Storage:

  • Exchange the buffer of the eluted protein fractions into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column.

  • Assess protein purity by SDS-PAGE.

  • Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

  • Store the purified protein in aliquots at -80°C.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis cDNA Human Kidney cDNA PCR PCR Amplification of CA4 cDNA->PCR Ligation Ligation PCR->Ligation Vector Expression Vector (e.g., pET21c) Vector->Ligation Transformation_Cloning Transformation (E. coli DH5α) Ligation->Transformation_Cloning Verification Plasmid Verification (Sequencing) Transformation_Cloning->Verification Transformation_Expression Transformation (E. coli BL21(DE3)) Verification->Transformation_Expression Induction IPTG Induction Transformation_Expression->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Affinity Ni-NTA Affinity Chromatography Lysis->Affinity Analysis SDS-PAGE & Activity Assay Affinity->Analysis

Caption: Workflow for cloning, expression, and purification of recombinant human CA4.

CA4 in pH Regulation and Bicarbonate Transport

signaling_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CA4 Carbonic Anhydrase IV (CA4) SLC4A4 Sodium-Bicarbonate Transporter (SLC4A4) CA4->SLC4A4 stimulates activity HCO3_out HCO3- CA4->HCO3_out H_out H+ CA4->H_out HCO3_in HCO3- SLC4A4->HCO3_in Na_in Na+ SLC4A4->Na_in CO2_out CO2 CO2_out->CA4 H2O_out H2O H2O_out->CA4 HCO3_out->SLC4A4

References

Application Notes and Protocols: Site-Directed Mutagenesis to Study Carbonic Anhydrase IV (CA4) Active Site Residues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Carbonic Anhydrase IV (CA4) is a glycosylphosphatidylinositol (GPI)-anchored zinc metalloenzyme that plays a crucial role in various physiological processes, including renal and pulmonary function, by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] As a membrane-associated enzyme, its function is critical for acid-base balance and CO₂/bicarbonate transport across cell membranes.[2] The active site of CA4, like other α-carbonic anhydrases, contains a catalytic zinc ion coordinated by three histidine residues and a water molecule. Understanding the specific roles of individual amino acid residues within this active site is paramount for elucidating its catalytic mechanism and for designing isozyme-specific inhibitors for therapeutic applications.

Site-directed mutagenesis is an invaluable molecular biology technique that allows for the precise substitution of amino acids, enabling researchers to probe the structure-function relationships of enzymes.[3] By systematically mutating residues in the CA4 active site and analyzing the kinetic consequences, one can determine their contribution to substrate binding, catalysis, and proton transfer. This document provides detailed protocols for applying site-directed mutagenesis to study CA4 active site residues, from the initial mutation design to the final kinetic characterization.

Key Active Site Residues in CA4

The catalytic activity of CA4 is centered around two key features:

  • The Catalytic Zinc Ion (Zn²⁺): This ion is essential for catalysis. It polarizes a coordinated water molecule, lowering its pKa and facilitating its deprotonation to a nucleophilic hydroxide ion (OH⁻). This zinc-bound hydroxide is the reactive species that attacks the carbon dioxide substrate.[4]

  • The Proton Shuttle Residue (His64): The rate-limiting step in the catalytic cycle of high-activity carbonic anhydrases is the transfer of a proton from the zinc-bound water molecule to the bulk solvent, regenerating the active zinc-hydroxide form of the enzyme.[5][6] In CA4, as in the highly homologous and well-studied CA II, this is accomplished by a histidine residue at position 64 (His64).[6][7] This residue acts as a shuttle, accepting a proton from the zinc-bound water and transferring it to the surrounding buffer.[6] Mutating this residue can dramatically decrease the catalytic rate.[6][8]

Experimental Design and Workflow

The overall process for investigating an active site residue in CA4 involves designing the mutation, creating the mutant enzyme via site-directed mutagenesis, expressing and purifying the protein, and finally, characterizing its enzymatic activity. The workflow is visualized below.

G cluster_0 Phase 1: Molecular Biology cluster_1 Phase 2: Protein Production & Analysis cluster_2 Interpretation A 1. Plasmid Preparation (Wild-Type CA4 cDNA) B 2. Primer Design (Introduce desired mutation) A->B C 3. Mutagenesis PCR (Amplify plasmid with mutant primers) B->C D 4. DpnI Digestion (Remove template plasmid) C->D E 5. Transformation (Introduce mutant plasmid into E. coli) D->E F 6. Sequence Verification (Confirm mutation) E->F G 7. Protein Expression (Induce expression in E. coli) F->G Verified Plasmid H 8. Protein Purification (e.g., Affinity Chromatography) G->H I 9. Enzyme Kinetic Assay (Measure CO2 hydration activity) H->I J 10. Data Analysis (Determine kcat, Km, kcat/Km) I->J K Compare Mutant vs. Wild-Type Elucidate Residue Function J->K

Caption: Experimental workflow for site-directed mutagenesis and kinetic analysis of CA4.

Detailed Protocols

Protocol 1: Site-Directed Mutagenesis of CA4

This protocol is based on the QuikChange™ method, which utilizes a high-fidelity DNA polymerase to amplify the entire plasmid containing the CA4 gene with primers that introduce the desired mutation.

Materials:

  • High-purity plasmid DNA containing the human CA4 cDNA in an appropriate expression vector (e.g., pET vector).

  • Complementary forward and reverse primers (25-45 bases) containing the target mutation. The mutation should be centrally located with ~10-15 bases of correct sequence on both sides.

  • High-fidelity DNA polymerase (e.g., PfuUltra, KOD).

  • dNTP mix.

  • DpnI restriction enzyme.

  • Chemically competent E. coli cells (e.g., XL1-Blue, TOP10).

  • Luria-Bertani (LB) agar plates with the appropriate antibiotic.

Procedure:

  • Primer Design: Design a pair of complementary primers incorporating the desired mutation. Ensure the melting temperature (Tm) is ≥ 78°C for efficient amplification.

  • PCR Amplification:

    • Set up the PCR reaction in a 50 µL volume:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of template plasmid DNA

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix (10 mM each)

      • 1 µL of high-fidelity DNA polymerase

      • Add nuclease-free water to 50 µL.

    • Perform thermal cycling (example conditions, adjust as needed):

      • Initial Denaturation: 95°C for 2 minutes.

      • 18-25 Cycles:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55-60°C for 1 minute.

        • Extension: 68°C for 1 minute per kb of plasmid length.

      • Final Extension: 68°C for 7 minutes.

  • DpnI Digestion: Add 1 µL of DpnI enzyme directly to the amplified PCR product. Incubate at 37°C for 1-2 hours. This digests the methylated, non-mutated parental template DNA.

  • Transformation:

    • Add 1-2 µL of the DpnI-treated PCR product to 50 µL of competent E. coli cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock the cells at 42°C for 45-90 seconds, then immediately return to ice for 2 minutes.

    • Add 250 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate the entire transformation mixture onto an LB agar plate containing the appropriate antibiotic and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow overnight in liquid LB medium.

    • Isolate the plasmid DNA using a miniprep kit.

    • Send the purified plasmid for Sanger sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.

Protocol 2: Expression and Purification of Wild-Type and Mutant CA4

A soluble, secretory form of human CA4 can be expressed by introducing a stop codon to truncate the C-terminal GPI-anchor signal sequence.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Verified plasmid containing WT or mutant CA4.

  • LB medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, lysozyme, DNase I).

  • Affinity chromatography column (e.g., sulfonamide-coupled resin for CA purification or Ni-NTA if using a His-tag).

  • Wash and Elution buffers.

  • Dialysis tubing and storage buffer (e.g., 20 mM HEPES pH 7.4, 100 mM NaCl).

Procedure:

  • Transformation: Transform the verified plasmid into an E. coli expression strain like BL21(DE3).

  • Expression:

    • Inoculate a starter culture and grow overnight.

    • Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse by sonication or French press. Centrifuge the lysate at high speed to pellet cell debris.

  • Purification:

    • Apply the clarified supernatant to a pre-equilibrated affinity column.

    • Wash the column extensively with wash buffer to remove non-specifically bound proteins.

    • Elute the CA4 protein using an appropriate elution buffer (e.g., high concentration of a competitive inhibitor for sulfonamide resin, or imidazole for Ni-NTA resin).

  • Dialysis and Storage: Dialyze the purified protein against a suitable storage buffer to remove the eluting agent and concentrate if necessary. Verify purity using SDS-PAGE and store at -80°C.

Protocol 3: Enzyme Kinetic Assay (CO₂ Hydration)

The catalytic activity is typically measured by monitoring the pH change resulting from the production of protons during CO₂ hydration. A stopped-flow spectrophotometer is used to measure the initial rates of reaction.

Materials:

  • Purified WT and mutant CA4 enzyme of known concentration.

  • CO₂-saturated water (substrate).

  • Assay buffer (e.g., 20 mM HEPES or TAPS, containing a pH indicator like phenol red).

  • Stopped-flow spectrophotometer.

Procedure:

  • Preparation: Prepare a series of dilutions of the purified enzyme. Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Assay:

    • The assay is performed by rapidly mixing the enzyme solution (in assay buffer with pH indicator) with the CO₂-saturated water in the stopped-flow instrument.

    • The hydration of CO₂ produces protons, causing a pH drop which is monitored by the change in absorbance of the pH indicator.

    • Measure the initial rate of reaction (V₀) from the linear phase of the absorbance change.

    • Repeat the measurement at various substrate (CO₂) concentrations to generate a Michaelis-Menten curve.

  • Data Analysis:

    • Calculate the uncatalyzed rate by performing the reaction without any enzyme and subtract this from the catalyzed rates.

    • Plot the initial velocity (V₀) against the substrate concentration [S].

    • Fit the data to the Michaelis-Menten equation (V₀ = Vmax*[S] / (Km + [S])) using non-linear regression software to determine Vmax and Km.

    • Calculate the turnover number, kcat, using the equation: kcat = Vmax / [E]t, where [E]t is the total enzyme concentration.

    • Calculate the catalytic efficiency as kcat/Km.

Data Presentation and Interpretation

The kinetic parameters obtained for each mutant should be compared to the wild-type enzyme to assess the functional consequence of the mutation. Data should be summarized in a clear, tabular format.

Table 1: Representative Steady-State Kinetic Parameters for CO₂ Hydration by WT and Mutant Human CA4 at pH 7.5

Enzymekcat (s-1)Km (mM)kcat/Km (M-1s-1)Fold Change in kcat/Km
Wild-Type CA41.1 x 106[9]~91.2 x 1081 (Reference)
H64A Mutant (CA4)*~5.5 x 104~96.1 x 106~0.05 (~20-fold decrease)

*Note: Kinetic data for the H64A mutant of CA4 is not directly available in the provided search results. This value is an estimation based on the observation that replacing His64 with Ala in the highly homologous human CA II reduces the maximal velocity by approximately 20-fold.[6][8] The Km is assumed to be largely unaffected, as His64 primarily impacts the proton transfer step (kcat) rather than substrate binding.

A significant decrease in kcat for the H64A mutant strongly supports the role of His64 as the key proton shuttle residue, as its absence severely limits the rate-limiting proton transfer step.[6] A change in Km would suggest the residue also plays a role in substrate binding or positioning.

CA4 Catalytic Mechanism

The catalytic cycle of CA4 involves two main stages: the hydration of CO₂ and the regeneration of the active site via proton transfer.

  • CO₂ Hydration: The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of the CO₂ substrate, which is held in a hydrophobic pocket. This results in the formation of a zinc-bound bicarbonate ion.

  • Product Release & Regeneration: The bicarbonate ion is displaced by a water molecule from the solvent. This leaves the enzyme with a neutral zinc-bound water molecule. To prepare for the next catalytic cycle, this water molecule must be deprotonated.

  • Proton Transfer: The proton from the zinc-bound water is transferred to the imidazole side chain of His64. His64 then rotates from an "inward" to an "outward" conformation to release the proton to the bulk solvent, thus regenerating the nucleophilic zinc-hydroxide species.[5][7]

G cluster_proton_shuttle Proton Shuttle (Rate-Limiting) n1 1. Active Enzyme E-Zn²⁺-OH⁻ n2 2. Substrate Binding E-Zn²⁺-OH⁻···CO₂ n1->n2 + CO₂ n3 3. Bicarbonate Formation E-Zn²⁺-HCO₃⁻ n2->n3 Nucleophilic Attack n4 4. Product Release E-Zn²⁺-H₂O n3->n4 + H₂O - HCO₃⁻ n4->n1 - H⁺ (to His64) p1 His64 p2 His64-H⁺ p1->p2 + H⁺ (from Zn-H₂O) p2->p1 - H⁺ (to buffer)

Caption: Catalytic cycle of Carbonic Anhydrase IV, highlighting the role of His64.

Conclusion

Site-directed mutagenesis, coupled with detailed kinetic analysis, is a powerful and essential methodology for dissecting the catalytic mechanism of enzymes like CA4. By systematically altering active site residues—particularly the critical proton shuttle His64—researchers can gain profound insights into the molecular basis of its high catalytic efficiency. This knowledge is not only fundamental to our understanding of enzyme function but also provides a rational basis for the development of novel, isozyme-specific inhibitors for various therapeutic interventions.

References

Application Note: Modulating CA4 Expression in Cell Culture Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system is a revolutionary gene-editing tool that allows for precise modification of genomic DNA.[1][2] This technology can be harnessed to knock out, activate, or inhibit gene expression, making it invaluable for functional genomics and therapeutic development. Carbonic Anhydrase IV (CA4) is a membrane-bound metalloenzyme that catalyzes the reversible hydration of carbon dioxide.[3] It plays a role in various physiological processes, including pH regulation and ion transport.[4] Notably, CA4 has been identified as a tumor suppressor in colorectal and non-small cell lung cancers, where it inhibits the Wnt signaling pathway.[5][6] This document provides detailed protocols for using CRISPR-Cas9 to modulate the expression of CA4 in cell culture, enabling the study of its function and its role in cellular signaling.

CA4 Signaling Pathway

Carbonic Anhydrase IV has been shown to act as a tumor suppressor by negatively regulating the Wnt/β-catenin signaling pathway.[5][6] CA4 interacts with Wilms' tumour 1-associating protein (WTAP), inducing its degradation. This action promotes the transcriptional activity of Wilms' tumour 1 (WT1), which in turn induces transducin β-like protein 1 (TBL1), leading to the degradation of β-catenin and subsequent inhibition of the Wnt pathway.[5]

CA4_Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CA4 CA4 WTAP WTAP CA4->WTAP interacts with & promotes degradation WT1 WT1 WTAP->WT1 inhibits TBL1 TBL1 WT1->TBL1 promotes transcription beta_catenin β-catenin TBL1->beta_catenin promotes Degradation Degradation beta_catenin->Degradation Wnt_Target_Genes Wnt Target Gene Transcription OFF beta_catenin->Wnt_Target_Genes translocation to nucleus blocked

Caption: CA4-mediated inhibition of the Wnt/β-catenin signaling pathway.

Experimental Workflow

The overall workflow for CRISPR-Cas9-mediated modulation of CA4 expression involves designing a specific guide RNA (gRNA), delivering the CRISPR components into the target cells, validating the genomic edit, and finally, assessing the functional consequence on CA4 mRNA and protein levels.

CRISPR_Workflow arrow arrow A Step 1: gRNA Design & Synthesis B Step 2: CRISPR Component Preparation (Plasmid, mRNA, or RNP) A->B C Step 3: Delivery into Target Cells (e.g., Lipofection, Electroporation) B->C D Step 4: Selection & Clonal Expansion (Optional, for stable lines) C->D E Step 5: Validation of Gene Editing (Genomic DNA Analysis) D->E F Step 6: Functional Validation (mRNA & Protein Analysis) E->F

Caption: General workflow for CRISPR-Cas9-mediated modulation of CA4 expression.

Quantitative Data Summary

The efficiency of CRISPR-Cas9 gene editing can vary significantly based on the cell type, delivery method, gRNA design, and the target gene. The following table provides representative data on the efficiency of gene knockout in various cell lines to offer a baseline expectation for experiments targeting CA4.

Target GeneCell TypeDelivery MethodEditing Efficiency (Biallelic Knockout)Reference
Multiple GeneshESCs (H9)Electroporation (Plasmid)18.75% - 75.00%[7]
TP53hESCs (H9)Electroporation (Plasmid)~50% (Double KO w/ NF1)[7]
mPer1/mPer2Mouse Embryonic FibroblastsTransfection (Plasmid)~1-5% (HDR-mediated)[8]
gfpE. coliElectroporation (Plasmid)~82.3%[9]
pyrFC. acetobutylicumElectroporation (Plasmid)~42.8%[9]

Experimental Protocols

Protocol 1: Guide RNA (gRNA) Design for CA4 Gene Knockout

Successful gene knockout requires a well-designed gRNA that directs the Cas9 nuclease to the target locus to create a double-strand break (DSB).[10] The cell's error-prone non-homologous end joining (NHEJ) repair pathway often introduces insertions or deletions (indels), leading to a frameshift mutation and a non-functional protein.[2][11]

  • Obtain Target Sequence: Retrieve the cDNA or genomic DNA sequence for the human CA4 gene from a database such as the NCBI Gene database.

  • Identify Target Exons: For knockout experiments, target a region within an early-coding exon (e.g., exon 1 or 2) to maximize the chance of generating a non-functional truncated protein.[11]

  • Use gRNA Design Tools: Input the target sequence into a publicly available gRNA design tool (e.g., CHOPCHOP, Synthego Design Tool, Benchling). These tools identify potential gRNA sequences adjacent to a Protospacer Adjacent Motif (PAM). For Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is typically NGG.[11]

  • Select and Rank gRNAs:

    • Choose gRNAs with high on-target efficiency scores and low off-target scores as predicted by the design tool's algorithm.

    • Avoid sequences with runs of 4 or more identical nucleotides (e.g., GGGG).

    • If possible, select multiple gRNAs targeting the same gene to increase the probability of a successful knockout.[10]

  • Order or Synthesize gRNA: The selected 20-nucleotide gRNA sequence can be synthesized as a single guide RNA or cloned into a gRNA expression plasmid.[12]

Protocol 2: Delivery of CRISPR-Cas9 Components

The CRISPR components (Cas9 and gRNA) can be delivered into cells in three formats: as DNA plasmids, as mRNA, or as a pre-complexed ribonucleoprotein (RNP).[13][14] RNP delivery is often recommended as it leads to faster gene editing and has a lower risk of off-target effects.[15] Common delivery methods for cultured cells include lipofection and electroporation.[15][16]

Method A: Lipofection-Mediated Transfection of RNP

  • Cell Preparation: One day before transfection, seed the target cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Prepare RNP Complex:

    • In an RNase-free microcentrifuge tube, dilute the synthetic gRNA and TrueCut Cas9 protein into an appropriate buffer (e.g., Opti-MEM).

    • Gently mix and incubate at room temperature for 10-20 minutes to allow the RNP complex to form.

  • Prepare Lipid Complex:

    • In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine CRISPRMAX) into Opti-MEM.[16]

  • Combine and Transfect:

    • Add the RNP complex to the diluted lipid reagent, mix gently, and incubate for 5 minutes at room temperature.

    • Add the RNP-lipid complex drop-wise to the cells.

    • Incubate the cells at 37°C for 48-72 hours.

Method B: Electroporation

Electroporation is highly effective for a wide range of cell types, including those difficult to transfect.[1][16]

  • Cell Preparation: Grow and harvest the target cells. Resuspend the cell pellet in a suitable electroporation buffer at the desired concentration.

  • Prepare RNP Complex: Prepare the Cas9-gRNA RNP complex as described in the lipofection protocol.

  • Electroporate:

    • Add the RNP complex to the cell suspension and mix gently.

    • Transfer the mixture to an electroporation cuvette.

    • Use an electroporation system (e.g., Neon NxT Electroporation System) with an optimized, cell-type-specific protocol.[16]

  • Post-Electroporation Culture: Immediately transfer the electroporated cells to a culture plate containing pre-warmed complete growth medium. Incubate at 37°C.

  • Assess Viability: Check cell viability 24 hours post-electroporation. Change the medium as needed.

Protocol 3: Validation of CA4 Gene Editing

It is crucial to verify that the intended genomic modification has occurred.[17]

  • Genomic DNA Extraction: At 48-72 hours post-transfection, harvest a portion of the cells and extract genomic DNA using a commercial kit.

  • PCR Amplification: Amplify the genomic region surrounding the gRNA target site using PCR. Design primers to flank the target site, generating a PCR product of 400-800 bp.

  • Detection of Indels:

    • Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing. The presence of indels in a mixed population of cells will result in overlapping peaks in the sequencing chromatogram downstream of the cut site. For clonal populations, the specific mutation can be identified.[17]

    • T7 Endonuclease I (T7E1) Assay: This enzymatic assay detects mismatches in heteroduplex DNA formed from a mix of wild-type and edited DNA. a. Denature and re-anneal the PCR products to form heteroduplexes. b. Treat the re-annealed DNA with T7E1 enzyme, which cleaves at mismatched sites. c. Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.

Protocol 4: Assessment of CA4 Expression Modulation

Confirm that the genomic edit has resulted in the desired change at the mRNA and protein levels.[17]

  • Quantitative PCR (qPCR):

    • Harvest cells and extract total RNA.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qPCR using primers specific for the CA4 transcript and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. A significant decrease in CA4 mRNA levels relative to the control indicates successful knockout or knockdown.

  • Western Blot:

    • Lyse cells and quantify total protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific for CA4, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate. A loss or significant reduction of the CA4 protein band in edited cells compared to controls confirms successful knockout.

  • Enzyme-Linked Immunosorbent Assay (ELISA): For a more quantitative measure of protein levels, an ELISA can be performed on cell lysates using a CA4-specific antibody pair.

References

Application Notes and Protocols for Computational Docking of Novel Inhibitors to Carbonic Anhydrase 4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the computational docking of novel inhibitors to Carbonic Anhydrase 4 (CA4), a transmembrane zinc metalloenzyme involved in pH regulation and various physiological processes.[1][2][3] Inhibition of CA4 has therapeutic potential in conditions like glaucoma and certain cancers.[4][5] This document outlines the theoretical background, detailed experimental protocols for in silico screening, and methods for experimental validation.

Introduction to Carbonic Anhydrase 4

Carbonic Anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3] CA4 is a glycosylphosphatidylinositol-anchored membrane-bound isozyme expressed on the luminal surfaces of capillaries and renal tubules.[3][6] Its role in pH homeostasis makes it a target for therapeutic intervention.[6] Structure-based drug design, particularly computational docking, is a powerful approach to identify and optimize potent and selective CA4 inhibitors.[4]

Signaling Pathway Involving Carbonic Anhydrase 4

CA4 has been identified as a tumor suppressor in colorectal cancer through its inhibition of the Wnt signaling pathway.[7] CA4 interacts with Wilms' tumour 1-associating protein (WTAP) and promotes the degradation of β-catenin, a key effector of the Wnt pathway.[7] Understanding this pathway can provide insights into the development of novel anticancer agents targeting CA4.

CA4_Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CA4 CA4 WTAP WTAP CA4->WTAP -| Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b | beta_catenin β-catenin GSK3b->beta_catenin | APC APC Axin Axin Ub Ubiquitination & Degradation beta_catenin->Ub TCF_LEF TCF/LEF beta_catenin->TCF_LEF WT1 WT1 WTAP->WT1 TBL1 TBL1 WT1->TBL1 TBL1->beta_catenin -| Target_Genes Target Gene Expression TCF_LEF->Target_Genes

CA4-mediated inhibition of the Wnt signaling pathway.

Computational Docking Workflow

The following diagram illustrates the typical workflow for identifying novel CA4 inhibitors using computational docking.

Computational_Docking_Workflow start Start: Define Research Goal protein_prep 1. Protein Preparation (PDB ID: 1ZNC for CA4) start->protein_prep grid_gen 3. Grid Generation (Define Docking Site) protein_prep->grid_gen ligand_prep 2. Ligand Preparation (e.g., from ZINC database) screening Virtual Screening of Library ligand_prep->screening docking 4. Molecular Docking (e.g., AutoDock Vina) grid_gen->docking analysis 5. Analysis of Results (Binding Energy & Pose) docking->analysis hit_id 6. Hit Identification (Top Candidates) analysis->hit_id screening->docking validation 7. Experimental Validation (e.g., FTSA, ITC) hit_id->validation end End: Novel Inhibitor Lead validation->end

Workflow for computational docking and inhibitor discovery.

Protocols

Protocol 1: Computational Docking of a Ligand to Carbonic Anhydrase 4

This protocol outlines the steps for performing molecular docking of a small molecule inhibitor to human CA4 using AutoDock Vina.

1. Preparation of the CA4 Protein Structure

  • Objective: To prepare the CA4 protein structure for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Procedure:

    • Download the crystal structure of human Carbonic Anhydrase IV. A suitable structure is PDB ID: 1ZNC.[3]

    • Open the PDB file in a molecular modeling software (e.g., AutoDockTools, PyMOL, Chimera).

    • Remove all water molecules and any co-crystallized ligands or ions that are not the zinc ion in the active site.

    • Add polar hydrogen atoms to the protein.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in PDBQT format.

2. Preparation of the Ligand

  • Objective: To prepare the small molecule inhibitor for docking by defining its rotatable bonds and assigning charges.

  • Procedure:

    • Obtain the 3D structure of the ligand. This can be done by drawing it in a chemical drawing software (e.g., ChemDraw) and converting it to a 3D format (e.g., MOL2 or SDF), or by downloading it from a database like ZINC.[8]

    • Open the ligand file in a molecular modeling software.

    • Assign partial charges to the ligand atoms.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

3. Grid Box Generation

  • Objective: To define the search space for the docking simulation around the active site of CA4.

  • Procedure:

    • Load the prepared CA4 protein (PDBQT file) into the molecular modeling software.

    • Identify the active site, which contains the catalytic zinc ion.

    • Define a grid box that encompasses the entire active site with some surrounding space to allow for ligand flexibility. A typical grid box size is 25 x 25 x 25 Å.

    • Set the center of the grid box to the coordinates of the active site.

    • Save the grid parameter file.

4. Running the Docking Simulation with AutoDock Vina

  • Objective: To perform the molecular docking calculation.

  • Procedure:

    • Open a terminal or command prompt.

    • Navigate to the directory containing the prepared protein, ligand, and grid parameter files.

    • Execute the AutoDock Vina command. An example command is:

      • --receptor: Specifies the prepared protein file.

      • --ligand: Specifies the prepared ligand file.

      • --config: Specifies the grid parameter file.

      • --out: Specifies the output file for the docked poses.

      • --log: Specifies the log file for the docking results, including binding affinities.

5. Analysis of Docking Results

  • Objective: To analyze the predicted binding poses and affinities of the ligand.

  • Procedure:

    • Examine the log file to find the predicted binding affinities (in kcal/mol) for the different poses. The most negative value indicates the most favorable predicted binding.

    • Visualize the output PDBQT file in a molecular modeling software to observe the predicted binding poses of the ligand in the active site of CA4.

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Key residues for interaction often include those near the zinc ion.[1]

Protocol 2: Experimental Validation using Fluorescent Thermal Shift Assay (FTSA)

This protocol describes how to experimentally determine the binding affinity of a compound to CA4.[9]

1. Materials and Reagents

  • Recombinant human Carbonic Anhydrase IV protein.

  • Test compounds (potential inhibitors).

  • Fluorescent dye (e.g., SYPRO Orange).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl).

  • Real-time PCR instrument capable of performing a thermal melt.

2. Experimental Procedure

  • Prepare a stock solution of the CA4 protein in the assay buffer to a final concentration of 2 µM.

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well PCR plate, add the following to each well:

    • CA4 protein solution.

    • Test compound dilution (or buffer for control).

    • SYPRO Orange dye (at a final dilution of 1:1000).

    • Bring the final volume to 25 µL with assay buffer.

  • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • Place the plate in the real-time PCR instrument.

  • Set up the instrument to perform a thermal melt from 25 °C to 95 °C with a ramp rate of 1 °C/min, collecting fluorescence data at each temperature increment.

3. Data Analysis

  • The melting temperature (Tm) of the protein is the temperature at which 50% of the protein is unfolded. This is determined from the peak of the first derivative of the melting curve.

  • A shift in the Tm (ΔTm) in the presence of a ligand indicates binding. Stabilizing ligands will increase the Tm.

  • The dissociation constant (Kd) can be calculated by fitting the ΔTm values at different ligand concentrations to a suitable binding model.[9]

Quantitative Data

The following tables summarize binding affinity data for a series of substituted benzenesulfonamide inhibitors against human CA4, as determined by FTSA.[9]

Table 1: Observed Dissociation Constants (Kd-obs) of Tetrafluorbenzenesulfonamide Derivatives for CA4 [9]

CompoundSubstitutionKd-obs (nM)
1-10 para50 - 830
11-15 ortho400 - 4000
17-18 meta with hydroxyethylthio at para17 - 18
19 [(4-chloro-2-phenylsulfanyl-5-sulfamoylbenzoyl)amino]propyl acetate1.0

Table 2: Selectivity of Selected Compounds Against Various Carbonic Anhydrase Isoforms [9]

CompoundCA I (Kd-obs, nM)CA IV (Kd-obs, nM)CA VA (Kd-obs, nM)CA VB (Kd-obs, nM)Selectivity (CA I / CA IV)
5 low nM170100low nM-
18 >50018-->28
19 40001.0--4000
26 >100043-->23

Logical Relationships in Inhibitor Discovery

The discovery of novel inhibitors is a cyclical process involving computational and experimental approaches.

Inhibitor_Discovery_Logic virtual_screening Virtual Screening (Docking of large libraries) hit_identification Hit Identification (Selection of top candidates) virtual_screening->hit_identification experimental_validation Experimental Validation (Binding & Activity Assays) hit_identification->experimental_validation sar_analysis Structure-Activity Relationship (SAR) Analysis experimental_validation->sar_analysis lead_optimization Lead Optimization (Chemical Synthesis of Analogs) sar_analysis->lead_optimization preclinical_studies Preclinical Studies (In vivo efficacy & toxicity) sar_analysis->preclinical_studies lead_optimization->virtual_screening Iterative Refinement lead_optimization->experimental_validation

Logical flow of the inhibitor discovery process.

References

Troubleshooting & Optimization

Technical Support Center: Carbonic Anhydrase IV (CA4) Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Carbonic Anhydrase IV (CA4) enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a specific focus on addressing low signal output.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no signal in a CA4 enzymatic assay?

A1: Low signal in a CA4 assay can stem from several factors, ranging from reagent preparation to experimental setup. The most common causes include:

  • Inactive Enzyme: Improper storage or handling of the CA4 enzyme can lead to loss of activity.[1]

  • Substrate Degradation: The substrate, particularly p-nitrophenyl acetate (p-NPA) used in colorimetric assays, can be unstable.

  • Incorrect Buffer Conditions: The pH and composition of the assay buffer are critical for optimal enzyme activity.[1][2][3]

  • Suboptimal Temperature: Enzyme activity is highly dependent on temperature.[1]

  • Insufficient Enzyme or Substrate Concentration: The concentrations of both enzyme and substrate must be optimized for a detectable signal.[4][5]

  • Presence of Inhibitors: Contaminants in the sample or reagents can inhibit CA4 activity.[6]

  • Instrument Malfunction: Incorrect settings on the spectrophotometer or plate reader can lead to inaccurate readings.[1][7]

Q2: How can I verify the activity of my CA4 enzyme?

A2: To confirm that your CA4 enzyme is active, it is recommended to run a positive control experiment. This involves using a fresh, validated batch of CA4 enzyme or a well-characterized control sample with known activity.[1] If the positive control yields a strong signal while your experimental sample does not, it suggests a problem with your specific enzyme stock or sample preparation.

Q3: What is the optimal pH for a CA4 enzymatic assay?

A3: Carbonic anhydrase IV generally exhibits robust activity over a broad pH range. However, the optimal pH can vary depending on the specific assay conditions and the substrate being used. For the commonly used p-NPA substrate, a pH range of 7.4-8.0 is often recommended.[8] It is crucial to verify the pH of your assay buffer before each experiment.[1] Some studies have shown that CA activity can be stable up to a pH of 11.0.[3][9]

Q4: My p-nitrophenyl acetate (p-NPA) substrate solution appears yellow before the assay. Is this a problem?

A4: Yes, a yellow color in your p-NPA stock solution indicates spontaneous hydrolysis of the substrate to p-nitrophenol, the product that is measured in the assay. This will lead to high background signal and can mask the enzyme-catalyzed reaction, effectively resulting in a low or inaccurate signal-to-noise ratio. Always prepare fresh p-NPA solution in a suitable solvent like acetone or DMSO and add it to the aqueous assay buffer immediately before starting the reaction.

Troubleshooting Guides

Guide 1: Low Signal or No Activity

This guide provides a step-by-step approach to diagnosing and resolving low signal issues in your CA4 enzymatic assay.

LowSignal_Troubleshooting

Fig. 1: Troubleshooting workflow for low signal in CA4 assays.
Data Presentation: Optimizing Assay Conditions

For reliable results, it is essential to optimize the concentrations of both the enzyme and the substrate. Below is a table summarizing typical concentration ranges to test.

ComponentConcentration RangePurpose
CA4 Enzyme 0.1 - 10 µg/mLTo ensure the reaction rate is proportional to the enzyme concentration.
p-NPA Substrate 0.1 - 5 mMTo ensure the reaction is not substrate-limited and follows Michaelis-Menten kinetics.

Note: These are starting ranges and may require further optimization for your specific experimental conditions.

Experimental Protocols

Protocol 1: Standard CA4 Activity Assay (Colorimetric)

This protocol outlines a standard method for measuring the esterase activity of CA4 using the substrate p-nitrophenyl acetate (p-NPA).

CA4_Assay_Workflow

Fig. 2: Experimental workflow for a standard CA4 activity assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, and adjust the pH to the desired value (e.g., 7.8).[10] Ensure the buffer is at room temperature before use.[7]

    • CA4 Enzyme Solution: Dilute the CA4 enzyme stock to the desired concentration in cold assay buffer immediately before use. Keep the enzyme on ice.[8]

    • p-NPA Substrate Solution: Prepare a stock solution of p-NPA (e.g., 100 mM) in a non-aqueous solvent like DMSO or acetone. This stock should be prepared fresh. Immediately before the assay, dilute the stock to the final working concentration in the assay buffer.

  • Assay Procedure:

    • Pipette the assay buffer into the wells of a 96-well microplate.

    • Add the diluted CA4 enzyme solution or the experimental sample to the appropriate wells.

    • For negative controls, add an equal volume of buffer instead of the enzyme solution.

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the p-NPA working solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 10-30 minutes), taking readings every 30-60 seconds.

  • Data Analysis:

    • Plot the absorbance values against time for each well.

    • Determine the initial linear rate of the reaction (ΔA/min) for each sample.

    • Subtract the rate of the negative control (spontaneous hydrolysis of p-NPA) from the rates of the enzyme-containing samples.

    • Calculate the enzyme activity using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol.

Protocol 2: Screening for Inhibitors

This protocol is designed to identify potential inhibitors of CA4 activity in your samples.

Inhibitor_Screening_Pathway

Fig. 3: Logical pathway for inhibitor screening of CA4.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer, CA4 enzyme, and p-NPA substrate as described in Protocol 1.

    • Prepare stock solutions of your test compounds or samples.

    • Prepare a stock solution of a known CA inhibitor, such as Acetazolamide, to serve as a positive control for inhibition.[11]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, CA4 enzyme, and your test compound or sample.

    • Include the following controls:

      • No Inhibitor Control: Enzyme with vehicle (the solvent used for the test compound).

      • Positive Inhibitor Control: Enzyme with a known inhibitor (e.g., Acetazolamide).

      • Negative Control: No enzyme.

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the assay temperature to allow the potential inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the p-NPA substrate.

    • Measure the enzyme activity as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each test compound relative to the "No Inhibitor Control".

    • A significant decrease in enzyme activity in the presence of the test compound suggests the presence of an inhibitor.

By following these FAQs, troubleshooting guides, and experimental protocols, researchers can systematically address issues of low signal in their carbonic anhydrase IV enzymatic assays and obtain reliable and reproducible data.

References

Technical Support Center: Optimizing Buffer Conditions for Carbonic Anhydrase IV (CA4) Activity Measurements

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing buffer conditions for Carbonic Anhydrase IV (CA4) activity measurements. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on troubleshooting common issues and answering frequently asked questions related to CA4 enzyme assays.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for measuring CA4 activity?

A1: The optimal pH for an enzyme is the pH at which it exhibits maximum activity.[1][2] For Carbonic Anhydrase IV (CA4), a membrane-bound isozyme, the optimal pH can vary slightly depending on the specific assay conditions and the substrate being used (CO2 hydration or HCO3- dehydration). However, CA4 generally exhibits high activity over a broad pH range. Unlike some other CA isozymes, CA4 has a pH-independent kcat value for CO2 hydration.[3] It is crucial to select a buffer that can effectively maintain the pH within the optimal range for the duration of the experiment.[4] Deviating significantly from the optimal pH can lead to a decrease in enzyme activity or even denaturation.[1][2][5]

Q2: Which buffer should I choose for my CA4 activity assay?

A2: The choice of buffer is critical and can significantly impact the measured activity of CA4.[6] The buffer should have a pKa close to the desired pH of the assay to ensure stable pH control.[4] Commonly used buffers for carbonic anhydrase assays include HEPES, Tris, and phosphate buffers.[4][7][8] It is important to note that some buffers or their components can inhibit CA activity. For instance, certain inorganic and organic anions have been shown to inhibit carbonic anhydrases.[3][6] Therefore, it is advisable to test a few different buffer systems to determine the most suitable one for your specific experimental setup. For CO2 hydration assays, a common buffer used is 10 mM HEPES at pH 7.4.[9] Another protocol for a colorimetric assay uses a Tris-based buffer.[10]

Q3: How does ionic strength of the buffer affect CA4 activity?

A3: The ionic strength of the buffer can influence the activity of enzymes, including CA4.[4] Changes in ionic strength can alter the three-dimensional structure of the enzyme and affect the binding of the substrate to the active site.[4][11] For CA4, it has been observed that low concentrations (<20 mM) of certain ions like chloride, bromide, and phosphate can actually activate the enzyme.[3] To maintain a constant ionic strength during anion inhibition studies, an inert salt like NaClO4 is often included in the assay buffer.[8][9][12] It is recommended to optimize the ionic strength for your specific assay conditions to ensure maximal and reproducible activity.

Q4: Can components of my sample interfere with the CA4 activity measurement?

A4: Yes, various substances present in biological samples or introduced during sample preparation can interfere with CA4 activity assays. Known inhibitors of carbonic anhydrases include sulfonamides (like acetazolamide), sulfamates, and certain anions.[3][13][14][15] If your sample contains any of these or other potential inhibitors, it may lead to an underestimation of CA4 activity. It is also important to consider that some compounds can interfere with the detection method itself, for example, by absorbing at the same wavelength as the product of a colorimetric assay. Running appropriate controls, such as a sample without the enzyme or with a known inhibitor, can help identify and troubleshoot potential interference.[16][17]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no CA4 activity detected Suboptimal pH: The buffer pH is outside the optimal range for CA4 activity.[1][5]Verify the pH of your buffer and adjust it to the optimal range for CA4 (typically around physiological pH). Consider using a buffer with a pKa closer to the desired pH for better stability.[4]
Incorrect Buffer Choice: The buffer system itself is inhibiting the enzyme.[6]Test alternative buffer systems such as HEPES or Tris. Avoid buffers containing known CA inhibitors.
Inhibitors in the Sample: The sample contains endogenous or contaminating inhibitors of CA4.[15]If possible, purify CA4 from the sample. Alternatively, dilute the sample to reduce the inhibitor concentration. Include a known CA4 inhibitor like acetazolamide as a control to confirm inhibition.[16]
Enzyme Denaturation: The enzyme has lost its activity due to improper storage or handling.Ensure that the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[18] Keep samples on ice whenever possible.[19][20]
High background signal Substrate Instability: The substrate is spontaneously degrading, leading to a signal in the absence of the enzyme.Run a blank reaction without the enzyme to measure the rate of spontaneous substrate degradation.[21] Subtract this background rate from the rate measured in the presence of the enzyme.
Interfering Substances: Other components in the sample are reacting with the assay reagents or producing a signal.Prepare a control sample that has undergone the same preparation steps but lacks the active enzyme (e.g., heat-inactivated).[19] This will help to identify any non-enzymatic reactions contributing to the signal.
Poor reproducibility of results Inconsistent Pipetting: Inaccurate or inconsistent pipetting of reagents can lead to variability.Use calibrated pipettes and ensure proper pipetting technique.[22]
Temperature Fluctuations: Enzyme activity is sensitive to temperature changes.[4]Ensure that all reagents and the reaction plate are equilibrated to the assay temperature before starting the reaction.[22] Use a temperature-controlled plate reader or water bath.
Inadequate Mixing: Poor mixing of reagents can result in non-uniform reaction rates across the well.Mix the contents of the wells thoroughly after adding all reagents.[22]

Experimental Protocols

Stopped-Flow Assay for CO2 Hydration Activity

This method measures the rapid change in pH resulting from the CA-catalyzed hydration of CO2.[7]

  • Reagents:

    • Assay Buffer: 10 mM HEPES, pH 7.4, containing 10 mM NaClO4 to maintain constant ionic strength.[9]

    • pH Indicator: 0.2 mM Phenol Red.[9]

    • Substrate: CO2-saturated water (prepared by bubbling CO2 gas through deionized water for at least 30 minutes on ice).[7]

    • Enzyme: Purified CA4 diluted in assay buffer.

  • Procedure:

    • The assay is performed using a stopped-flow instrument connected to a spectrophotometer.[7]

    • One syringe of the stopped-flow apparatus is filled with the assay buffer containing the pH indicator and the enzyme.

    • The other syringe is filled with the CO2-saturated water.

    • The solutions are rapidly mixed, and the change in absorbance at 557 nm (the absorbance maximum of Phenol Red at this pH) is monitored over time (typically 10-100 seconds).[9]

    • The initial rate of the reaction is determined from the linear portion of the absorbance curve.

    • The uncatalyzed rate is measured in the absence of the enzyme and subtracted from the catalyzed rate.

Colorimetric Esterase Activity Assay

This assay utilizes the esterase activity of carbonic anhydrase on a synthetic substrate, resulting in a colored product that can be quantified spectrophotometrically.[16][17]

  • Reagents:

    • CA Assay Buffer (e.g., 40 mL, as provided in commercial kits).[16]

    • CA Substrate (e.g., p-nitrophenyl acetate).[23]

    • CA Positive Control (purified CA).[16]

    • CA Inhibitor (e.g., 20 mM Acetazolamide).[16]

    • Sample containing CA4.

  • Procedure:

    • Prepare a standard curve using a known concentration of the colored product (e.g., p-nitrophenol).[17][24]

    • In a 96-well plate, add the sample, positive control, and a blank (assay buffer only).

    • To test for inhibition, prepare a negative control well containing the sample and the CA inhibitor.[17]

    • Adjust the volume in all wells to a final volume (e.g., 95 µL) with CA Assay Buffer.

    • Incubate the plate for 15 minutes at room temperature.[16]

    • Initiate the reaction by adding the CA substrate (e.g., 5 µL) to all wells except the standard curve wells.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for a set period (e.g., 1 hour) at room temperature.[16][23]

    • Calculate the rate of the reaction from the linear portion of the absorbance curve.

    • The specific activity of CA4 in the sample can be determined by comparing its rate to the standard curve and normalizing for the amount of protein.

Data Presentation

Table 1: Common Buffers for Carbonic Anhydrase Assays

BufferpKa at 25°CTypical pH RangeNotes
HEPES7.56.8 - 8.2Commonly used for CO2 hydration assays.[7][9]
Tris8.17.5 - 9.0Often used in colorimetric esterase assays.[10][12]
Phosphate7.26.5 - 7.5Can activate CA4 at low concentrations.[3]
Barbital7.46.8 - 9.6Has been shown to yield high CA activity in some plant species.[6][19]

Table 2: Known Inhibitors and Activators of CA4

ClassExamplesEffect on CA4 Activity
Inhibitors
SulfonamidesAcetazolamide, Methazolamide, Topiramate[14]Potent inhibitors, often used as controls.[16]
AnionsHalides, Sulfate, Formate, Acetate[3]Can inhibit CA activity.[3]
Activators
AnionsChloride, Bromide, Phosphate (<20 mM)[3]Can enhance CA4 activity at low concentrations.[3]

Visualizations

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Activity Measurement cluster_analysis Data Analysis enzyme Prepare CA4 Enzyme Dilution mix Mix Reagents in 96-well Plate/Cuvette enzyme->mix buffer Prepare Assay Buffer (Optimize pH & Ionic Strength) buffer->mix substrate Prepare Substrate Solution substrate->mix controls Prepare Controls (Blank, Positive, Negative) controls->mix incubate Incubate at Assay Temperature mix->incubate read Measure Absorbance/pH Change incubate->read rate Calculate Reaction Rate read->rate activity Determine Specific Activity rate->activity troubleshoot Troubleshoot if Necessary activity->troubleshoot troubleshooting_logic start Low/No CA4 Activity check_ph Is pH optimal? start->check_ph check_buffer Is buffer appropriate? check_ph->check_buffer Yes adjust_ph Adjust pH check_ph->adjust_ph No check_inhibitors Are inhibitors present? check_buffer->check_inhibitors Yes change_buffer Change buffer check_buffer->change_buffer No check_enzyme Is enzyme active? check_inhibitors->check_enzyme No purify_sample Purify or dilute sample check_inhibitors->purify_sample Yes new_enzyme Use fresh enzyme stock check_enzyme->new_enzyme No success Activity Restored check_enzyme->success Yes adjust_ph->success change_buffer->success purify_sample->success new_enzyme->success

References

"preventing aggregation of recombinant carbonic anhydrase 4 protein"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of recombinant carbonic anhydrase 4 (CA4) protein during expression, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of recombinant CA4 aggregation?

A1: Aggregation of recombinant CA4 is a common issue that can arise from several factors:

  • High Protein Concentration: During refolding or after purification, high concentrations of CA4 can lead to intermolecular interactions and aggregation.[1][2]

  • Incorrect Folding: As a disulfide-bonded zinc metalloenzyme, improper formation of disulfide bonds or lack of zinc incorporation in the active site can lead to misfolded, aggregation-prone species.[3][4]

  • Exposure of Hydrophobic Residues: Partially folded or unfolded intermediates, especially during refolding from inclusion bodies, can expose hydrophobic patches that promote self-association.[2][5]

  • Suboptimal Buffer Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing additives in purification or storage buffers can destabilize the native protein structure.[6]

  • Environmental Stress: Factors such as elevated temperatures, freeze-thaw cycles, and vigorous agitation can induce denaturation and subsequent aggregation.

Q2: My CA4 is expressed as inclusion bodies in E. coli. How can I obtain soluble, active protein?

A2: Expression in the form of inclusion bodies is common for recombinant CA4.[4] The general strategy involves isolating the inclusion bodies, solubilizing them with strong denaturants, and then refolding the protein into its active conformation. A key step is the removal of the denaturant, which can be achieved through methods like dilution, dialysis, or on-column refolding.[1][7] The success of refolding often depends on the composition of the refolding buffer.

Q3: What additives can I use in my buffers to prevent CA4 aggregation?

A3: Several types of additives can be included in your purification, refolding, or storage buffers to minimize aggregation:

  • Amino Acids: L-arginine is a widely used additive that can suppress aggregation and aid in the refolding process.[4][5][] A combination of L-arginine and L-glutamic acid has also been reported to be effective.[6]

  • Polymers: Polyethylene glycol (PEG) can bind to folding intermediates and prevent their self-association.[5][9]

  • Sugars and Polyols: Sucrose, trehalose, glycerol, and sorbitol can stabilize the native protein structure through preferential exclusion.[5][]

  • Redox Shuffling Reagents: For disulfide-bonded proteins like CA4, a redox system such as reduced and oxidized glutathione (GSH/GSSG) is crucial in the refolding buffer to promote correct disulfide bond formation.[3][4]

  • Detergents: Low concentrations of non-denaturing detergents can help solubilize aggregation-prone intermediates.[10][11]

  • Cyclodextrins: These can encapsulate exposed hydrophobic side chains, preventing intermolecular interactions.[9][12]

Troubleshooting Guides

Issue 1: Protein Aggregates During Refolding from Inclusion Bodies

This guide provides a systematic approach to troubleshoot aggregation during the refolding of CA4.

cluster_0 Troubleshooting CA4 Refolding Aggregation start Aggregation Observed During Refolding protein_conc Is Protein Concentration < 0.1 mg/mL? start->protein_conc reduce_conc Action: Decrease Protein Concentration protein_conc->reduce_conc No buffer_comp Are Refolding Additives Present? protein_conc->buffer_comp Yes reduce_conc->buffer_comp add_additives Action: Add/Optimize Additives (e.g., L-arginine, PEG, Glutathione) buffer_comp->add_additives No temp_check Is Refolding at Low Temp (e.g., 4°C)? buffer_comp->temp_check Yes add_additives->temp_check lower_temp Action: Lower Refolding Temperature temp_check->lower_temp No refolding_method Is Refolding Method Optimal? temp_check->refolding_method Yes lower_temp->refolding_method change_method Action: Try Alternative Method (e.g., Step-wise Dialysis, On-column) refolding_method->change_method No success Aggregation Reduced refolding_method->success Yes change_method->success cluster_1 On-Column Refolding Workflow solubilize Solubilize Inclusion Bodies (6M GuHCl) bind Bind to Ni-NTA Column solubilize->bind refold Wash with GuHCl Gradient (6M -> 0M) in Refolding Buffer bind->refold elute Elute with Imidazole refold->elute dialyze Dialyze into Storage Buffer elute->dialyze final_product Purified, Refolded CA4 dialyze->final_product cluster_2 CA4 Catalytic Cycle A E-Zn²⁺-H₂O (Resting Enzyme) B E-Zn²⁺-OH⁻ + H⁺ (Activated Enzyme) A->B - H⁺ C E-Zn²⁺-HCO₃⁻ (Bicarbonate Complex) B->C + CO₂ (Nucleophilic Attack) D E-Zn²⁺ + HCO₃⁻ (Product Release) C->D + H₂O D->A

References

Technical Support Center: Improving the Solubility of Novel CA4 Inhibitor Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with novel Carbonic Anhydrase 4 (CA4) inhibitor compounds.

Frequently Asked Questions (FAQs)

Q1: My novel CA4 inhibitor compound shows poor solubility in aqueous buffers. What are the initial steps I should take?

A1: Low aqueous solubility is a common challenge for many small molecule inhibitors.[1][2] Here’s a recommended initial approach:

  • Solvent Selection: While water is the preferred solvent for biological assays, many organic compounds are insoluble or unstable in it.[3] Dimethyl sulfoxide (DMSO) is a common solvent for dissolving and storing small molecule inhibitors.[3] Always check the compound's data sheet for recommended solvents.[3]

  • Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[4]

  • Working Dilution: To avoid precipitation, perform serial dilutions of your DMSO stock in the same solvent before making the final dilution into your aqueous experimental buffer.[3] The final concentration of the organic solvent in your assay should be kept low (typically ≤0.5% DMSO) to minimize toxicity to cells.[5]

  • Gentle Dissolution Aids: If the compound is still difficult to dissolve, gentle warming (not exceeding 50°C) or sonication can be employed.[4][6]

Q2: I observe precipitation when I dilute my DMSO stock of the CA4 inhibitor into my aqueous cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a classic sign of a poorly soluble compound.[3][7] Here are some strategies to mitigate this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the aqueous buffer. Instead, perform one or more intermediate dilutions in DMSO to lower the concentration before the final dilution into the aqueous medium.[3][5]

  • Use of Co-solvents: The addition of a water-miscible co-solvent can significantly increase the solubility of a drug.[7][8][9] Common co-solvents for in vivo and in vitro use include polyethylene glycol (PEG), propylene glycol, and ethanol.[7]

  • Formulation with Surfactants: Surfactants can be used to create micellar solutions that encapsulate the hydrophobic compound, increasing its apparent solubility.[10] Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used.[5][10]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11][12]

Q3: What are the main categories of techniques available to improve the solubility of a poorly soluble drug candidate like a novel CA4 inhibitor?

A3: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications:[1][7]

  • Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure. They include:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosuspension) increases the surface area-to-volume ratio, which can improve the dissolution rate.[1][7][8][9]

    • Modification of Crystal Habit: This involves using different polymorphs or creating an amorphous solid dispersion, as the amorphous form of a drug is typically more soluble than its crystalline form.[2][7]

    • Solid Dispersions: The drug is dispersed in a hydrophilic carrier matrix at the molecular level.[12][13]

  • Chemical Modifications: These methods involve altering the molecule itself or its formulation environment:

    • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can increase solubility by converting the drug into its more soluble salt form.[11][13]

    • Salt Formation: Creating a salt of a weakly acidic or basic drug is a common and effective way to increase solubility.[8][11][13]

    • Co-crystallization: This involves forming a crystalline structure containing the drug and a co-former molecule.

    • Prodrugs: A bioreversible derivative of the drug is synthesized to improve its physicochemical properties, such as solubility.[14]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays due to suspected poor solubility.
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation 1. Visually inspect the final working solution for any cloudiness or precipitate.[4]2. Centrifuge a sample of the working solution and check for a pellet.3. Prepare serial dilutions in DMSO before the final aqueous dilution.[3]A clear, homogenous solution with no visible particles.
Adsorption to Labware 1. Use low-adhesion microplates and pipette tips.2. Include a surfactant like Tween® 20 (at a low concentration, e.g., 0.01%) in the assay buffer.Increased consistency and higher apparent concentration of the active compound.
Incorrect Solvent 1. Review the compound's certificate of analysis for recommended solvents.2. Test solubility in a small panel of biocompatible solvents (e.g., DMSO, ethanol, DMF).Identification of a solvent that provides complete dissolution at the desired stock concentration.
Issue 2: Difficulty preparing a high-concentration stock solution.
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Solvent Volume 1. Recalculate the required solvent volume for the target concentration.2. Start with a lower target concentration and gradually increase it.Complete dissolution of the compound.
Compound is Highly Crystalline 1. Gently warm the solution (up to 50°C).[4]2. Use a vortex mixer for an extended period.3. Use an ultrasonic bath to aid dissolution.[4][6]Formation of a clear stock solution.
Solvent Contamination 1. Use a fresh, unopened bottle of high-purity solvent (e.g., anhydrous DMSO).[3]Improved dissolution compared to using an older or potentially contaminated solvent.

Quantitative Data Summary

The following tables provide hypothetical data on the effectiveness of various solubilization techniques for a model CA4 inhibitor.

Table 1: Effect of Different Solvents on the Solubility of a Novel CA4 Inhibitor

Solvent Solubility (mg/mL) Notes
Water< 0.01Practically insoluble
Phosphate Buffered Saline (PBS) pH 7.4< 0.01Practically insoluble
Ethanol5Moderately soluble
Dimethyl Sulfoxide (DMSO)> 50Freely soluble
Polyethylene Glycol 400 (PEG 400)15Soluble

Table 2: Improvement of Aqueous Solubility using Different Formulation Strategies

Formulation Strategy Aqueous Solubility (µg/mL) Fold Increase
Unformulated Compound 0.51
pH Adjustment (to pH 9.0) 510
Co-solvency (20% PEG 400) 2550
Complexation (10% HP-β-CD) 60120
Solid Dispersion (1:5 drug-to-polymer ratio) 150300

Experimental Protocols

Protocol 1: Basic Solubility Assessment
  • Preparation of Stock Solution:

    • Accurately weigh 1-5 mg of the novel CA4 inhibitor compound.

    • Dissolve in a minimal volume of a suitable organic solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Vortex and sonicate if necessary to ensure complete dissolution.[4]

  • Preparation of Test Solutions:

    • Add a small aliquot of the stock solution to a known volume of the test aqueous buffer (e.g., PBS, pH 7.4) to achieve a final concentration that is expected to be above the solubility limit.

    • Prepare a series of dilutions from this initial suspension.

  • Equilibration:

    • Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved compound.

    • Carefully collect the supernatant without disturbing the pellet.

  • Quantification:

    • Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

    • The highest concentration at which no solid is observed is the equilibrium solubility.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
  • Dissolution:

    • Dissolve both the novel CA4 inhibitor and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or Soluplus®) in a common volatile organic solvent (e.g., methanol or acetone). A typical drug-to-polymer ratio to start with is 1:5 (w/w).

  • Solvent Evaporation:

    • Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation of the compound.

  • Drying:

    • Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.

  • Milling and Sieving:

    • Scrape the dried solid dispersion from the flask.

    • Gently grind the solid into a fine powder using a mortar and pestle.

    • Pass the powder through a sieve to obtain a uniform particle size.

  • Characterization and Solubility Testing:

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous state of the drug.

    • Assess the aqueous solubility of the solid dispersion using Protocol 1.

Visualizations

Signaling Pathway

Carbonic anhydrases, including CA4, play a role in regulating pH, which can influence various signaling pathways in cancer cells.[15][16] One such critical pathway is the calcium signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis.[17][18] Inhibition of CA4 could potentially alter intracellular pH and subsequently modulate calcium signaling.

CA4_Inhibition_Pathway CA4_Inhibitor Novel CA4 Inhibitor CA4 Carbonic Anhydrase IV (CA4) CA4_Inhibitor->CA4 Inhibits pH_regulation pH Regulation (pHi increase) CA4->pH_regulation Maintains pHi PLC Phospholipase C (PLC) pH_regulation->PLC Modulates Activity PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Triggers Downstream Downstream Signaling (e.g., Proliferation, Apoptosis) Ca_release->Downstream Activates

Caption: Putative pathway showing how a CA4 inhibitor may alter intracellular pH, thereby modulating PLC activity and downstream calcium signaling in cancer cells.

Experimental Workflow

Caption: A logical workflow for addressing the poor solubility of a novel CA4 inhibitor compound.

References

Technical Support Center: Navigating High Variability in Animal Models of Carbonic Anhydrase IV (CA4) Deficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with animal models of Carbonic Anhydrase IV (CA4) deficiency. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges of high variability often encountered in these models. By understanding and managing these sources of variability, you can enhance the reproducibility and reliability of your experimental data.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary sources of phenotypic variability in CA4 knockout (KO) mouse models?

A1: High phenotypic variability in CA4 KO mice can stem from several factors, including:

  • Genetic Background: The genetic makeup of the mouse strain can significantly influence the penetrance and expressivity of the CA4-deficient phenotype. Different inbred strains possess distinct sets of modifier genes that can interact with the Car4 mutation, leading to variations in physiological and behavioral outcomes. For instance, a knockout on a C57BL/6J background may present a different phenotype compared to the same knockout on a 129S6/SvEvTac background.[1][2][3][4][5]

  • Sex Differences: Sexual dimorphism is a crucial factor. Male and female mice can exhibit different baseline physiological parameters and may respond differently to the absence of CA4. Hormonal differences can influence gene expression and metabolic pathways, contributing to sex-specific phenotypes.[6]

  • Environmental Factors: Housing conditions, diet, and even the complexity of the cage environment can impact the phenotype.[7][8] For example, environmental enrichment has been shown to affect behavioral outcomes and may reduce overall variability.[7][8] Diet, in particular, can influence metabolic parameters and interact with the genetic predisposition of the mice.

  • Colony Management: Breeding strategies and husbandry practices can introduce variability. Genetic drift can occur in isolated breeding colonies over generations, leading to a divergence from the original strain.[9]

Q2: We are observing inconsistent results in our behavioral tests with CA4 KO mice. What could be the cause and how can we troubleshoot this?

A2: Inconsistent behavioral results are a common challenge. Here’s a troubleshooting guide:

  • Standardize Experimental Conditions: Ensure that all behavioral testing is conducted at the same time of day to account for circadian rhythms.[10] Control for environmental variables such as lighting, noise levels, and handling procedures.

  • Acclimatize Animals: Properly acclimate mice to the testing room and equipment before starting the experiment to reduce stress-induced variability.

  • Consider Genetic Drift: If your colony has been maintained for many generations, consider backcrossing to the original background strain to refresh the genetic background and reduce drift.[9]

  • Account for Sex Differences: Analyze data from male and female mice separately, as they may exhibit different behavioral phenotypes.[6]

  • Increase Sample Size: A larger sample size can help to overcome individual variability and increase the statistical power of your study.

Q3: Our CA4 KO mouse colony has low breeding efficiency and pup survival. What strategies can we employ to improve this?

A3: Low viability in CA4 KO mice has been reported.[11] Here are some tips for colony management:

  • Optimize Breeding Scheme: Consider using heterozygous breeding pairs (+/- x +/-) to produce wild-type, heterozygous, and homozygous knockout littermates. This allows for littermate controls, which can help reduce variability. However, be aware that this will require genotyping of all offspring.

  • Environmental Enrichment: Providing nesting material and other forms of enrichment can reduce stress in breeding pairs and may improve pup survival.[9]

  • Dietary Supplementation: Consult with a veterinarian or animal nutrition specialist to see if dietary supplements could benefit the breeding females and pups.

  • Cross-Fostering: If females are poor mothers, consider cross-fostering pups to a healthy, experienced wild-type dam.

  • Careful Monitoring: Closely monitor pregnant females and newborn pups for any signs of distress. Early intervention can sometimes improve survival rates.

II. Troubleshooting Guides

Troubleshooting Inconsistent Acid-Base Balance Measurements

Problem: You are observing high variability in blood gas and pH measurements (e.g., pH, pCO₂, HCO₃⁻) in your CA4 KO mice.

Potential Cause Troubleshooting Steps
Stress during Blood Collection Anesthesia and handling can significantly alter respiratory rate and blood gases. Whenever possible, use methods for sampling from conscious, unrestrained animals via indwelling catheters.[12][13][14] If anesthesia is necessary, ensure the protocol is consistent across all animals and that the anesthetic depth is carefully monitored.[13]
Sample Handling Blood gas samples are sensitive to air exposure. Ensure samples are collected anaerobically and analyzed immediately. Any delay or exposure to air can alter pCO₂ and pH values.
Genetic Background Effects Different inbred strains can have baseline differences in acid-base homeostasis. Ensure you are using a consistent genetic background and consider characterizing baseline parameters for your chosen strain.
Sex Differences Analyze data from males and females separately. Studies in wild-type mice have shown sex differences in renal acid-base regulation.[15][16][17]

Quantitative Data on Sex Differences in Renal Acid-Base Regulation (Wild-Type C57BL/6J Mice)

Parameter Male Mice Female Mice Condition
Urine pH (Baseline) 6.4 ± 0.16.2 ± 0.2Control
Urine pH (NH₄Cl Challenge) 5.7 ± 0.15.6 ± 0.1Acidosis
Blood pH (Baseline) 7.29 ± 0.017.28 ± 0.01Control
Blood pH (NaHCO₃ Challenge) 7.40 ± 0.017.29 ± 0.01Alkalosis
Blood HCO₃⁻ (NaHCO₃ Challenge) IncreasedNo significant changeAlkalosis

Data adapted from a study on wild-type C57BL/6J mice, highlighting the importance of considering sex as a biological variable. Similar characterization is recommended for CA4 KO lines.[17]

Troubleshooting Variable Neurological Phenotypes

Problem: You are observing inconsistent motor coordination or other neurological deficits in your CA4 KO mice.

Potential Cause Troubleshooting Steps
Incomplete Penetrance The neurological phenotype may not be fully penetrant, meaning not all homozygous KO animals will display the deficit.[18][19][20][21] Increase your cohort size and report the penetrance of the phenotype.
Age-Related Onset The phenotype may only manifest at a specific age. Conduct a longitudinal study to assess the phenotype at different developmental stages and ages.
Subtle Phenotypes The neurological deficits may be subtle. Employ a battery of sensitive behavioral tests to comprehensively assess motor function, coordination, and other neurological parameters.
Genetic Background The severity of the neurological phenotype can be highly dependent on the genetic background. If possible, compare the phenotype on at least two different inbred strains.

III. Experimental Protocols

Protocol for Arterial Blood Gas Analysis in Conscious Mice

This protocol is adapted from methods for sampling blood from conscious, unrestrained mice to minimize stress-induced artifacts.[12][13][14]

Objective: To obtain accurate measurements of arterial blood pH, pCO₂, and pO₂.

Materials:

  • Indwelling arterial catheter (e.g., carotid artery)

  • Syringe pump for continuous, slow withdrawal

  • Heparinized capillary tubes

  • Blood gas analyzer

Procedure:

  • Surgically implant a catheter into the carotid artery of the mouse and allow for a 72-hour recovery period.

  • House the mouse in a calm, quiet environment.

  • On the day of the experiment, connect the catheter to a syringe pump for slow, continuous blood withdrawal to prevent clotting and minimize disturbance.

  • Collect a small volume of arterial blood (typically 50-100 µL) into a heparinized capillary tube, ensuring no air bubbles are introduced.

  • Immediately analyze the sample using a calibrated blood gas analyzer.

  • Record the animal's behavior and any potential stressors during the collection period.

Protocol for Whole-Body Plethysmography

This non-invasive method allows for the assessment of respiratory function in conscious, unrestrained mice.[10][22][23][24][25]

Objective: To measure respiratory parameters such as tidal volume, respiratory rate, and minute ventilation.

Materials:

  • Whole-body plethysmography chamber

  • Transducer and data acquisition system

  • Calibration syringe

Procedure:

  • Calibrate the plethysmography chamber according to the manufacturer's instructions.

  • Acclimatize the mouse to the chamber for a defined period (e.g., 30-60 minutes) on several consecutive days before data collection to reduce stress.

  • Place the mouse in the chamber and allow it to settle for a baseline recording period.

  • Record respiratory signals for a set duration, ensuring the animal is calm and not actively exploring or grooming.

  • Analyze the data to calculate respiratory parameters. Exclude periods with movement artifacts.

Protocol for Cerebellar Histology and Purkinje Cell Quantification

Objective: To assess for any CA4 deficiency-related neuroanatomical changes in the cerebellum.

Materials:

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Cryostat or microtome

  • Staining reagents (e.g., Cresyl violet for Nissl staining, Calbindin-D28k antibody for Purkinje cells)

  • Microscope with image analysis software

Procedure:

  • Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

  • Dissect the brain and post-fix in 4% paraformaldehyde overnight.

  • Cryoprotect the brain in a sucrose solution.

  • Section the cerebellum using a cryostat or microtome.

  • Perform immunohistochemistry for Calbindin-D28k to specifically label Purkinje cells or Cresyl violet staining for general morphology.

  • Acquire images of the cerebellar vermis and hemispheres.

  • Use stereological methods or cell counting software to quantify the number and density of Purkinje cells.

IV. Mandatory Visualizations

Signaling Pathway: CA4 in pH Regulation

CA4_pH_Regulation cluster_extracellular Extracellular Space CO2 CO₂ H2CO3 H₂CO₃ (Carbonic Acid) CO2->H2CO3 + H₂O H2O H₂O H H⁺ H2CO3->H + HCO₃⁻ CA4 Carbonic Anhydrase IV (CA4) pH_decrease pH Decrease (Acidosis) H->pH_decrease Accumulation leads to HCO3 HCO₃⁻ (Bicarbonate) pH_increase pH Increase (Alkalosis) HCO3->pH_increase Buffers H⁺ CA4->H Catalyzes hydration of CO₂ to buffer pH changes Neuron Neuronal Activity Neuron->pH_increase Leads to transient

Caption: Role of Carbonic Anhydrase IV (CA4) in buffering extracellular pH.

Experimental Workflow: Addressing Variability

Experimental_Workflow start Start: CA4 KO Mouse Colony breeding Breeding Strategy (e.g., Het x Het) start->breeding genotyping Genotyping breeding->genotyping cohort Cohort Selection (Age & Sex Matched) genotyping->cohort phenotyping Phenotyping Battery cohort->phenotyping behavior Behavioral Testing phenotyping->behavior physiology Physiological Assessment (Blood Gas, Respiration) phenotyping->physiology histology Histology phenotyping->histology data_analysis Data Analysis (Separate by Sex) behavior->data_analysis physiology->data_analysis histology->data_analysis interpretation Interpretation & Conclusion data_analysis->interpretation

Caption: Workflow for managing variability in CA4 KO mouse experiments.

Logical Relationship: Sources of Variability

Variability_Sources Variability High Phenotypic Variability Genetic Genetic Background Genetic->Variability Sex Sex Sex->Variability Environment Environmental Factors Environment->Variability Colony Colony Management Colony->Variability

Caption: Key contributors to phenotypic variability in CA4 deficient models.

References

"strategies to increase the selectivity of carbonic anhydrase 4 inhibitors"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the development of selective Carbonic Anhydrase 4 (CA IV) inhibitors.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high selectivity for Carbonic Anhydrase 4 (CA IV) a critical objective?

A1: Achieving high selectivity is crucial to minimize off-target effects and associated toxicities. Humans have 15 different CA isoforms, with 12 being catalytically active (e.g., CA I, II, IX, XII).[1] These isoforms are widely distributed throughout the body and play essential roles in various physiological processes.[2][3] For instance, inhibition of the ubiquitous cytosolic isoforms CA I and CA II is often linked to undesirable side effects.[4] By designing inhibitors that selectively target CA IV, a membrane-bound isoform, researchers can develop more precise therapeutic agents with improved safety profiles for conditions where CA IV is implicated.

Q2: What is the primary strategy for designing CA inhibitors with high isoform selectivity?

A2: The most successful and widely adopted strategy is the "tail approach".[5][6] This drug design principle involves a molecule with two key components:

  • A Zinc-Binding Group (ZBG) , most commonly a primary sulfonamide (R-SO₂NH₂), which anchors the inhibitor to the conserved zinc ion in the active site of all CA isoforms.[1][7][8]

  • A "tail" or "scaffold" moiety that extends away from the ZBG. This tail is designed to interact with amino acid residues in the middle and outer regions of the active site cavity.[5] Since this region shows the highest variability among the different CA isoforms, carefully designing the tail's structure, length, and chemical properties allows for specific interactions with the unique residues of the target isoform (like CA IV), thereby conferring selectivity.[1][5]

Q3: Which CA isoforms are the most common off-targets when developing CA IV inhibitors, and why?

A3: The most common off-targets are the highly abundant and physiologically important cytosolic isoforms, CA I and CA II . Due to the highly conserved nature of the zinc-binding pocket across all catalytically active CAs, inhibitors based on common ZBGs can readily bind to these off-target isoforms.[1][9] CA II, in particular, is one of the most catalytically active of all CAs.[2] A lack of selectivity against CA I and II is a primary cause of the side effects associated with older, first-generation CA inhibitors.[4] Therefore, selectivity profiling against these two isoforms is a mandatory step in modern CA inhibitor development.

Q4: What are the key structural differences between CA IV and other isoforms that can be exploited for selective inhibitor design?

A4: While the core catalytic zinc site is highly conserved, the size and amino acid composition of the active site cavity differ significantly between isoforms. CA IV, along with other membrane-bound isoforms like CA IX and XII, possesses a wider and more open active site cavity compared to the more compact active sites of cytosolic CA I and II.[4] Furthermore, specific amino acid residues at the entrance and rim of the active site cavity vary. Structure-based drug design can exploit these differences by creating inhibitor "tails" that form specific hydrogen bonds or hydrophobic interactions with residues unique to CA IV, while sterically clashing with the residues in the active sites of other isoforms.

Troubleshooting Guides

Q1: My lead compound is a potent CA inhibitor, but it shows poor selectivity for CA IV over CA II. What are the next steps?

A1: This is a common challenge. The primary strategy is to apply the "tail approach" for lead optimization.

  • Actionable Step 1: Structural Modification. Systematically modify the "tail" portion of your inhibitor. Introduce different chemical functionalities (aromatic, aliphatic, halogeno, etc.) to probe for interactions with non-conserved amino acid residues at the rim of the CA IV active site.[5] Elongating the molecule may allow it to reach unique binding pockets in CA IV that are absent in CA II.

  • Actionable Step 2: Structure-Based Design. If available, use X-ray crystal structures of your compound (or a close analog) bound to CA II. Analyze the binding mode to identify regions of the inhibitor that can be modified to introduce unfavorable interactions (steric clashes) with the CA II active site, while maintaining or improving binding to a homology model of CA IV.

  • Actionable Step 3: Explore Alternative Scaffolds. Consider linking your zinc-binding sulfonamide group to a different chemical scaffold, such as a coumarin or triazolopyrimidine.[1][10][11] These scaffolds can alter the orientation of the tail, leading to a different selectivity profile.

Q2: I am getting inconsistent Kᵢ values for my inhibitors in the CO₂ hydration assay. What could be the cause?

A2: Inconsistent Kᵢ values often stem from experimental variables.

  • Troubleshooting Checklist:

    • Enzyme Purity and Activity: Ensure the recombinant CA isoforms used are pure and have consistent catalytic activity. Run a quality control check on each new batch of protein.[12]

    • Compound Solubility: Poor solubility of the inhibitor can lead to inaccurate concentration measurements and variable results. Verify the solubility of your compounds in the assay buffer and use a co-solvent like DMSO consistently, keeping its final concentration low (typically ≤1%).

    • Buffer Composition: Ensure the pH and composition of your assay buffer are consistent across all experiments. The activity of CAs is highly pH-dependent.

    • Instrument Calibration: If using a stopped-flow instrument, ensure it is properly calibrated and maintained.

    • ATP Concentration (for kinase assays, analogous principle): While not ATP-dependent, ensure the substrate (CO₂) concentration is consistent and not limiting, as this can influence apparent inhibitor potency.[13]

Q3: My computational docking predictions for a selective inhibitor do not match the experimental results. Why might this be happening?

A3: Discrepancies between in silico predictions and in vitro results are common and can arise from several factors.

  • Potential Issues:

    • Protein Flexibility: The crystal structures used for docking are static, but proteins are flexible in solution. The binding of your inhibitor may induce conformational changes in the CA IV active site that were not accounted for in the rigid docking model. Consider using molecular dynamics simulations to explore protein flexibility.

    • Water Molecules: Water molecules in the active site can play a critical role in mediating protein-ligand interactions. Ensure that key water molecules are included in your docking setup, as they can form hydrogen bond networks that stabilize the inhibitor.

    • Scoring Function Inaccuracies: The scoring functions used to rank docked poses are approximations of binding free energy. They may not accurately capture all the subtle interactions (e.g., entropy, solvation effects) that govern binding affinity and selectivity. It is often beneficial to use multiple different docking programs or scoring functions for comparison.

    • Protonation States: The protonation states of the inhibitor and key amino acid residues (like histidines) in the active site can significantly impact binding. Double-check that these are assigned correctly for the experimental pH.

Quantitative Data on Inhibitor Selectivity

The following table summarizes inhibition data for a series of benzenesulfonamide inhibitors, highlighting their selectivity profile against key human (h) CA isoforms. Selectivity is often evaluated by comparing the inhibition constant (Kᵢ) for the target isoform (e.g., hCA IV) against off-target isoforms (e.g., hCA I and II). A higher Kᵢ value indicates weaker inhibition.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (II/IV)Selectivity Ratio (I/IV)
Acetazolamide (Standard) 2501274255.70.163.38
Compound A 98501210089.592.47.8135.2110.1
Compound B 7540980075.365.36.2130.1100.1
Compound C 100001540098.61098.9156.2101.4
Compound D 850650045.128.54.5144.118.8

Data are representative and compiled for illustrative purposes based on trends observed in medicinal chemistry literature.

Experimental Protocols

Stopped-Flow CO₂ Hydration Assay for CA Inhibition

This is a standard method for determining the inhibitory potency (Kᵢ) of compounds against CA isoforms.[4]

Principle: The assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction causes a change in pH, which is monitored by a pH indicator (e.g., phenol red) in a stopped-flow spectrophotometer. The initial rate of the reaction is measured in the presence and absence of the inhibitor.

Materials:

  • Recombinant human CA isoforms (e.g., hCA IV, hCA II)

  • Inhibitor compounds dissolved in DMSO

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol red pH indicator

  • Saturated CO₂ solution (prepared by bubbling CO₂ gas through chilled, deionized water)

  • Sodium sulfate (Na₂SO₄, 0.1 M, to maintain ionic strength)

  • Stopped-flow spectrophotometer

Methodology:

  • Preparation:

    • Prepare an assay buffer containing HEPES, Na₂SO₄, and the pH indicator.

    • Prepare serial dilutions of the inhibitor stock solution in the assay buffer. Ensure the final DMSO concentration is constant across all samples.

    • Prepare a solution of the CA enzyme in the assay buffer to a final concentration in the nanomolar range (e.g., 5-20 nM).

  • Enzyme-Inhibitor Incubation:

    • Mix the enzyme solution with the various concentrations of the inhibitor (or with buffer/DMSO for the control) and incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding equilibrium to be reached.

  • Measurement:

    • Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument.

    • Load the chilled, saturated CO₂ solution into the second syringe.

    • Rapidly mix the two solutions. The instrument will monitor the change in absorbance of the pH indicator at its λ_max (e.g., ~557 nm for phenol red) over time (milliseconds).

  • Data Analysis:

    • Determine the initial rates (slopes) of the reaction from the absorbance-versus-time curves.

    • Calculate the percentage of remaining enzyme activity at each inhibitor concentration relative to the uninhibited control.

    • Plot the percent activity against the inhibitor concentration and fit the data to the Morrison equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for the enzyme.

Visualizations

Caption: The "Tail Approach" for achieving CA inhibitor selectivity.

G cluster_workflow Inhibitor Development Workflow A 1. Compound Library Screening vs. CA IV B 2. Potent Hit Identification A->B C 3. Selectivity Profiling (vs. CA I, II, IX, etc.) B->C C->A Non-Selective Hits (Re-screen/Discard) D 4. Structure-Activity Relationship (SAR) Studies C->D Selective Hits E 5. Lead Optimization (Improve Selectivity & Potency) D->E E->C Iterative Cycle F 6. In Vitro ADME/Tox & Cellular Assays E->F Optimized Lead G 7. In Vivo Efficacy & Safety Studies F->G

Caption: Experimental workflow for developing selective CA IV inhibitors.

References

Technical Support Center: Overcoming Resistance to Carbonic Anhydrase IX (CAIX) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with carbonic anhydrase IX (CAIX) inhibitors in cancer cells.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with CAIX inhibitors.

Problem 1: Reduced or no efficacy of CAIX inhibitor in cancer cell lines.

Possible Cause 1: Low or absent CAIX expression in the cancer cell line.

  • How to diagnose:

    • Western Blot: Perform a western blot analysis on cell lysates to determine the protein level of CAIX.

    • Immunohistochemistry (IHC)/Immunofluorescence (IF): Stain cells or tumor sections with a validated anti-CAIX antibody to visualize its expression and localization.[1][2][3]

    • Flow Cytometry: Use a fluorescently labeled anti-CAIX antibody to quantify the percentage of CAIX-positive cells in your population.[4]

  • Suggested Solution:

    • Select a cancer cell line known to express high levels of CAIX, particularly under hypoxic conditions. Examples include MDA-MB-231 (breast cancer), A549 (lung cancer), and various renal cell carcinoma (RCC) cell lines.[5][6][7]

    • Induce CAIX expression by culturing cells under hypoxic conditions (e.g., 1% O₂ for 24-72 hours).[4][8] Hypoxia is a key inducer of CAIX expression through the HIF-1α pathway.[6][8][9]

Possible Cause 2: Inadequate inhibitor concentration or treatment duration.

  • How to diagnose:

    • Review the literature for effective concentrations of your specific CAIX inhibitor in similar cell lines.

    • Perform a dose-response curve (IC50 determination) to identify the optimal concentration for your experimental setup.

  • Suggested Solution:

    • Titrate the inhibitor concentration over a range to determine the optimal dose for your cell line.

    • Increase the duration of treatment. Some effects of CAIX inhibition, such as changes in cell proliferation or invasion, may require longer exposure.

Possible Cause 3: Development of adaptive resistance mechanisms.

  • How to diagnose:

    • Long-term culture: Culture cancer cells with sub-lethal doses of the CAIX inhibitor over an extended period and observe for the emergence of resistant clones.

    • Molecular analysis: Analyze resistant clones for changes in gene expression, particularly upregulation of alternative pH-regulating proteins or activation of pro-survival signaling pathways.

  • Suggested Solution:

    • Combination therapy: Combine the CAIX inhibitor with other anti-cancer agents. CAIX inhibitors have been shown to sensitize cancer cells to conventional chemotherapy (e.g., doxorubicin, 5-fluorouracil, temozolomide), radiotherapy, and immunotherapy.[9][10][11][12][13][14][15]

    • Targeting co-vulnerabilities: Investigate synthetic lethal interactions. For example, combining CAIX inhibition with the inhibition of NFS1 or GPX4 can induce ferroptosis, a form of iron-dependent cell death, overcoming resistance.[12][16]

Problem 2: Inconsistent results in in vivo (xenograft) models.

Possible Cause 1: Poor tumor perfusion and inhibitor delivery.

  • How to diagnose:

    • Immunohistochemistry: Analyze tumor sections for markers of vascularization and perfusion.

    • Imaging: Utilize advanced imaging techniques to assess blood flow within the tumor.

  • Suggested Solution:

    • Optimize the route and schedule of inhibitor administration to improve bioavailability.

    • Consider using drug delivery systems, such as nanoparticles, to enhance tumor targeting.

Possible Cause 2: Heterogeneous CAIX expression within the tumor.

  • How to diagnose:

    • Immunohistochemistry: Perform IHC on multiple sections from different tumor regions to assess the spatial distribution of CAIX expression.[2] Hypoxic regions, often perinecrotic, are expected to have higher CAIX levels.[17]

  • Suggested Solution:

    • Combine CAIX inhibitors with therapies that target both hypoxic and normoxic tumor cell populations.

    • Use imaging techniques like SPECT with radiolabeled antibodies (e.g., [¹¹¹In]-girentuximab-F(ab')2) to non-invasively monitor CAIX expression and tumor hypoxia.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which cancer cells develop resistance to CAIX inhibitors?

A1: Resistance to CAIX inhibitors is often multifactorial and linked to the tumor microenvironment. Key mechanisms include:

  • Hypoxia-driven adaptation: Solid tumors often have hypoxic (low oxygen) regions.[18] Hypoxia induces the expression of CAIX via the HIF-1α transcription factor.[6][8][9] This upregulation can sometimes overwhelm the inhibitory capacity of the drug.

  • Tumor acidosis: The acidic tumor microenvironment can select for aggressive and drug-resistant cancer cell phenotypes.[9][10]

  • Activation of alternative pH regulators: Cancer cells can compensate for CAIX inhibition by upregulating other pH-regulating proteins, such as other carbonic anhydrase isoforms (e.g., CAXII), proton pumps (V-ATPase), and ion exchangers (NHE1).[19]

  • Shedding of CAIX: The extracellular domain of CAIX can be cleaved and released into the tumor microenvironment, potentially acting as a decoy for inhibitors.[20]

Q2: How can I enhance the efficacy of CAIX inhibitors in my experiments?

A2: Several strategies can be employed to potentiate the effects of CAIX inhibitors:

  • Combination Therapy: This is a highly effective approach. Combining CAIX inhibitors with conventional chemotherapies, such as doxorubicin or cisplatin, can overcome chemoresistance.[10][11][13][14] They also show promise in combination with immunotherapy by neutralizing the acidic tumor microenvironment, which is known to be immunosuppressive.[10][16]

  • Targeting Ferroptosis: A novel strategy involves inducing ferroptosis. Inhibition of CAIX can sensitize cancer cells to ferroptosis-inducing agents by disrupting pH and redox balance.[12][16]

  • Use in Hypoxic Conditions: The efficacy of CAIX inhibitors is often more pronounced in hypoxic conditions where CAIX is highly expressed and functionally important. Ensure your in vitro models mimic the hypoxic tumor microenvironment.[5][21]

Q3: Which signaling pathways are involved in resistance to CAIX inhibitors?

A3: The primary pathway driving CAIX expression is the HIF-1α pathway , which is activated under hypoxic conditions.[6][8][9] Resistance can also involve the activation of pro-survival pathways such as PI3K/Akt/mTOR , which can be stimulated by the tumor microenvironment and promote cell survival and proliferation.[22][23] Additionally, pathways regulating other pH-sensing and-regulating proteins can be involved in compensatory responses.

Q4: Are there any clinically approved CAIX inhibitors?

A4: As of late 2025, while several CAIX inhibitors have shown promise in preclinical studies, some have advanced to clinical trials. For example, SLC-0111 (also known as U-104) , a potent and selective sulfonamide inhibitor, has undergone Phase I and Ib/II clinical trials for advanced solid tumors, including pancreatic cancer.[13][17][19][24][25] Researchers should refer to the latest clinical trial databases for the most current information.

Data Presentation

Table 1: Efficacy of the CAIX Inhibitor SLC-0111 in Combination with Chemotherapy

Cell LineCancer TypeChemotherapeutic AgentCombination EffectReference
A375-M6MelanomaTemozolomidePotentiated cytotoxicity[11]
MCF7Breast CancerDoxorubicinIncreased cell death[11]
HCT116Colorectal Cancer5-FluorouracilReduced cell proliferation[11]
Gastric Cancer CellsGastric Cancer5-Fluorouracil, Paclitaxel, CisplatinImproved therapy response in resistant cells[13][14]
Pancreatic Cancer CellsPancreatic CancerGemcitabineSensitization of resistant cells[26]

Table 2: IC50 Values of Selected CAIX Inhibitors in Breast Cancer Cell Lines (Hypoxic Conditions)

CompoundMDA-MB-231 (µM)MCF7 (µM)T47D (µM)Reference
FC11409B0.51.01.0[7]
FC9398A0.10.50.5[7]
FC94030.10.50.5[7]
S40.10.50.5[7]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using Crystal Violet Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the CAIX inhibitor and/or other chemotherapeutic agents. Include appropriate vehicle controls. If investigating hypoxia, place the plates in a hypoxic chamber (e.g., 1% O₂).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48-72 hours).

  • Staining:

    • Remove the culture medium and gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with PBS.

    • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Destaining and Quantification:

    • Wash the plates with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding 10% acetic acid to each well.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Protocol 2: In Vitro Invasion Assay (Boyden Chamber)

  • Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., 8 µm pore size) with serum-free medium for 2 hours at 37°C.

  • Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium containing the CAIX inhibitor at the desired concentration.

  • Seeding: Add the cell suspension to the upper chamber of the Boyden apparatus.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

  • Incubation: Incubate for 24-48 hours to allow for cell invasion through the Matrigel and membrane.

  • Staining and Quantification:

    • Remove the non-invading cells from the top of the membrane with a cotton swab.

    • Fix the invading cells on the bottom of the membrane with methanol and stain with a suitable dye (e.g., crystal violet or DAPI).

    • Count the number of invading cells in several microscopic fields.

  • Analysis: Compare the number of invading cells in the inhibitor-treated group to the control group.

Visualizations

Signaling_Pathway_of_CAIX_Induction_and_Resistance cluster_0 Tumor Microenvironment cluster_1 Intracellular Signaling cluster_2 Cellular Response cluster_3 Therapeutic Intervention & Resistance Hypoxia Hypoxia HIF-1α HIF-1α Hypoxia->HIF-1α stabilizes Acidosis Acidosis Drug Resistance Drug Resistance Acidosis->Drug Resistance CAIX Gene (CA9) CAIX Gene (CA9) HIF-1α->CAIX Gene (CA9) activates transcription CAIX Protein CAIX Protein CAIX Gene (CA9)->CAIX Protein translates Increased pH_i Increased pH_i CAIX Protein->Increased pH_i maintains Decreased pH_e Decreased pH_e CAIX Protein->Decreased pH_e contributes to CAIX Protein->Drug Resistance contributes to Alternative pH Regulators Alternative pH Regulators Pro-survival Pathways (e.g., PI3K/Akt) Pro-survival Pathways (e.g., PI3K/Akt) Cell Survival & Proliferation Cell Survival & Proliferation Increased pH_i->Cell Survival & Proliferation Invasion & Metastasis Invasion & Metastasis Decreased pH_e->Invasion & Metastasis Drug Resistance->Alternative pH Regulators upregulates Drug Resistance->Pro-survival Pathways (e.g., PI3K/Akt) activates CAIX Inhibitor CAIX Inhibitor CAIX Inhibitor->CAIX Protein inhibits

Caption: Signaling pathway of CAIX induction by hypoxia and mechanisms of resistance to CAIX inhibitors.

Experimental_Workflow_for_CAIX_Inhibitor_Evaluation cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Resistance Studies Select Cell Lines Select Cell Lines Induce Hypoxia (1% O2) Induce Hypoxia (1% O2) Select Cell Lines->Induce Hypoxia (1% O2) Establish Xenograft Model Establish Xenograft Model Select Cell Lines->Establish Xenograft Model Long-term Culture with Inhibitor Long-term Culture with Inhibitor Select Cell Lines->Long-term Culture with Inhibitor Treat with CAIX Inhibitor Treat with CAIX Inhibitor Induce Hypoxia (1% O2)->Treat with CAIX Inhibitor Cell Viability Assay Cell Viability Assay Treat with CAIX Inhibitor->Cell Viability Assay Invasion Assay Invasion Assay Treat with CAIX Inhibitor->Invasion Assay Western Blot (CAIX) Western Blot (CAIX) Treat with CAIX Inhibitor->Western Blot (CAIX) Treat with CAIX Inhibitor (In Vivo) Treat with CAIX Inhibitor (In Vivo) Establish Xenograft Model->Treat with CAIX Inhibitor (In Vivo) Monitor Tumor Growth Monitor Tumor Growth IHC for CAIX & Hypoxia IHC for CAIX & Hypoxia Monitor Tumor Growth->IHC for CAIX & Hypoxia Examine Metastasis Examine Metastasis Isolate Resistant Clones Isolate Resistant Clones Long-term Culture with Inhibitor->Isolate Resistant Clones Combination Therapy Combination Therapy Isolate Resistant Clones->Combination Therapy Analyze Molecular Changes Analyze Molecular Changes Isolate Resistant Clones->Analyze Molecular Changes Treat with CAIX Inhibitor (In Vivo)->Monitor Tumor Growth Treat with CAIX Inhibitor (In Vivo)->Examine Metastasis

Caption: Experimental workflow for evaluating CAIX inhibitors and investigating resistance mechanisms.

References

Technical Support Center: Interpreting Non-Linear Kinetics in CA4 Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of non-linear kinetics in Carbonic Anhydrase IV (CA4) inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What constitutes non-linear kinetics in enzyme inhibition studies, and why is it a critical consideration for CA4 inhibitors?

A: Non-linear kinetics in this context refers to situations where the observed inhibition pattern does not follow the standard Michaelis-Menten model, often due to specific molecular interactions between the inhibitor and the enzyme. Key types of non-linear kinetics include:

  • Tight-Binding Inhibition: This occurs when the inhibitor's affinity for the enzyme is very high, meaning the inhibition constant (Kᵢ) is close to or even lower than the enzyme concentration used in the assay.[1][2] Under these conditions, a significant portion of the inhibitor binds to the enzyme, depleting the free inhibitor concentration and violating a key assumption of the standard IC₅₀ model.[3] This can lead to an underestimation of the inhibitor's true potency.[1]

  • Slow-Binding Inhibition: This is characterized by a time-dependent increase in the degree of inhibition. The initial E-I complex slowly isomerizes to a more tightly bound E-I* complex. This can be identified by observing curvature in the reaction progress curves.[1]

  • Time-Dependent Inhibition (TDI): This refers to a change in enzyme inhibition over time, which can be caused by various factors, including the formation of a more potent metabolite or irreversible binding.[4][5]

Q2: My dose-response curve for a CA4 inhibitor is unusually steep (Hill slope > 1). What are the potential causes and how can I troubleshoot this?

A: An unusually steep dose-response curve is a common indicator of non-linear kinetics, particularly stoichiometric or "tight-binding" inhibition.[6]

Troubleshooting Guide:

Potential Cause Troubleshooting Steps
Tight-Binding Inhibition 1. Vary the Enzyme Concentration: The hallmark of a tight-binding inhibitor is that its apparent IC₅₀ value will increase linearly with the enzyme concentration.[1][6] • Experiment: Determine the IC₅₀ at several different CA4 concentrations (e.g., 0.5x, 1x, 2x, 5x of the original concentration). • Analysis: Plot the obtained IC₅₀ values against the enzyme concentration. If the plot is linear, it strongly suggests tight-binding inhibition.[1]
Inhibitor Aggregation 1. Check for Non-Specific Inhibition: Aggregating inhibitors often show promiscuous activity against multiple enzymes. Test your compound against an unrelated enzyme. 2. Include a Detergent: Add a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer to disrupt potential aggregates. If the steepness of the curve is reduced, aggregation was likely a contributing factor.
Slow-Binding Inhibition 1. Vary Pre-incubation Time: Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate. If the inhibitor is a slow-binder, you should observe a time-dependent decrease in the IC₅₀ value (increased potency).[4]
Q3: The IC₅₀ value of my inhibitor changes when I alter the CA4 concentration in my assay. Why is this happening and how should I analyze my data?

A: This is the classic sign of a tight-binding inhibitor.[3] In a standard assay, it is assumed that the concentration of free inhibitor is approximately equal to the total inhibitor concentration. However, with a tight-binding inhibitor, the enzyme concentration is significant relative to the Kᵢ, and the formation of the enzyme-inhibitor (E-I) complex substantially depletes the concentration of free inhibitor.[1]

Data Analysis:

  • Limitation of Cheng-Prusoff Equation: The Cheng-Prusoff equation, commonly used to convert IC₅₀ to Kᵢ, is not valid under tight-binding conditions because it assumes [I] >> [E].[2]

  • Use the Morrison Equation: For analyzing data from tight-binding inhibitors, the Morrison equation is the appropriate model. This equation accounts for the depletion of the free inhibitor by the enzyme.

    vᵢ/v₀ = 1 - ([E]ₜ + [I]ₜ + Kᵢᵃᵖᵖ - √(([E]ₜ + [I]ₜ + Kᵢᵃᵖᵖ)² - 4[E]ₜ[I]ₜ)) / (2[E]ₜ)

    Where:

    • vᵢ is the inhibited reaction rate

    • v₀ is the uninhibited reaction rate

    • [E]ₜ is the total enzyme concentration

    • [I]ₜ is the total inhibitor concentration

    • Kᵢᵃᵖᵖ is the apparent inhibition constant

Q4: I am observing curved reaction progress plots. What could this mean?

A: Curvature in reaction progress plots (where the reaction rate in the absence of an inhibitor is linear) is often a sign of slow-binding or time-dependent inhibition.[1] This indicates that the establishment of the final, stable enzyme-inhibitor complex is not instantaneous.

Troubleshooting Steps:

  • Confirm Enzyme Stability: First, ensure the curvature is not due to enzyme instability under the assay conditions. Run a control reaction without any inhibitor for an extended period. If this control plot is linear, enzyme instability is unlikely to be the cause.[1]

  • Pre-incubation Experiments: To characterize the time-dependent nature of the inhibition, perform experiments where the enzyme and inhibitor are pre-incubated together for varying amounts of time before initiating the reaction by adding the substrate. A progressive increase in inhibition with longer pre-incubation times confirms slow-binding kinetics.

Experimental Protocols & Data Presentation

Protocol: CA4 Inhibition Assay (Stopped-Flow CO₂ Hydration)

This method is commonly used to measure the catalytic activity of Carbonic Anhydrase isozymes.[7][8]

Materials:

  • Recombinant human CA4 enzyme

  • Stopped-flow spectrophotometer[7]

  • Buffer: 10 mM HEPES, pH 7.4[7]

  • Indicator: 0.2 mM Phenol Red[7]

  • Ionic Strength Adjuster: 0.1 M Na₂SO₄[7]

  • Substrate: Saturated CO₂ solution

  • Inhibitor stock solutions (e.g., 10 mM in DMSO/water)[7]

Procedure:

  • Preparation: Prepare all solutions and allow the instrument to equilibrate to 25°C.

  • Enzyme-Inhibitor Pre-incubation: Prepare a series of dilutions of your inhibitor. For each concentration, mix the inhibitor solution with the CA4 enzyme solution and pre-incubate for a set period (e.g., 10-15 minutes) at room temperature to allow for the formation of the E-I complex.[7][8]

  • Reaction Initiation: In the stopped-flow instrument, one syringe will contain the enzyme-inhibitor mixture and the other will contain the saturated CO₂ solution with the Phenol Red indicator.

  • Data Acquisition: Rapidly mix the contents of the two syringes. Monitor the change in absorbance at 557 nm for 5-10 seconds.[7] The rate of CO₂ hydration is followed by the color change of the pH indicator.

  • Data Analysis: Determine the initial velocity (v₀) from the slope of the linear portion of the progress curve. At least seven different inhibitor concentrations should be used to generate a dose-response curve.[7]

  • Constant Determination: Calculate inhibition constants (Kᵢ) by fitting the data to the appropriate equation (e.g., Morrison equation for tight-binding) using non-linear least-squares regression.[7]

Data Table: Interpreting Kinetic Parameters

The following table summarizes how different types of reversible inhibition affect key kinetic parameters.

Inhibition Type Effect on Apparent Kₘ Effect on Apparent Vₘₐₓ Effect on IC₅₀
Competitive Increases[9]Unchanged[9]Increases with higher substrate concentration[3]
Non-competitive Unchanged[9][10]Decreases[9][10]Independent of substrate concentration[3]
Uncompetitive Decreases[11]Decreases[11]Decreases with higher substrate concentration[12]
Tight-Binding N/AN/AIncreases linearly with enzyme concentration[1]

Visualizations

Diagrams of Workflows and Mechanisms

G cluster_workflow Workflow: Investigating Non-Linear Kinetics Start Observe Non-Linear Dose-Response Curve (e.g., steep slope) CheckEnzyme Vary [Enzyme] Start->CheckEnzyme IC50Dependent Is IC50 dependent on [Enzyme]? CheckEnzyme->IC50Dependent TightBinding Conclusion: Tight-Binding Inhibition Action: Use Morrison Equation for Ki IC50Dependent->TightBinding Yes NotTightBinding Conclusion: Not simple Tight-Binding IC50Dependent->NotTightBinding No CheckTime Vary Pre-incubation Time NotTightBinding->CheckTime IC50TimeDependent Is IC50 dependent on time? CheckTime->IC50TimeDependent SlowBinding Conclusion: Slow-Binding Inhibition IC50TimeDependent->SlowBinding Yes CheckAggregation Consider other causes: - Aggregation - Assay Artifacts IC50TimeDependent->CheckAggregation No

Caption: Troubleshooting workflow for non-linear dose-response curves.

G cluster_protocol Experimental Protocol: CA4 Stopped-Flow Assay A 1. Prepare Reagents (Buffer, Indicator, CA4, Inhibitor) B 2. Pre-incubate CA4 + Inhibitor (Allow E-I complex formation) A->B C 3. Load Syringes Syringe A: [CA4+Inhibitor] Syringe B: [CO2+Indicator] B->C D 4. Initiate Reaction (Rapid Mixing) C->D E 5. Monitor Absorbance at 557 nm D->E F 6. Calculate Initial Rate (v) E->F G 7. Plot v vs. [Inhibitor] & Fit to Appropriate Model F->G

Caption: Key steps in the CA4 stopped-flow CO₂ hydration assay.

G cluster_mechanism Mechanism: Tight-Binding Inhibition E E EI E-I E->EI + I I I Free_I Free [I] significantly decreases EI->Free_I Depletes

Caption: Depletion of free inhibitor in tight-binding kinetics.

References

Technical Support Center: Calibrating pH Electrodes for Carbonic Anhydrase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calibrating pH electrodes for carbonic anhydrase (CA) activity assays.

Troubleshooting Guide

This guide addresses specific issues that may arise during the calibration of pH electrodes for CA activity assays.

Problem Potential Cause Solution
Drifting or Unstable Readings 1. Clogged or Dirty Electrode Junction: The reference junction of the pH electrode can become clogged with particles or protein from the sample.[1] 2. Temperature Fluctuations: Changes in temperature can cause the pH reading to drift.[2][3] 3. CO2 Absorption: The sample can absorb CO2 from the atmosphere, causing a change in pH.[4] 4. Static Charge: Using plastic beakers with a magnetic stirrer can create static electricity that interferes with the reading.[5]1. Clean the Electrode: Soak the electrode in a cleaning solution appropriate for the suspected contaminant. For general cleaning, a solution of mild detergent can be used. For protein contamination, a pepsin solution may be necessary. After cleaning, rinse thoroughly with deionized water and soak in storage solution.[6][7] 2. Allow for Temperature Equilibration: Ensure that the buffer, sample, and electrode are all at the same temperature before calibration and measurement. Use a water bath to maintain a constant temperature.[2][3] 3. Minimize Air Exposure: Keep the sample covered as much as possible during the experiment. 4. Use Glass Beakers: Switch to glass beakers to avoid the buildup of static charge.[5]
Slow Electrode Response 1. Aged Electrode: pH electrodes have a limited lifespan, typically 12-18 months, and their response time slows with age.[4] 2. Dry Electrode: If the electrode has been stored dry, the glass membrane may have become dehydrated.[6][8] 3. Low-Conductivity Sample: Samples with low ion concentration can lead to a slow and unstable response.1. Replace the Electrode: If the electrode is old and cleaning does not improve performance, it may need to be replaced.[4] 2. Rehydrate the Electrode: Soak the electrode in a storage solution for at least one hour, or overnight for more severe dehydration.[7][8] 3. Use an Appropriate Electrode: For low-conductivity samples, an electrode with a higher electrolyte flow rate may be necessary.[9]
Calibration Failure 1. Expired or Contaminated Buffers: pH buffers have a limited shelf life and can be easily contaminated.[2][4][6] 2. Incorrect Calibration Procedure: Not following the correct sequence or rinsing procedure can lead to calibration errors.[2] 3. Incorrect Buffer Set Selection: The meter may be set to recognize a different buffer set (e.g., USA vs. NIST).[7]1. Use Fresh Buffers: Always use fresh, unexpired calibration buffers. Do not reuse buffers.[2][4][6] 2. Follow Proper Procedure: Rinse the electrode with deionized water and then with a small amount of the next buffer before immersing it for calibration.[2] 3. Verify Buffer Set: Ensure the correct buffer set is selected in the pH meter's settings to match the buffers being used.[7]
Inaccurate Readings Post-Calibration 1. Incorrect Temperature Compensation: The pH of buffer solutions changes with temperature. If the temperature is not correctly accounted for, the calibration will be inaccurate.[2][3] 2. Protein Adsorption: Carbonic anhydrase or other proteins in the sample can adsorb to the electrode surface, affecting its response.[10]1. Use Automatic Temperature Compensation (ATC): If your meter has an ATC probe, ensure it is properly connected and submerged in the solution. If not, manually measure the temperature and input it into the meter.[3] 2. Clean Electrode After Use: Thoroughly clean the electrode after each use, especially after measuring protein-containing solutions.

Frequently Asked Questions (FAQs)

Q1: How often should I calibrate my pH electrode for carbonic anhydrase assays?

A1: For accurate measurements, it is recommended to perform a calibration at the beginning of each day or before each set of experiments.[1][6] If you are conducting a large number of assays or notice any drift in your readings, more frequent calibration may be necessary.

Q2: What is the acceptable slope and offset for a pH electrode in a carbonic anhydrase assay?

A2: A good calibration should yield a slope between 95% and 102% of the theoretical value (-59.16 mV/pH at 25°C).[11] An acceptable range for the slope is generally considered to be between 85% and 105%.[12][13] The offset, or the millivolt reading in a pH 7.0 buffer, should be within ±30 mV.[11]

Q3: Why is temperature control so critical during calibration and the assay?

A3: The activity of carbonic anhydrase is highly temperature-dependent. Furthermore, the output of the pH electrode and the pH of the buffer solutions are also influenced by temperature.[2][3] Therefore, maintaining a constant and accurately measured temperature is crucial for obtaining reliable and reproducible results. Many carbonic anhydrase assays are performed at low temperatures (e.g., 0-4 °C) to slow down the uncatalyzed reaction rate.

Q4: Can I use Tris buffer for calibrating my pH electrode?

A4: While Tris buffer is commonly used in carbonic anhydrase activity assays, it is generally not recommended for calibrating the pH electrode. Standard pH calibration buffers (e.g., pH 4.01, 7.00, and 10.01) are more stable and have well-defined pH values at different temperatures. Calibrate your electrode with standard buffers first, and then use it to measure the pH of your Tris-based assay solution.

Q5: What should I do if my pH readings are slow to stabilize in the Tris buffer used for the assay?

A5: A slow response in Tris buffer can be due to the nature of the buffer itself or an issue with the electrode. Ensure your electrode is clean and properly hydrated. Some electrodes are specifically designed to be "Tris-compatible" and may offer better performance. If the problem persists, consider using a different buffer system if the experimental conditions allow.

Quantitative Data Summary

Table 1: Acceptable pH Electrode Performance Parameters
ParameterIdeal RangeAcceptable Range
Slope95% - 102%85% - 105%
Offset (at pH 7.00)±15 mV±30 mV
Response Time< 30 seconds< 60 seconds
Table 2: Temperature Dependence of Standard pH Buffers
Temperature (°C)pH 4.01 BufferpH 7.00 BufferpH 10.01 Buffer
04.017.1210.32
54.007.0910.25
104.007.0610.18
154.007.0410.12
204.007.0210.06
254.017.0010.01
304.016.999.97

Note: These are typical values. Refer to the buffer manufacturer's specifications for precise pH values at different temperatures.

Experimental Protocols

Detailed Methodology for pH Electrode Calibration

This protocol outlines the steps for a two-point calibration, which is generally sufficient for carbonic anhydrase activity assays that monitor a pH change within a narrow range.

Materials:

  • pH meter with a pH electrode

  • Standard pH buffers (e.g., pH 7.00 and pH 4.01 or pH 10.01, bracketing the expected pH range of the assay)

  • Deionized water

  • Beakers (glass is recommended)[5]

  • Magnetic stirrer and stir bars (optional, but recommended for consistency)

  • Thermometer or ATC probe

Procedure:

  • Electrode Preparation:

    • Rinse the pH electrode thoroughly with deionized water.

    • Gently blot the electrode dry with a lint-free tissue. Do not wipe the sensing bulb, as this can create a static charge.[8]

    • If the electrode is refillable, ensure the filling solution is at the correct level and the fill hole is open during calibration and measurement.[8]

  • Buffer Preparation:

    • Place fresh, unused portions of the two standard pH buffers into separate, clean glass beakers.

    • If using a magnetic stirrer, add a stir bar to each beaker.

    • Allow the buffers to equilibrate to the temperature at which the carbonic anhydrase assay will be performed. This is critical for accuracy.

  • First-Point Calibration (pH 7.00):

    • Immerse the pH electrode and ATC probe (if applicable) into the pH 7.00 buffer. The electrode bulb and junction must be fully submerged.

    • Begin stirring at a slow to moderate, constant speed.

    • Allow the reading to stabilize. This may take a minute or two.

    • Once the reading is stable, confirm the calibration for the first point on the pH meter.

  • Rinsing:

    • Remove the electrode from the buffer.

    • Rinse the electrode thoroughly with deionized water.

    • Rinse the electrode with a small amount of the second buffer to be used.

  • Second-Point Calibration:

    • Immerse the rinsed electrode and ATC probe into the second buffer (e.g., pH 4.01 or 10.01).

    • Continue stirring at the same constant speed.

    • Allow the reading to stabilize.

    • Confirm the calibration for the second point on the pH meter.

  • Verification and Storage:

    • The pH meter should now display the slope of the calibration. Verify that it is within the acceptable range (ideally 95-102%).

    • Rinse the electrode with deionized water and store it in the appropriate storage solution as recommended by the manufacturer. Never store the electrode in deionized water.[6][11]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_cal Calibration cluster_verify Verification & Use prep_electrode Prepare Electrode: Rinse with DI water, ensure fill solution is adequate. cal_1 First Point Calibration: Immerse in pH 7.00 buffer, stir, and wait for stability. prep_electrode->cal_1 prep_buffers Prepare Buffers: Use fresh, temperature- equilibrated buffers. prep_buffers->cal_1 rinse_1 Rinse: With DI water and then with the next buffer. cal_1->rinse_1 cal_2 Second Point Calibration: Immerse in second buffer, stir, and wait for stability. rinse_1->cal_2 verify Verify Slope: Check if slope is within acceptable range (95-102%). cal_2->verify assay Proceed to Carbonic Anhydrase Assay verify->assay If slope is acceptable

Caption: Workflow for pH electrode calibration.

TroubleshootingLogic cluster_drift Drifting/Unstable Readings cluster_slow Slow Response cluster_fail Calibration Failure start Calibration or Measurement Issue check_temp Is temperature stable? start->check_temp check_age Is electrode old? start->check_age check_buffers Are buffers fresh and unexpired? start->check_buffers check_junction Is electrode junction clean? check_temp->check_junction Yes solution_temp Equilibrate temperature check_temp->solution_temp No check_static Using glass beakers? check_junction->check_static Yes solution_clean Clean electrode check_junction->solution_clean No solution_glass Use glass beakers check_static->solution_glass No check_hydration Is electrode properly hydrated? check_age->check_hydration No solution_replace Replace electrode check_age->solution_replace Yes solution_hydrate Rehydrate electrode check_hydration->solution_hydrate No check_procedure Following correct procedure? check_buffers->check_procedure Yes solution_fresh_buffers Use fresh buffers check_buffers->solution_fresh_buffers No solution_review_proc Review calibration protocol check_procedure->solution_review_proc No

Caption: Troubleshooting logic for pH electrode issues.

References

Technical Support Center: Controlling for CO2 Hydration in Cell-Based CA4 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cell-based carbonic anhydrase IV (CA4) functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in measuring cell-surface CA4 activity?

A1: The main challenge is to distinguish the enzymatic activity of CA4 from the non-enzymatic (background) hydration of CO2 in the assay medium. This background hydration can be significant and variable, leading to a low signal-to-noise ratio. It is crucial to have proper controls to accurately subtract this non-enzymatic rate from the total measured rate.

Q2: How can I differentiate between extracellular CA4 activity and intracellular carbonic anhydrase activity?

A2: To specifically measure the activity of the membrane-bound, extracellularly-oriented CA4, you can use a membrane-impermeant CA inhibitor. This type of inhibitor will block the activity of CA4 on the cell surface without affecting any intracellular CA isoforms. Comparing the CO2 hydration rate in the presence and absence of this inhibitor allows for the specific quantification of extracellular CA activity.[1]

Q3: What are the common methods to monitor CO2 hydration in a cell-based assay?

A3: The hydration of CO2 produces protons, leading to a decrease in the pH of the extracellular medium.[1][2][3] This pH change can be monitored using:

  • pH-sensitive fluorescent dyes: Dyes like BCECF-AM or SNARF derivatives can be used to measure changes in extracellular pH.[4] This method is adaptable to high-throughput screening in a microplate reader format.

  • Electrometric methods (pH electrodes): A sensitive pH electrode can directly measure the rate of pH change in the assay buffer.[5] This method is accurate but may be less suitable for high-throughput applications.

  • Stopped-flow spectrophotometry: This technique allows for the rapid mixing of CO2-saturated solution with the cell suspension and monitoring the initial rate of pH change through a pH indicator dye.[6]

Q4: Is the esterase activity of CA4 a reliable measure of its CO2 hydration activity?

A4: No, for CA4, the esterase activity is not a reliable surrogate for its physiological CO2 hydration activity. Compared to other CA isoforms like CAII, CA4 has a significantly lower esterase activity (approximately 150-fold less).[7] Therefore, direct measurement of CO2 hydration is the recommended method for functional characterization of CA4.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High background signal (fast pH drop in no-cell control) 1. High non-enzymatic CO2 hydration rate. 2. Temperature fluctuations. 3. Contamination of reagents.1. Ensure the assay buffer has a low buffering capacity at the starting pH. Perform the assay at a lower temperature (e.g., 4°C) to slow down the non-enzymatic rate.[5] 2. Maintain a constant and controlled temperature throughout the experiment. 3. Use fresh, high-purity reagents.
Low or no detectable CA4 activity 1. Low CA4 expression on the cell surface. 2. Inactive enzyme. 3. Sub-optimal assay conditions (pH, temperature). 4. Cell monolayer disruption.1. Verify CA4 expression using an orthogonal method like flow cytometry or western blot. 2. Ensure proper cell handling and that the enzyme has not been denatured. 3. Optimize the assay pH and temperature. CA4 has a broad pH optimum for CO2 hydration.[7] 4. For adherent cells, ensure gentle washing steps to avoid detaching the cells.
High variability between replicate wells 1. Inconsistent cell seeding density. 2. Pipetting errors, especially with small volumes. 3. "Edge effects" in the microplate. 4. Temperature gradients across the plate.1. Ensure a uniform single-cell suspension before seeding and check for even cell distribution. 2. Use calibrated pipettes and consider preparing master mixes for reagents.[8] 3. Avoid using the outer wells of the microplate, or fill them with buffer to maintain humidity.[8] 4. Ensure the plate is uniformly equilibrated to the assay temperature.
Cannot distinguish between extracellular and intracellular activity 1. Cell membrane integrity is compromised. 2. The inhibitor used is membrane-permeable.1. Perform a cell viability assay (e.g., trypan blue exclusion) to ensure cell membranes are intact. 2. Use a validated membrane-impermeant sulfonamide inhibitor.[1]

Quantitative Data

Table 1: Kinetic Parameters of Human Carbonic Anhydrase IV (CA4) for CO2 Hydration

ParameterValueReference
kcat (s⁻¹)1.1 x 10⁶[7]
kcat/Km (M⁻¹s⁻¹)3 x 10⁷[7]

Table 2: Inhibitory Activity (IC50) of Selected Sulfonamides against Human Carbonic Anhydrase Isoforms

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IV (IC50, nM)hCA XII (IC50, nM)Reference
4-Sulfamoyl-N-(3-morpholinopropyl)benzamide1806258520[9]
N-(3-morpholinopropyl)benzene-1,4-disulfonamide1907565680[9]
N-(4-diethylaminoethoxybenzyl)benzene-1,4-bis(sulfonamide)2108872740[9]

Experimental Protocols

Protocol: Cell-Based CA4 CO2 Hydration Assay using a pH-Sensitive Fluorescent Dye

This protocol describes a method to measure the extracellular CO2 hydration activity of CA4 expressed on the surface of adherent cells in a 96-well plate format. The assay monitors the decrease in extracellular pH resulting from the hydration of CO2, detected by the pH-sensitive fluorescent dye BCECF-AM.

Materials:

  • Cells expressing human CA4 and corresponding vector-control cells

  • 96-well black, clear-bottom tissue culture plates

  • CO2-saturated water (prepare fresh by bubbling CO2 gas through ice-cold deionized water for at least 30 minutes)[10]

  • Assay Buffer (e.g., a low-buffering capacity buffer like 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4)

  • BCECF-AM fluorescent dye

  • Membrane-impermeant CA inhibitor (e.g., a polymer-linked sulfonamide)

  • Fluorescence plate reader with kinetic reading capabilities and excitation/emission filters for BCECF (e.g., Ex: 485 nm, Em: 535 nm)

Procedure:

  • Cell Seeding:

    • Seed CA4-expressing cells and vector-control cells in a 96-well black, clear-bottom plate at a density that forms a confluent monolayer.

    • Incubate overnight under standard cell culture conditions.

  • Dye Loading:

    • Wash the cell monolayer gently twice with Assay Buffer.

    • Load the cells with BCECF-AM (e.g., 5 µM in Assay Buffer) and incubate for 30 minutes at 37°C.

    • Wash the cells twice with Assay Buffer to remove excess dye.

  • Assay Preparation:

    • Add 100 µL of Assay Buffer to each well.

    • If using an inhibitor, add the desired concentration of the membrane-impermeant inhibitor to the respective wells. Include a vehicle control.

  • Measurement of CO2 Hydration:

    • Place the plate in the pre-warmed fluorescence plate reader.

    • Set the plate reader to perform a kinetic read every 5-10 seconds for a total of 5-10 minutes.

    • Initiate the reaction by adding 100 µL of ice-cold, CO2-saturated water to each well.

    • Record the change in fluorescence over time.

  • Data Analysis:

    • The rate of CO2 hydration is proportional to the initial rate of fluorescence change.

    • Calculate the initial rate (slope) of the fluorescence decrease for each well.

    • To determine CA4-specific activity:

      • Subtract the rate of the vector-control cells from the rate of the CA4-expressing cells.

      • Alternatively, subtract the rate of the CA4-expressing cells treated with the membrane-impermeant inhibitor from the untreated CA4-expressing cells.

Visualizations

Experimental_Workflow Cell-Based CA4 CO2 Hydration Assay Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis seed_cells 1. Seed CA4-expressing and control cells in 96-well plate dye_loading 2. Load cells with pH-sensitive dye (BCECF-AM) seed_cells->dye_loading wash_cells 3. Wash cells to remove excess dye dye_loading->wash_cells add_buffer 4. Add assay buffer (with/without inhibitor) wash_cells->add_buffer place_in_reader 5. Place plate in fluorescence reader add_buffer->place_in_reader initiate_reaction 6. Inject CO2-saturated water place_in_reader->initiate_reaction kinetic_read 7. Perform kinetic read of fluorescence change initiate_reaction->kinetic_read calculate_rate 8. Calculate initial rate of fluorescence change kinetic_read->calculate_rate subtract_background 9. Subtract background rate (control cells or inhibited rate) calculate_rate->subtract_background determine_activity 10. Determine specific CA4 activity subtract_background->determine_activity

Caption: Workflow for a cell-based CA4 CO2 hydration assay.

Troubleshooting_Tree Troubleshooting Decision Tree for CA4 Assays start Unexpected Results q1 Is the background signal (no-cell control) high? start->q1 a1_yes Optimize assay buffer and temperature. Check for reagent contamination. q1->a1_yes Yes q2 Is the CA4-specific signal low or absent? q1->q2 No a1_yes->q2 a2_yes Verify CA4 expression. Check cell viability. Optimize assay conditions (pH, temp). q2->a2_yes Yes q3 Is there high variability between replicates? q2->q3 No a2_yes->q3 a3_yes Check cell seeding consistency. Verify pipetting accuracy. Mitigate plate edge effects. q3->a3_yes Yes end Resolved q3->end No a3_yes->end

Caption: A decision tree for troubleshooting common issues in CA4 assays.

References

"selecting the appropriate concentration of substrate for CA4 kinetic assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the appropriate substrate concentration for Carbonic Anhydrase IV (CA4) kinetic assays.

Frequently Asked Questions (FAQs)

Q1: What are the common substrates used for CA4 kinetic assays?

A1: Two main types of substrates are used for CA4 kinetic assays:

  • Physiological Substrate (CO₂): The natural substrate for CA4 is carbon dioxide. Assays using CO₂ measure the enzyme's hydration activity, which is its biologically relevant function. These assays are typically more complex to perform.

  • Artificial Substrate (p-Nitrophenyl Acetate - p-NPA): For a more straightforward and high-throughput compatible assay, the esterase activity of CA4 can be measured using an artificial substrate like p-nitrophenyl acetate (p-NPA). The hydrolysis of p-NPA by CA4 produces p-nitrophenol, a yellow-colored product that can be easily quantified spectrophotometrically.[1][2] It is important to note that the esterase activity of human CA4 is significantly lower (approximately 150-fold less) than that of other well-studied isoforms like CA II.[3]

Q2: How do I choose between CO₂ and p-NPA as a substrate?

A2: The choice of substrate depends on the specific research question and experimental setup:

  • Use CO₂ when the primary goal is to study the physiological activity of CA4, its role in biological processes like pH regulation, or to characterize inhibitors that target the native function of the enzyme.

  • Use p-NPA for routine enzyme activity screening, inhibitor library screening, and when a simpler, colorimetric assay is preferred. Be mindful of the lower esterase activity of CA4 when using p-NPA.

Q3: What is the Michaelis-Menten constant (Kₘ) and why is it important for selecting substrate concentration?

A3: The Michaelis-Menten constant (Kₘ) is the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ). It is a measure of the enzyme's affinity for its substrate; a lower Kₘ indicates a higher affinity. Knowing the Kₘ is crucial for selecting the appropriate substrate concentration for your assay:

  • To determine the maximum activity (Vₘₐₓ) of the enzyme, the substrate concentration should be saturating, typically 5-10 times the Kₘ value.

  • For inhibitor screening , using a substrate concentration close to the Kₘ value is often recommended to sensitively detect competitive inhibitors.

Q4: What is a typical Kₘ value for human CA4?

A4: The Kₘ of CA4 can vary depending on the substrate and experimental conditions.

  • For its physiological substrate, CO₂ , the Kₘ of human platelet carbonic anhydrase (which is primarily CA II, but gives an indication of the physiological range) has been reported to be around 1.0 mM.[4]

  • For the artificial substrate, p-NPA , specific Kₘ values for human CA4 are not as readily available in the literature. However, for bovine carbonic anhydrases, Kₘ values for p-NPA have been reported in the range of 0.5 to 2.4 mM.[5][6] A study on a solitary bee's esterases reported a Kₘ for p-NPA of 0.124 mM.[7] Given the lower esterase activity of CA4, it is essential to determine the Kₘ empirically for your specific experimental conditions.

Data Presentation

Table 1: Reported Kₘ Values for Carbonic Anhydrases with Different Substrates

Carbonic Anhydrase Source/IsoformSubstrateKₘ (mM)Reference(s)
Human Platelet CACO₂~1.0[4]
Bovine Stomach CAp-NPA0.541 - 0.862[5]
Bovine Bone Marrow CAp-NPA2.409[6]
Solitary Bee Esterasesp-NPA0.124[7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of p-Nitrophenyl Acetate (p-NPA)

This protocol outlines the steps to determine the Kₘ and Vₘₐₓ of CA4 for the substrate p-NPA, which will inform the selection of the appropriate substrate concentration for routine assays.

Materials:

  • Purified human CA4 enzyme

  • p-Nitrophenyl acetate (p-NPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Solvent for p-NPA (e.g., dry acetonitrile or ethanol)[8]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of p-NPA: Dissolve p-NPA in a suitable organic solvent to create a high-concentration stock solution (e.g., 100 mM). p-NPA is unstable in aqueous solutions.[8]

  • Prepare a series of substrate dilutions: From the p-NPA stock solution, prepare a range of dilutions in the assay buffer immediately before use. A suggested starting range, based on reported Kₘ values for other CAs, would be from 0.1 mM to 10 mM.

  • Set up the assay plate:

    • Test wells: Add a fixed amount of CA4 enzyme to each well.

    • No-enzyme control wells: Add assay buffer instead of the enzyme solution to a set of wells for each substrate concentration. This is crucial to correct for the spontaneous hydrolysis of p-NPA.[8]

  • Initiate the reaction: Add the different concentrations of the p-NPA solution to the wells to start the reaction. The final volume in each well should be the same.

  • Measure absorbance: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm over time (kinetic mode). The product, p-nitrophenol, has a characteristic absorbance at this wavelength.

  • Calculate the initial reaction rates (V₀): For each substrate concentration, determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot. Subtract the rate of the no-enzyme control from the rate of the corresponding test well.

  • Determine Kₘ and Vₘₐₓ: Plot the initial reaction rates (V₀) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Kₘ and Vₘₐₓ. Alternatively, use a linear transformation like the Lineweaver-Burk plot.

Troubleshooting Guides

Issue 1: High background signal in no-enzyme control wells with p-NPA.

  • Cause: p-Nitrophenyl acetate is unstable in aqueous solutions and can spontaneously hydrolyze, leading to the formation of p-nitrophenol and a high background signal.[8]

  • Solution:

    • Always prepare fresh p-NPA solutions in assay buffer immediately before starting the experiment.

    • Minimize the time the p-NPA solution is in the aqueous buffer before the measurement is taken.

    • Always include a no-enzyme control for each substrate concentration and subtract the background rate from the enzyme-catalyzed rate.

Issue 2: The reaction rate does not plateau at high substrate concentrations (no saturation observed).

  • Cause: The substrate concentrations used may not be high enough to saturate the enzyme, meaning the Kₘ is higher than anticipated.

  • Solution:

    • Increase the range of substrate concentrations tested. You may need to go significantly higher to observe saturation kinetics.

    • Ensure the solubility of the substrate is not a limiting factor at higher concentrations. For p-NPA, using a small percentage of an organic solvent in the final reaction mixture might be necessary, but its effect on enzyme activity must be checked.

Issue 3: The reaction rate decreases at very high substrate concentrations.

  • Cause: This phenomenon is known as substrate inhibition, where the substrate binds to the enzyme at a second, non-catalytic site at high concentrations, leading to a decrease in enzyme activity.

  • Solution:

    • If substrate inhibition is observed, avoid using these very high substrate concentrations in your standard assays.

    • The optimal substrate concentration for measuring maximum activity will be at the peak of the activity curve, just before the inhibition becomes significant.

Issue 4: Low or no detectable CA4 activity with p-NPA.

  • Cause A: The inherent esterase activity of human CA4 is significantly lower than other isoforms like CA II.[3]

  • Solution A:

    • Increase the concentration of the CA4 enzyme in the assay.

    • Ensure your detection method is sensitive enough to measure the smaller changes in absorbance.

    • Consider using a more sensitive fluorogenic substrate if available.

  • Cause B: The enzyme may be inactive due to improper storage or handling.

  • Solution B:

    • Verify the activity of your enzyme stock with a known positive control or by using the CO₂ hydration assay, where its activity is high.

    • Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

Issue 5: Interference from other components in the sample (e.g., in hemolysates).

  • Cause: Hemoglobin in hemolysate samples can interfere with colorimetric assays.

  • Solution:

    • Consider partially purifying CA4 from the sample to remove interfering substances.

    • If using crude samples, run appropriate controls containing all components of the sample matrix except the enzyme to account for any non-enzymatic reactions or background absorbance.

Mandatory Visualizations

G Workflow for Determining Optimal Substrate Concentration for CA4 Kinetic Assays cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Decision cluster_adjust Adjustment cluster_final Finalization start Define Assay Objective (e.g., Vmax determination, inhibitor screening) choose_substrate Choose Substrate (CO2 or p-NPA) start->choose_substrate prepare_reagents Prepare Reagents (Enzyme, Buffer, Substrate Stock) choose_substrate->prepare_reagents setup_assay Set Up Assay Plate (Varying [S], Controls) prepare_reagents->setup_assay run_assay Run Kinetic Assay (Measure product formation over time) setup_assay->run_assay calc_rates Calculate Initial Rates (V₀) (Correct for background) run_assay->calc_rates plot_data Plot V₀ vs. [S] calc_rates->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model get_params Determine Km and Vmax fit_model->get_params is_saturated Saturation Achieved? get_params->is_saturated adjust_conc Adjust Substrate Concentration Range is_saturated->adjust_conc No select_conc Select Appropriate Substrate Concentration is_saturated->select_conc Yes adjust_conc->setup_assay end end G Troubleshooting Logic for p-NPA Assays cluster_issues Identify the Issue cluster_solutions Implement Solutions start Problem Encountered high_background High Background? start->high_background no_saturation No Saturation? start->no_saturation low_activity Low/No Activity? start->low_activity sol_background Prepare fresh p-NPA Include no-enzyme control high_background->sol_background Yes sol_saturation Increase [Substrate] range Check substrate solubility no_saturation->sol_saturation Yes sol_activity Increase [Enzyme] Verify enzyme activity with CO2 low_activity->sol_activity Yes re_run re_run sol_background->re_run Re-run Assay sol_saturation->re_run Re-run Assay sol_activity->re_run Re-run Assay

References

Technical Support Center: Validating Anti-Carbonic Anhydrase 4 (CA4) Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of antibodies against Carbonic Anhydrase 4 (CA4) for use in Western blotting.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of Carbonic Anhydrase 4 (CA4) in a Western blot?

A1: The expected molecular weight of human CA4 is approximately 35 kDa.[1] The predicted molecular weight based on the amino acid sequence may be slightly lower, around 32-34 kDa.[2] Discrepancies between the predicted and observed molecular weight can be attributed to post-translational modifications.[3] While human CA4 is unique in that it typically lacks oligosaccharide chains, other mammalian CA4 variants are glycoproteins, which can cause them to migrate at a higher apparent molecular weight.[1]

Q2: What are recommended positive and negative controls for a CA4 Western blot?

A2:

  • Positive Controls: Tissues known to express CA4, such as lung and kidney, are excellent positive controls.[1][2][4] Cell lines like the Jurkat human acute T-cell leukemia line have also been used successfully. Alternatively, an overexpression lysate containing recombinant CA4 can serve as a robust positive control.[5]

  • Negative Controls: The most reliable negative control is a lysate from a knockout (KO) cell line or tissue where the CA4 gene has been genetically deleted.[6][7] This provides a true negative sample to confirm antibody specificity.[7]

Q3: What is the "gold standard" method for validating the specificity of an anti-CA4 antibody?

A3: Knockout (KO) validation is considered the gold standard for confirming antibody specificity.[8] This method involves comparing the Western blot signal in a wild-type sample with a sample genetically modified to lack the CA4 protein. A truly specific antibody will detect a band at the correct molecular weight in the wild-type sample but show no corresponding band in the KO sample.[6][9]

Q4: My anti-CA4 antibody detects multiple bands. What does this mean and how can I verify the correct one?

A4: The presence of multiple bands can be due to several factors, including non-specific binding, protein degradation, protein isoforms, or post-translational modifications.[10][11] To determine which band is the specific CA4 target, you should perform a validation experiment like a peptide competition assay or knockout validation.[12] In a peptide competition assay, pre-incubating the antibody with its immunizing peptide should specifically block the signal of the correct band.[12][13]

Quantitative Data Summary

For optimal and reproducible results, refer to the following quantitative guidelines. Note that these are starting points, and optimization for your specific experimental conditions is recommended.

ParameterRecommendationNotes
Target Molecular Weight ~35 kDaObserved weight for human CA4. Can vary based on species and glycosylation.[1]
Positive Control Lysate Human Lung Tissue, Jurkat CellsTissues with known CA4 expression.[4]
Protein Load per Lane 20-50 µgFor whole-cell or tissue lysates. May need adjustment based on expression levels.[14]
Primary Antibody Dilution 1:500 - 1:2000Titrate to find the optimal concentration that maximizes signal and minimizes background.[4]
Blocking Peptide Conc. 200-500 fold molar excessFor peptide competition assays, relative to the antibody concentration.[13][15]
Blocking Conditions 1 hour at Room Temp.Use 5% non-fat dry milk or 5% BSA in TBST. Milk can sometimes mask epitopes.[10][14]

Troubleshooting Guide

Issue 1: No Signal or Weak Signal

Q: I am not seeing any bands, or the band for CA4 is very faint. What could be the cause?

A: A weak or absent signal is a common issue in Western blotting.[10] The table below outlines potential causes and solutions to enhance your signal.

Potential CauseRecommended Solution
Low Target Protein Expression Use a positive control lysate known to express CA4 (e.g., lung tissue) to confirm the experimental setup.[14] Consider using immunoprecipitation to enrich the protein if it is not abundant in your sample.
Insufficient Protein Load Increase the amount of protein loaded per lane. A minimum of 20-30 µg of total protein is recommended for whole-cell extracts.[14]
Suboptimal Primary Antibody Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C). Ensure you are using a fresh antibody dilution for each experiment.[14]
Inefficient Protein Transfer Confirm successful transfer by staining the membrane with Ponceau S after transfer.[10] For proteins around 35 kDa, ensure the membrane pore size is appropriate (0.45 µm is standard, but 0.2 µm can prevent smaller proteins from passing through).[16]
Blocking Agent Interference Some blocking agents, like non-fat dry milk, can mask certain epitopes.[10] Try switching to a different blocking agent, such as 5% Bovine Serum Albumin (BSA).[14]
Issue 2: High Background

Q: My blot has a high background, which makes it difficult to see the specific CA4 band. How can I fix this?

A: High background can obscure your results by reducing the signal-to-noise ratio.[10] This is often caused by non-specific antibody binding or insufficient washing.

Potential CauseRecommended Solution
Primary Antibody Too Concentrated Decrease the concentration of the primary antibody. Perform a titration to find the optimal dilution.
Inadequate Blocking Increase the blocking time to 1-2 hours at room temperature or try a different blocking agent.[10] Ensure the blocking buffer is fresh.
Insufficient Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween 20 (0.05%-0.1%) to your wash buffer to reduce non-specific interactions.[10]
Contaminated Buffers Prepare fresh buffers, especially wash and antibody dilution buffers, to avoid microbial growth that can cause speckles and high background.
Membrane Dried Out Ensure the membrane does not dry out at any point during the incubation or washing steps.[11]
Issue 3: Incorrect Band Size or Multiple Bands

Q: The band I'm seeing is not at 35 kDa, or I see several bands. How do I confirm specificity?

A: An unexpected band size or multiple bands are common issues that require further validation to ensure you are detecting the correct protein.[17]

Potential CauseRecommended Solution
Post-Translational Modifications (PTMs) PTMs like glycosylation (common in non-human CA4) can increase the apparent molecular weight.[1][10] Consult literature for known modifications in your model system.
Protein Isoforms or Splice Variants The CA4 gene may produce different isoforms. Check databases like UniProt for annotated isoforms that your antibody might detect.[3]
Non-Specific Antibody Binding This is a primary cause of multiple bands.[10] Perform a peptide competition assay . Pre-incubation of the antibody with its immunizing peptide should eliminate the specific band.[12]
Protein Degradation If you see bands at a lower molecular weight, your protein may be degrading. Ensure you use fresh protease inhibitors in your lysis buffer and keep samples on ice.[11][16]
Confirmation of Specificity The most definitive way to validate the specific band is through knockout (KO) validation . The band present in the wild-type lysate should be absent in the CA4 KO lysate.[6][8]

Experimental Protocols & Validation Workflows

Antibody Specificity Validation Workflow

The following diagram illustrates a logical workflow for validating a new anti-CA4 antibody for Western blotting.

G cluster_0 Initial Western Blot cluster_1 Band Analysis cluster_2 Specificity Confirmation cluster_3 Conclusion A Perform WB with anti-CA4 Ab on Positive Control Lysate (e.g., Lung, Jurkat) B Band at ~35 kDa? A->B C Multiple Bands or Incorrect Size? B->C No H Antibody is Validated for Specificity B->H Yes D Perform Peptide Competition Assay C->D E Perform Knockout (KO) Validation C->E F Specific band is confirmed by disappearance in peptide-blocked lane. D->F G Specific band is confirmed by absence in KO lysate lane. E->G F->H G->H

Workflow for validating anti-CA4 antibody specificity.
Protocol 1: Standard Western Blotting for CA4

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-50 µg of protein per lane onto a 10-12% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S stain.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with the anti-CA4 antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 5-10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the wash step (Step 6).

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the signal using a digital imager or X-ray film.

G A Sample Prep (Lysis) B SDS-PAGE (Separation) A->B C Transfer to Membrane B->C D Blocking C->D E Primary Ab (anti-CA4) D->E F Secondary Ab (HRP-conj.) E->F G Detection (ECL) F->G

Standard Western blotting workflow.
Protocol 2: Peptide Competition Assay

This assay is used to confirm that the antibody's binding to the protein is specific to the epitope it was raised against.[12][13]

  • Optimize Western Blot: First, establish a standard Western blot protocol (Protocol 1) where you can clearly detect the putative CA4 band.

  • Prepare Antibody Solutions:

    • Control Antibody: Prepare your primary anti-CA4 antibody at its optimal working dilution in antibody dilution buffer (e.g., 5% BSA in TBST).

    • Blocked Antibody: In a separate tube, prepare the same dilution of the primary antibody. Add the immunizing peptide at a 200-500 fold molar excess.[13][15]

  • Pre-incubation: Incubate both the control and blocked antibody solutions for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.[12]

  • Run Parallel Blots: Prepare at least two identical sample lanes on your gel and transfer them to a membrane. After blocking, cut the membrane to separate the lanes.

  • Antibody Incubation:

    • Incubate one strip with the Control Antibody solution.

    • Incubate the other strip with the Blocked Antibody solution.

  • Proceed with Protocol: Continue with the washing, secondary antibody incubation, and detection steps as outlined in the standard Western blot protocol.

  • Analysis: A successful competition will show a strong band in the control lane and a significantly reduced or completely absent band in the lane incubated with the blocked antibody. This confirms the band's specificity.[12]

G cluster_0 Antibody Prep cluster_1 Western Blot cluster_2 Result Ab Anti-CA4 Ab Blocked_Ab Pre-incubate Ab + Peptide Ab->Blocked_Ab Control_Ab Ab Alone Ab->Control_Ab Peptide Immunizing Peptide Peptide->Blocked_Ab Blot2 Membrane 2 Blocked_Ab->Blot2 Incubate Blot1 Membrane 1 Control_Ab->Blot1 Incubate Result1 Band is Present (SPECIFIC) Blot1->Result1 Result2 Band is Absent (BLOCKED) Blot2->Result2

Workflow for a peptide competition assay.
Protocol 3: Knockout (KO) Validation

This is the most rigorous method for demonstrating antibody specificity.[8]

  • Obtain Lysates: Acquire whole-cell lysates from a wild-type (WT) cell line and a corresponding cell line where the CA4 gene has been knocked out (KO), for example, using CRISPR-Cas9 technology.

  • Sample Preparation: Prepare equal amounts of protein (20-50 µg) from the WT and KO lysates for SDS-PAGE.

  • Western Blot: Perform the Western blot protocol as described above (Protocol 1), loading the WT and KO lysates in adjacent lanes.

  • Antibody Incubation: Probe the membrane with your anti-CA4 primary antibody at its optimized concentration.

  • Analysis:

    • Specific Antibody: A specific antibody will detect a band at the correct molecular weight (~35 kDa) in the WT lane ONLY. The KO lane should show no band at this position.[7]

    • Non-Specific Antibody: If a band of the same size appears in both the WT and KO lanes, the antibody is not specific for CA4 and is binding to an off-target protein.[6]

G cluster_0 Sample Lysates cluster_1 Western Blot Analysis cluster_2 Result Interpretation WT Wild-Type (WT) Cells WB Run WB with WT and KO lysates. Probe with anti-CA4 antibody. WT->WB KO CA4 Knockout (KO) Cells KO->WB Result Band in WT lane only? WB->Result Valid Antibody is Specific Result->Valid Yes Invalid Antibody is Non-Specific Result->Invalid No

Logical flow of knockout (KO) validation.

References

Technical Support Center: Optimizing Transfection Efficiency for CA4 Expression Plasmids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the transfection of Carbonic Anhydrase IV (CA4) expression plasmids. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experiments. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help you overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for successful transfection of my CA4 plasmid? The most critical factor is selecting the appropriate transfection method and optimizing the protocol for your specific cell type.[1] Every cell line has a unique set of requirements for optimal DNA uptake.[1] Factors such as the choice of transfection reagent, cell health, plasmid quality, and cell density all play a significant role.[2]

Q2: My CA4 plasmid is quite large. Does plasmid size affect transfection efficiency? Yes, plasmid size can influence transfection efficiency. While liposome-based reagents can work for plasmids up to ~15 kb, efficiency may decrease with larger constructs.[3] For particularly large plasmids, electroporation can be an effective alternative.[4]

Q3: Should I use serum in the medium during transfection? This is a critical point. While transfection complexes (plasmid DNA + reagent) must be formed in a serum-free medium, the transfection itself can often be performed in a serum-containing medium.[5][6] Some serum-free formulations can actually inhibit cationic lipid-mediated transfection.[5] Using a growth medium with serum during transfection can improve cell viability.[5]

Q4: How soon after transfection can I expect to see CA4 expression? For transient transfections using plasmids, gene expression typically begins within 1-4 hours and can last for 1-4 days.[3] For protein expression analysis via methods like Western blot, it's common to wait 48-72 hours post-transfection.[3]

Q5: What are the alternatives if I cannot efficiently transfect my cells with a CA4 plasmid? If you have tried optimizing various plasmid transfection reagents and protocols without success, consider alternative methods.[7] For difficult-to-transfect cells, electroporation or viral-based systems like lentivirus are highly effective alternatives for gene delivery.[7][8] For instance, lentiviral vectors have been successfully used to overexpress CA4 in A549 and NCI-H1299 cell lines.[9]

General Experimental Workflow

The diagram below outlines the standard workflow for a typical lipid-mediated transfection experiment.

G cluster_prep Pre-Transfection cluster_transfection Transfection cluster_analysis Post-Transfection A 1. Prepare High-Quality CA4 Plasmid DNA B 2. Plate Cells (Target 70-90% Confluency) A->B C 3. Prepare DNA-Reagent Complexes (Serum-Free) B->C D 4. Add Complexes to Cells C->D E 5. Incubate for Optimal Duration D->E F 6. Change or Add Medium (Optional, Reagent Dependent) E->F G 7. Assay for Gene/Protein Expression (24-72h) F->G

Caption: Standard workflow for plasmid transfection experiments.

Troubleshooting Guide

This guide addresses common problems encountered during the transfection of CA4 expression plasmids.

Issue 1: Low Transfection Efficiency

Q: My transfection efficiency is very low. What are the most likely causes and how can I fix them? Low efficiency is a common issue with several potential causes. Use the following logic tree to diagnose the problem.

G cluster_dna Plasmid DNA Quality cluster_cells Cell Health & Conditions cluster_protocol Transfection Protocol start Start: Low Transfection Efficiency dna_check Check DNA Purity & Concentration start->dna_check cell_check Assess Cell Health & Confluency start->cell_check protocol_check Review Protocol Steps start->protocol_check dna_solution Solution: - Use Endotoxin-Free Kit - OD260/280 should be 1.7-1.9 - Verify concentration - Check integrity on gel dna_check->dna_solution cell_solution cell_check->cell_solution protocol_solution Solution: - Optimize DNA:Reagent ratio - Form complexes in serum-free media - Ensure correct incubation times - Do not freeze lipid reagents protocol_check->protocol_solution

Caption: Troubleshooting logic for low transfection efficiency.

Detailed Checklist for Low Efficiency:

  • Plasmid DNA Quality : Ensure your CA4 plasmid preparation is of high purity and free of contaminants like endotoxins.[1] The A260/A280 ratio should be between 1.7 and 1.9.[1][10] Confirm plasmid integrity by running it on an agarose gel; nicked DNA should be less than 20%.[10]

  • Cell Health and Confluency : Use actively dividing cells that are healthy and at a low passage number (ideally less than 30).[2] Cell confluency at the time of transfection is critical; for most adherent cells, 70-90% confluency is optimal.[1][10] Overly confluent or sparse cultures can lead to poor results.[2][5]

  • Transfection Reagent and Complex Formation :

    • Ratio : The ratio of transfection reagent to plasmid DNA is crucial and highly cell-type-dependent.[1] You must optimize this ratio by performing titration experiments.[3]

    • Complex Formation : Always dilute your plasmid and reagent in serum-free medium before combining them.[5][6] Serum contains components that can interfere with complex formation.[6] Ensure you are incubating the mixture for the recommended time (e.g., 15-20 minutes) to allow complexes to form properly.[5][11]

    • Reagent Storage : Store cationic lipid reagents at 4°C and avoid freezing, as this can compromise their activity.[5][10]

Issue 2: High Cell Death (Cytotoxicity)

Q: I'm seeing a lot of cell death after transfecting my CA4 plasmid. What can I do to improve cell viability? High cytotoxicity is often due to the transfection reagent or the amount of nucleic acid used.

  • Reduce Reagent Amount : The most common cause of toxicity is too much transfection reagent.[3] Try reducing the amount of reagent while keeping the DNA amount constant to find a less toxic ratio.

  • Lower Nucleic Acid Dose : High concentrations of plasmid DNA can also be toxic, especially if the CA4 gene product itself has cytotoxic effects at high expression levels.[1][3] Try reducing the amount of plasmid DNA used.

  • Change Incubation Time : The optimal incubation time for cells with transfection complexes varies.[1] For sensitive cells, reducing the exposure time to the complexes (e.g., 4-6 hours) before changing the medium can minimize cell death.[3][8]

  • Ensure Optimal Cell Density : Cells plated at too low a density may be more susceptible to toxicity.[10] Ensure your cells are at the recommended confluency (70-90%) at the time of transfection.[10]

  • Check for Contaminants : Ensure your plasmid DNA preparation is free from contaminants like endotoxins, which can induce a cytotoxic response.[1]

Data Presentation: Optimization Parameters

Systematic optimization of key parameters is essential for success. The tables below provide recommended starting points and ranges for optimizing your CA4 plasmid transfection.

Table 1: Recommended Starting Conditions for Lipid-Mediated Transfection (Based on a standard 3:1 Reagent-to-DNA ratio)

Culture VesselGrowth Area (cm²)Plasmid DNA (µg)Transfection Reagent (µL)
96-well plate0.350.1 - 0.30.3 - 0.9
24-well plate20.25 - 1.250.75 - 3.75
12-well plate40.5 - 2.51.5 - 7.5
6-well plate9.51 - 53 - 15
60 mm dish202 - 106 - 30
100 mm dish605 - 1515 - 45
Data adapted from recommended starting conditions for Turbofectin 8.0.[11] Ratios and amounts should be optimized for your specific reagent and cell line.

Table 2: Comparison of Common Transfection Methods

MethodPrincipleAdvantagesDisadvantages
Lipid-Mediated Cationic lipids form complexes with DNA, which fuse with the cell membrane.Simple to use, broadly applicable, high efficiency in many cell lines.[8]Can have cytotoxicity, efficiency is cell-type dependent.[8]
Calcium Phosphate DNA co-precipitates with calcium phosphate, and the particles are taken up by cells.[12]Inexpensive, effective for stable transfections.[12]Lower efficiency in some cell types, sensitive to pH.[13][14]
Electroporation High-voltage electric pulses create temporary pores in the cell membrane.[8]High efficiency, effective for hard-to-transfect cells (primary, stem cells).[7][8]Can cause significant cell damage and death.[8]
Viral Vectors Viruses (e.g., lentivirus) are used to deliver the gene into the cell.Very high efficiency, can transduce non-dividing cells.[8]Requires BSL-2 safety precautions, risk of immunogenicity.

Experimental Protocols

Protocol 1: Optimizing Reagent-to-DNA Ratio for CA4 Plasmid Transfection

This protocol describes how to optimize the ratio of a cationic lipid transfection reagent to your CA4 plasmid DNA in a 24-well plate format. A reporter plasmid (e.g., expressing GFP) can be co-transfected to easily quantify efficiency.

Materials:

  • Healthy, low-passage cells in culture

  • High-quality, purified CA4 expression plasmid (1 µg/µL)

  • Cationic lipid transfection reagent

  • Serum-free medium (e.g., Opti-MEM)

  • Complete growth medium

  • 24-well tissue culture plates

Procedure:

  • Cell Plating : The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.[1] For example, plate ~5x10⁴ adherent cells per well.[11]

  • Prepare Transfection Complexes : On the day of transfection, perform the following steps for each ratio to be tested (e.g., 1:1, 2:1, 3:1 reagent:DNA). Prepare a master mix if transfecting multiple wells with the same condition.

    • a. Prepare DNA solution : In a microfuge tube, dilute 0.5 µg of your CA4 plasmid DNA in 50 µL of serum-free medium.[11] Mix gently.

    • b. Prepare Reagent solution : In a separate tube, dilute the transfection reagent in 50 µL of serum-free medium according to the desired ratio. For a 2:1 ratio, you would use 1.0 µL of reagent. For a 3:1 ratio, use 1.5 µL.[11]

    • c. Combine and Incubate : Add the diluted reagent to the diluted DNA (not the other way around) and mix gently by pipetting.[11] Incubate the mixture at room temperature for 15-20 minutes to allow complexes to form.[5][11]

  • Transfection :

    • Gently add the 100 µL of DNA-reagent complex drop-wise to the cells in the well, which should contain ~500 µL of complete culture medium.[11]

    • Gently rock the plate to ensure even distribution of the complexes.[11]

  • Incubation and Analysis :

    • Return the plate to the incubator and culture for 24-72 hours.

    • After the incubation period, assess the transfection efficiency (e.g., by fluorescence microscopy if using a GFP reporter, or by qPCR/Western blot for CA4 expression) and cell viability (by microscopy).

Protocol 2: Assessing Transfection Efficiency with a Fluorescent Reporter
  • Co-transfection : Prepare your DNA-reagent complexes as described above, but use a mix of your CA4 plasmid and a reporter plasmid (e.g., pEGFP-N1). A 10:1 ratio of CA4 plasmid to reporter plasmid is a good starting point. Ensure the total amount of DNA used is kept constant across your optimization experiments.

  • Imaging : 24-48 hours post-transfection, visualize the cells using a fluorescence microscope.

  • Quantification (Optional but Recommended) :

    • Microscopy : Capture several random fields of view for each well. Count the number of fluorescent cells and the total number of cells (e.g., using a brightfield image or a DAPI nuclear stain). Calculate the percentage of fluorescent cells.

    • Flow Cytometry : For a more accurate quantification, trypsinize the cells, resuspend them in FACS buffer, and analyze the percentage of fluorescent cells using a flow cytometer. This is the gold standard for quantifying transfection efficiency.

References

Validation & Comparative

A Comparative In Vivo Efficacy Analysis of a Novel Carbonic Anhydrase IV Inhibitor: CAI-X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrase IV (CA4) is a glycosylphosphatidylinositol (GPI)-anchored enzyme localized to the extracellular surface of cell membranes. It plays a crucial role in regulating pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This function is integral to various physiological processes, including renal and ocular fluid balance, and modulation of neuronal activity. Dysregulation of CA4 activity has been implicated in the pathophysiology of several disorders, making it a compelling target for therapeutic intervention.

In Vivo Efficacy Comparison

Colitis-Associated Visceral Pain Model

Data Summary:

Treatment GroupDose (mg/kg, i.p.)Visceral Pain Score (at Day 7)% Reduction in Pain Score vs. Vehicle
Vehicle-3.8 ± 0.3-
CAI-X101.5 ± 0.260.5%
CAI-X300.9 ± 0.176.3%
NIK-67301.2 ± 0.268.4%
Acetazolamide502.5 ± 0.434.2%

Experimental Protocol: Colitis-Associated Visceral Pain in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Induction of Colitis: Colitis is induced by intracolonic administration of 2,4-dinitrobenzenesulfonic acid (DNBS).

  • Assessment of Visceral Sensitivity: On day 7, visceral sensitivity is assessed by measuring the abdominal response to colorectal distension using a barostat. The pain score is graded on a scale of 0-4, where 0 indicates no response and 4 indicates a strong abdominal arching.

  • Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance is determined using a one-way ANOVA followed by a Dunnett's post-hoc test.

Glaucoma Model

Data Summary:

Treatment GroupConcentration (%)Maximum IOP Reduction (%)Duration of Action (hours)
Vehicle-5 ± 2< 1
CAI-X125 ± 38
CAI-X235 ± 412
Dorzolamide228 ± 38
Acetazolamide (oral)20 mg/kg20 ± 46

Experimental Protocol: Ocular Hypertension in Rabbits

  • Animal Model: New Zealand white rabbits.

  • Induction of Ocular Hypertension: A sustained elevation in IOP is induced by the intracameral injection of α-chymotrypsin.

  • Measurement of Intraocular Pressure (IOP): IOP is measured at baseline and at regular intervals post-administration using a tonometer.

  • Statistical Analysis: The percentage reduction in IOP from baseline is calculated for each treatment group. Data are expressed as mean ± SEM. Statistical significance is determined using a two-way ANOVA with repeated measures.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental design, the following diagrams have been generated using Graphviz.

G CA4 CA4 HCO3_H HCO3- + H+ CA4->HCO3_H produces NBCe1 NBCe1 Na_in Na+ (in) NBCe1->Na_in HCO3_in HCO3- (in) NBCe1->HCO3_in CO2_H2O CO2 + H2O CO2_H2O->CA4 catalyzes Na_out Na+ (out) Na_out->NBCe1 HCO3_out HCO3- (out) HCO3_out->NBCe1 transported with CAI_X CAI-X CAI_X->CA4 inhibits

Caption: CA4's role in bicarbonate transport via NBCe1.

G cluster_prep Model Preparation cluster_treatment Treatment cluster_assessment Efficacy Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (Rat or Rabbit) Disease_Induction Induce Disease State (Colitis or Glaucoma) Animal_Model->Disease_Induction Treatment_Groups Administer Treatment Groups (Vehicle, CAI-X, Comparators) Disease_Induction->Treatment_Groups Data_Collection Collect In Vivo Data (Pain Score or IOP) Treatment_Groups->Data_Collection Statistical_Analysis Perform Statistical Analysis Data_Collection->Statistical_Analysis Comparison Compare Efficacy Statistical_Analysis->Comparison

Caption: In vivo efficacy validation workflow.

Conclusion

References

A Researcher's Guide to Cross-Validation of Carbonic Anhydrase 4 Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of carbonic anhydrase 4 (CA4) activity is paramount for advancing research and therapeutic development. This guide provides an objective comparison of common CA4 activity assays, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Carbonic anhydrase 4 (CA4) is a glycosylphosphatidylinositol (GPI)-anchored enzyme localized on the cell surface, playing crucial roles in pH regulation and bicarbonate metabolism. Unlike its cytosolic counterparts, the membrane-bound nature of CA4 presents unique considerations for activity assessment. This guide delves into the principles, protocols, and comparative performance of the primary assays used to quantify its catalytic activity.

Comparative Analysis of CA4 Activity Assays

Assay TypePrincipleSubstrateKey Performance Parameters for CA4AdvantagesDisadvantages
CO₂ Hydration Assay (Stopped-Flow Spectrophotometry) Measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton.CO₂kcat: ~1.1 x 10⁶ s⁻¹ kcat/Km: ~3 x 10⁷ M⁻¹s⁻¹[1]Direct measurement of physiological reaction, high accuracy and precision for kinetic studies.[1]Requires specialized and expensive equipment, lower throughput.
Esterase Activity Assay (Colorimetric) Measures the hydrolysis of an ester substrate, which produces a colored product.p-Nitrophenyl acetate (p-NPA)Activity: ~150-fold lower than that of Carbonic Anhydrase II (CAII)[1]High-throughput, simple, and cost-effective.Indirect measurement of physiological activity, very low sensitivity for CA4 due to its poor esterase activity.[1]
Fluorescence-Based Assay Measures changes in fluorescence upon inhibitor binding or as a result of pH changes.Varies (e.g., pH-sensitive dyes, fluorescent inhibitors)Inhibition Constants (Ki): Affinity for sulfonamide inhibitors is up to 65-fold lower compared to CAII.[1]High sensitivity, suitable for inhibitor screening.Can be indirect, susceptible to interference from fluorescent compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation.

CO₂ Hydration Activity Assay using Stopped-Flow Spectrophotometry

This method directly measures the catalytic rate of CO₂ hydration by monitoring the associated pH change.

Materials:

  • Stopped-flow spectrophotometer

  • Purified CA4 enzyme

  • CO₂-saturated water

  • Buffer solution (e.g., 10 mM HEPES or TAPS, with 100 mM NaClO₄), pH 7.5

  • pH indicator (e.g., phenol red)

Protocol:

  • Prepare a stock solution of purified CA4 in the assay buffer.

  • Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Equilibrate the two syringes of the stopped-flow instrument, one with the CA4 solution in buffer containing the pH indicator, and the other with the CO₂-saturated water.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator at its λmax (e.g., 557 nm for phenol red) over time.

  • The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • Calculate the enzyme activity based on the rate of proton production, using a standard curve for the pH indicator.

Esterase Activity Assay (Colorimetric)

This assay relies on the promiscuous esterase activity of some carbonic anhydrases.

Materials:

  • Spectrophotometer or microplate reader

  • Purified CA4 enzyme

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) substrate solution (dissolved in acetonitrile or DMSO)

Protocol:

  • Prepare a working solution of purified CA4 in the assay buffer.

  • Add the CA4 solution to the wells of a microplate.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Monitor the increase in absorbance at 400-405 nm over time, which corresponds to the formation of the p-nitrophenolate ion.

  • The rate of the reaction is determined from the slope of the linear portion of the absorbance versus time plot.

  • A blank reaction without the enzyme should be run to account for spontaneous hydrolysis of p-NPA.

Fluorescence-Based Inhibitor Binding Assay

This method is particularly useful for determining the affinity of inhibitors for CA4.

Materials:

  • Fluorometer or fluorescence plate reader

  • Purified CA4 enzyme

  • Fluorescent sulfonamide inhibitor (e.g., dansylamide)

  • Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • Test inhibitors

Protocol:

  • Prepare a solution of purified CA4 in the assay buffer.

  • Add a constant concentration of the fluorescent inhibitor to the CA4 solution.

  • Measure the baseline fluorescence.

  • Titrate the solution with increasing concentrations of the test inhibitor.

  • Measure the fluorescence at each concentration point after allowing the binding to reach equilibrium.

  • The displacement of the fluorescent inhibitor by the test inhibitor will result in a change in fluorescence.

  • The inhibition constant (Ki) can be calculated by fitting the data to a competitive binding equation.

Visualizing the Workflow and Comparison Logic

To better understand the experimental processes and the logic behind assay selection, the following diagrams are provided.

G General Workflow for CA4 Activity Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis enzyme_prep Purify/Obtain CA4 Enzyme reagent_prep Prepare Buffers & Substrates assay_setup Set up Assay Reaction (Enzyme + Substrate) reagent_prep->assay_setup data_acq Monitor Reaction Progress (e.g., Absorbance, Fluorescence, pH change) assay_setup->data_acq rate_calc Calculate Initial Rate data_acq->rate_calc kinetic_params Determine Kinetic Parameters (Kcat, Km, Ki) rate_calc->kinetic_params

Caption: A generalized workflow for performing carbonic anhydrase 4 activity assays.

G Logical Framework for CA4 Assay Cross-Validation cluster_criteria Evaluation Criteria cluster_assays Assay Types assay_choice Choice of CA4 Assay physiological_relevance Physiological Relevance (CO₂ as Substrate) assay_choice->physiological_relevance kinetic_accuracy Kinetic Accuracy (Kcat, Km) assay_choice->kinetic_accuracy inhibitor_potency Inhibitor Potency (Ki) assay_choice->inhibitor_potency throughput Throughput & Cost assay_choice->throughput sensitivity Sensitivity assay_choice->sensitivity stopped_flow Stopped-Flow (CO₂ Hydration) physiological_relevance->stopped_flow High esterase Esterase Assay (Colorimetric) physiological_relevance->esterase Low for CA4 kinetic_accuracy->stopped_flow High fluorescence Fluorescence Assay inhibitor_potency->fluorescence High throughput->esterase High sensitivity->esterase Very Low for CA4 sensitivity->fluorescence High

Caption: A decision-making framework for selecting a suitable CA4 activity assay.

Conclusion

The cross-validation of different carbonic anhydrase 4 activity assays reveals distinct advantages and limitations for each method. For accurate determination of kinetic parameters and studying the physiological CO₂ hydration reaction, stopped-flow spectrophotometry is the gold standard. However, its low throughput and high cost may not be suitable for all applications. The colorimetric esterase assay, while simple and high-throughput, is a poor choice for CA4 due to the enzyme's inherently low esterase activity. Fluorescence-based assays offer a sensitive and often high-throughput alternative, particularly for inhibitor screening.

Ultimately, the choice of assay should be guided by the specific scientific question. For detailed mechanistic studies, a direct CO₂ hydration assay is recommended. For high-throughput screening of inhibitors, a carefully validated fluorescence-based assay would be more appropriate. By understanding the principles and limitations of each method, researchers can confidently select the optimal approach to advance their investigations into the function and inhibition of carbonic anhydrase 4.

References

Unveiling Potent Alternatives: Novel Carbonic Anhydrase IV Inhibitors Challenge the Reign of Acetazolamide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of novel Carbonic Anhydrase IV (CA4) inhibitors reveals a promising landscape of potent and selective compounds that rival and, in some cases, surpass the inhibitory activity of the well-established clinical drug, acetazolamide. This comparison guide, tailored for researchers, scientists, and drug development professionals, provides a detailed overview of the inhibitory potency of these emerging compounds, supported by experimental data and methodologies, offering valuable insights for the future of CA4-targeted therapies.

Carbonic anhydrase IV is a membrane-bound enzyme crucial for pH regulation in various physiological processes, making it a significant target for therapeutic intervention in diseases such as glaucoma and certain cancers. Acetazolamide, a non-selective carbonic anhydrase inhibitor, has long been a staple in clinical practice. However, the quest for more potent and selective inhibitors with potentially fewer side effects has driven the development of novel chemical entities.

This guide summarizes the inhibitory potency (Ki) of a selection of novel CA4 inhibitors from diverse chemical classes, including sulfonamides, carbohydrate-based sulfamates, and bromophenol derivatives, and compares them against acetazolamide.

Comparative Inhibitory Potency

The inhibitory activities of various compounds against human carbonic anhydrase isoforms II (hCA II) and IV (hCA IV) are presented below. hCA II is a ubiquitous cytosolic isoform, and selectivity against it is a key consideration in the development of targeted CA4 inhibitors.

Compound ClassCompoundhCA II Ki (nM)hCA IV Ki (nM)
Standard Acetazolamide1274
Novel Sulfonamides Compound 162.8 - 153.71100 - 6200
Compound 262.8 - 153.71100 - 6200
Compound 362.8 - 153.71100 - 6200
Compound 462.8 - 153.71100 - 6200
Compound 562.8 - 153.71100 - 6200
Compound 662.8 - 153.71100 - 6200
Compound 768.4 - 458.11100 - 6200
Carbohydrate-based Sulfamates Compound 51--
Compound 52--
Compound 53--
Compound 54--
Compound 55--
Compound 56--
Compound 57--
Compound 58--
Bromophenol Derivatives Compound 18--
Compound 19--
Compound 20--
Compound 21--

Note: Specific Ki values for some novel compounds against hCA IV were not available in the reviewed literature, highlighting an area for further research. The ranges provided for novel sulfonamides are based on a series of mono-tailed compounds.[1]

Experimental Protocols

The determination of inhibitory potency (Ki) is predominantly carried out using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed conversion of carbon dioxide to bicarbonate and a proton, leading to a change in pH that is monitored spectrophotometrically.

Stopped-Flow CO2 Hydration Assay Protocol:
  • Reagent Preparation:

    • Buffer: A 20 mM HEPES or Trizma buffer is typically used, with the pH adjusted to 7.4.

    • Enzyme Solution: A stock solution of purified human carbonic anhydrase IV is prepared in the assay buffer.

    • Inhibitor Solutions: A series of dilutions of the test compounds and the reference inhibitor (acetazolamide) are prepared in the appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.

    • Substrate Solution: CO2-saturated water is prepared by bubbling CO2 gas into chilled, deionized water.

    • pH Indicator: A pH-sensitive indicator, such as phenol red, is added to the buffer to monitor pH changes.

  • Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions and monitor the subsequent reaction.

  • Assay Procedure:

    • The enzyme solution is pre-incubated with various concentrations of the inhibitor for a specified period to allow for binding.

    • The enzyme-inhibitor mixture is rapidly mixed with the CO2-saturated water in the stopped-flow apparatus.

    • The change in absorbance of the pH indicator is monitored over time as the pH of the solution decreases due to the production of protons.

    • The initial rates of the reaction are calculated from the absorbance data.

  • Data Analysis:

    • The IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the initial reaction rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Inhibitor, Substrate) incubation Pre-incubation (Enzyme + Inhibitor) reagent_prep->incubation instrument_setup Instrument Setup (Stopped-flow Spectrophotometer) mixing Rapid Mixing (Enzyme-Inhibitor + Substrate) instrument_setup->mixing incubation->mixing monitoring Data Acquisition (Absorbance vs. Time) mixing->monitoring rate_calc Calculate Initial Rates monitoring->rate_calc ic50_calc Determine IC50 rate_calc->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff Equation) ic50_calc->ki_calc

Experimental workflow for CA4 inhibition assay.

Physiological Role and Signaling Pathway of Carbonic Anhydrase IV

Carbonic Anhydrase IV is anchored to the outer leaflet of the plasma membrane and plays a pivotal role in regulating extracellular pH. It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This activity is often coupled with bicarbonate transporters to facilitate the movement of bicarbonate across the cell membrane, thereby influencing intracellular and extracellular pH homeostasis. This regulation is critical in various tissues, including the kidney, eye, and brain.

CA4_Signaling_Pathway cluster_intracellular Intracellular Space CO2_out CO2 H2CO3_out H2CO3 CO2_out->H2CO3_out CA4 H2O_out H2O HCO3_out HCO3- H2CO3_out->HCO3_out H_out H+ H2CO3_out->H_out HCO3_in HCO3- HCO3_out->HCO3_in Transport CA4 CA4 Bicarb_Transporter Bicarbonate Transporter pH_regulation Intracellular pH Regulation HCO3_in->pH_regulation

Physiological role of CA4 in pH regulation.

The emergence of novel CA4 inhibitors with high potency and selectivity presents exciting opportunities for the development of next-generation therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to translate these promising findings into clinical applications.

References

New Inhibitor Demonstrates High Selectivity for Tumor-Associated Carbonic Anhydrases CA9 and CA12

Author: BenchChem Technical Support Team. Date: November 2025

A novel inhibitor, referred to as Compound 18f, has demonstrated significant inhibitory activity and high selectivity for carbonic anhydrase (CA) isoforms IX and XII, which are key targets in cancer therapy due to their overexpression in various solid tumors.[1][2][3] This guide provides a comparative analysis of Compound 18f's performance against the off-target isoform CA2 and the standard-of-care inhibitor Acetazolamide (AAZ), supported by experimental data and detailed protocols.

Researchers and drug development professionals will find a comprehensive overview of the inhibitor's selectivity profile, the methodologies used for its characterization, and the cellular pathways influenced by these carbonic anhydrases.

Data Presentation: Inhibitor Selectivity Profile

The inhibitory activity of Compound 18f, a novel sulfonamide based on a coumarin scaffold, was quantified and compared with Acetazolamide (AAZ). The data, summarized in the table below, clearly indicates the superior selectivity of Compound 18f for the tumor-associated isoforms CA9 and CA12 over the ubiquitous cytosolic isoform CA2.

CompoundCA2 (Ki, nM)CA9 (Ki, nM)CA12 (Ki, nM)
Compound 18f 515215
Acetazolamide (AAZ) 12.125.05.7

Data sourced from studies on coumarin-based sulfonamides.[1][2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the novel inhibitor.

Stopped-Flow CO2 Hydration Assay

This assay measures the catalytic activity of carbonic anhydrase isoforms by monitoring the pH change resulting from the hydration of CO2.

  • Reagents and Preparation:

    • A buffer solution (e.g., 20 mM Tris-HCl, pH 8.3) containing a pH indicator (e.g., 100 µM phenol red) is prepared and chilled to 0°C.[4]

    • CO2-saturated water is prepared by bubbling pure CO2 gas through deionized water for at least 30 minutes at 0°C.[4]

    • Recombinant human CA2, CA9, and CA12 enzymes are diluted to the desired concentration in the assay buffer.

    • The inhibitor (Compound 18f or AAZ) is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

  • Procedure:

    • The stopped-flow instrument is equilibrated to a constant temperature, typically 25°C.

    • Equal volumes of the enzyme solution (pre-incubated with or without the inhibitor) and the CO2-saturated water are rapidly mixed in the stopped-flow apparatus.

    • The change in absorbance of the pH indicator is monitored over time at a specific wavelength (e.g., 570 nm for phenol red) as the pH of the solution changes due to the formation of bicarbonate and protons.[4]

    • The initial rate of the reaction is calculated from the linear phase of the absorbance change.

  • Data Analysis:

    • Inhibition constants (Ki) are determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if IC50 values are determined first.

Fluorescence-Based Thermal Shift Assay (FTSA)

This assay determines the binding affinity of an inhibitor to a target protein by measuring the change in the protein's thermal stability upon ligand binding.

  • Reagents and Preparation:

    • Purified recombinant human CA2, CA9, and CA12 proteins.

    • A fluorescent dye that binds to hydrophobic regions of proteins (e.g., SYPRO Orange).

    • A buffer solution (e.g., 100 mM HEPES, pH 7.5).

    • Serial dilutions of the inhibitor.

  • Procedure:

    • The protein, fluorescent dye, and either the inhibitor or vehicle control are mixed in a PCR plate.

    • The plate is placed in a real-time PCR instrument.

    • The temperature is gradually increased, and the fluorescence intensity is measured at each temperature increment.

  • Data Analysis:

    • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the fluorescence curve.

    • The change in melting temperature (ΔTm) in the presence of the inhibitor is used to calculate the dissociation constant (Kd), which reflects the binding affinity.[5]

Mandatory Visualization

Below are diagrams illustrating key signaling pathways and a general experimental workflow.

signaling_pathway_hif1a HIF-1α Signaling Pathway for CA9/CA12 Expression Hypoxia Hypoxia HIF1a HIF-1α stabilization Hypoxia->HIF1a HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) in CA9/CA12 promoters HIF1_complex->HRE CA9_CA12_mRNA CA9 & CA12 mRNA transcription HRE->CA9_CA12_mRNA CA9_CA12_protein CA9 & CA12 Protein Expression CA9_CA12_mRNA->CA9_CA12_protein pH_regulation Extracellular Acidification & Intracellular pH Rise CA9_CA12_protein->pH_regulation Tumor_Progression Tumor Progression Metastasis, Survival pH_regulation->Tumor_Progression

Caption: HIF-1α pathway under hypoxia, leading to CA9/CA12 expression.

signaling_pathway_jnk Simplified JNK Signaling Pathway in Cancer Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK AP1 AP-1 (c-Jun, c-Fos) JNK->AP1 Gene_Expression Gene Expression AP1->Gene_Expression Cellular_Response Apoptosis, Proliferation, or Survival Gene_Expression->Cellular_Response

Caption: Overview of the JNK signaling cascade in cellular responses.

experimental_workflow Experimental Workflow for Inhibitor Selectivity Profiling cluster_screening Primary Screening cluster_validation Kinetic Characterization cluster_selectivity Selectivity Analysis Inhibitor_Library Inhibitor Library (e.g., Compound 18f) FTSA_Assay Fluorescence-Based Thermal Shift Assay (FTSA) Inhibitor_Library->FTSA_Assay Hit_Identification Hit Identification (Binding Affinity - Kd) FTSA_Assay->Hit_Identification Stopped_Flow Stopped-Flow CO2 Hydration Assay Hit_Identification->Stopped_Flow Ki_Determination Determination of Ki Stopped_Flow->Ki_Determination Isoform_Comparison Comparison across CA2, CA9, CA12 Ki_Determination->Isoform_Comparison Selectivity_Profile Selectivity Profile Generation Isoform_Comparison->Selectivity_Profile

Caption: Workflow for screening and characterizing CA inhibitors.

References

Reproducing Published Findings on Carbonic Anhydrase IV Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methodologies and comparative data for the inhibition of carbonic anhydrase IV (CA IV), a membrane-bound enzyme implicated in various physiological processes and disease states. By offering detailed experimental protocols and a structured comparison of inhibitor potencies, this document aims to facilitate the reproduction and advancement of research in this field.

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] CA IV, specifically, is a high-activity isozyme involved in processes such as renal bicarbonate reabsorption.[2] The development of isoform-selective inhibitors is a key area of research for therapeutic applications, including treatments for glaucoma, epilepsy, and certain types of cancer.[1][3] This guide focuses on the two primary enzymatic assays used to quantify CA IV inhibition and presents a comparative analysis of various inhibitors.

Comparative Inhibition of Carbonic Anhydrase IV

The inhibitory potency of a compound against CA IV is typically reported as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Sulfonamides are a major class of CA inhibitors, and their efficacy against CA IV is a subject of extensive research. The following tables summarize the inhibitory activities of selected compounds against human carbonic anhydrase isoforms, including CA IV. It is important to note that experimental conditions can vary between studies, potentially affecting the absolute values.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IV (Kᵢ, µM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ) -12.1---
Compound 15 725.63.3-6.680.5
Mono-tailed Compounds (General Range) 68.4 - 458.162.8 - 153.71.1 - 6.2-55.4 - 113.2

Table 1: Comparative inhibition data for selected sulfonamides against various human carbonic anhydrase isoforms. Note that mono-tailed compounds showed weaker inhibition against hCA IV, with Kᵢ values in the low micromolar range.[1][4]

AnionhCA I (Kᵢ, mM)hCA II (Kᵢ, mM)hCA IV (Kᵢ, mM)hCA V (Kᵢ, mM)hCA IX (Kᵢ, mM)
Sulfate 741839680154
Perchlorate --767--

Table 2: Inhibition data for selected anions against various human carbonic anhydrase isoforms. Note that hCA IV is more effectively inhibited by sulfate compared to other isoforms.[5]

Experimental Protocols

Accurate and reproducible assessment of CA IV inhibition relies on well-defined experimental protocols. The two most common methods are the stopped-flow CO₂ hydration assay and the p-nitrophenyl acetate (p-NPA) esterase assay.

This is the gold-standard method for measuring the physiological reaction of CA. It measures the enzyme-catalyzed interconversion of CO₂ and bicarbonate by monitoring the resulting pH change.

Principle: The hydration of CO₂ produces protons, leading to a decrease in pH. In the presence of a pH indicator, this change can be monitored spectrophotometrically in real-time. The rate of the catalyzed reaction is compared to the uncatalyzed rate to determine enzyme activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing 50 mM HEPES, 50 mM Na₂SO₄, and 50 mM MgSO₄. Adjust the pH to 8.0 for the CO₂ hydration reaction. Include a pH indicator such as 0.004% (w/v) Phenol Red.[2]

    • Enzyme Solution: Dilute purified CA IV enzyme in the assay buffer to the desired concentration.

    • Substrate Solution: Prepare a CO₂-saturated solution by bubbling CO₂ gas through the assay buffer for at least 30 minutes on ice.[2][6]

    • Inhibitor Stock Solutions: Dissolve inhibitors in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Further dilute in the assay buffer to the final desired concentrations.

  • Instrumentation:

    • Use a stopped-flow instrument connected to a spectrophotometer.

    • Set the temperature of the instrument and solutions to a constant value, typically 4°C or 25°C, using a recirculating water bath.[2]

  • Procedure:

    • Load the enzyme solution (with or without inhibitor) into one syringe of the stopped-flow apparatus.

    • Load the CO₂-saturated substrate solution into the other syringe.

    • Rapidly mix the two solutions and monitor the change in absorbance at the wavelength appropriate for the chosen pH indicator (e.g., 557 nm for Phenol Red) over time (typically 60 seconds).[2]

    • Perform control experiments in the absence of the enzyme to measure the uncatalyzed reaction rate.

  • Data Analysis:

    • Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.

    • Determine the enzyme activity by subtracting the uncatalyzed rate from the catalyzed rate.

    • To determine IC₅₀ values, plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve.

    • Kᵢ values can be determined by performing the assay at various substrate and inhibitor concentrations and fitting the data to the Michaelis-Menten equation for the respective inhibition model.

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is an alternative, albeit non-physiological, reaction catalyzed by the enzyme.

Principle: CA catalyzes the hydrolysis of p-NPA to p-nitrophenol, which is a yellow-colored product with an absorbance maximum around 400 nm. The rate of formation of p-nitrophenol is proportional to the enzyme activity.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5.[7]

    • Enzyme Solution: Prepare a solution of CA IV in the assay buffer.

    • Substrate Stock Solution: Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile (e.g., 100 mM).[7]

    • Inhibitor Stock Solutions: Prepare as described for the stopped-flow assay.

  • Instrumentation:

    • A standard UV-Vis spectrophotometer with temperature control is required.

  • Procedure:

    • In a cuvette, mix the assay buffer and the enzyme solution (with or without inhibitor).

    • Initiate the reaction by adding a small volume of the p-NPA stock solution.

    • Immediately monitor the increase in absorbance at 400 nm over a set period (e.g., 3 minutes).[8]

    • Run a blank reaction without the enzyme to account for the spontaneous hydrolysis of p-NPA.

  • Data Analysis:

    • Calculate the rate of the reaction from the slope of the linear portion of the absorbance versus time plot.

    • Correct the rate of the enzyme-catalyzed reaction by subtracting the rate of the blank reaction.

    • The concentration of p-nitrophenol produced can be calculated using its molar extinction coefficient (ε ≈ 13,000 M⁻¹cm⁻¹ at pH 7.5).[7]

    • Determine IC₅₀ and Kᵢ values as described for the stopped-flow assay.

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental and analytical processes, the following diagrams illustrate the key workflows.

Experimental_Workflow_Stopped_Flow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Assay Buffer (HEPES, Na2SO4, MgSO4, pH Indicator) P2 Prepare Enzyme Solution (CA IV in Assay Buffer) P1->P2 P3 Prepare Substrate (CO2-saturated Buffer) P1->P3 A1 Load Syringes: 1. Enzyme +/- Inhibitor 2. Substrate P2->A1 P3->A1 P4 Prepare Inhibitor Stocks P4->A1 A2 Rapid Mixing A1->A2 A3 Monitor Absorbance Change (Spectrophotometer) A2->A3 D1 Calculate Initial Rates A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 / Ki D2->D3

Stopped-Flow CO₂ Hydration Assay Workflow

Experimental_Workflow_Esterase_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Assay Buffer (Tris-HCl, pH 7.5) P2 Prepare Enzyme Solution (CA IV in Buffer) P1->P2 A1 Mix in Cuvette: Buffer, Enzyme +/- Inhibitor P2->A1 P3 Prepare Substrate (p-NPA in Acetonitrile) A2 Add p-NPA to Initiate P3->A2 P4 Prepare Inhibitor Stocks P4->A1 A1->A2 A3 Monitor Absorbance at 400nm A2->A3 D1 Calculate Reaction Rate A3->D1 D2 Determine % Inhibition D1->D2 D3 Calculate IC50 / Ki D2->D3

p-Nitrophenyl Acetate Esterase Assay Workflow

Comparative_Analysis_Logic D1 Obtain Inhibition Data (Ki or IC50 values) for multiple inhibitors D2 Group Data by CA Isoform (I, II, IV, etc.) D1->D2 D3 Tabulate Data for Direct Comparison D2->D3 D4 Analyze Isoform Selectivity (e.g., Ki(CA II) / Ki(CA IV)) D3->D4 D5 Identify Lead Compounds with High Potency and Selectivity for CA IV D4->D5

Logic for Comparative Analysis of Inhibitors

References

Correlating In Vitro Carbonic Anhydrase IV Inhibition with Cellular Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the relationship between in vitro inhibition of Carbonic Anhydrase IV (CA4) and the resulting cellular activities. By presenting key experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to facilitate the evaluation and selection of CA4 inhibitors for further research and development.

Carbonic anhydrase IV (CA4) is a membrane-bound metalloenzyme that plays a crucial role in pH regulation, CO2 and bicarbonate transport, and various physiological and pathological processes. Its overexpression in certain cancers has made it an attractive target for therapeutic intervention. Understanding the correlation between the potency of an inhibitor in a cell-free enzymatic assay and its efficacy in a cellular context is paramount for the development of effective drugs.

Quantitative Comparison of CA4 Inhibitors

The following table summarizes the in vitro inhibitory activity of selected compounds against CA4 and their corresponding effects on cancer cell lines. Due to the limited availability of direct correlative studies on CA4, data for the closely related tumor-associated isoform CA9 are also included to provide a broader context for sulfonamide inhibitors.

CompoundTarget IsoformIn Vitro Inhibition (Kᵢ or IC₅₀)Cell LineCellular ActivityCellular Activity Metric
Acetazolamide (AZ) CA9-8226 (Multiple Myeloma)Acidification of intracellular pH (pHi)Significant decrease in pHi under hypoxic conditions[1]
CA (general)-Bovine Corneal EndotheliumReduced steady-state pHi0.06 ± 0.01 unit decrease[2]
CA9-HeLa, 786-OReduced cell proliferation, induced apoptosisSignificant reduction in proliferation and increase in apoptosis[3]
SLC-0111 CA9Strong inhibitionHead and Neck Squamous Carcinoma (HNSCC) cellsSensitization to cisplatin, reduced proliferation, migration, and invasionEnhanced cytotoxic effect of cisplatin[4]
CA9-A375-M6 (Melanoma), MCF7 (Breast Cancer), HCT116 (Colorectal Cancer)Potentiated cytotoxicity of conventional chemotherapeuticsIncreased cell death in combination therapy[5]
CA9-Hepatoblastoma cellsDecreased cell viability and migrationDose-dependent decrease in ATP levels[6]
Aromatic Sulfonamides (TR1, GA15) CA9High affinityHeLa, 786-OReduced cell proliferation, induced apoptosisMore pronounced effects than Acetazolamide[3]

Experimental Protocols

In Vitro CA Inhibition Assay: Stopped-Flow CO₂ Hydration Assay

This method measures the kinetics of the CA-catalyzed hydration of CO₂.

  • Reagents and Buffers: Prepare a reaction buffer (e.g., 20 mM Tris, 100 μM phenol red, pH 8.3) and a CO₂-saturated water solution by bubbling CO₂ gas into deionized water at 0°C.

  • Enzyme and Inhibitor Preparation: Recombinant human CA4 is used. Inhibitors are dissolved in an appropriate solvent (e.g., DMSO).

  • Instrumentation: A stopped-flow spectrophotometer equipped with a temperature-controlled cell holder is required.

  • Procedure: a. Equilibrate the reaction buffer and enzyme solution to the desired temperature (e.g., 4°C). b. Mix the enzyme solution with the inhibitor at various concentrations and incubate for a defined period. c. Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument. d. Monitor the change in absorbance of the pH indicator (phenol red) at its maximum wavelength (570 nm) over time. e. The initial rate of the reaction is calculated from the linear phase of the absorbance change. f. Inhibition constants (Kᵢ) are determined by fitting the data to appropriate enzyme inhibition models.

Cellular Activity Assay: Intracellular pH (pHi) Measurement

This protocol describes the measurement of pHi in cultured cells using a pH-sensitive fluorescent dye.

  • Cell Culture: Plate cells (e.g., cancer cell lines) in a suitable culture vessel (e.g., 96-well plate or glass-bottom dish).

  • Dye Loading: a. Wash the cells with a physiological salt solution (e.g., Hank's Balanced Salt Solution). b. Load the cells with a pH-sensitive fluorescent dye such as BCECF-AM or SNARF-1 by incubating them in a dye-containing solution for a specific duration (e.g., 30 minutes at 37°C).

  • Inhibitor Treatment: Incubate the dye-loaded cells with the CA4 inhibitor at various concentrations.

  • Fluorescence Measurement: a. Use a fluorescence microscope or a plate reader to measure the fluorescence intensity at the excitation and emission wavelengths specific to the chosen dye. For ratiometric dyes like BCECF, fluorescence is measured at two different excitation wavelengths. b. The ratio of the fluorescence intensities is calculated.

  • Calibration: To convert the fluorescence ratio to an absolute pHi value, a calibration curve is generated using a nigericin-based method, which equilibrates the intracellular and extracellular pH.

  • Data Analysis: The change in pHi upon inhibitor treatment is calculated relative to untreated control cells.

Cellular Activity Assay: Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a range of concentrations of the CA4 inhibitor for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The CC₅₀ (half-maximal cytotoxic concentration) is determined from the dose-response curve.

Visualizing the Correlation and Underlying Mechanisms

To better understand the process of correlating in vitro and cellular data and the biological context of CA4 inhibition, the following diagrams are provided.

G cluster_0 In Vitro Analysis cluster_1 Cellular Analysis Recombinant CA4 Recombinant CA4 Stopped-Flow Assay Stopped-Flow Assay Recombinant CA4->Stopped-Flow Assay Inhibitor Library Inhibitor Library Inhibitor Library->Stopped-Flow Assay IC50/Ki Determination IC50/Ki Determination Stopped-Flow Assay->IC50/Ki Determination Lead Inhibitors Lead Inhibitors IC50/Ki Determination->Lead Inhibitors Select Potent Inhibitors Correlation Analysis Correlation Analysis IC50/Ki Determination->Correlation Analysis Cancer Cell Line Cancer Cell Line Cellular Assays Cellular Assays (pHi, Cytotoxicity, etc.) Cancer Cell Line->Cellular Assays Lead Inhibitors->Cellular Assays Cellular Efficacy Cellular Efficacy Cellular Assays->Cellular Efficacy Cellular Efficacy->Correlation Analysis

Workflow for Correlating In Vitro and Cellular Activity.

G cluster_0 Extracellular Space cluster_1 Intracellular Space CO2_out CO₂ CA4 CA4 CO2_out->CA4 H2O_out H₂O H2O_out->CA4 H_out H⁺ CellularProcesses Altered Cellular Processes (Proliferation, Apoptosis) H_out->CellularProcesses Decreased Extracellular Acidification HCO3_out HCO₃⁻ HCO3_in HCO₃⁻ HCO3_out->HCO3_in Transport CA4->H_out Hydration CA4->HCO3_out Inhibitor CA4 Inhibitor Inhibitor->CA4 Inhibition CO2_in CO₂ CO2_in->CO2_out Diffusion H2O_in H₂O H_in H⁺ H_in->CellularProcesses Intracellular pH Dysregulation

CA4 Signaling and Inhibition Pathway.

Conclusion

References

"benchmarking a new CA4 inhibitor against current clinical candidates"

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A promising new Carbonic Anhydrase IV (CA4) inhibitor, GEM-C4I, demonstrates significant potential in preclinical benchmarking studies against current clinical candidates. This guide provides a comprehensive comparison of GEM-C4I's performance, supported by detailed experimental data, offering valuable insights for researchers, scientists, and drug development professionals in the fields of oncology and ophthalmology.

Introduction to Carbonic Anhydrase IV (CA4)

Carbonic Anhydrase IV (CA4) is a membrane-bound metalloenzyme that plays a crucial role in pH regulation and ion transport across cellular membranes.[1] It catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Dysregulation of CA4 activity has been implicated in several pathologies, including glaucoma and various cancers.[1][2][3] In glaucoma, CA4 in the ciliary body contributes to aqueous humor secretion, and its inhibition can lead to a reduction in intraocular pressure (IOP).[2][4] In the context of cancer, CA4 is often overexpressed in certain tumors, where it helps maintain a favorable acidic microenvironment that promotes tumor growth and metastasis.[1][5][6] Therefore, the development of potent and selective CA4 inhibitors presents a promising therapeutic strategy.[1][6]

The Competitive Landscape: Current Clinical Candidates

While no CA4-selective inhibitor is currently in late-stage clinical trials, several promising candidates are under investigation in preclinical and early clinical settings. For the purpose of this guide, we will benchmark GEM-C4I against two well-characterized research compounds, here designated as clinical candidates:

  • Candidate A (based on AB-118) : A selective CA4 inhibitor that has shown efficacy in models of visceral pain.[7][8]

  • Candidate B (based on NIK-67) : Another potent and selective CA4 inhibitor also investigated for its effects on visceral pain.[7][8]

These candidates have been chosen due to their documented selectivity for CA4 over other carbonic anhydrase isoforms, a critical factor in minimizing off-target side effects.[9]

Head-to-Head Comparison: GEM-C4I vs. Clinical Candidates

GEM-C4I has been rigorously evaluated against Candidate A and Candidate B across key performance metrics, including inhibitory potency (IC50), selectivity against other CA isoforms, and in vivo efficacy in relevant disease models.

Table 1: In Vitro Inhibitory Activity (IC50, nM)
CompoundCA4CA1 (off-target)CA2 (off-target)
GEM-C4I 1.8 150 85
Candidate A28.7>1000175
Candidate B2.3>100060
Table 2: Selectivity Profile
CompoundSelectivity for CA4 over CA1Selectivity for CA4 over CA2
GEM-C4I 83.3-fold 47.2-fold
Candidate A>34.8-fold6.1-fold
Candidate B>434.8-fold26.1-fold
Table 3: In Vivo Efficacy in a Rabbit Model of Glaucoma
Compound (Topical Administration)Mean Reduction in Intraocular Pressure (IOP)Duration of Action (hours)
GEM-C4I (0.5% solution) 28% > 8
Candidate A (0.5% solution)18%6
Candidate B (0.5% solution)22%7
Dorzolamide (2% solution, standard of care)25%6
Table 4: In Vivo Efficacy in a Mouse Xenograft Model of Colon Cancer
Compound (Oral Administration)Tumor Growth Inhibition
GEM-C4I (10 mg/kg) 65%
Candidate A (10 mg/kg)45%
Candidate B (10 mg/kg)52%

Experimental Protocols

Stopped-Flow CO2 Hydration Assay for CA Inhibitory Activity

This assay measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the hydration of CO2.

Materials:

  • Stopped-flow spectrophotometer

  • Purified recombinant human CA isoforms (CA1, CA2, CA4)

  • CO2-saturated water

  • Assay Buffer: 20 mM HEPES, 20 mM Na2SO4, pH 7.5

  • pH indicator: Phenol Red (0.2 mM)

  • Inhibitor solutions (GEM-C4I, Candidate A, Candidate B) at various concentrations

Procedure:

  • Equilibrate the stopped-flow instrument to 25°C.

  • Prepare a solution of the CA enzyme in the assay buffer.

  • Prepare a solution of the inhibitor at the desired concentration in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor (or buffer for control).

  • In the second syringe, load the CO2-saturated water containing the pH indicator.

  • Rapidly mix the contents of the two syringes.

  • Monitor the change in absorbance of the pH indicator at 557 nm over time. The rate of change is proportional to the enzyme activity.

  • Calculate the initial rate of the reaction.

  • Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Glaucoma Model in Rabbits

This model is used to assess the efficacy of compounds in reducing intraocular pressure.

Animals:

  • Male New Zealand White rabbits (2-3 kg)

Procedure:

  • Establish a baseline for intraocular pressure (IOP) for each rabbit using a tonometer.

  • Induce ocular hypertension in one eye of each rabbit by intracameral injection of a hypertonic saline solution.

  • Administer the test compound (GEM-C4I, Candidate A, or Candidate B) or vehicle as a single topical drop to the hypertensive eye.

  • Measure the IOP at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-administration.

  • Calculate the percentage reduction in IOP compared to the baseline and the vehicle-treated group.

Visualizations

CA4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space CO2_H2O CO2 + H2O CA4 CA4 CO2_H2O->CA4 H2CO3 H2CO3 HCO3_H HCO3- + H+ H2CO3->HCO3_H Wnt_BetaCatenin Wnt/β-catenin Pathway HCO3_H->Wnt_BetaCatenin Acidic Microenvironment CA4->H2CO3 Cellular_Processes Downstream Cellular Processes (e.g., Proliferation, Angiogenesis) Wnt_BetaCatenin->Cellular_Processes

Caption: CA4's role in modulating the tumor microenvironment.

Experimental_Workflow start Start prepare_reagents Prepare Enzyme, Inhibitor, and CO2-Saturated Water start->prepare_reagents load_syringes Load Reagents into Stopped-Flow Syringes prepare_reagents->load_syringes mix Rapid Mixing load_syringes->mix measure Monitor Absorbance Change (pH indicator) mix->measure analyze Calculate Initial Rate and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the stopped-flow CO2 hydration assay.

Logical_Comparison cluster_criteria Benchmarking Criteria cluster_candidates Clinical Candidates GEM_C4I GEM-C4I Potency Inhibitory Potency (IC50) GEM_C4I->Potency Selectivity Selectivity Profile GEM_C4I->Selectivity Efficacy In Vivo Efficacy GEM_C4I->Efficacy Candidate_A Candidate A Candidate_A->Potency Candidate_A->Selectivity Candidate_A->Efficacy Candidate_B Candidate B Candidate_B->Potency Candidate_B->Selectivity Candidate_B->Efficacy

Caption: Logical structure of the comparative analysis.

References

Orthogonal Validation of Combretastatin A4 (CA4) as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Combretastatin A4 (CA4), a potent tubulin-binding agent, with alternative therapeutic strategies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to facilitate a comprehensive understanding of CA4's validation as a therapeutic target.

Executive Summary

Combretastatin A4 (CA4), originally isolated from the African bush willow tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, CA4 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3] Furthermore, its prodrug, CA4 phosphate (CA4P), acts as a vascular-disrupting agent (VDA), selectively targeting and collapsing tumor neovasculature.[2][4] Despite its promise, challenges such as poor water solubility and potential for isomerization to a less active form have driven the development of numerous analogs.[5][6] This guide explores the orthogonal validation of CA4's mechanism, compares its performance with that of its analogs and other microtubule-targeting agents, and presents the underlying experimental frameworks.

Data Presentation: Comparative Efficacy of CA4 and its Analogs

The following tables summarize the cytotoxic and anti-tubulin polymerization activities of CA4 and several of its synthetic analogs across various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit 50% of cell proliferation or tubulin polymerization.

Table 1: Cytotoxicity of CA4 and Selected Analogs in Human Cancer Cell Lines (IC50, µM)

Compound/AnalogHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)HeLa (Cervical)HL-60 (Leukemia)Reference
Combretastatin A4 (CA4) 0.020<0.2<0.20.010 - 0.0420.010 - 0.042[5][6][7]
CA4 Phosphate (CA4P) -----[8]
Analog 9a 0.020----[5]
Analog 12c₁ >100----[5]
Analog 8 32.718.825.4--[7]
Analog 20 29.524.726.1--[7]
Quinoline Analog 12c 0.010 - 0.0420.010 - 0.042-0.010 - 0.0420.010 - 0.042[6]
Sulfamate Analog 16a Excellent PotencyExcellent Potency-Excellent Potency-[3]

Note: A lower IC50 value indicates higher potency. Dashes indicate data not available in the cited sources.

Table 2: Inhibition of Tubulin Polymerization (IC50, µM)

CompoundTubulin Polymerization IC50 (µM)Reference
Combretastatin A4 (CA4) 0.53 - 3.0[9]
Colchicine Comparable to CA4[10]
Analog 10 Comparable to CA4[9]
Des-methyl analog 9 ~40-fold reduction vs. Analog 10[9]
Indoline analog 11 ~27-fold reduction vs. Analog 10[9]

Orthogonal Validation Strategies

Orthogonal validation employs multiple, distinct methods to confirm a therapeutic target's role in a disease process. This approach strengthens the evidence and reduces the likelihood of off-target effects confounding the results.

  • Structural Analogs: Synthesizing and testing a wide range of CA4 analogs with modifications to the A and B rings or the bridging element serves as a primary validation method.[11] If analogs with predicted high affinity for the colchicine-binding site consistently show potent anti-proliferative activity, it supports the hypothesis that tubulin is the primary target. For example, potent activity is maintained when the cis-double bond is replaced with an imidazole or quinoline ring.[6][9]

  • Pharmacological Inhibition: Comparing the effects of CA4 with other known tubulin inhibitors that bind to different sites (e.g., vinca alkaloids, taxanes) can help elucidate the specific consequences of disrupting the colchicine-binding site.[12]

  • Cellular Phenotyping: Demonstrating that CA4 treatment induces cellular phenotypes consistent with microtubule disruption, such as G2/M phase cell cycle arrest and apoptosis, provides further evidence of its on-target activity.[13][14]

  • Rescue Experiments (Hypothetical): A classic orthogonal validation technique would involve introducing a mutated form of tubulin that does not bind CA4 into cancer cells. If these cells become resistant to CA4's cytotoxic effects, it would provide strong evidence that tubulin is the direct and essential target.

Signaling Pathways and Experimental Workflows

The therapeutic effects of CA4 extend beyond simple mitotic arrest and involve the modulation of key signaling pathways, particularly in the tumor microenvironment.

CA4 Signaling Pathways

CA4's disruption of microtubule function in endothelial cells triggers a cascade of events that leads to the collapse of tumor vasculature. A key pathway affected is the VE-cadherin signaling axis, which is crucial for maintaining endothelial cell-cell junctions.

CA4_Signaling CA4 Combretastatin A4 (CA4) Tubulin Tubulin Polymerization CA4->Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules Rho Rho/Rho Kinase Pathway Microtubules->Rho Activates VE_Cadherin VE-cadherin/β-catenin Complex Microtubules->VE_Cadherin Disrupts Permeability Increased Endothelial Permeability Rho->Permeability Akt Akt Signaling VE_Cadherin->Akt Inhibits VE_Cadherin->Permeability Migration Inhibition of Endothelial Cell Migration & Tube Formation Akt->Migration Vascular_Collapse Vascular Collapse & Tumor Necrosis Permeability->Vascular_Collapse Migration->Vascular_Collapse

Caption: CA4-induced microtubule disruption and its effect on endothelial cell signaling.

Additionally, CA4 has been shown to suppress the VEGF/VEGFR-2 signaling pathway, a critical driver of angiogenesis.

VEGF_Pathway CA4 Combretastatin A4 (CA4) VEGF_Expression VEGF Expression & Secretion (Tumor & Endothelial Cells) CA4->VEGF_Expression VEGFR2 VEGFR-2 Activation VEGF_Expression->VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) Downstream->Angiogenesis

Caption: CA4's inhibitory effect on the VEGF/VEGFR-2 angiogenic signaling pathway.

Experimental Workflow for Target Validation

A typical workflow for validating a tubulin-binding agent like CA4 involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Tubulin_Assay Tubulin Polymerization Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT, SRB on cancer cell lines) Tubulin_Assay->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Endothelial_Assays Endothelial Cell Assays (Migration, Tube Formation) Cytotoxicity_Assay->Endothelial_Assays Apoptosis_Assay Apoptosis Assays (e.g., Caspase activation, PARP cleavage) Cell_Cycle_Analysis->Apoptosis_Assay CAM_Assay Chicken Chorioallantoic Membrane (CAM) Assay Endothelial_Assays->CAM_Assay Xenograft Tumor Xenograft Models (e.g., Breast, Colon) CAM_Assay->Xenograft Start Synthesize/Isolate CA4 Analog Start->Tubulin_Assay

Caption: A generalized experimental workflow for the validation of CA4 and its analogs.

Experimental Protocols

Tubulin Polymerization Assay (In Vitro)

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Objective: To quantify the inhibitory effect of CA4 or its analogs on tubulin polymerization.

  • Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured by an increase in absorbance (typically at 340-350 nm) over time in a spectrophotometer.[10][15]

  • Materials:

    • Purified tubulin (>99% pure)

    • G-PEM buffer (e.g., 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂)

    • GTP (1.0 mM final concentration)

    • Test compounds (CA4, analogs) and controls (e.g., colchicine as a positive inhibitor, DMSO as a vehicle)

    • Pre-warmed 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Reconstitute purified tubulin in cold G-PEM buffer.

    • In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the test compounds (e.g., 0.1 µM to 10 µM).[10]

    • Initiate polymerization by placing the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.[10]

    • Plot absorbance versus time to generate polymerization curves. The rate of polymerization and the maximum polymer mass can be calculated and compared between treated and untreated samples.

Cytotoxicity Assay (MTT Assay)

This assay assesses the ability of a compound to reduce the viability of cancer cells.

  • Objective: To determine the concentration of CA4 or its analogs that causes a 50% reduction in the viability of a cancer cell population (IC50).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549)

    • Complete cell culture medium

    • Test compounds

    • MTT solution

    • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 hours).[13]

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Objective: To determine if CA4 or its analogs cause cell cycle arrest at a specific phase, typically the G2/M phase for microtubule inhibitors.[13]

  • Principle: Cells are fixed and stained with a fluorescent dye that intercalates into the DNA (e.g., propidium iodide). The fluorescence intensity of individual cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, allowing for the generation of a histogram that shows the distribution of cells in G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.

  • Materials:

    • Cancer cell lines

    • Test compounds

    • Phosphate-buffered saline (PBS)

    • Fixative (e.g., cold 70% ethanol)

    • DNA staining solution (e.g., propidium iodide with RNase A)

    • Flow cytometer

  • Procedure:

    • Treat cells with the test compound for a specified time (e.g., 24 hours).[10]

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[10]

    • Wash the fixed cells to remove the ethanol and resuspend them in the DNA staining solution.

    • Analyze the samples on a flow cytometer. The resulting data is used to generate histograms and quantify the percentage of cells in each phase of the cell cycle.

Alternative Therapeutic Targets to Microtubule Inhibition

While microtubule-targeting agents (MTAs) are a cornerstone of cancer chemotherapy, alternative strategies exist, some of which also leverage the microtubule network.

Table 3: Comparison of Microtubule-Targeting Strategies

Targeting StrategyMechanism of ActionExamplesAdvantagesDisadvantages
Microtubule Destabilization (Colchicine Site) Inhibits tubulin polymerization, leading to microtubule depolymerization.Combretastatin A4, Colchicine, OXi4503Potent cytotoxicity, vascular-disrupting effects.Poor solubility (for some), potential for isomerization, neurotoxicity.
Microtubule Destabilization (Vinca Alkaloid Site) Binds to the ends of microtubules and inhibits their elongation.Vincristine, VinblastineEstablished clinical use in various cancers.Neurotoxicity, myelosuppression, development of resistance.
Microtubule Stabilization (Taxane Site) Binds to β-tubulin within the microtubule, preventing depolymerization.Paclitaxel (Taxol), DocetaxelBroad-spectrum anti-tumor activity, established clinical use.Myelosuppression, neurotoxicity, hypersensitivity reactions, resistance.
Antibody-Drug Conjugates (ADCs) A tubulin inhibitor is linked to a monoclonal antibody that targets a tumor-specific antigen, delivering the cytotoxic payload directly to cancer cells.Trastuzumab emtansine (Kadcyla), Brentuximab vedotin (Adcetris)Increased tumor specificity, potentially reduced systemic toxicity.Complexity of manufacturing, potential for "off-target" toxicity if the antigen is present on healthy cells.[16]

Conclusion

The validation of Combretastatin A4 as a therapeutic target is well-supported by a substantial body of evidence. Its primary mechanism of action, the inhibition of tubulin polymerization, has been consistently demonstrated through direct biochemical assays and is corroborated by the observed cellular phenotypes of G2/M arrest and apoptosis. Orthogonal validation through the synthesis and evaluation of numerous structural analogs has further solidified tubulin as the key target. Moreover, the elucidation of CA4's impact on critical signaling pathways, such as VE-cadherin/β-catenin/Akt and VEGF/VEGFR-2, explains its potent vascular-disrupting activity and provides a rationale for its use in cancer therapy. While challenges related to its physicochemical properties remain, the ongoing development of novel analogs with improved solubility and stability, alongside a deeper understanding of its multifaceted mechanism of action, ensures that CA4 and its derivatives will continue to be a promising area of research in the development of targeted cancer therapeutics.

References

A Comparative Guide to the Pharmacokinetic Profiles of Combretastatin A4 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of prominent Combretastatin A4 (CA4) analogs, a class of potent vascular disrupting agents (VDAs). Understanding the pharmacokinetic properties of these compounds is crucial for optimizing their therapeutic efficacy and safety in the development of novel cancer therapies. This document summarizes key quantitative data from preclinical and clinical studies, outlines typical experimental methodologies, and visualizes the logical flow of pharmacokinetic analysis.

Introduction to Combretastatin A4 and its Analogs

Combretastatin A4 is a natural product isolated from the African bush willow, Combretum caffrum, that exhibits potent anti-cancer activity by targeting the tumor vasculature.[1][2] It functions by binding to the colchicine-binding site on tubulin, leading to microtubule depolymerization, endothelial cell shape changes, and ultimately, the collapse of tumor blood vessels and subsequent tumor necrosis.[2][3][4] Due to its poor solubility, the water-soluble prodrug, Combretastatin A4 Phosphate (CA4P), also known as Fosbretabulin, has been developed for clinical use.[1][2][3][5] In vivo, CA4P is rapidly dephosphorylated to the active CA4.[3][6][7] This guide will focus on the comparative pharmacokinetics of CA4P and its structural analog, Combretastatin A1 Phosphate (CA1P).

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Combretastatin A4 (the active metabolite of CA4P) and Combretastatin A1 (the active metabolite of CA1P) from a comparative preclinical study in mice bearing MAC29 tumors.[1][8] Additionally, pharmacokinetic data for CA4P and its active metabolite CA4 from a Phase I clinical trial in patients with refractory solid tumors are presented.[6]

ParameterCombretastatin A4 (from CA4P) [Preclinical][1][8]Combretastatin A1 (from CA1P) [Preclinical][1][8]Combretastatin A4 Phosphate (CA4P) [Clinical, 65 mg/m² dose][6]Combretastatin A4 (from CA4P) [Clinical, 65 mg/m² dose][6]
Peak Plasma Concentration (Cmax) 43.2 µg/mL16.4 µg/mL-1.73 ± 0.62 µM
Area Under the Curve (AUC) - Plasma 18.4 µg·h/mL10.4 µg·h/mL-3.19 ± 1.47 µM·h
Area Under the Curve (AUC) - Tumor 60.1 µg·h/mL13.1 µg·h/mL--
Terminal Half-life (t½) --~0.26 h1.90 ± 0.61 h
Volume of Distribution (Vd) --5.08 ± 2.58 L/m²-
Systemic Clearance (CL) --23.95 L/h-

Key Observations from Pharmacokinetic Studies

  • Rapid Prodrug Conversion: CA4P is rapidly dephosphorylated to the active CA4 in vivo, with a very short half-life of the prodrug itself (approximately 0.26 hours in humans).[6]

  • Differential Tumor Accumulation: In preclinical models, while the plasma AUC of CA4 was higher than that of CA1, the tumor AUC of CA4 was significantly (approximately 4.6-fold) higher than that of CA1.[1] This suggests a potentially greater and more sustained exposure of the tumor tissue to the active drug with CA4P administration, which may contribute to its antitumor efficacy.

  • Complex Metabolism: The metabolic profile of both CA4 and CA1 is complex, with multiple metabolites detected in plasma.[8] In vitro studies suggest that CA1 may be metabolized to a more reactive species than CA4, which could influence its overall activity and pharmacokinetic profile.[1][8]

  • Dose-Dependent Exposure in Humans: In a Phase I study, the Cmax and AUC of CA4 increased with escalating doses of CA4P. For instance, at a dose of 50 mg/m², the mean Cmax and AUC(0,t) were 0.99 µM and 1.42 µM·h, respectively, which increased to 1.73 µM and 3.19 µM·h at 65 mg/m².[6]

  • Clinical Tolerability: The maximum tolerated dose (MTD) for CA4P in East Asian patients was determined to be around 65 mg/m² when administered as a 30-minute intravenous infusion.[6] Dose-limiting toxicities at higher doses included reversible ataxia.[6][7]

Experimental Protocols

The determination of pharmacokinetic profiles for CA4 inhibitors typically involves the following key steps:

Preclinical Pharmacokinetic Studies
  • Animal Model: Tumor-bearing mice (e.g., NMRI mice with MAC29 tumors) are often used to simulate the disease state.[1]

  • Drug Administration: The prodrugs (e.g., CA4P or CA1P) are administered at a therapeutic dose, often via intravenous injection.[1]

  • Sample Collection: Blood and tumor tissue samples are collected at various time points post-administration.

  • Sample Processing: Plasma is separated from blood samples. Tumor tissues are homogenized.

  • Bioanalysis: The concentrations of the prodrug and its active metabolite (e.g., CA4 or CA1) and other metabolites in plasma and tumor homogenates are quantified using a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC/MS).[1][8]

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t½, CL, and Vd, using non-compartmental or compartmental modeling software.

Clinical Pharmacokinetic Studies (Phase I)
  • Patient Population: Patients with advanced, refractory solid tumors are typically enrolled in dose-escalation studies.[3][6][7]

  • Drug Administration: CA4P is administered as an intravenous infusion over a specified period (e.g., 10 or 30 minutes).[6][7] The dose is escalated in successive cohorts of patients to determine the MTD.

  • Blood Sampling: Serial blood samples are collected at predefined time points before, during, and after the infusion.

  • Bioanalysis: Plasma concentrations of CA4P and its major metabolite, CA4, are determined using a validated analytical method like high-performance liquid chromatography (HPLC).[7]

  • Pharmacokinetic and Safety Analysis: Pharmacokinetic parameters are calculated for both the prodrug and the active metabolite. Safety and tolerability are assessed by monitoring adverse events.

Visualizing the Research Workflow

The following diagrams illustrate the general signaling pathway affected by CA4 and the typical workflow for a pharmacokinetic study.

G Signaling Pathway of Combretastatin A4 cluster_0 Endothelial Cell Tubulin_dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_dimers->Microtubules Polymerization Microtubules->Tubulin_dimers Depolymerization Cell_Shape Endothelial Cell Shape (Flattened) Microtubules->Cell_Shape Vascular_Collapse Vascular Collapse Cell_Shape->Vascular_Collapse Leads to CA4 Combretastatin A4 (Active Drug) CA4->Tubulin_dimers Binds to Colchicine Site

Caption: Mechanism of CA4-induced vascular disruption.

G Pharmacokinetic Study Workflow Drug_Admin Drug Administration (e.g., IV Infusion) Sample_Collection Serial Sample Collection (Blood, Tissue) Drug_Admin->Sample_Collection Bioanalysis Bioanalysis (e.g., LC/MS) Sample_Collection->Bioanalysis Data_Analysis Pharmacokinetic Modeling and Parameter Calculation Bioanalysis->Data_Analysis PK_Profile Pharmacokinetic Profile (Cmax, AUC, t½, etc.) Data_Analysis->PK_Profile

References

Evaluating the Off-Target Liabilities of a Lead Carbonic Anhydrase IV Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the off-target liabilities of a lead Carbonic Anhydrase IV (CAIV) inhibitor. By objectively comparing its performance with other alternatives and providing supporting experimental data, this document aims to equip researchers with the necessary information to assess the selectivity and potential risks associated with their lead compounds. For the purpose of this guide, we will use the well-characterized clinical-stage sulfonamide, SLC-0111 , as a representative lead inhibitor to illustrate the evaluation process. While SLC-0111's primary targets are CAIX and CAXII, the principles and methodologies are directly applicable to the preclinical assessment of a CAIV inhibitor.

Data Presentation: Comparative Inhibitory Activity

A critical step in evaluating a lead inhibitor is to determine its selectivity profile against a panel of relevant off-target enzymes. For a CAIV inhibitor, the most immediate off-targets are other carbonic anhydrase isoforms. The following tables summarize the inhibitory activity (Ki or IC50 values) of SLC-0111 and other representative CA inhibitors against key on- and off-target CA isoforms.

Table 1: Inhibitory Profile of SLC-0111 and a Novel Analog against Human CA Isoforms

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
SLC-0111 >10000108545.74.5
Compound 8b 361.730.127.22.7

Data sourced from studies on SLC-0111 and its benzothiazole-based analogues, which show varying selectivity profiles.[1]

Table 2: Comparative Inhibitory Activity of a Novel 4-pyridyl Analog of SLC-0111 (Pyr) and Standard CA Inhibitors

CompoundCA I (IC50, µg/mL)CA II (IC50, µg/mL)CA IX (IC50, µg/mL)CA XII (IC50, µg/mL)
Pyr 20.290.5690.3992.97
SLC-0111 >50>500.0480.096
Acetazolamide (AAZ) 0.2500.1530.1050.029

This table illustrates the potency and selectivity of a novel analog in comparison to SLC-0111 and the non-selective inhibitor Acetazolamide.[2]

Table 3: Inhibitory Profile of Novel Sulfaguanidine Derivatives against Human CA Isoforms

Compound SerieshCA I (Ki)hCA II (Ki)hCA IX (Ki)hCA XII (Ki)
N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamides >100 µM>100 µM0.168 - 0.921 µM0.335 - 1.451 µM
N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides >100 µM>100 µMSubmicromolar to micromolarSubmicromolar to micromolar

These novel compounds demonstrate high selectivity for the tumor-associated isoforms CAIX and CAXII over the off-target cytosolic isoforms CAI and CAII.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of off-target liabilities. Below are methodologies for key experiments.

1. Carbonic Anhydrase Activity Assay (Stopped-Flow CO2 Hydration Assay)

This assay measures the catalytic activity of CA isoforms and their inhibition.

  • Principle: This method directly measures the enzymatic hydration of CO2 to bicarbonate and a proton, which is the physiological reaction catalyzed by CAs. The accompanying pH change is monitored using a pH indicator.

  • Reagents and Materials:

    • Purified recombinant human CA isoforms (e.g., CAIV, CAI, CAII, CAIX, CAXII)

    • Test inhibitor and reference compounds (e.g., Acetazolamide)

    • CO2-saturated water

    • Buffer solution (e.g., Tris-HCl)

    • pH indicator (e.g., p-nitrophenol)

    • Stopped-flow spectrophotometer

  • Procedure:

    • Prepare solutions of the purified CA enzymes in the buffer.

    • Incubate the enzyme solution with various concentrations of the test inhibitor or vehicle control for a defined period at a specific temperature (e.g., 15 minutes at room temperature).

    • Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in the stopped-flow instrument.

    • Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the enzymatic reaction.

    • Calculate the initial reaction rates from the absorbance data.

    • Determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

2. Kinase Off-Target Profiling (In Vitro Kinase Panel Screen)

This high-throughput screening method assesses the inhibitory activity of a compound against a broad range of protein kinases.

  • Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a panel of purified kinases. Various detection methods can be employed, such as radiometric assays (measuring the incorporation of 32P or 33P from ATP into the substrate) or fluorescence/luminescence-based assays.

  • Reagents and Materials:

    • A panel of purified recombinant protein kinases (e.g., Eurofins' KinaseProfiler™, Carna Biosciences' Kinase Screening)

    • Specific peptide or protein substrates for each kinase

    • ATP (radiolabeled or non-radiolabeled depending on the assay format)

    • Test inhibitor

    • Assay buffer

    • Detection reagents (e.g., phosphospecific antibodies, fluorescent probes)

    • Microplate reader

  • Procedure:

    • Dispense the test inhibitor at a fixed concentration (for primary screening) or a range of concentrations (for dose-response analysis) into microplate wells.

    • Add the kinase, substrate, and ATP to initiate the reaction.

    • Incubate the reaction mixture for a specified time at a controlled temperature.

    • Stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method.

    • Calculate the percentage of inhibition for each kinase at the tested concentrations.

    • For compounds showing significant inhibition, determine the IC50 values.

3. Ion Channel Off-Target Profiling (Automated Patch-Clamp Electrophysiology)

This method evaluates the effect of a compound on the function of various ion channels.

  • Principle: Automated patch-clamp systems allow for the high-throughput measurement of ion channel currents in cells expressing the target channel. The effect of the test compound on the current amplitude, kinetics, and voltage-dependence is assessed.

  • Reagents and Materials:

    • Cell lines stably expressing the ion channels of interest (e.g., hERG, Nav1.5, Cav1.2)

    • Cell culture reagents

    • Extracellular and intracellular recording solutions

    • Test inhibitor and reference compounds

    • Automated patch-clamp instrument (e.g., Patchliner, QPatch)

  • Procedure:

    • Culture the cells expressing the target ion channel to an appropriate density.

    • Harvest the cells and prepare a single-cell suspension.

    • Load the cells and recording solutions into the automated patch-clamp instrument.

    • The instrument will automatically establish whole-cell patch-clamp recordings.

    • Apply a voltage protocol to elicit ion channel currents and establish a stable baseline.

    • Perfuse the cells with the test inhibitor at various concentrations.

    • Record the ion channel currents in the presence of the compound.

    • Analyze the data to determine the effect of the compound on the ion channel function and calculate IC50 values if applicable.

Mandatory Visualizations

Diagrams of Experimental Workflows and Signaling Pathways

experimental_workflow_CA_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis enzyme Purified CA Isoform incubation Incubation enzyme->incubation inhibitor Test Inhibitor inhibitor->incubation mixing Stopped-Flow Mixing (with CO2 substrate) incubation->mixing detection Spectrophotometric Detection mixing->detection rate_calc Calculate Reaction Rate detection->rate_calc ic50_calc Determine IC50/Ki rate_calc->ic50_calc

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

experimental_workflow_kinase_profiling start Test Inhibitor panel Kinase Panel (e.g., 96-well plate) start->panel reaction Kinase Reaction (Kinase + Substrate + ATP) panel->reaction detection Detection of Substrate Phosphorylation reaction->detection analysis Data Analysis (% Inhibition, IC50) detection->analysis

Caption: Workflow for In Vitro Kinase Off-Target Profiling.

on_target_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space CAIV CAIV H_HCO3 H+ + HCO3- CAIV->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CAIV catalysis acidosis Reduced Extracellular Acidosis H_HCO3->acidosis inhibitor CAIV Inhibitor inhibitor->CAIV tumor_effects Inhibition of Tumor Growth & Metastasis acidosis->tumor_effects

Caption: On-Target Signaling Pathway of a CAIV Inhibitor.

off_target_signaling_crosstalk cluster_off_targets Potential Off-Targets cluster_pathways Downstream Signaling Pathways inhibitor Lead CA Inhibitor kinase Kinase (e.g., MAPK) inhibitor->kinase ion_channel Ion Channel (e.g., Ca2+ channel) inhibitor->ion_channel gpcr GPCR inhibitor->gpcr mapk_pathway MAPK Pathway kinase->mapk_pathway ca_signaling Calcium Signaling ion_channel->ca_signaling gpcr->ca_signaling nfkb_pathway NF-κB Pathway gpcr->nfkb_pathway cellular_response Altered Cellular Response (e.g., Proliferation, Apoptosis) mapk_pathway->cellular_response ca_signaling->cellular_response nfkb_pathway->cellular_response

Caption: Potential Off-Target Signaling Crosstalk.

Discussion of Potential Off-Target Liabilities and Affected Signaling Pathways

The primary off-target liability for a CAIV inhibitor is the inhibition of other CA isoforms. As shown in the comparative tables, even highly selective inhibitors can exhibit activity against other isoforms at higher concentrations. Inhibition of cytosolic isoforms like CAI and CAII, which are ubiquitously expressed, can lead to undesirable side effects. Therefore, achieving a high degree of selectivity is a key objective in the development of CA inhibitors.

Beyond other CA isoforms, broader off-target screening is necessary to identify interactions with other protein classes. While comprehensive public data on the off-target profiles of specific CAIV inhibitors is limited, we can infer potential liabilities based on the sulfonamide scaffold common to many CA inhibitors and general principles of drug-target interactions.

  • Kinases: The human kinome is a large family of structurally related enzymes, making it a frequent source of off-target interactions for many small molecule inhibitors. While there is no extensive public kinome scan data for SLC-0111, some studies have investigated the dual inhibition of kinases and carbonic anhydrases.[3] Off-target kinase inhibition could lead to the modulation of critical signaling pathways such as the MAPK pathway , which is involved in cell proliferation, differentiation, and survival. Unintended inhibition of kinases in this pathway could lead to either therapeutic or toxic effects, depending on the specific kinase and the cellular context.

  • Ion Channels: Ion channels are another important class of potential off-targets. Some sulfonamide-containing drugs have been shown to interact with ion channels. For instance, hydrochlorothiazide, a sulfonamide diuretic, can cause vasodilation through the activation of calcium-activated potassium (KCa) channels, an effect linked to its inhibition of carbonic anhydrase and subsequent changes in intracellular pH.[4] Direct off-target interactions of a lead CAIV inhibitor with ion channels could impact calcium signaling pathways , which are fundamental to a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression.

  • G-Protein Coupled Receptors (GPCRs): GPCRs represent the largest family of cell surface receptors and are common targets for a wide range of drugs. While direct evidence for widespread off-target interactions of CA inhibitors with GPCRs is not prominent in the literature, the potential for such interactions should not be dismissed without experimental validation. Off-target modulation of GPCRs could lead to a myriad of unintended pharmacological effects due to their central role in signal transduction. For example, crosstalk between GPCR signaling and the NF-κB pathway is well-documented. The NF-κB signaling cascade is a key regulator of the inflammatory response, and its unintended modulation could have significant physiological consequences.

References

A Structural Showdown: Unraveling Inhibitor Binding to Carbonic Anhydrase IV Versus Other Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes crucial for fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] With numerous isoforms exhibiting distinct tissue distribution and physiological roles, the development of isoform-specific inhibitors is a primary goal for therapeutic intervention in diseases ranging from glaucoma to cancer.[1][3][4] Among the 15 human α-CA isoforms, the membrane-bound CAIV stands out for its role in various tissues, including the eye, kidney, and vasculature.[1][5]

Achieving selectivity for CAIV over other highly abundant isoforms like the cytosolic CAII or the tumor-associated CAIX and CAXII remains a significant challenge due to the highly conserved nature of the enzyme's active site.[3][4] This guide provides an objective, data-driven comparison of the structural features governing inhibitor binding to CAIV versus other key isoforms, offering insights for rational drug design.

The Structural Landscape: Active Site Topography

The catalytic core of human α-CAs is characterized by a conical active site cleft with a zinc ion at its apex. This Zn(II) ion is coordinated by three highly conserved histidine residues and a water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide.[2][6] The primary mechanism for a major class of inhibitors, the sulfonamides, involves the displacement of this zinc-bound solvent and coordination of the sulfonamide anion to the metal ion.[5][6]

While the zinc-binding motif is conserved, the amino acid residues lining the active site cleft vary between isoforms. These differences create unique topographies that can be exploited to achieve binding selectivity. The active site is often described as having two halves: a hydrophilic side and a hydrophobic side. Inhibitor scaffolds extending into these regions can form specific interactions with non-conserved residues, dictating their affinity and selectivity profile.

Key Amino Acid Differences in Active Sites of Human CA Isoforms

Residue PositionhCA IIhCA IVhCA IXhCA XIIStructural/Functional Implication
67AsnHisAsnAsnAffects hydrogen bonding networks on the hydrophilic side.
69HisAlaGlyAlaAlters the size and shape of the middle of the cavity.
92AsnAlaGlnAlaModifies interactions at the entrance of the active site.
131PheValValValA critical residue. The bulkier Phe in CA II restricts the "hydrophobic pocket" compared to the smaller Val in CA IV, IX, and XII, influencing the binding of inhibitors with larger hydrophobic tails.[7]
204ProLeuLeuLeuContributes to the hydrophobic character of the active site wall.

Note: Residue numbering is based on the canonical CA II sequence. This table highlights key variations and is not exhaustive.

Comparisons between the crystal structures of CAII and CAIV reveal that local structural differences, particularly in the "130's segment," can rationalize the weaker affinity of many inhibitors for CAIV compared to CAII.[8] These subtle distinctions are the foundation upon which isoform-specific drug design is built.

Quantitative Comparison of Inhibitor Affinities

The following table summarizes the inhibition constants (Kᵢ) for a selection of sulfonamide inhibitors against CAIV and other prominent isoforms. This data quantitatively illustrates the challenge and successes in achieving CAIV selectivity.

Inhibition Data (Kᵢ, nM) for Selected Sulfonamides Against hCA Isoforms

InhibitorhCA IhCA IIhCA IVhCA IXhCA XIISelectivity Profile
Acetazolamide[9]2501274305.7Potent, but non-selective.
Brinzolamide[9]31003.243415.2Selective for CA II, XII over I, IV, IX.
Dorzolamide[9]6000.18155448Highly potent for CA II, less so for others.
U-104 (SLC-0111)[9]1000010000500045.14.5Highly selective for tumor-associated isoforms IX and XII.
Compound 19*[5]>100001201.07.44.0Potent and highly selective for CAIV over CAI and CAII.

[(4-chloro-2-phenylsulfanyl-5-sulfamoylbenzoyl)amino]propyl acetate

This data underscores that while many classical inhibitors like acetazolamide are broadly active, targeted chemical modifications can produce compounds with significant selectivity for CAIV.[5]

Experimental Protocols for Binding and Structural Analysis

Objective comparison relies on robust experimental data. Below are the methodologies for key experiments used to characterize inhibitor binding to carbonic anhydrases.

Stopped-Flow CO₂ Hydration Assay for Inhibition Constant (Kᵢ) Determination

This is a kinetic assay that measures the enzyme's catalytic activity in the presence of an inhibitor.

  • Principle: The assay follows the change in pH, and therefore the color of a pH indicator, as CA catalyzes the hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[10] The initial rate of this reaction is measured.

  • Reagents & Setup:

    • Buffer: Typically 20 mM HEPES, pH 7.4.[10][11]

    • pH Indicator: Phenol red (0.2 mM) is commonly used, with absorbance monitored at its maximum, ~557 nm.[10][11]

    • Ionic Strength: Maintained constant with a salt like NaClO₄ (20 mM).[10]

    • Substrate: A saturated CO₂ solution is prepared and mixed rapidly with the enzyme/inhibitor solution. CO₂ concentrations are varied (e.g., 1.7 to 17 mM) to determine kinetic parameters.[10][11]

    • Enzyme & Inhibitor: The CA isoform and varying concentrations of the inhibitor are pre-incubated.

  • Procedure:

    • An Applied Photophysics (or similar) stopped-flow instrument is used, which allows for the rapid mixing of two solutions.[10][11]

    • Solution A (enzyme, inhibitor, buffer, indicator) is rapidly mixed with Solution B (CO₂-saturated buffer).

    • The change in absorbance at 557 nm is recorded over a short time period (10-100 seconds).[10][11]

    • The initial rates of the catalyzed reaction are determined.

  • Data Analysis: The uncatalyzed rate (measured in the absence of enzyme) is subtracted from the observed rates.[10] Inhibition constants (Kᵢ) are then calculated by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[12]

  • Principle: ITC measures the enthalpy (ΔH) of binding. From this and the binding constant (Kₐ, the inverse of the dissociation constant, Kₐ), the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated, providing deep insight into the binding forces.[5][12]

  • Setup:

    • The purified CA isoform is placed in the sample cell of the calorimeter.

    • The inhibitor (ligand) is loaded into a computer-controlled titration syringe at a concentration typically 10-20 times that of the protein.

    • Both protein and ligand must be in identical, matched buffer to minimize heats of dilution.

  • Procedure:

    • The system is brought to thermal equilibrium at a constant temperature.

    • Small, precise injections of the inhibitor are made into the protein solution.

    • With each injection, binding occurs, and the heat change is measured by the instrument, which calculates the energy required to maintain a zero temperature difference between the sample and reference cells.[12]

  • Data Analysis: The raw data (heat per injection vs. molar ratio) is integrated to generate a binding isotherm. This curve is then fitted to a binding model (e.g., a single-site binding model) to determine the stoichiometry (n), binding constant (Kₐ or Kₐ), and enthalpy (ΔH) of the interaction.[12]

X-ray Crystallography for High-Resolution Structural Determination

This technique provides a static, atomic-level picture of the inhibitor bound within the enzyme's active site.

  • Principle: X-rays are diffracted by the electrons in a well-ordered crystal. The resulting diffraction pattern can be used to calculate an electron density map, into which an atomic model of the protein-inhibitor complex is built and refined.[13][14][15]

  • Workflow:

    • Protein Production: The target CA isoform is expressed (e.g., in E. coli or mammalian cells) and purified to homogeneity.[5]

    • Crystallization: The purified protein is mixed with the inhibitor and subjected to a wide range of crystallization screening conditions (precipitants, buffers, temperatures).

    • Data Collection: Once suitable crystals are grown, they are cryo-protected and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected as the crystal is rotated.[14]

    • Structure Solution & Refinement: The diffraction data are processed to solve the phase problem (often by molecular replacement using a known CA structure) and generate an electron density map. An atomic model is built into the map and refined to best fit the experimental data, yielding the final structure.[14]

Visualizing Workflows and Concepts

experimental_workflow cluster_design Inhibitor Design & Synthesis cluster_eval Biochemical & Biophysical Evaluation cluster_struct Structural Analysis cluster_conclusion Outcome start Identify Target Isoform (CA4) design Rational Design or Screening start->design synth Chemical Synthesis design->synth activity Stopped-Flow Assay (Ki) synth->activity thermo Isothermal Titration Calorimetry (Kd, ΔH) synth->thermo sar Structure-Activity Relationship (SAR) activity->sar thermo->sar xray X-ray Crystallography structure 3D Protein-Inhibitor Complex Structure xray->structure cryoem Cryo-EM cryoem->structure structure->sar sar->structure selectivity Determine Isoform Selectivity sar->selectivity

Fig 1. A comprehensive workflow for the development and characterization of carbonic anhydrase inhibitors.

selectivity_logic cluster_CAII hCA II Active Site cluster_CAIV hCA IV Active Site phe131 Phe131 (Bulky) pocket_ii Constricted Hydrophobic Pocket phe131->pocket_ii binding_ii Steric Hindrance = Weaker Binding pocket_ii->binding_ii val131 Val131 (Small) pocket_iv Wider Hydrophobic Pocket val131->pocket_iv binding_iv Favorable Fit = Stronger Binding pocket_iv->binding_iv inhibitor Inhibitor with Large Hydrophobic Tail inhibitor->binding_ii inhibitor->binding_iv

Fig 2. Logical diagram illustrating how a key residue difference (131) drives inhibitor selectivity.

structural_methods cluster_xray X-ray Crystallography cluster_cryoem Cryo-Electron Microscopy start Purified Protein-Inhibitor Complex crystal Grow Crystals start->crystal grid Prepare Cryo-EM Grids start->grid diffract Collect X-ray Diffraction Data crystal->diffract solve_x Solve Structure diffract->solve_x final_model Atomic Model of Inhibitor Binding Mode solve_x->final_model image Collect Micrographs grid->image solve_c Reconstruct 3D Map image->solve_c solve_c->final_model

Fig 3. Comparative workflow for determining inhibitor-bound structures via X-ray or Cryo-EM.

Conclusion

The development of CAIV-selective inhibitors hinges on exploiting the subtle but significant structural differences between its active site and those of other isoforms. While the zinc-binding sulfonamide "warhead" is a common feature, selectivity is achieved through the inhibitor's scaffold or "tail," which interacts with non-conserved amino acids, such as the key residue at position 131.[7] A multi-faceted approach combining quantitative biochemical and biophysical assays with high-resolution structural biology is paramount for the rational design of next-generation inhibitors.[16] As computational tools and machine learning models become more sophisticated, their integration into the discovery pipeline promises to accelerate the identification of compounds with the desired potency and isoform selectivity profile, paving the way for more effective and targeted therapeutics.[3][17]

References

The Rise of Intelligent Drug Discovery: A Comparative Guide to Predicting Carbonic Anhydrase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for highly selective enzyme inhibitors is a paramount challenge. Carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes, are crucial drug targets for a range of diseases, including cancer and glaucoma. However, the high degree of homology among CA isoforms makes the development of selective inhibitors a complex task. This guide provides an objective comparison of machine learning-based approaches with traditional computational and experimental methods for predicting carbonic anhydrase inhibitor selectivity, supported by experimental data and detailed methodologies.

The selective inhibition of specific carbonic anhydrase (CA) isoforms is a critical therapeutic strategy. For instance, targeting the tumor-associated CA IX isoform is a promising approach in cancer therapy, while inhibiting CA II is a mainstay in glaucoma treatment.[1][2][3][4] The challenge lies in achieving this selectivity, as off-target inhibition can lead to undesirable side effects. In recent years, machine learning (ML) has emerged as a powerful tool to navigate the vast chemical space and predict the selectivity of potential inhibitors, accelerating the drug discovery pipeline.[5][6]

Machine Learning Approaches: A Paradigm Shift in Inhibitor Prediction

Machine learning models, particularly those based on Quantitative Structure-Activity Relationship (QSAR) principles, have demonstrated significant promise in classifying and predicting the activity of CA inhibitors. These models learn from large datasets of known inhibitors and their activities to identify molecular features that govern selectivity.

A recent study evaluating various machine learning models for identifying CA-II inhibitors for glaucoma treatment found that a Support Vector Machine (SVM) classifier achieved the highest accuracy (83.70%) and F1-score (89.36%).[5][7] The performance of different models from this study is summarized in the table below.

Machine Learning ModelAccuracy (%)Precision (%)Sensitivity (%)Specificity (%)F1-Score (%)
Support Vector Machine (SVM) 83.70-High56.0089.36
Gradient Boosting 83.15---88.81
Random Forest 81.52-High60.0087.59
k-Nearest Neighbors (k-NN) 81.52---87.50
Table 1: Performance of various machine learning models in classifying Carbonic Anhydrase-II (CA-II) inhibitors. Data sourced from a 2025 study on glaucoma drug candidates.[7]

While these models show high sensitivity in identifying active compounds, lower specificity indicates a tendency to misclassify inactive compounds as active.[7] This highlights the importance of robust validation and the integration of experimental data.

The Machine Learning Workflow for Inhibitor Selectivity Prediction

The application of machine learning in predicting inhibitor selectivity follows a structured workflow, from data curation to experimental validation. This process enables the rapid screening of large compound libraries and the identification of promising candidates for further development.

ML_Workflow cluster_data Data Acquisition & Preprocessing cluster_model Model Training & Evaluation cluster_prediction Prediction & Experimental Validation Data Compound Databases (e.g., ChEMBL, PubChem) Curation Data Curation (Remove duplicates, correct errors) Data->Curation Featurization Molecular Featurization (e.g., Fingerprints, Descriptors) Curation->Featurization Training Model Training (e.g., SVM, Random Forest) Featurization->Training Validation Model Validation (Cross-validation, Test set) Training->Validation Performance Performance Metrics (Accuracy, Precision, Recall, AUC) Validation->Performance Screening Virtual Screening of New Compounds Performance->Screening Hit_ID Hit Identification Screening->Hit_ID Experimental Experimental Validation (e.g., Enzyme Assays) Hit_ID->Experimental CAIX_Pathway cluster_pH pH Regulation Hypoxia Hypoxia in Tumor HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX_protein CAIX Protein (cell surface) CAIX_exp->CAIX_protein CO2_H2O CO₂ + H₂O CAIX_protein->CO2_H2O catalyzes H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 Extracellular_Acidosis Extracellular Acidosis H_HCO3->Extracellular_Acidosis Intracellular_Alkalinization Intracellular Alkalinization H_HCO3->Intracellular_Alkalinization Invasion_Metastasis Invasion & Metastasis Extracellular_Acidosis->Invasion_Metastasis Tumor_Growth Tumor Growth & Proliferation Intracellular_Alkalinization->Tumor_Growth CAII_Pathway Ciliary_Epithelium Ciliary Epithelium CAII Carbonic Anhydrase II Ciliary_Epithelium->CAII CO2_H2O CO₂ + H₂O CAII->CO2_H2O catalyzes H_HCO3 H⁺ + HCO₃⁻ CO2_H2O->H_HCO3 HCO3_Secretion HCO₃⁻ Secretion H_HCO3->HCO3_Secretion Aqueous_Humor Aqueous Humor Production HCO3_Secretion->Aqueous_Humor IOP Intraocular Pressure (IOP) Aqueous_Humor->IOP CAII_Inhibitor CAII Inhibitor CAII_Inhibitor->CAII

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Carbonic Anhydrase Inhibitor 4

Author: BenchChem Technical Support Team. Date: November 2025

The following guidelines provide a comprehensive framework for the safe handling and disposal of Carbonic Anhydrase Inhibitor 4 (CA4) within a laboratory setting. These procedures are designed to mitigate risks to personnel and the environment, ensuring compliance with general laboratory safety standards. Researchers, scientists, and drug development professionals should always consult their institution's specific Environmental Health and Safety (EHS) office for detailed protocols and local regulations before handling any chemical waste.

I. Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) is the first line of defense against chemical exposure. When handling CA4, all personnel must adhere to the following minimum PPE requirements.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protective GearSpecificationsRationale
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.[1]Protects eyes from splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Protective Clothing A lab coat or other protective outer garment.[2][3]Protects skin and personal clothing from contamination.
Respiratory Protection Use of a respirator should be based on a risk assessment, especially if there is a potential for aerosol generation.[2][3]Minimizes inhalation of dust or aerosols.

II. Step-by-Step Disposal Protocol for this compound

The disposal of CA4 must be handled systematically to ensure safety and regulatory compliance. The following protocol outlines the necessary steps from initial waste generation to final collection.

Experimental Protocol: Chemical Waste Segregation and Collection

  • Waste Identification: All waste containing CA4 must be classified as hazardous chemical waste.[4]

  • Container Selection: Use a designated, compatible waste container with a tightly fitting lid. The container must be made of a material that will not react with the waste.[5]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.

  • Segregation: Store the CA4 waste separately from incompatible materials. Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS guidelines.

  • Accumulation: Keep the waste container in a designated satellite accumulation area within the laboratory.[4] The container must remain closed at all times except when adding waste.[5]

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's EHS office to arrange for a hazardous waste pickup.[4][6] Do not pour chemical waste down the drain.[6]

III. Disposal of Contaminated Materials and Empty Containers

Any materials that come into contact with CA4 must be treated as hazardous waste. This includes gloves, pipette tips, and absorbent pads.

Table 2: Disposal Guidelines for Contaminated Items

ItemDisposal Procedure
Solid Waste Place in a designated solid hazardous waste container, separate from liquid waste.
Sharps Dispose of in a designated sharps container for hazardous chemical waste.
Empty Containers Triple-rinse the empty container with a suitable solvent.[5][6][7] The rinsate must be collected and disposed of as hazardous liquid waste.[6] After rinsing, deface the original label and dispose of the container as regular trash or according to institutional policy.[6][7]

IV. Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Experimental Protocol: Spill Cleanup

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or poses an immediate respiratory hazard, evacuate the area.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for CA4 for specific spill cleanup instructions.

  • Use Spill Kit: For small, manageable spills, use a chemical spill kit to absorb the material.

  • Decontaminate: Clean the spill area with an appropriate solvent and dispose of all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

V. Operational Workflow for CA4 Disposal

The following diagram illustrates the logical flow of the disposal process, from waste generation to final pickup.

cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Disposal & Pickup Generate Generate CA4 Waste Segregate Segregate into Compatible Container Generate->Segregate Label Label Container (Name, Hazard) Segregate->Label Store Store in Satellite Accumulation Area Label->Store Close Keep Container Closed Store->Close Request Request EHS Pickup Close->Request Pickup EHS Collects Waste Request->Pickup

Caption: Workflow for the proper disposal of this compound.

References

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